Tetrahydro-2-furyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
oxolan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)9-6-3-2-4-8-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUJUQQBAFVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936398 | |
| Record name | Oxolan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1608-67-9 | |
| Record name | 2-Furanol, tetrahydro-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-furyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolan-2-yl acetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-furyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.033 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetrahydro-2-furyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to Tetrahydro-2-furyl acetate (also known as 2-acetoxytetrahydrofuran), a valuable heterocyclic compound. The document delves into the core mechanistic principles underpinning its formation, offering field-proven insights into experimental choices and protocol design. Two primary synthesis strategies are explored in detail: a robust two-step approach commencing with the hydroformylation of allyl alcohol to yield 2-hydroxytetrahydrofuran, followed by its esterification, and a more direct, albeit nuanced, Lewis acid-catalyzed reaction of tetrahydrofuran with acetic anhydride. Further discussion is dedicated to alternative preparations of the key 2-hydroxytetrahydrofuran intermediate via oxidative methodologies. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the foundational knowledge and practical methodologies for the efficient synthesis of this compound.
Introduction: The Significance of this compound
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The functionalization of the THF ring, particularly at the 2-position, provides a versatile handle for further chemical transformations and for modulating the biological activity of parent molecules. This compound serves as a key intermediate in the synthesis of more complex molecules, for instance, in the alkylation of nucleobases for the production of antiviral prodrugs. A thorough understanding of its synthesis is therefore paramount for researchers engaged in medicinal chemistry and organic synthesis.
This guide will provide a detailed exploration of the most pertinent and efficient methods for the synthesis of this compound, with a focus on mechanistic elucidation and practical experimental considerations.
Primary Synthesis Route: A Two-Step Approach from Allyl Alcohol
The most established and reliable pathway to this compound involves a two-step sequence: the synthesis of the precursor 2-hydroxytetrahydrofuran, followed by its acetylation.
Step 1: Synthesis of 2-Hydroxytetrahydrofuran via Hydroformylation of Allyl Alcohol
The initial step involves the hydroformylation of allyl alcohol. This reaction, which adds a formyl group and a hydrogen atom across the double bond, primarily yields 4-hydroxybutyraldehyde. This intermediate exists in equilibrium with its cyclic tautomer, the more stable 2-hydroxytetrahydrofuran.[1][2]
Mechanism: The hydroformylation reaction is typically catalyzed by rhodium complexes, such as hydridocarbonyltris(triphenylphosphine)rhodium(I). The catalytic cycle involves the coordination of the allyl alcohol to the rhodium center, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the aldehyde product. The intramolecular cyclization of 4-hydroxybutyraldehyde to 2-hydroxytetrahydrofuran is a spontaneous and reversible process.
Diagram 1: Synthesis of 2-Hydroxytetrahydrofuran from Allyl Alcohol.
Experimental Protocol: Hydroformylation of Allyl Alcohol [2]
-
Catalyst Preparation/Loading: In a suitable high-pressure reactor, a rhodium carbonyl catalyst, such as hydridocarbonyltris(triphenylphosphine)rhodium(I), is introduced along with a ketone solvent (e.g., acetophenone or 2-undecanone).
-
Reaction Setup: Allyl alcohol is added to the reactor.
-
Reaction Conditions: The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen to a pressure of approximately 700-900 psi. The reaction mixture is heated to a temperature in the range of 50-120 °C.
-
Monitoring and Work-up: The reaction is monitored for the consumption of starting material. Upon completion, the reactor is cooled and depressurized. The solvent and product are separated from the catalyst. The crude product, primarily 2-hydroxytetrahydrofuran, can be purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Allyl Alcohol Conversion | Up to 100% | [2] |
| Selectivity to 2-Hydroxytetrahydrofuran | Up to 96% | [2] |
| Temperature | 50-120 °C | [2] |
| Pressure (CO/H2) | 700-900 psi | [2] |
Step 2: Acetylation of 2-Hydroxytetrahydrofuran
The second step is the esterification of the hemiacetal, 2-hydroxytetrahydrofuran, to yield the final product, this compound. This is a standard acetylation reaction.
Mechanism: The acetylation of an alcohol is typically acid or base-catalyzed. In an acid-catalyzed mechanism, the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride) is protonated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-hydroxytetrahydrofuran then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a leaving group (acetic acid in the case of acetic anhydride) yield the ester product.[3]
Diagram 2: Acid-Catalyzed Acetylation of 2-Hydroxytetrahydrofuran.
Experimental Protocol: General Acetylation of a Secondary Alcohol [4]
-
Reagent Mixing: In a round-bottom flask, the alcohol (in this case, 2-hydroxytetrahydrofuran) is mixed with a stoichiometric amount of acetic anhydride.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., VOSO4) is carefully added. For a solvent-free approach, the reaction can be run neat.[4]
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction times can vary from a few hours to 24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The mixture is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Direct Synthesis from Tetrahydrofuran
A more direct approach to this compound involves the reaction of tetrahydrofuran itself with an acetylating agent, typically in the presence of a Lewis acid catalyst.
Mechanism: This reaction proceeds through the formation of a reactive oxonium ion intermediate. The Lewis acid activates the acetylating agent (e.g., acetic anhydride), which is then attacked by the oxygen atom of THF. This forms a tertiary oxonium ion, which can then be attacked by an acetate nucleophile at the C2 position of the THF ring to yield the desired product. However, a competing reaction is the attack of another THF molecule on the oxonium ion, leading to oligomerization or polymerization.[5][6]
Diagram 3: Lewis Acid-Catalyzed Reaction of THF and Acetic Anhydride.
Causality Behind Experimental Choices: The choice of Lewis acid and reaction conditions is critical in this approach to favor the formation of the monomeric product over polymerization. Milder Lewis acids and careful control of stoichiometry and temperature are often employed to mitigate unwanted side reactions.
Alternative Synthesis of the 2-Hydroxytetrahydrofuran Precursor
An alternative to the hydroformylation of allyl alcohol for the synthesis of 2-hydroxytetrahydrofuran is the direct oxidation of tetrahydrofuran.
Mechanism: The oxidation of THF can be achieved using various oxidizing agents and catalytic systems. The reaction typically proceeds via a radical mechanism, involving the abstraction of a hydrogen atom from the C2 position of THF. The resulting radical can then react with an oxygen source to form a hydroperoxide, which can be subsequently reduced to the desired 2-hydroxytetrahydrofuran.[7]
Experimental Considerations: A variety of catalytic systems, including transition metal complexes, have been shown to be effective for the aerobic oxidation of THF.[8] The selectivity towards 2-hydroxytetrahydrofuran versus over-oxidation to γ-butyrolactone is a key challenge that needs to be carefully controlled by the choice of catalyst and reaction conditions.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic strategies. The two-step approach, involving the hydroformylation of allyl alcohol to 2-hydroxytetrahydrofuran followed by acetylation, stands out as a high-yielding and reliable method. For researchers seeking a more direct route, the Lewis acid-catalyzed reaction of THF with acetic anhydride presents a viable, albeit more challenging, alternative that requires careful optimization to control for competing polymerization. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the fundamental mechanistic understanding and practical insights necessary for the successful synthesis of this important heterocyclic intermediate.
References
- Miles, W. H., et al. (2004). Acylative Cleavage of Tetrahydrofuran Catalyzed by Lanthanide Triflates. Tetrahedron Letters, 45(1), 123-125.
- Kozhevnikov, I. V. (2003). Friedel-Crafts acylation and related reactions catalysed by heteropoly acids.
- Donohoe, T. J., Williams, O., & Churchill, G. H. (2008). Hydride shift generated oxonium ions: evidence for mechanism and intramolecular trapping experiments to form trans THF derivatives.
- Floris, T., et al. (2022).
- Zhu, C., et al. (2023). Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Green Chemistry, 25(3), 960-965.
- Reaxis Inc. (n.d.).
- Wang, L., et al. (2013). Oxidation of Tetrahydrofuran. Progress in Chemistry, 25(7), 1158-1165.
- Xiong, Y., et al. (2015). Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. RSC Advances, 5(118), 97824-97832.
- Clark, J. (2015).
- Tian, H., et al. (2012). Preparation of 2-Hexyl-4-acetoxytetrahydrofuran. Journal of Chemical Research, 36(6), 334-336.
- Stamicarbon B.V. (1981). Preparation of 2-hydroxytetrahydrofuran.
- Wolfe, J. P., & Rossi, M. A. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 12(15), 1218-1241.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Valters, R., & Flitsch, W. (1994). Tautomerism and vapor-phase transformations of 2-hydroxytetrahydrofuran.
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- Texaco Inc. (1985). Preparation of 2-hydroxytetrahydrofuran by hydroformylation of allyl alcohol using ketone solvents.
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- Khan, A. T. (2019). Mechanism of Ester Hydrolysis. YouTube.
- Stephan, D. W. (2011). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics, 30(21), 5740-5746.
- Aresta, M., et al. (2022). Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions.
- Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal-carbenoid and-nitrenoid insertion.
- Murahashi, S. I., et al. (1998). Catalytic Oxidation of Tetrahydrofuran in the Presence of Transition Metal Complexes under Aerobic Conditions. Journal of Chemical Research, Synopses, (1), 22-23.
- Ball, M., et al. (2019).
- Steed, J. W. (2001). Crown ethers as stabilising ligands for oxonium ions. New Journal of Chemistry, 25(6), 797-805.
- Tantillo, D. J. (n.d.). Oxonium Ions. UC Davis Chemistry.
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"Tetrahydrofurfuryl acetate" CAS 637-64-9 properties
An In-Depth Technical Guide to Tetrahydrofurfuryl Acetate (CAS 637-64-9)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Tetrahydrofurfuryl acetate (THFA acetate), CAS 637-64-9. It is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's properties, synthesis, and applications. The structure of this guide is designed to logically present the scientific narrative of THFA acetate, moving from its fundamental characteristics to its practical implementation and analysis.
Introduction and Molecular Overview
Tetrahydrofurfuryl acetate is a heterocyclic ester valued for its unique combination of properties: a pleasant, fruity aroma, excellent solvency, and a favorable safety profile for many applications.[1][2][3] Structurally, it consists of a saturated five-membered tetrahydrofuran ring with an acetoxymethyl substituent at the 2-position.[4][5] This structure imparts a moderate polarity and the ability to engage in hydrogen bonding, which are key to its function as a solvent and chemical intermediate.
Derived from tetrahydrofurfuryl alcohol (THFA), a bio-based chemical often produced from agricultural biomass, THFA acetate is considered a more environmentally responsible choice in certain contexts.[6] Its primary applications are found in the flavor and fragrance industries, but its utility extends to roles as a specialty solvent in coatings and a building block in pharmaceutical synthesis.[2][7]
Physicochemical Properties: A Quantitative Analysis
Understanding the physical and chemical properties of THFA acetate is paramount for its effective use in experimental design and formulation. Its high boiling point and good miscibility with organic solvents are particularly noteworthy.
| Property | Value | Source(s) |
| CAS Number | 637-64-9 | [1][4][8] |
| Molecular Formula | C₇H₁₂O₃ | [1][4][8] |
| Molecular Weight | 144.17 g/mol | [4][8][9] |
| Appearance | Colorless to pale yellow liquid | [1][3][10] |
| Odor | Mild, sweet, fruity, ethereal | [1][2][5][10] |
| Boiling Point | 194-195 °C at 753-760 mmHg | [4][8][10] |
| Density | 1.058 - 1.064 g/mL at 25 °C | [4][8][10][11] |
| Refractive Index (n²⁰/D) | 1.435 - 1.440 | [2][4][8][11] |
| Flash Point | 81 - 84 °C (177.8 - 183.2 °F) | [5][8][12][13] |
| Solubility | Sparingly soluble to miscible in water; soluble in ethanol, ether, chloroform | [1][2][4][5][10] |
The relatively high flash point classifies it as a combustible liquid, which requires appropriate handling and storage protocols but makes it less volatile and hazardous than many common low-boiling-point solvents.[8][12]
Synthesis Pathway and Experimental Protocol
THFA acetate is most commonly synthesized via the esterification of tetrahydrofurfuryl alcohol with an acetylating agent. The choice of agent and catalyst is critical for optimizing yield and purity. The reaction with acetic anhydride is often preferred in a laboratory setting for its favorable kinetics.
Typical Reaction Mechanism
The synthesis is a classic nucleophilic acyl substitution. The hydroxyl group of tetrahydrofurfuryl alcohol attacks one of the carbonyl carbons of acetic anhydride. This is typically facilitated by a base catalyst which deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the acetic acid byproduct.
Caption: Synthesis Pathway of Tetrahydrofurfuryl Acetate
Laboratory-Scale Synthesis Protocol
This protocol describes a robust method for synthesizing THFA acetate, incorporating self-validating checkpoints for reaction monitoring and purification.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA), 99%
-
Acetic anhydride (Ac₂O), ≥98%
-
Triethylamine (Et₃N) or Pyridine
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, addition funnel, separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g (0.1 mol) of tetrahydrofurfuryl alcohol in 50 mL of anhydrous diethyl ether. Add 12.1 g (0.12 mol) of triethylamine as a base and acid scavenger.
-
Addition of Acetylating Agent: Place 11.2 g (0.11 mol) of acetic anhydride into an addition funnel. Cool the reaction flask to 0 °C in an ice bath and add the acetic anhydride dropwise over 30 minutes with vigorous stirring. The causality here is to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots. The disappearance of the THFA starting material indicates completion.
-
Workup and Extraction: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), 50 mL of water, and 50 mL of brine. The bicarbonate wash is a critical self-validating step; cessation of CO₂ effervescence indicates successful neutralization.
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield pure tetrahydrofurfuryl acetate.[9][14] The high boiling point necessitates vacuum conditions to prevent thermal decomposition.
Applications in Research and Development
THFA acetate's utility spans multiple scientific domains.
-
Flavor & Fragrance Chemistry: It is a FEMA-recognized flavoring agent (FEMA 3055) used to impart sweet, fruity, or honey-like notes in food products and fragrances.[1][2][10][14] Typical usage levels are low, in the ppm range for baked goods and beverages.[5]
-
Pharmaceutical Intermediate: In drug development, it serves as a versatile intermediate and a specialty solvent.[7] Its parent alcohol, THFA, is a known precursor for various molecular scaffolds, and the acetate can be used as a protected form of the alcohol or as a building block itself.[6]
-
Solvent Applications: It acts as a high-boiling, effective solvent for resins, coatings, and inks.[2][3] Its solvency power and low evaporation rate are advantageous in formulations where controlled drying times are required.[2]
-
Polymer and Materials Science: The compound can be used as a plasticizer in certain polymer formulations to enhance flexibility.[2]
Spectroscopic and Analytical Characterization
Accurate identification and purity assessment are critical. A combination of NMR, IR, and MS is typically employed.
Spectroscopic Data Summary
| Technique | Key Features and Peaks | Source(s) |
| ¹H NMR | (CDCl₃) δ ~4.0-4.2 ppm (m, -O-CH₂-), δ ~3.7-3.9 ppm (m, ring -CH₂-O-), δ ~2.05 ppm (s, -C(O)CH₃), δ ~1.5-2.0 ppm (m, other ring protons) | [15] |
| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹ and ~1050 cm⁻¹) | [4][16] |
| Mass Spectrometry (EI-MS) | m/z 71 (base peak, [C₄H₇O]⁺), 43 ([C₂H₃O]⁺), 99, 144 (M⁺, molecular ion) | [4][17] |
Quality Control Workflow: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of THFA acetate and identifying any residual starting materials or byproducts from synthesis.
Caption: GC-MS Quality Control Workflow for THFA Acetate
Safety, Handling, and Toxicology
While THFA acetate is considered to have low toxicity, proper laboratory safety protocols are mandatory.[3][18]
-
Hazard Identification: It is classified as a combustible liquid.[8][12] It may cause eye irritation upon direct contact.[1][4] The toxicological properties have not been fully investigated, so exposure should be minimized.[12][19]
-
Handling: Handle in a well-ventilated area, away from open flames and sources of ignition.[12][20] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11][12]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[2][19][20]
-
Toxicological Profile: Upon absorption, esters of tetrahydrofurfuryl alcohol are expected to hydrolyze to THFA and the corresponding carboxylic acid (acetic acid).[18] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent".[4]
Conclusion
Tetrahydrofurfuryl acetate (CAS 637-64-9) is a multifaceted compound whose utility is grounded in its distinct physicochemical properties. Its role as a bio-sourced solvent, a key flavor and fragrance component, and a synthetic intermediate makes it a valuable tool for chemists and researchers. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in both academic and industrial settings.
References
- Tetrahydrofurfuryl acetate. A. B. Enterprises.
- Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506. PubChem, National Center for Biotechnology Information.
- tetrahydrofurfuryl acetate, 637-64-9. The Good Scents Company.
- Tetrahydrofurfuryl acetate - Wikipedia. Wikipedia.
- Tetrahydrofurfuryl acetate - CAS Common Chemistry. CAS, a division of the American Chemical Society.
- TETRAHYDROFURFURYL ACETATE. Jinan Future chemical Co.,Ltd.
- Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
- Tetrahydrofurfuryl acetate - EZGC Method Translator. Restek.
- Tetrahydrofurfuryl Alcohol – The Biazzi Process. Biazzi.
- TETRAHYDROFURFURYL ALCOHOL. Ataman Kimya.
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IUPAC name for Tetrahydro-2-furyl acetate
An In-depth Technical Guide to (Tetrahydrofuran-2-yl) acetate
Abstract
This technical guide provides a comprehensive overview of (Tetrahydrofuran-2-yl) acetate, a heterocyclic ester of significant interest in synthetic organic chemistry. The document begins with a detailed elucidation of its chemical structure and systematic nomenclature according to IUPAC standards. It further explores its physicochemical properties, outlines a representative synthetic protocol with mechanistic insights, and discusses methods for analytical characterization to ensure structural integrity and purity. The guide is intended for researchers, chemists, and professionals in drug development who utilize heterocyclic scaffolds in the design and synthesis of novel molecules.
Nomenclature and Structural Elucidation
The compound commonly referred to as Tetrahydro-2-furyl acetate is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is fundamental to interpreting its chemical reactivity and function.
IUPAC Systematic Name
The preferred IUPAC name for this compound is (Tetrahydrofuran-2-yl) acetate .[1][2] An alternative, and equally valid, IUPAC name is oxolan-2-yl acetate .[1]
Let's deconstruct the name "(Tetrahydrofuran-2-yl) acetate":
-
Tetrahydrofuran: This identifies the core structure, which is a five-membered saturated heterocycle containing one oxygen atom.
-
-2-yl: This locant indicates that the substituent is attached to the ring at position 2, which is one of the carbon atoms adjacent to the ring's oxygen atom. The "-yl" suffix denotes it as a substituent group.
-
acetate: This specifies the substituent group attached at the C-2 position, which is the ester CH₃COO-.
The name "oxolan-2-yl acetate" arises from the IUPAC-preferred name for the tetrahydrofuran ring system, "oxolane".[1][3]
Chemical Structure
The structure consists of a saturated furan ring where an acetate group is directly attached to the carbon at the 2-position. This direct ester linkage to the ring distinguishes it from the related, and more common, flavoring agent tetrahydrofurfuryl acetate, which contains an additional methylene (-CH₂-) bridge.
Physicochemical Properties
A summary of the key computed and experimental properties of (Tetrahydrofuran-2-yl) acetate is essential for its application in experimental design.
| Property | Value | Source |
| IUPAC Name | (Tetrahydrofuran-2-yl) acetate | [1][2] |
| Synonyms | oxolan-2-yl acetate, 2-Acetoxytetrahydrofuran | [1] |
| CAS Number | 1608-67-9 | [1][2][4] |
| Molecular Formula | C₆H₁₀O₃ | [1][4] |
| Molecular Weight | 130.14 g/mol | [1][4] |
| Appearance | Liquid | [2] |
| Topological Polar Surface Area | 35.5 Ų | [3] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Mechanistic Considerations
The synthesis of (Tetrahydrofuran-2-yl) acetate is typically achieved through the esterification of the corresponding alcohol, tetrahydrofuran-2-ol (also known as 2-hydroxytetrahydrofuran). This precursor exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. The choice of acetylating agent and reaction conditions is critical to favor the formation of the desired cyclic ester.
Representative Synthesis Protocol: Acetylation of Tetrahydrofuran-2-ol
This protocol describes a general method for the laboratory-scale synthesis via direct acetylation.
Materials:
-
Tetrahydrofuran-2-ol
-
Acetic anhydride
-
Pyridine (as catalyst and acid scavenger)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve tetrahydrofuran-2-ol (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acetic anhydride and pyridinium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure (Tetrahydrofuran-2-yl) acetate.[5]
Causality and Experimental Choice:
-
Pyridine: Serves a dual purpose. It acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to scavenge the acetic acid byproduct, driving the equilibrium towards product formation.
-
Anhydrous Conditions: Are crucial to prevent the hydrolysis of acetic anhydride and to avoid unwanted side reactions.
-
Aqueous Workup: The specific washing steps are designed to systematically remove the catalyst, unreacted starting materials, and byproducts, ensuring the isolation of a pure product.
Sources
"Tetrahydro-2-furyl acetate" NMR and IR spectra
An In-depth Technical Guide to the Spectroscopic Characterization of Tetrahydro-2-furyl acetate
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound (also known as Tetrahydro-2-furanylmethyl acetate). As a key intermediate and a molecule of interest in flavor, fragrance, and pharmaceutical research, a thorough understanding of its structural and spectroscopic properties is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra, grounded in the fundamental principles of chemical structure and spectroscopy. Included are field-proven, step-by-step protocols for sample preparation and spectral acquisition, designed to ensure data integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound (CAS No. 637-64-9) is a heterocyclic ester with the molecular formula C₇H₁₂O₃.[1] Its structure is characterized by a saturated five-membered tetrahydrofuran (THF) ring substituted at the 2-position with an acetoxymethyl group. This combination of an ether within the cyclic structure and an ester in the side chain gives rise to a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and structural confirmation in synthetic and analytical applications. This guide will dissect the causality between the molecule's structural features and its spectral output.
Molecular Structure and Spectroscopic Correlation
A clear correlation between the molecular structure and the resulting spectra is the cornerstone of spectroscopic analysis. The diagram below illustrates the IUPAC numbering convention for this compound, which will be used for all spectral assignments herein.
Caption: Experimental workflow for spectroscopic analysis.
Protocol for NMR Sample Preparation and Acquisition
Rationale: The choice of a deuterated solvent (e.g., CDCl₃) is critical to avoid large solvent signals in the ¹H NMR spectrum. Filtering the sample removes particulate matter that can degrade magnetic field homogeneity and broaden spectral lines. [2] Methodology:
-
Solvent Preparation: Use a high-purity deuterated solvent such as Chloroform-d (CDCl₃) containing an internal standard like tetramethylsilane (TMS, 0.03% v/v).
-
Sample Weighing: In a clean, dry vial, add approximately 10 mg of neat this compound. [3]3. Dissolution: Add approximately 0.7 mL of the CDCl₃/TMS solvent to the vial and gently swirl to ensure complete dissolution.
-
Filtration: Prepare a filter pipette by tightly packing a small piece of glass wool into a Pasteur pipette. Using this, transfer the sample solution into a clean, dry 5 mm NMR tube. This step is crucial for removing any suspended impurities. [2]5. Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum, ensuring a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Protocol for IR Sample Preparation and Acquisition
Rationale: For a pure, non-volatile liquid, creating a thin film between salt (NaCl or KBr) plates is a simple and effective method for obtaining a transmission FTIR spectrum. This "neat" sample preparation avoids solvent interference bands.
Methodology:
-
Background Spectrum: Ensure the FTIR spectrometer sample chamber is clean and dry. Record a background spectrum of the empty chamber to be automatically subtracted from the sample spectrum.
-
Sample Application: Place one drop of neat this compound onto the surface of a clean, polished NaCl or KBr salt plate.
-
Film Formation: Place a second salt plate directly on top of the first, spreading the liquid into a thin, uniform film.
-
Acquisition:
-
Place the salt plate assembly in the spectrometer's sample holder.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.
-
-
Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., dry acetone or dichloromethane) and store them in a desiccator.
Conclusion
The spectroscopic analysis of this compound provides a clear and definitive confirmation of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the electronic environments of the hydrogen and carbon atoms, with chemical shifts and coupling patterns that are fully consistent with the substituted tetrahydrofuran ring and acetate side chain. Concurrently, the IR spectrum offers unambiguous evidence for the key ester and ether functional groups through their characteristic vibrational absorptions. The integrated application of these techniques, guided by the robust protocols detailed herein, provides a powerful and self-validating system for the unequivocal identification and characterization of this compound for researchers and developers.
References
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- (n.d.). NMR Sample Prep.
- University of Leicester. (n.d.). How to Prepare Samples for NMR.
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- (n.d.). Sample Preparation.
- SpectraBase. (n.d.). Tetrahydro-furfuryl alcohol acetate.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Acetate
Introduction
Tetrahydrofurfuryl acetate (THFA), CAS number 637-64-9, is a heterocyclic ester recognized for its versatility as a solvent, flavoring agent, and chemical intermediate.[1][2][3] Structurally, it is the acetate ester of tetrahydrofurfuryl alcohol, derived from the reduction of furfural, which can be sourced from lignocellulosic biomass.[2] This guide provides a comprehensive overview of the core physicochemical properties of THFA, offering in-depth technical details and methodologies relevant to researchers, scientists, and professionals in drug development and formulation. Understanding these properties is paramount for its effective and safe application, from predicting solubility and stability in complex formulations to ensuring quality control and regulatory compliance.
Nomenclature and Structural Information
dot graph Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O_ring [label="O"]; C_side [label="CH₂"]; O_ester [label="O"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; C_methyl [label="CH₃"];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="0,-1.5!"]; C4 [pos="0.87,-0.5!"]; O_ring [pos="0,0!"]; C_side [pos="1.73,0!"]; O_ester [pos="2.5,0.5!"]; C_carbonyl [pos="3.3,0!"]; O_carbonyl [pos="3.3,-1!"]; C_methyl [pos="4.17,0.5!"];
// Bonds C1 -- O_ring; O_ring -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C4 -- C_side; C_side -- O_ester; O_ester -- C_carbonyl; C_carbonyl -- O_carbonyl; C_carbonyl -- C_methyl; } caption: "Chemical Structure of Tetrahydrofurfuryl Acetate"
Core Physicochemical Properties
The utility of THFA in diverse applications is dictated by its distinct physical and chemical characteristics. These properties influence its behavior as a solvent, its compatibility with other substances, and its stability under various conditions. A summary of these key properties is presented below.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless, clear liquid | [1][3][4] |
| Odor | Faint, fruity, ethereal odor | [1][8] |
| Boiling Point | 194-195 °C (at 753-760 mmHg) | [4][9][10] |
| Density | 1.058 - 1.064 g/cm³ (or g/mL) at 20-25 °C | [4][9][10] |
| Refractive Index (n20/D) | 1.435 - 1.440 | [4][7][9] |
| Flash Point | 81 - 84 °C (177.8 - 184 °F) (closed cup) | [9][11][12] |
| Vapor Pressure | ~0.249 mmHg at 25 °C (estimated) | [7][10] |
| logP (o/w) | ~0.349 (estimated) | [5][7] |
Solubility Profile
The solubility of a solvent is a critical parameter in formulation science, dictating its utility in dissolving active pharmaceutical ingredients (APIs) and other excipients. THFA exhibits a versatile solubility profile.
-
Water Solubility : It is described as soluble, miscible, or having appreciable solubility in water.[2][4][5][13][14] One source estimates its solubility at 13,840 mg/L at 25°C.[7][15] This moderate aqueous solubility is a key feature, allowing its use in both aqueous and non-aqueous systems.
-
Organic Solvents : THFA is readily soluble in common organic solvents, including alcohols (ethanol), ethers, and chloroform.[1][2][4][7][8]
-
Oils : It is reported to be miscible with oils.[8]
This amphiphilic nature, demonstrating solubility in both polar (water, alcohol) and non-polar (oils, chloroform) media, makes THFA an effective co-solvent or carrier fluid, particularly in the formulation of agrochemicals and potentially in pharmaceuticals to enhance the solubility of poorly soluble compounds.[14][16]
Stability and Handling
Under standard ambient conditions, Tetrahydrofurfuryl acetate is a stable compound.[2][12] However, as an ester, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield tetrahydrofurfuryl alcohol and acetic acid.[2][8]
Handling and Storage Recommendations:
-
Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9][12][17] Containers should be kept tightly closed.[17]
-
Incompatible Materials : Avoid contact with strong acids or bases to prevent decomposition.[2]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including protective gloves, safety glasses, and appropriate clothing, should be worn to prevent skin and eye contact.[11][17] Handling should occur in a well-ventilated area to avoid inhalation of vapors.[11][17]
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
Causality Statement: Gas chromatography is the method of choice for assessing the purity of volatile compounds like THFA due to its high resolution, sensitivity, and reproducibility. The selection of a mid-polarity column (e.g., one containing phenyl- and methyl-polysiloxane) is crucial as it provides the necessary selectivity to separate THFA from its common process-related impurities, such as the starting material (tetrahydrofurfuryl alcohol) and residual acetic acid. The temperature programming protocol is designed to ensure sharp, symmetrical peaks for accurate quantification while minimizing analysis time.
Methodology:
-
System Preparation:
-
Instrument: Agilent 7890 GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.0 mL/min.
-
-
Instrumental Parameters:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector (FID) Temperature: 280 °C.
-
FID Gases: Hydrogen flow ~30 mL/min, Air flow ~400 mL/min, Makeup (N₂) ~25 mL/min.
-
-
Sample and Standard Preparation:
-
Standard Preparation: Prepare a standard solution of certified reference material THFA at approximately 1000 µg/mL in a suitable solvent like ethyl acetate.
-
Sample Preparation: Accurately weigh approximately 100 mg of the THFA sample, dissolve in, and dilute to 100 mL with ethyl acetate to achieve a nominal concentration of 1000 µg/mL.
-
-
Analysis and Data Processing:
-
Inject the standard solution to determine the retention time and response factor for THFA.
-
Inject the sample solution.
-
Identify the THFA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.
-
Purity (%) = (Area of THFA Peak / Total Area of All Peaks) x 100
-
// Connections {SamplePrep, StandardPrep} -> Injection [label="Autosampler"]; Injection -> Separation [label="Carrier Gas Flow"]; Separation -> Detection; Detection -> Integration [label="Chromatogram"]; Integration -> Calculation; Calculation -> Report; } caption: "Workflow for GC Purity Analysis of THFA"
Applications in Research and Drug Development
Tetrahydrofurfuryl acetate's favorable toxicological profile and effective solvency make it a valuable component in various industries.[3]
-
Solvent Applications : It is used as a solvent in the production of coatings, adhesives, and resins.[2][3][18] Its ability to dissolve a wide range of materials positions it as a potentially safer alternative to more traditional, hazardous solvents.[3]
-
Pharmaceuticals : In the pharmaceutical industry, THFA serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][13][18] Its properties also make it a candidate for use as a co-solvent in drug formulations to improve the solubility and bioavailability of APIs.
-
Flavors and Fragrances : THFA is widely used as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items, imparting a sweet, fruity aroma.[1][3][5][8][18]
Conclusion
Tetrahydrofurfuryl acetate is a multifaceted compound with a well-defined set of physicochemical properties that underpin its utility across various scientific and industrial domains. Its favorable solubility in both aqueous and organic media, combined with its relatively high boiling point and stability, make it an excellent choice as a solvent, formulation excipient, and synthetic intermediate. For researchers and drug development professionals, a thorough understanding of these properties, validated by robust analytical methods like the gas chromatography protocol detailed herein, is essential for leveraging its full potential in creating safe, stable, and effective products.
References
- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate, 637-64-9.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- ChemBK. (n.d.). Tetrahydro-2-furanmethanol acetate.
- goods.com. (n.d.). Tetrahydrofurfuryl acetate.
- Jinan Future chemical Co.,Ltd. (n.d.). TETRAHYDROFURFURYL ACETATE CAS:637-64-9.
- FooDB. (2010). Showing Compound Tetrahydrofurfuryl acetate (FDB003195).
- EPI Suite. (n.d.). EPI System Information for tetrahydrofurfuryl acetate 637-64-9.
- LookChem. (n.d.). China Tetrahydrofurfuryl propionate(CAS#637-65-0).
- Human Metabolome Database. (2012). Showing metabocard for Tetrahydrofurfuryl acetate (HMDB0031176).
- Advanced Biotech. (2025). Safety Data Sheet - Tetrahydrofurfuryl Acetate natural.
- The Good Scents Company. (n.d.). strawberry furanone acetate.
- Chemsrc. (n.d.). Tetrahydrofuran-2-ylmethylacetat | CAS#:637-64-9.
- Dataintelo. (n.d.). Methyl Tetrahydrofuran Market Report.
- Google Patents. (n.d.). WO2006087523A1 - Agrochemical formulations.
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The Discovery and Synthesis of Furan-Based Esters: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Furan-based esters represent a pivotal class of heterocyclic compounds with broad-ranging applications in pharmaceuticals, materials science, and fragrance industries.[1][2][3][4] Their inherent structural features, derived from the furan scaffold, impart unique electronic and steric properties that are instrumental in modulating biological activity and material characteristics.[5] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of furan-based esters, designed for researchers, scientists, and drug development professionals. We will traverse the historical milestones, delve into the mechanistic intricacies of classical and modern synthetic methodologies, and provide actionable, field-proven protocols. The narrative is grounded in the principles of scientific integrity, offering a causal understanding of experimental choices and self-validating procedural frameworks.
Introduction: The Significance of the Furan Moiety
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic molecules of paramount importance.[6][7] Its discovery dates back to 1870 by Heinrich Limpricht, though its derivative, 2-furoic acid, was described as early as 1780 by Carl Wilhelm Scheele.[8] The unique electronic configuration of the furan ring, characterized by its aromaticity and the electron-donating nature of the oxygen atom, makes it a versatile building block in organic synthesis.[5]
In the context of drug discovery, the furan scaffold is often employed as a bioisostere for phenyl rings, offering modulated metabolic stability, enhanced receptor-binding interactions, and improved bioavailability.[1][5] The incorporation of an ester functionality onto the furan ring further expands its chemical diversity and utility, enabling the fine-tuning of physicochemical properties such as lipophilicity and facilitating prodrug strategies. Furan-based esters are integral to a wide array of pharmaceuticals, including antibacterials, anti-inflammatories, and anticancer agents.[1][2][5] Beyond medicine, these compounds are valued in the fragrance industry for their unique olfactory profiles and in polymer science as bio-based monomers for the synthesis of sustainable polyesters and polyamides.[9][10][11][12][13]
This guide will systematically explore the synthetic pathways to these valuable molecules, from foundational methods to contemporary catalytic innovations.
Foundational Synthetic Strategies: The Paal-Knorr Furan Synthesis
One of the most fundamental and enduring methods for the synthesis of the furan ring is the Paal-Knorr synthesis, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884.[14] This acid-catalyzed cyclization of 1,4-dicarbonyl compounds remains a cornerstone of furan chemistry due to its reliability and versatility.[15][16]
The Reaction Mechanism: A Stepwise Dehydration
The generally accepted mechanism of the Paal-Knorr furan synthesis involves a series of acid-catalyzed steps.[15] The reaction commences with the protonation of one of the carbonyl groups, which enhances its electrophilicity. The other carbonyl group undergoes tautomerization to its enol form. The crucial ring-forming step is the intramolecular nucleophilic attack of the enol on the protonated carbonyl, leading to a cyclic hemiacetal intermediate. Subsequent dehydration of this intermediate, driven by the formation of the stable aromatic furan ring, yields the final product.[15][17]
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Causality in Experimental Design: Catalyst Choice and Reaction Conditions
The choice of acid catalyst is a critical parameter in the Paal-Knorr synthesis. Protic acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as Lewis acids like zinc chloride (ZnCl₂), are commonly employed.[17] The strength of the acid influences the rate of both protonation and enolization. For substrates containing acid-sensitive functional groups, milder catalysts such as p-toluenesulfonic acid (p-TsOH) are preferred to minimize side reactions.[18]
Dehydrating agents like phosphorus pentoxide (P₂O₅) or acetic anhydride (Ac₂O) can also be used, often in conjunction with an acid catalyst, to drive the equilibrium towards the furan product by removing the water formed during the reaction.[17] The reaction is typically carried out at elevated temperatures to provide the necessary activation energy for the cyclization and dehydration steps.
Limitations and Modern Adaptations
A primary limitation of the classical Paal-Knorr synthesis is the accessibility of the 1,4-dicarbonyl starting materials.[17] However, numerous methods have been developed for their synthesis, which has broadened the scope of this reaction.[16] To address the often harsh reaction conditions, microwave-assisted Paal-Knorr syntheses have been developed, which can significantly reduce reaction times and improve yields.[16]
Esterification of Furan Carboxylic Acids: The Gateway to Furan-Based Esters
Once the furan ring is functionalized with a carboxylic acid group, the synthesis of furan-based esters can be readily achieved through various esterification methods.
Fischer-Speier Esterification: The Classical Approach
The most direct and widely used method for the synthesis of esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Ethyl 2-Furoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-furoic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-furoate.
-
Characterization: Purify the crude product by vacuum distillation. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[19][20]
Modern and Greener Esterification Methods
In response to the growing demand for sustainable chemical processes, several alternative esterification methods have been developed.
-
Enzymatic Esterification: Lipases, such as Novozym 435, can be used as biocatalysts for the esterification of furan dicarboxylic acids with diols.[21] This method offers high selectivity and operates under mild reaction conditions, avoiding the use of harsh acids and high temperatures.[21]
-
CO₂-Catalyzed Esterification: An innovative and environmentally benign approach utilizes carbon dioxide as a catalyst for the esterification of 2,5-furandicarboxylic acid (FDCA).[22][23][24] This process can be conducted in the absence of other acid catalysts and offers a greener alternative to traditional methods.[22][23]
Advanced Synthetic Methodologies for Substituted Furan-Based Esters
The demand for structurally diverse furan-based esters in drug discovery and materials science has spurred the development of more sophisticated synthetic strategies that allow for precise control over substitution patterns.
Transition Metal-Catalyzed Syntheses
Various transition metals, including palladium, copper, gold, and iron, have been shown to be effective catalysts for the synthesis of highly substituted furans, which can then be converted to the corresponding esters.[6][25] These methods often involve the cyclization of functionalized alkynes, allenes, or enynes.
Table 1: Overview of Selected Modern Synthetic Methods for Furan Derivatives
| Method | Catalyst | Starting Materials | Key Features |
| Palladium-Catalyzed Cycloisomerization | Pd(II) complexes | (Z)-2-en-4-yn-1-ols | Mild conditions, high yields, applicable to fragile natural products.[25] |
| Copper-Catalyzed Annulation | Cu(II) salts | β-keto esters and propargyl acetates | Ligand-free, broad substrate scope.[25] |
| Gold-Catalyzed Cascade Reaction | Gold complexes | Enones | Efficient access to highly substituted furans.[25] |
| Iron-Catalyzed Domino Process | FeCl₃ | Propargylic alcohols and 1,3-dicarbonyls | Tandem propargylation-cycloisomerization.[25] |
A Generalized Workflow for Synthesis and Purification
The synthesis and purification of furan-based esters, regardless of the specific method employed, generally follow a standardized workflow.
Caption: Generalized workflow for the synthesis and purification of furan-based esters.
Purification is a critical step to ensure the final product meets the high-purity standards required for pharmaceutical and other applications. High vacuum distillation is often employed for volatile esters, while column chromatography is suitable for less volatile or solid compounds.[26]
Applications of Furan-Based Esters
The versatile nature of furan-based esters has led to their application in a multitude of fields.
-
Drug Development: The furan ring is a key component in numerous clinically important drugs.[1] Furan-based esters are explored for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][5]
-
Fragrance Industry: Many furan derivatives possess unique and desirable aromas, making them valuable components in the creation of new fragrances for perfumes, colognes, and personal care products.[11][12][27]
-
Polymer Chemistry: Furan-2,5-dicarboxylic acid (FDCA) and its esters are considered key bio-based platform chemicals for the synthesis of sustainable polymers such as polyethylene furanoate (PEF), a promising alternative to petroleum-based PET.[9][10] Furan-based esters also find use as bio-based plasticizers for polymers like PVC.[28][29]
Conclusion
The journey of furan-based esters, from their serendipitous discovery to their rational design and synthesis, underscores the elegance and power of organic chemistry. The foundational Paal-Knorr synthesis and Fischer-Speier esterification continue to be invaluable tools, while modern catalytic methods have opened new avenues for creating structurally complex and functionally diverse molecules. For researchers and professionals in drug development and materials science, a deep understanding of these synthetic strategies is paramount. The ability to efficiently and selectively synthesize furan-based esters will undoubtedly continue to drive innovation in medicine, sustainable materials, and beyond.
References
- Paal–Knorr synthesis - Wikipedia. (URL: [Link])
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An In-depth Technical Guide to Tetrahydro-2-furyl acetate: Molecular Characteristics, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Tetrahydro-2-furyl acetate (CAS No. 1608-67-9), a heterocyclic ester of significant interest in synthetic chemistry. The document delineates the core molecular identifiers, including its precise molecular weight and formula, and summarizes its key physicochemical properties. A detailed, step-by-step protocol for its laboratory-scale synthesis via the acetylation of 2-hydroxytetrahydrofuran is presented, with an emphasis on the mechanistic rationale behind the procedural choices. Furthermore, this guide covers standard analytical techniques for structural verification and purity assessment. The potential applications of this compound as a versatile chemical intermediate and solvent in research and pharmaceutical development are also explored. This document is intended to serve as a practical and authoritative resource for professionals engaged in chemical research and drug discovery.
Core Molecular Identifiers
This compound, also known by its IUPAC name oxolan-2-yl acetate, is a distinct chemical entity with a specific set of identifiers crucial for procurement, reaction stoichiometry, and analytical characterization.[1] Its fundamental properties are summarized below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [1][3] |
| Exact Mass | 130.062994177 Da | [1] |
| CAS Number | 1608-67-9 | [2][3][4] |
| IUPAC Name | oxolan-2-yl acetate | [1] |
| Common Synonyms | 2-Acetoxytetrahydrofuran, Tetrahydrofuran-2-yl acetate | [1][4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and suitability for various applications. This compound is a liquid at room temperature with properties that make it a useful polar aprotic solvent and synthetic intermediate.
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [3] |
| LogP (Octanol-Water Partition Coeff.) | 0.686 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis Protocol: Acetylation of 2-Hydroxytetrahydrofuran
The synthesis of this compound is most commonly achieved through the esterification of 2-hydroxytetrahydrofuran with an acetylating agent. The following protocol describes a robust and verifiable laboratory-scale procedure.
Causality and Experimental Choices: The choice of acetic anhydride as the acetylating agent provides a strong electrophilic acetyl group and is more reactive than acetic acid, driving the reaction to completion. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst; it reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic hydroxyl group of the hemiacetal.[5] A non-nucleophilic base, such as triethylamine (Et₃N), is used to scavenge the acetic acid byproduct, preventing protonation of the catalyst and starting material, thereby maintaining reaction efficiency.[5] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve all reactants.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 2-hydroxytetrahydrofuran (5.0 g, 56.7 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL). Add triethylamine (Et₃N) (11.9 mL, 85.1 mmol, 1.5 equiv) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.35 g, 2.8 mmol, 0.05 equiv).
-
Initiation of Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (Ac₂O) (6.4 mL, 68.1 mmol, 1.2 equiv) dropwise over 10 minutes using a syringe.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup and Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate to yield this compound as a clear liquid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Structure and Synthesis Workflow
Visual representations are critical for understanding molecular structures and experimental processes.
Caption: Core identifiers and 2D structure of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
While specific large-scale industrial applications for this compound are not as widely documented as for some related compounds, its chemical structure makes it a valuable tool in a research and development setting.
-
Chiral Building Block: The stereocenter at the 2-position of the furan ring allows for its use as a chiral precursor in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
-
Protecting Group Chemistry: The acetoxy group can function as a protecting group for the hemiacetal hydroxyl, which can be selectively removed under specific conditions during a multi-step synthesis.
-
Solvent Properties: As a heterocyclic ester, it possesses moderate polarity, making it a potential alternative solvent for certain organic reactions where miscibility and specific solvation effects are desired.
-
Intermediate in API Synthesis: Its structure is a fragment found in various biologically active compounds. It can serve as a key intermediate in the synthesis of novel drug candidates, contributing to the development of new medications.[6]
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Solubility of "Tetrahydrofurfuryl acetate" in organic solvents
An In-depth Technical Guide to the Solubility of Tetrahydrofurfuryl Acetate in Organic Solvents
Introduction: Understanding Tetrahydrofurfuryl Acetate
Tetrahydrofurfuryl acetate (THFA), with the chemical formula C₇H₁₂O₃, is a heterocyclic ester recognized for its utility across diverse industrial and research sectors.[1] It presents as a colorless to pale yellow liquid with a characteristic mild, fruity, and somewhat honey-like aroma.[2][3][4] This compound's value is rooted in its versatile functionality; it serves as an effective solvent, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), and a flavoring agent in the food and beverage industry.[3][5]
The molecular architecture of THFA—a tetrahydrofuran ring appended with an acetate group via a methylene bridge—is central to its chemical behavior. This structure imparts a unique combination of moderate polarity, hydrogen bond accepting capabilities, and a degree of lipophilicity. The precursor to this ester, tetrahydrofurfuryl alcohol, can be derived from renewable lignocellulosic biomass, positioning THFA as a compound of interest in the development of greener chemical processes.[2][6] For researchers and drug development professionals, a comprehensive understanding of THFA's solubility profile is paramount for its effective application in reaction chemistry, formulation development, and purification processes.
Pillar 1: The Theoretical Framework of THFA Solubility
The solubility of a compound is governed by the intermolecular forces between the solute (THFA) and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities and intermolecular force characteristics are more likely to be miscible.[7]
Molecular Polarity and Functional Groups: Tetrahydrofurfuryl acetate's solvency power stems from its distinct functional groups:
-
An Ether Linkage: The oxygen atom within the tetrahydrofuran ring is a polar site and a hydrogen bond acceptor.
-
An Ester Group: The carbonyl and ester oxygens are also polar and can act as hydrogen bond acceptors.[4]
-
A Carbon Backbone: The aliphatic ring and methylene group provide non-polar character.
This combination allows THFA to interact favorably with a broad spectrum of organic solvents. It can engage in dipole-dipole interactions with other polar molecules and London dispersion forces with non-polar molecules. The absence of a hydroxyl group means THFA cannot act as a hydrogen bond donor, a critical distinction from its precursor, tetrahydrofurfuryl alcohol.
Hansen Solubility Parameters (HSP): A Quantitative Approach To move beyond qualitative descriptions, Hansen Solubility Parameters (HSP) provide a more nuanced, quantitative method for predicting miscibility.[8][9] Every molecule is assigned three parameters, representing different energetic contributions to cohesion:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Pillar 2: The Practical Solubility Profile of THFA
Experimental observations confirm that Tetrahydrofurfuryl acetate exhibits moderate to high solubility in a wide array of common organic solvents, while its solubility in highly non-polar or aqueous media is more nuanced.[2]
Qualitative Miscibility Data
The following table summarizes the miscibility of THFA in representative organic solvents, synthesized from established chemical principles and available data.
| Solvent Class | Representative Solvent | Predicted Miscibility with THFA | Rationale |
| Alcohols | Ethanol, Methanol | Miscible | Strong dipole-dipole interactions and hydrogen bonding (THFA as acceptor).[2][4] |
| Ketones | Acetone | Miscible | Similar polar aprotic character; strong dipole-dipole interactions. |
| Esters | Ethyl Acetate | Miscible | "Like dissolves like"; both are esters with similar polarity. |
| Ethers | Diethyl Ether, THF | Miscible | Structural similarity (ether linkage); favorable dipole-dipole interactions.[2][4] |
| Halogenated | Chloroform, Dichloromethane | Miscible | Effective at dissolving moderately polar compounds like THFA.[2][4] |
| Aromatic | Toluene | Soluble / Miscible | Favorable dispersion forces with the non-polar regions of THFA. |
| Aliphatic | Hexane, Heptane | Sparingly Soluble / Immiscible | Mismatch in polarity; weak interactions between polar THFA and non-polar solvent. |
| Aqueous | Water | Sparingly Soluble | THFA is soluble in water but not fully miscible.[2] An estimated solubility is ~13.8 g/L at 25°C.[11] |
Pillar 3: Self-Validating Experimental Protocols
To empower researchers to validate these findings and explore novel solvent systems, the following self-validating protocols for determining solubility are provided. These methods are designed for accuracy and reproducibility.
Protocol 1: Rapid Qualitative Miscibility Assessment
This method provides a swift, visual determination of whether THFA is miscible, partially miscible, or immiscible in a given solvent.
Methodology:
-
Preparation: Dispense 1.0 mL of the test solvent into a clean, dry 13 x 75 mm test tube.
-
Addition: Add 1.0 mL of Tetrahydrofurfuryl acetate to the same test tube.
-
Mixing: Cap the test tube and invert it gently 10 times, or vortex for 10 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand undisturbed for 2 minutes. Observe the contents against a well-lit background.
-
Interpretation:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Partially Miscible: The solution appears cloudy (emulsion) or two distinct layers form, but the volume of the layers has changed from the initial 1:1 ratio.
-
Immiscible: Two distinct, clear layers are observed with a sharp interface.[12]
-
Protocol 2: Quantitative Gravimetric Solubility Determination
This protocol determines the maximum mass of THFA that can dissolve in a given volume of solvent at a specified temperature, providing a precise solubility value (e.g., in g/100 mL).
Methodology:
-
System Preparation: Add approximately 5 mL of the chosen solvent to a 10 mL glass vial equipped with a magnetic stir bar. Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C).
-
Saturation: While stirring, add THFA to the solvent dropwise until a slight, persistent cloudiness or a small, undissolved layer of THFA remains, indicating that the solution is saturated.
-
Equilibration: Cap the vial to prevent solvent evaporation and allow the mixture to stir for at least 2 hours to ensure thermodynamic equilibrium is reached.
-
Sample Collection: Stop stirring and allow the excess THFA to settle for 30 minutes. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated volumetric pipette. Avoid disturbing the undissolved layer.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the dish.
-
Drying: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of THFA (194-195°C) until a constant mass is achieved.[13]
-
Calculation: Weigh the dish containing the dried THFA residue. The difference between this final mass and the initial mass of the dish is the mass of dissolved THFA. Calculate the solubility.
Conclusion
Tetrahydrofurfuryl acetate is a functionally versatile solvent whose behavior is dictated by its unique molecular structure, featuring both polar ether/ester moieties and a non-polar hydrocarbon backbone. It is highly miscible with a wide range of common organic solvents, including alcohols, ketones, esters, and chlorinated hydrocarbons. Its solubility is limited in non-polar aliphatic solvents and it is only sparingly soluble in water. This well-defined solubility profile, grounded in the fundamental principles of intermolecular forces and quantifiable through methods like Hansen Solubility Parameters, is directly responsible for its efficacy in applications ranging from coatings and adhesives to pharmaceutical synthesis.[2][5] The experimental protocols detailed herein provide a robust framework for researchers to verify these properties and confidently integrate THFA into novel applications.
References
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Synthesis of Tetrahydro-2-furyl Acetate Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active natural products and synthetic drug molecules. Its unique stereochemical and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent compounds. This in-depth technical guide provides a comprehensive overview of the synthesis of "Tetrahydro-2-furyl acetate" and its derivatives, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will explore key synthetic strategies, from classical esterification to advanced stereoselective cyclization reactions, and delve into the mechanistic underpinnings that guide these transformations. Furthermore, this guide will illuminate the significance of these derivatives in drug discovery, with a particular emphasis on their applications as antiviral, anticancer, and anti-inflammatory agents, supported by structure-activity relationship (SAR) studies.
Introduction: The Tetrahydrofuran Motif in Medicinal Chemistry
The tetrahydrofuran ring system is a cornerstone in the design and discovery of novel therapeutics. Its presence in a wide array of natural products with potent biological activities has inspired medicinal chemists to incorporate this five-membered oxygenated heterocycle into synthetic drug candidates. The THF scaffold can act as a versatile building block, influencing molecular conformation, solubility, and metabolic stability. Furthermore, the oxygen atom can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.
This guide focuses specifically on derivatives of this compound, a class of compounds that combines the foundational THF ring with an acetate functional group. This ester moiety can serve multiple purposes: it can act as a protecting group, a leaving group in further synthetic transformations, or a key pharmacophoric element contributing to the overall biological activity of the molecule. The stereochemistry of the tetrahydrofuran ring is often critical for pharmacological activity, making the development of stereoselective synthetic methods a paramount concern in drug development.[1][2]
The U.S. Food and Drug Administration (FDA) has approved thirteen drugs containing the tetrahydrofuran nucleus for a variety of clinical applications, including the well-known antiviral drug Darunavir.[1][2][3] This underscores the therapeutic relevance of this heterocyclic system and motivates the continued exploration of novel synthetic routes to access diverse and potent derivatives.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches:
-
Direct Acetylation of Pre-formed Tetrahydrofurfuryl Alcohols: This is a straightforward and widely used method where a pre-synthesized, and often functionalized, tetrahydrofurfuryl alcohol is esterified.
-
Construction of the Tetrahydrofuran Ring with a Precursor to the Acetoxymethyl Group: In this approach, the tetrahydrofuran ring is formed through various cyclization strategies, with a functional group already in place at the 2-position that can be readily converted to the acetoxymethyl group.
Fischer Esterification and Acylation of Tetrahydrofurfuryl Alcohols
The most direct route to this compound and its derivatives is the esterification of the corresponding tetrahydrofurfuryl alcohol. This can be achieved through several classical methods.
2.1.1. Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid (acetic acid) with an alcohol (tetrahydrofurfuryl alcohol) in the presence of an acid catalyst.[4] While effective, this method is an equilibrium process, and measures must be taken to drive the reaction towards the product, such as using an excess of one reactant or removing water as it is formed.
2.1.2. Acylation with Acetic Anhydride or Acetyl Chloride
A more common and generally higher-yielding method is the acylation of the alcohol using a more reactive acylating agent like acetic anhydride or acetyl chloride.[5] These reactions are often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid).
Protocol 1: Synthesis of this compound from Tetrahydrofurfuryl Alcohol and Acetic Anhydride
Materials:
-
Tetrahydrofurfuryl alcohol
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of tetrahydrofurfuryl alcohol (1.0 eq) in diethyl ether at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to afford pure this compound.
Stereoselective Synthesis of Substituted Tetrahydrofuran Precursors
For applications in drug development, the synthesis of enantiomerically pure or diastereomerically enriched tetrahydrofuran derivatives is often essential. A variety of powerful stereoselective methods have been developed for the construction of substituted tetrahydrofuran rings.
2.2.1. Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a powerful tool for the stereocontrolled synthesis of tetrahydrofurans. These methods typically involve the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an electrophilic center.
Diagram: General Workflow for Intramolecular Sₙ2 Cyclization
Caption: Intramolecular Sₙ2 cyclization workflow.
Protocol 2: Stereoselective Synthesis of a trans-2,5-Disubstituted Tetrahydrofuran Precursor
This protocol is adapted from a method for the synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans.[6]
Materials:
-
(S)-Glutamic acid derived γ-lactol
-
Titanium(IV) chloride
-
Triethylamine
-
N-propionyl-(R)-oxazolidin-2-one
-
Anhydrous dichloromethane
-
Aqueous HF in acetonitrile
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of N-propionyl-(R)-oxazolidin-2-one (1.1 eq) in anhydrous dichloromethane at 0 °C, add titanium(IV) chloride (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir the mixture for 30 minutes, then cool to -78 °C.
-
Add a solution of the (S)-glutamic acid derived γ-lactol (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting silyl-protected intermediate is desilylated using aqueous HF in acetonitrile.
-
Purification by flash chromatography affords the trans-2,5-disubstituted tetrahydrofuran with high diastereoselectivity. This intermediate can then be further functionalized and acetylated.
Mechanistic Insights
A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Fischer Esterification Mechanism
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester.
Diagram: Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Stereocontrol in Tetrahydrofuran Synthesis
The stereochemical outcome of tetrahydrofuran ring formation is highly dependent on the chosen synthetic strategy. For intramolecular Sₙ2 cyclizations, the stereochemistry is dictated by the configuration of the starting material, with the reaction proceeding via an inversion of configuration at the electrophilic carbon.
In contrast, methods involving the cyclization of unsaturated precursors, such as oxymercuration-demercuration or halocyclization, often proceed through stereodefined intermediates, allowing for predictable control over the relative stereochemistry of the newly formed stereocenters. The choice of reagents and reaction conditions can significantly influence the diastereoselectivity of these transformations.
Applications in Drug Development
Derivatives of this compound are valuable intermediates and pharmacophores in the development of new drugs across various therapeutic areas.
Antiviral Agents
The tetrahydrofuran ring is a key structural feature in several potent antiviral drugs, particularly HIV protease inhibitors. For example, the bis-tetrahydrofuran (bis-THF) ligand in Darunavir plays a crucial role in its high binding affinity to the HIV protease enzyme. The oxygen atoms of the THF rings form critical hydrogen bonds with the backbone amide hydrogens of the enzyme.
Structure-Activity Relationship (SAR) Insights for HIV Protease Inhibitors:
-
Stereochemistry: The specific stereochemistry of the bis-THF moiety is critical for optimal binding.
-
Substitution on the THF ring: Introduction of substituents on the THF ring can modulate potency and pharmacokinetic properties. For instance, a methoxy group at the C4 position of the bis-THF ring has been shown to enhance antiviral activity in some analogs.[7]
-
Replacement of the THF oxygen: Replacing the oxygen atom of the THF ring with a methylene group leads to a significant loss of antiviral activity, highlighting the importance of the hydrogen bonding interactions.[7]
Anticancer Agents
Many natural products containing the tetrahydrofuran motif, such as the annonaceous acetogenins, exhibit potent cytotoxic activity against various cancer cell lines. This has spurred the synthesis of numerous synthetic analogs in the search for novel anticancer agents. The mechanism of action of these compounds often involves the inhibition of mitochondrial complex I.
Table 1: Anticancer Activity of Selected Furan Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Furan-thiadiazole-oxadiazole derivative 3 | HepG-2 | Near doxorubicin | [8][9] |
| Furan-thiadiazole-oxadiazole derivative 12 | HepG-2 | Near doxorubicin | [8][9] |
| Furan-thiadiazole-oxadiazole derivative 14 | HepG-2 | Near doxorubicin | [8][9] |
| (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | MDA-MB-468, T-47D | Moderate | |
| 2-Styrylquinoline derivative 3e | HT29 | 58.84 | [10] |
Anti-inflammatory Agents
Furan and tetrahydrofuran derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as TNF-α and the regulation of signaling pathways like MAPK and PPAR-γ.[11]
Characterization Techniques
The structural elucidation and purity assessment of synthesized this compound derivatives are typically performed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemical relationships between them.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the ester carbonyl group (typically absorbing around 1740 cm⁻¹).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and to separate mixtures of isomers.
-
Gas Chromatography (GC): Another powerful technique for purity assessment and separation, particularly for volatile compounds.
Conclusion
The synthesis of this compound and its derivatives represents a vibrant and important area of research in medicinal chemistry. The versatility of the tetrahydrofuran scaffold, coupled with the diverse synthetic methodologies available for its construction and functionalization, provides a rich platform for the discovery of novel therapeutic agents. This guide has provided an overview of the key synthetic strategies, from fundamental esterification reactions to advanced stereoselective syntheses. By understanding the underlying reaction mechanisms and structure-activity relationships, researchers and drug development professionals can continue to leverage the unique properties of this privileged heterocyclic system to design and create the next generation of innovative medicines.
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An In-depth Technical Guide to the Safe Handling of Tetrahydrofurfuryl Acetate in the Laboratory
For the modern researcher, a deep understanding of chemical safety is not merely a procedural formality but a cornerstone of scientific integrity and experimental success. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Tetrahydrofurfuryl acetate (THFA), tailored for professionals in research, development, and pharmaceutical sciences. Beyond standard safety protocols, this document delves into the rationale behind these procedures, offering a framework for proactive risk mitigation in the laboratory.
Chemical and Physical Properties: The Foundation of Safety
A thorough understanding of a chemical's properties is fundamental to anticipating its behavior and handling it safely. Tetrahydrofurfuryl acetate is a colorless liquid with a faint, fruity odor.[1][2] Its key physical and chemical characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 637-64-9 | [3][4] |
| Molecular Formula | C7H12O3 | [1][5] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 194-195 °C @ 753 mmHg | [1][2] |
| Flash Point | 81 °C / 177.8 °F | [3] |
| Density | 1.061 g/mL at 25 °C | [2] |
| Solubility | Soluble in water, alcohol, ether, and chloroform.[1][2] |
The relatively high flash point of 81°C classifies Tetrahydrofurfuryl acetate as a combustible liquid (Category 4 Flammable Liquid), not a flammable one.[3][4] This distinction is crucial for risk assessment; while it is not as easily ignited as highly flammable solvents, it still poses a fire hazard, particularly when heated or near ignition sources.[3][5]
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Tetrahydrofurfuryl acetate is classified as a combustible liquid.[4][5] While some safety data sheets (SDS) indicate that the product does not meet the criteria for classification in any other hazard class, it is prudent to handle it with care, as with all laboratory chemicals.[6] Some sources suggest it may be harmful if swallowed and can cause eye irritation.[1][7]
Primary Hazards
-
Combustibility: As a combustible liquid, THFA can ignite when exposed to an open flame, spark, or sufficient heat.[3][5] Vapors may be heavier than air and can travel to an ignition source.[8]
-
Eye Irritation: Direct contact with the liquid or its vapors may cause eye irritation.[8]
-
Ingestion: While not considered highly toxic, ingestion may be harmful.[1]
-
Inhalation: Inhalation of high concentrations of vapor may cause respiratory irritation. Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[3][5]
-
Skin Contact: Prolonged or repeated skin contact may cause irritation.[6]
Potential for Peroxide Formation
It is important to note that the precursor to Tetrahydrofurfuryl acetate, tetrahydrofuran (THF), is well-known for its ability to form explosive peroxides upon exposure to air and light.[9] While the acetate derivative is generally more stable, it is a good laboratory practice to be mindful of this potential, especially with older containers or material that has been exposed to the atmosphere.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls
-
Ventilation: All work with Tetrahydrofurfuryl acetate should be conducted in a well-ventilated area.[3][6] A fume hood is recommended, especially when heating the substance or when large quantities are being used, to minimize the inhalation of vapors.
-
Ignition Source Control: Keep THFA away from open flames, hot surfaces, sparks, and other potential sources of ignition.[3][4][5] Use of explosion-proof electrical equipment is advisable where significant quantities are stored or handled.[6]
-
Safety Showers and Eyewash Stations: These should be readily accessible in any laboratory where THFA is handled.[9]
Personal Protective Equipment (PPE)
The appropriate PPE provides a crucial barrier between the researcher and the chemical.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5] A face shield may be necessary when there is a significant splash hazard.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][5] Nitrile rubber gloves are a common and effective choice for incidental contact.[5] Always inspect gloves for signs of degradation before use and change them frequently.[5]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][5]
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.[5] However, in situations where ventilation is inadequate or during a large spill, a NIOSH/MSHA approved respirator with an appropriate cartridge may be necessary.[5][8]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of vapor or mist.[3]
-
Handle in a well-ventilated area, preferably in a fume hood.[6]
-
Use non-sparking tools when handling containers.[8]
Storage
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.[3][5]
-
Inhalation: Move the affected person to fresh air.[3][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][6] Seek immediate medical attention.[3][6]
Spill Response
-
Small Spills:
-
Large Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.[8]
-
Eliminate all ignition sources.[8]
-
If it can be done safely, stop the leak.[8]
-
Contain the spill with a dike of inert material.[8]
-
Follow the procedures for a small spill for cleanup.
-
Notify the appropriate emergency response personnel.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4][6] Water mist can be used to cool closed containers.[3]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Waste Disposal
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Disposal of Tetrahydrofurfuryl acetate must be in accordance with all applicable federal, state, and local regulations.[4][6] It is recommended to use a licensed professional waste disposal service to dispose of this material.[8] Do not allow the product to enter drains or sewers.[3][4]
Conclusion
The safe handling of Tetrahydrofurfuryl acetate in a laboratory setting is paramount for the protection of personnel and the integrity of research. By understanding its chemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely work with this compound. This guide serves as a comprehensive resource to foster a culture of safety and responsibility in the laboratory.
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Commercial production of "Tetrahydrofurfuryl acetate"
An In-depth Technical Guide to the Commercial Production of Tetrahydrofurfuryl Acetate
Introduction
Tetrahydrofurfuryl acetate (THFAc), CAS No. 637-64-9, is a heterocyclic ester recognized for its mild, fruity, and honey-like aroma.[1] This colorless liquid is a valuable compound in several industries, primarily utilized as a flavoring agent in food and beverages, and as a solvent or masking agent in cosmetic formulations.[1][2][3] Its utility stems from a unique combination of properties, including miscibility with water and solubility in common organic solvents like alcohol, ether, and chloroform.[1][4] As a derivative of Tetrahydrofurfuryl alcohol (THFA), which can be sourced from renewable agricultural biomass, THFAc is also considered a significant bio-based chemical.[5] This guide provides a comprehensive technical overview of the prevalent methodologies for its commercial synthesis, purification, and handling.
Key Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₂O₃ | [1][2] |
| Molar Mass | 144.17 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1][2] |
| Boiling Point | 194-195 °C @ 753 mmHg | [2][4] |
| Density | ~1.061 g/cm³ at 20-25 °C | [1][2][4] |
| Refractive Index | ~1.437 - 1.440 at 20 °C | [2][4] |
| Flash Point | 83-84 °C (181-183 °F) | [1][6] |
| Solubility | Miscible in water; Soluble in ethanol, ether, chloroform | [1][4] |
Part 1: Precursor Synthesis — Tetrahydrofurfuryl Alcohol (THFA)
The primary raw material for THFAc production is Tetrahydrofurfuryl alcohol (THFA). THFA is a key bio-based solvent and chemical intermediate, valued for its biodegradability and derivation from renewable resources.[5]
The industrial synthesis of THFA is predominantly achieved through the catalytic hydrogenation of furfural.[5] Furfural itself is derived from the acid-catalyzed digestion of pentosan-rich agricultural waste, such as corncobs, sugarcane bagasse, and oat hulls.[5]
The hydrogenation process can be a one-step or two-step reaction. In the two-step approach, furfural is first selectively hydrogenated to furfuryl alcohol, which is then further hydrogenated to THFA.[7] A more direct and cost-effective one-step hydrogenation of furfural to THFA is also widely employed.[7]
Commonly Used Catalysts:
-
Nickel-based catalysts: Raney nickel and modified nickel catalysts are frequently used due to their high activity and selectivity.[7][8]
-
Copper chromite catalysts: These are also effective for the hydrogenation process.[5]
Typical Reaction Conditions:
-
Temperature: 80–200 °C[7]
-
Pressure: High-pressure hydrogenation is common, ranging from 2-8 MPa (approximately 20-80 atm).[7]
The resulting THFA is purified, typically via distillation, to a high purity (e.g., 98.5% or higher) before being used in the subsequent esterification step.[5]
Part 2: Core Synthesis — Commercial Production of Tetrahydrofurfuryl Acetate
The conversion of THFA to THFAc is accomplished via esterification. This can be achieved through several routes, with direct esterification using acetic acid being the most common and economically viable for large-scale production.
Primary Method: Direct Catalytic Esterification
This process involves the reversible reaction between Tetrahydrofurfuryl alcohol and acetic acid in the presence of an acid catalyst.[9]
Reaction: CH₃COOH (Acetic Acid) + HOCH₂C₄H₇O (THFA) ⇌ CH₃COOCH₂C₄H₇O (THFAc) + H₂O (Water)
The reaction is an equilibrium-limited process. To achieve high conversion rates (>95%), the equilibrium must be shifted towards the product side. Industrially, this is accomplished by continuously removing the water produced during the reaction, typically through azeotropic distillation using a suitable solvent like toluene.[10]
Caption: Overall workflow for the commercial production of THFAc.
Catalysis: The choice of catalyst is critical for reaction rate and efficiency.
-
Homogeneous Catalysts: Mineral acids like sulfuric acid are effective and have been traditionally used.[11] However, their use necessitates a neutralization step and can lead to corrosion and waste disposal challenges.
-
Heterogeneous (Solid Acid) Catalysts: These are increasingly preferred in modern commercial processes. They offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact.[10][12] Examples include:
-
Sulfated Zirconia: Shows high activity and selectivity for esterification.[12][13]
-
Ion-Exchange Resins (e.g., Amberlyst-15): Effective catalysts for esterification reactions.[14]
-
Zeolites and Mesoporous Materials (e.g., Al-SBA-15): These materials, with tailored acidic sites, can be highly efficient and selective catalysts.[10][12]
-
Experimental Protocol: Batch Synthesis via Direct Esterification
-
Reactor Charging: A jacketed glass-lined or stainless steel reactor, equipped with a mechanical stirrer, thermometer, and a reflux condenser with a Dean-Stark trap, is charged with Tetrahydrofurfuryl alcohol (THFA), a molar excess of acetic acid (e.g., 1.5 to 3 molar equivalents), and the chosen acid catalyst (e.g., 0.5-2% w/w of total reactants for solid acids). A water-immiscible solvent (e.g., toluene) is added to facilitate azeotropic water removal.
-
Reaction Execution: The mixture is heated to reflux temperature (typically 100-140 °C, depending on the solvent and pressure). The water formed during the reaction is continuously removed as an azeotrope with the solvent in the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by measuring the amount of water collected or by taking samples for analysis by gas chromatography (GC) to determine the conversion of THFA.
-
Reaction Completion: The reaction is considered complete when water evolution ceases or when GC analysis shows that the concentration of THFA has fallen below a specified limit.
-
Work-up:
-
The mixture is cooled. If a solid catalyst was used, it is removed by filtration and can be regenerated for reuse.
-
If a mineral acid was used, the crude product is carefully neutralized with a weak base (e.g., sodium bicarbonate solution) and then washed with water to remove salts and residual acid.
-
The organic layer is separated and dried.
-
-
Purification: The crude THFAc is purified by fractional distillation under reduced pressure to yield the final product with high purity (>99%).
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The Ubiquitous Furan Acetate: A Technical Guide to its Natural Occurrence, Biosynthesis, and Isolation
Abstract
Furan-based acetates represent a structurally diverse and biologically significant class of natural products. Found in a wide array of organisms, from terrestrial plants and fungi to marine invertebrates, these compounds exhibit a range of potent biological activities, making them compelling targets for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of furan-based acetates, delves into their intricate biosynthetic pathways with a focus on the pivotal role of acetylation, and offers detailed methodologies for their extraction, isolation, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the rich chemical landscape and therapeutic potential of these fascinating molecules.
Introduction: The Furan Acetate Moiety in Nature's Chemical Arsenal
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental scaffold in a vast number of natural products.[1] The addition of an acetate group to this core structure gives rise to furan-based acetates, a subclass of compounds with enhanced lipophilicity and often, modulated biological activity. These molecules are not mere chemical curiosities; they are active participants in the ecological interactions of their host organisms, serving as defense compounds, signaling molecules, and growth regulators.
Furan-based acetates are biosynthesized by a remarkable diversity of life forms, a testament to the convergent evolution of this valuable chemical motif. They are found in the essential oils of aromatic plants, contributing to their characteristic fragrances and flavors.[2] In the marine environment, sponges and other invertebrates produce complex furanoterpenoid acetates as a defense against predation.[1][3] Fungi and bacteria also contribute to the repertoire of known furan-based acetates, some of which exhibit potent antimicrobial properties.[4]
The biological significance of furan-based acetates is as varied as their structural diversity. Many of these compounds have demonstrated promising pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antiviral effects.[5][6][7] This inherent bioactivity has positioned them as attractive lead compounds in the quest for new therapeutic agents. Understanding their natural sources, how they are made, and how to isolate them are therefore critical first steps in harnessing their potential.
The Biosynthetic Blueprint: Acetylation as a Key Architectural Tool
The biosynthesis of furan-based acetates is a fascinating example of nature's chemical ingenuity. While the formation of the furan ring itself can occur through various metabolic routes, the addition of the acetate group is a crucial step that often dictates the final structure and function of the molecule. This process is typically catalyzed by a class of enzymes known as acetyltransferases, which utilize acetyl-CoA as the acetyl group donor.
Acetylation in Limonoid Biosynthesis: A Case Study in Protection and Diversification
Limonoids, a class of highly modified triterpenes found predominantly in plants of the Meliaceae and Rutaceae families, provide an excellent example of the multifaceted role of acetylation in natural product biosynthesis. The formation of the characteristic furan ring in many limonoids is preceded and accompanied by a series of acetylation and deacetylation events.[8][9] These transient acetylations are not merely decorative; they serve as protective groups, preventing unwanted reactions, and as directing groups, guiding the biosynthetic machinery towards the correct structural outcome.[5][10]
For instance, in the biosynthesis of the potent insect antifeedant azadirachtin, specific hydroxyl groups are acetylated at various stages.[9] This acetylation prevents their oxidation and allows for other transformations to occur elsewhere in the molecule. Later in the pathway, these acetyl groups are removed by carboxylesterases to yield the final bioactive compound.[8] This "protection/deprotection" strategy is a recurring theme in the biosynthesis of complex natural products.[10]
Caption: A simplified workflow of the role of acetylation in limonoid biosynthesis.
Biosynthesis of Furan Fatty Acids and the Emergence of Acetylated Derivatives
Furan fatty acids (FuFAs) are another important class of furan-containing natural products found in plants, algae, and bacteria.[11] Their biosynthesis has been elucidated in several microorganisms and involves a series of enzymatic steps starting from common fatty acids.[12] While the core biosynthetic pathway does not always involve acetylation, acetylated derivatives of FuFAs have been reported, suggesting the presence of acetyltransferases that can act on these molecules. The biosynthesis of these compounds typically involves the methylation of an unsaturated fatty acid, followed by desaturation and subsequent cyclization to form the furan ring, with molecular oxygen being the source of the furan oxygen atom.[12]
Caption: Generalized biosynthetic pathway of furan fatty acids with a potential acetylation step.
A Survey of Naturally Occurring Furan-Based Acetates
The structural diversity of naturally occurring furan-based acetates is vast. Below is a table summarizing some representative examples, their natural sources, and known biological activities.
| Compound Name | Structure | Natural Source(s) | Biological Activity | Reference(s) |
| Furfuryl Acetate | Found in coffee, pineapple, and other fruits and beverages. | Flavoring agent. | [2] | |
| 4-Acetoxy-2,5-dimethyl-3(2H)-furanone (Strawberry Furanone Acetate) | Strawberries, pineapple. | Key flavor and aroma compound. | [13] | |
| Ipomeamarone Acetate | Furanosesquiterpenoid | Sweet potatoes (Ipomoea batatas) infected with fungi. | Phytoalexin with antifungal and toxic properties. | [14] |
| Cyclolinteinol Acetate | Furanosesterterpenoid | Marine sponge Cacospongia cf. linteiformis. | Cytotoxic. | [1] |
| Zeylanidine | Furanogermacrane sesquiterpene | Neolitsea parvigemma | Anti-inflammatory. | [15] |
| Furan-2-yl acetate | Marine actinomycete Streptomyces VITSDK1 spp. | Cytotoxic, antiviral. | [7] |
Methodologies for the Isolation and Characterization of Furan-Based Acetates
The successful isolation and characterization of furan-based acetates from complex natural matrices requires a systematic and multi-technique approach. The choice of methodology is dictated by the physicochemical properties of the target compound, its concentration in the source material, and the nature of the co-occurring metabolites.
Extraction and Purification: A Step-by-Step Protocol
The following is a generalized protocol for the extraction and purification of furan-based acetates from plant or marine invertebrate tissues.
Step 1: Sample Preparation and Extraction
-
Sample Preparation: Fresh plant or marine invertebrate material should be frozen immediately in liquid nitrogen and then lyophilized to remove water. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. Furan-based acetates, being moderately polar, are often found in the ethyl acetate fraction. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. For volatile furan acetates in essential oils, hydrodistillation is the method of choice.
Step 2: Chromatographic Purification
-
VLC/Silica Gel Chromatography: The crude ethyl acetate extract is subjected to Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components based on their polarity.
-
Sephadex LH-20 Chromatography: Fractions containing the target compounds are further purified by size exclusion chromatography on Sephadex LH-20, using a solvent system such as methanol or a mixture of chloroform and methanol. This step is effective in removing pigments and other high molecular weight impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by HPLC. Reversed-phase (RP-HPLC) on a C18 column with a water/acetonitrile or water/methanol gradient is suitable for most furan-based acetates.[13][16][17] For the separation of isomers or more polar compounds, normal-phase HPLC (NP-HPLC) on a silica column may be employed.[18] Chiral HPLC is necessary for the resolution of enantiomers.[18]
Caption: A typical workflow for the isolation and purification of furan-based acetates.
Structural Elucidation: Spectroscopic and Spectrometric Techniques
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of volatile furan-based acetates in essential oils.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for de novo structure elucidation. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and build the complete molecular structure.[19][20]
Biological Activities and Therapeutic Potential
Furan-based acetates have garnered significant attention for their diverse and potent biological activities. The presence of the furan ring, often in conjunction with other functional groups, allows these molecules to interact with a variety of biological targets.
Anti-inflammatory Activity
Several furan-based acetates, particularly those belonging to the sesquiterpenoid class, have demonstrated significant anti-inflammatory properties. For example, zeylanidine, a furanogermacrane sesquiterpene, has been shown to inhibit the production of pro-inflammatory cytokines.[15] The mechanism of action often involves the modulation of key signaling pathways involved in the inflammatory response.
Cytotoxic Activity
A number of naturally occurring furan-based acetates have exhibited potent cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer drugs.[7][21][22] For instance, furan-2-yl acetate isolated from a marine actinomycete has shown significant cytotoxicity.[7] The mechanisms underlying their cytotoxic effects can vary, and may include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.
Table of Cytotoxic Activity of Selected Furan-Based Derivatives
| Compound ID | Derivative Name | IC50 on MCF-7 (μM) | IC50 on MCF-10A (μM) | Selectivity Index (SI) | Reference |
| 4 | N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | 4.06 | > 10 | > 2.46 | [22] |
| 7 | N-phenyl triazinone derivative | 2.96 | > 10 | > 3.38 | [22] |
Conclusion and Future Perspectives
The natural world remains a vast and largely untapped reservoir of chemical diversity. Furan-based acetates exemplify the remarkable ability of organisms to synthesize complex and biologically active molecules. This guide has provided a comprehensive overview of their natural occurrence, biosynthesis, and the methodologies for their study.
The continued exploration of diverse ecosystems, particularly the marine environment, will undoubtedly lead to the discovery of novel furan-based acetates with unique structural features and potent biological activities. Advances in analytical techniques, such as hyphenated chromatography-spectrometry methods and advanced NMR spectroscopy, will further facilitate their rapid identification and characterization.
A deeper understanding of the biosynthetic pathways of furan-based acetates, including the specific roles of acetyltransferases and other tailoring enzymes, will not only provide insights into the evolution of chemical diversity but also open up opportunities for their biotechnological production through metabolic engineering.
Finally, the promising pharmacological activities of many furan-based acetates warrant further investigation. Rigorous preclinical and clinical studies are needed to fully evaluate their therapeutic potential and pave the way for the development of new drugs to address unmet medical needs. The journey from a naturally occurring furan-based acetate to a life-saving medicine is a long and challenging one, but the chemical novelty and biological promise of these compounds make it a journey well worth undertaking.
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"Tetrahydro-2-furyl acetate" literature review
An In-depth Technical Guide to Tetrahydro-2-furyl Acetate
This guide provides a comprehensive technical overview of this compound, also known as tetrahydrofurfuryl acetate. Designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.
Introduction and Chemical Identity
This compound (CAS No. 637-64-9) is a heterocyclic ester valued for its versatile properties.[1] It is a colorless liquid recognized for its pleasant, fruity, and sweet aroma, which has led to its widespread use in the flavor and fragrance industries.[1][2] Beyond its sensory characteristics, it serves as a functional solvent and a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, offering both foundational data and practical, field-proven insights.
The molecule consists of a tetrahydrofuran ring linked via a methylene bridge to an acetate group. This structure imparts a unique combination of polarity, hydrogen bond accepting capability, and moderate volatility.
Caption: Chemical Structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for its effective application, whether in a reaction vessel or a final formulation. These properties dictate its solubility, volatility, and compatibility with other substances.
| Property | Value | Source(s) |
| IUPAC Name | (Oxolan-2-yl)methyl acetate | [1][5] |
| CAS Number | 637-64-9 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor/Flavor Profile | Fruity, ethereal, sweet; described as honey or maple-like | [1][2] |
| Boiling Point | 194-195 °C at 753 mmHg | [2][5] |
| Density | 1.061 g/cm³ at 20-25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.435 - 1.440 | [5][6] |
| Flash Point | 83-84 °C (181-183 °F) | [1] |
| Solubility | Miscible in water; Soluble in alcohol, ether, chloroform | [1][5] |
Synthesis and Purification
The industrial synthesis of this compound is primarily achieved through a classic esterification reaction. The causality behind this choice is clear: the starting materials are readily available, and the reaction is high-yielding and relatively straightforward to control.
Synthesis Pathway: Fischer Esterification
The compound is manufactured by reacting Tetrahydrofurfuryl alcohol with an acetylating agent, most commonly acetic anhydride or acetic acid.[1] The use of acetic anhydride is often preferred in industrial settings as it drives the reaction to completion by producing acetic acid as a byproduct, which is less likely to participate in a reverse reaction compared to the water produced when using acetic acid. An acid catalyst is typically employed to accelerate the reaction rate.
Caption: Synthesis via esterification of Tetrahydrofurfuryl Alcohol.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) and the final product confirmed with spectroscopic methods.
Materials:
-
Tetrahydrofurfuryl alcohol (1.0 mol)
-
Acetic anhydride (1.1 mol, slight excess to ensure complete conversion)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrahydrofurfuryl alcohol and acetic anhydride.
-
Catalysis: Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid dropwise with continuous stirring. The catalytic acid protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. The reaction is typically exothermic. Stir for 2-4 hours. Monitor the disappearance of the starting alcohol using TLC.
-
Workup & Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted acetic anhydride. Caution: CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). The organic layers are combined. This step isolates the ester from water-soluble salts and impurities.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound. The boiling point is a key indicator of purity.[2][5]
Spectroscopic Analysis
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.
| Technique | Key Observations and Interpretations | Source(s) |
| ¹H NMR | Signals expected around 4.0-4.2 ppm (multiplet, -CH₂-O-Ac), 3.7-3.9 ppm (multiplet, ring protons adjacent to ether oxygen), 2.05 ppm (singlet, acetyl -CH₃), and 1.5-2.0 ppm (multiplets, remaining ring protons). The integration of these peaks validates the proton count. | [7][8] |
| ¹³C NMR | A peak around 171 ppm corresponds to the ester carbonyl carbon. Signals for the -CH₂-O-Ac and the carbons of the tetrahydrofuran ring will also be present in their characteristic regions. | [5] |
| IR Spectroscopy | A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O stretch of the ester group. A prominent C-O stretching band will appear in the 1240-1040 cm⁻¹ region. | [5] |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) if stable, but often a base peak corresponding to a stable fragment is more prominent. A key fragment is often observed at m/z 71, resulting from the loss of the acetate group and subsequent rearrangement of the tetrahydrofurfuryl cation. | [5][9] |
Applications and Industrial Relevance
The utility of this compound stems from a logical relationship between its molecular structure and its functional properties. Its ester group and ethereal odor make it an ideal fragrance and flavor agent, while its solvent capabilities are rooted in its moderate polarity and ability to dissolve a range of organic compounds.
Caption: Relationship between properties and applications.
-
Flavor and Fragrance: It is recognized as safe for use as a flavoring agent in food by regulatory bodies like the FDA.[1][5] It is used to impart fruity, honey, or caramel notes in beverages, baked goods, and confectionery at typical levels of 2-20 ppm.[1][2] In cosmetics, it serves as a fragrance component and solvent.[4][10]
-
Solvent Applications: It is an effective solvent for coatings, paints, and adhesives, where it helps to dissolve resins and improve the application properties of the final product.[3][4]
-
Pharmaceutical and Chemical Intermediate: It serves as a building block in organic synthesis, particularly in the development of APIs where the tetrahydrofuran moiety is a desired structural feature.[3]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical. The information below is synthesized from authoritative safety data sheets (SDS).
Hazard Identification
| Hazard System | Rating | Interpretation | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | Warning | [1] |
| GHS Hazard Statement | H227: Combustible liquid, H302: Harmful if swallowed | The substance can ignite at elevated temperatures and is toxic if ingested. | [1][11] |
| NFPA 704 Diamond | Health: 0, Flammability: 2, Instability: 0 | Low health risk, moderate fire hazard under heating, stable. | [1] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks as it is a combustible liquid.[11][13]
-
Personal Protective Equipment:
First Aid and Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][14]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[12][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Storage
Store in a cool, dry, and well-ventilated place.[13] Keep containers tightly closed and away from heat and oxidizing agents.[11][13]
Conclusion
This compound is a compound of significant industrial value, bridging the gap between fine and specialty chemicals. Its straightforward synthesis, pleasant sensory profile, and effective solvent properties ensure its continued relevance. For researchers and developers, a thorough understanding of its physicochemical properties, handling requirements, and analytical signatures is essential for its safe and effective utilization in both research and commercial applications.
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Methodological & Application
Application Notes & Protocols: Tetrahydrofurfuryl Acetate (THFA) as a Versatile Solvent in Modern Organic Synthesis
Abstract
Tetrahydrofurfuryl acetate (THFA), a bio-based solvent derived from the esterification of tetrahydrofurfuryl alcohol, is emerging as a compelling alternative to conventional petroleum-derived solvents in organic synthesis.[1] Its favorable physicochemical properties, including a high boiling point, low volatility, and miscibility with various organic solvents, position it as a versatile medium for a range of chemical transformations.[1][2][3] This guide provides an in-depth exploration of THFA's applications, presenting its performance characteristics, safety profile, and detailed protocols for its use. We will delve into its role in esterification reactions and biocatalytic processes, while also critically evaluating its compatibility with highly reactive organometallic reagents. The overarching theme is to equip researchers and process chemists with the technical knowledge to leverage THFA as a sustainable and efficient solvent, aligning with the principles of Green Chemistry.
Introduction to Tetrahydrofurfuryl Acetate (THFA)
Tetrahydrofurfuryl acetate (CAS No. 637-64-9) is a heterocyclic ester characterized by a tetrahydrofuran ring linked to an acetate group via a methylene bridge.[2][4] It is a colorless to pale yellow liquid with a mild, fruity odor.[2][3] Traditionally, its pleasant aroma has led to its use in the fragrance and flavoring industries.[2][4][5][6] However, its excellent solvency for a wide array of compounds, coupled with its derivation from renewable biomass sources (its precursor, tetrahydrofurfuryl alcohol, can be produced from agricultural feedstocks), makes it an attractive "green" solvent for chemical synthesis.[1][6][7]
This document serves as a technical guide for laboratory and drug development professionals, offering insights into the practical application of THFA in organic synthesis. We will move beyond theoretical advantages to provide actionable protocols and the scientific rationale behind them.
Physicochemical Properties & Safety Profile
A solvent's utility is defined by its physical properties and safety considerations. THFA presents a profile that is advantageous for many common laboratory and industrial operations.
Key Physical & Chemical Data
The properties of THFA make it a stable, high-boiling point solvent suitable for reactions requiring elevated temperatures. Its moderate polarity allows it to dissolve a broad spectrum of organic molecules.
| Property | Value | Source(s) |
| CAS Number | 637-64-9 | [2] |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [8] |
| Appearance | Colorless, clear liquid | [3][5][8] |
| Boiling Point | 194-195 °C @ 753 mmHg | [3][5][8] |
| Density | 1.061 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.437 | |
| Flash Point | 84 °C (183.2 °F) - closed cup | |
| Solubility | Soluble in water, alcohol, ether, chloroform | [1][3][8] |
Safety & Handling
As a combustible liquid, THFA should be handled with appropriate precautions.[9][10][11]
-
Hazard Classification: Classified as a Category 4 Combustible liquid.[9][10][11] It is harmful if swallowed.[8]
-
Handling Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[9][11] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including suitable gloves and eye/face protection.[5][11]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[11][12]
-
In case of contact:
THFA as a Green Solvent: A Critical Assessment
The principles of Green Chemistry advocate for the use of safer solvents and renewable feedstocks to minimize environmental impact.[13] THFA aligns with several of these principles.
-
Renewable Feedstock: Its precursor, tetrahydrofurfuryl alcohol, can be derived from the hydrogenation of furfural, which is produced from lignocellulosic biomass like corncobs and sugarcane bagasse.[1][7]
-
Reduced Volatility: With a boiling point of ~195 °C, THFA has significantly lower volatility than solvents like Tetrahydrofuran (THF, bp 66 °C) or Dichloromethane (DCM, bp 40 °C). This reduces worker exposure via inhalation and minimizes fugitive emissions of volatile organic compounds (VOCs).
-
Biodegradability: As an ester derived from a bio-based alcohol, THFA is expected to be more readily biodegradable than many halogenated or petroleum-based solvents.
-
Improved Process Safety: The high flash point (84 °C) makes it less of a fire hazard compared to highly flammable solvents like diethyl ether (flash point -45 °C) or THF (flash point -14 °C).
Green Chemistry Metrics
When evaluating a process, metrics such as Process Mass Intensity (PMI) and E-Factor help quantify its environmental footprint.[14]
-
Process Mass Intensity (PMI): Total mass in a process / Mass of product.
-
E-Factor: Total mass of waste / Mass of product.
Using a solvent like THFA can improve these metrics. Its low volatility reduces solvent loss to evaporation, decreasing the total mass of solvent required and, consequently, the waste generated. This is a crucial consideration for scaling up processes from the lab to industrial production.
Applications in Organic Synthesis & Detailed Protocols
While THFA's primary documented use is in flavorings and fragrances, its properties make it a suitable solvent for various synthetic applications.[6]
Application: Biocatalytic Ester Synthesis
The use of enzymes (biocatalysis) in organic synthesis is a cornerstone of green chemistry. Solvents play a critical role in these transformations, needing to maintain enzyme stability while dissolving substrates. Related furan-based solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown excellent performance in biotransformations.[15] THFA, with its ester functionality and structural similarity, is a promising candidate for enzymatic reactions, particularly lipase-catalyzed esterifications and transesterifications.
Protocol: Lipase-Catalyzed Synthesis of Furfuryl Esters in THFA
This protocol describes a sustainable method for synthesizing valuable furfuryl esters from biomass-derived furfuryl alcohol, using THFA as the reaction medium.
Caption: Workflow for biocatalytic ester synthesis using THFA.
Methodology:
-
Enzyme Preparation: To a 100 mL round-bottom flask, add 500 mg of immobilized lipase (e.g., Lipase B from Candida antarctica, Novozym 435).
-
Reagent Addition: Add 20 mL of Tetrahydrofurfuryl acetate (THFA). To this suspension, add furfuryl alcohol (10 mmol) and a long-chain carboxylic acid (e.g., octanoic acid, 12 mmol).
-
Causality Note: Using a slight excess of the carboxylic acid can help drive the reaction equilibrium towards the product ester. THFA serves as an excellent medium as it solubilizes both the alcohol and the fatty acid while being non-disruptive to the enzyme's structure.
-
-
Reaction Conditions: Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 4-6 hours and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Enzyme Recovery: Once the reaction reaches completion, recover the immobilized enzyme by simple filtration. Wash the enzyme with fresh THFA (2 x 10 mL) and dry it under vacuum for reuse in subsequent batches.
-
Trustworthiness Note: The ability to easily recover and reuse the biocatalyst is a key advantage of this system, significantly improving process economics and sustainability.
-
-
Product Isolation: Combine the filtrate and washes. Remove the THFA solvent using a rotary evaporator. The higher boiling point of THFA requires a good vacuum source and slightly elevated bath temperature (~50-60 °C).
-
Purification: The resulting crude ester can be purified by vacuum distillation or silica gel column chromatography to yield the final product. Based on similar biocatalytic systems, conversions of >90% can be expected.[16]
Limitation: Incompatibility with Grignard Reagents
A critical aspect of solvent selection is chemical compatibility. While the ether linkage in THFA is similar to that in THF (a standard solvent for Grignard reactions), the presence of the acetate (ester) group makes THFA fundamentally unsuitable for such applications.[17] Grignard reagents are potent nucleophiles and strong bases; they will readily attack the electrophilic carbonyl carbon of the ester.
Caption: Incompatibility of THFA with Grignard reagents.
Mechanistic Explanation:
The Grignard reagent (R-MgX) would attack the ester carbonyl of the THFA molecule. A first equivalent would add to form a ketone intermediate, which would then be immediately attacked by a second equivalent of the Grignard reagent. The final result, after an aqueous workup, would be the consumption of two equivalents of the Grignard reagent and the decomposition of the solvent to form a tertiary alcohol and tetrahydrofurfuryl alcohol. This side reaction would consume the Grignard reagent, preventing it from reacting with the intended substrate and leading to low or zero yield of the desired product.
Expert Insight: For reactions involving highly nucleophilic or basic organometallics like Grignard or organolithium reagents, non-reactive ether solvents such as diethyl ether, THF, or 2-MeTHF remain the authoritative choice. The presence of electrophilic functional groups (esters, ketones, amides, etc.) in a solvent renders it incompatible with these reagents.
Conclusion
Tetrahydrofurfuryl acetate is more than just a flavoring agent; it is a high-performance, bio-based solvent with significant potential in modern organic synthesis. Its high boiling point, low volatility, and favorable safety profile make it a superior choice over many traditional solvents, particularly for applications in biocatalysis and reactions requiring elevated temperatures. While its reactive ester group precludes its use with strong nucleophiles like Grignard reagents, this limitation is offset by its advantages in other areas. By understanding both its strengths and weaknesses, researchers and drug development professionals can effectively integrate THFA into their workflows, advancing the goals of sustainable and safe chemical manufacturing.
References
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- RSC Publishing. Robust biocatalyst for the green continuous flow synthesis of esters from biomass-derived furfuryl alcohol and C8–C18 carboxylic acids. [Link]
- ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF)
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Application Notes & Protocols: The Role of Tetrahydrofurfuryl Esters in Polymer Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction and Profile: Tetrahydro-2-furyl Acetate
This compound, also known as tetrahydrofurfuryl acetate (THFAc), is a heterocyclic ester recognized for its pleasant, fruity, and honey-like aroma.[1] This characteristic has established its primary application in the food and cosmetics industries as a flavoring agent and fragrance component.[1][2] For professionals in polymer science and drug development, understanding its fundamental physicochemical properties is the first step toward evaluating its potential role in material formulations.
While it is a derivative of tetrahydrofurfuryl alcohol, a bio-based feedstock, its utility in polymer synthesis is not straightforward and requires careful chemical consideration.[3] Below is a summary of its key properties.
| Property | Value | Reference(s) |
| CAS Number | 637-64-9 | [2][4] |
| Molecular Formula | C₇H₁₂O₃ | [2][4] |
| Molecular Weight | 144.17 g/mol | [2][4] |
| Appearance | Colorless liquid | [2][5] |
| Boiling Point | 194-195 °C @ 753 mmHg | [2][4] |
| Density | ~1.061 g/mL at 25 °C | [4] |
| Refractive Index | ~1.437 (n20/D) | [4] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [4][6] |
| Solubility | Soluble in water, ether, chloroform, ethanol | [2] |
Critical Distinction: Chemical Structure vs. Polymerizability
A common point of confusion in furan chemistry is the distinction between saturated (tetrahydro-) and unsaturated furan rings in the context of polymerization. The suitability of a furan-based molecule as a monomer is critically dependent on the presence of a polymerizable functional group. This compound lacks the functionality for common chain-growth polymerization pathways.
Causality Behind Non-Polymerizability: The core reason this compound does not readily polymerize is its chemical structure:
-
Saturated Ring: The tetrahydrofuran ring is fully saturated, meaning it has no carbon-carbon double bonds that can participate in the radical or ionic addition reactions typical of vinyl polymerization.[7]
-
Stable Ester Group: While the acetate group could potentially be used in polycondensation reactions (transesterification), this is a much less common and efficient pathway compared to dedicated monomers like diols or dicarboxylic acids.
In contrast, other furan derivatives are well-known monomers precisely because they possess the necessary reactive sites:
-
Furfuryl Alcohol: Features an unsaturated furan ring that can undergo acid-catalyzed cationic ring-opening polymerization to form poly(furfuryl alcohol) resins.[8]
-
Tetrahydrofurfuryl Acrylate (THFA): This is the most relevant polymerizable analog. It retains the stable tetrahydrofuran ring but possesses a highly reactive acrylate group (a vinyl group conjugated to an ester). This acrylate moiety is readily susceptible to free-radical polymerization.[4][9]
The following diagram illustrates the structural differences between these key compounds.
Caption: Structural comparison of furan derivatives.
Potential (Hypothetical) Applications of this compound in Polymer Systems
Based on its physicochemical properties, one can hypothesize potential, though not widely documented, roles for this compound within a polymer matrix:
-
Specialty Solvent: With a boiling point of ~195 °C and solubility in various organic compounds, it could serve as a high-boiling-point process solvent for specific polymer syntheses or as a component in coating and ink formulations where controlled evaporation is required.
-
Plasticizer: The ester functionality and molecular structure suggest it could act as a plasticizer, inserting itself between polymer chains to increase flexibility and reduce the glass transition temperature (Tg). Its efficacy would depend on its compatibility (miscibility) with the host polymer.
Trustworthiness Note: These applications are speculative and based on chemical first principles. Significant experimental validation would be required to confirm performance, compatibility, and long-term stability (e.g., resistance to leaching) in any given polymer system.
Application Note: Polymerization of Tetrahydrofurfuryl Acrylate (THFA)
To provide a directly actionable protocol for researchers interested in polymers derived from the tetrahydrofurfuryl moiety, we now focus on its polymerizable analog, Tetrahydrofurfuryl Acrylate (THFA) .
THFA is a versatile, bio-derived monomer that serves as a critical building block for a range of high-performance polymers.[3] The resulting polymer, poly(tetrahydrofurfuryl acrylate) or PTHFA, is renowned for its excellent thermal stability, toughness, and strong adhesion to a variety of substrates.[5]
Key Applications of PTHFA:
-
UV-Curable Coatings and Inks: THFA's low viscosity and high reactivity make it an ideal reactive diluent, enhancing flow while contributing to a durable, cross-linked final film.[6]
-
Adhesives: The polar ether group in the THFA structure promotes strong bonding to plastics and metals.[6]
-
3D Printing / Additive Manufacturing: It is a key component in photopolymer resins, enabling the creation of high-precision, durable printed objects.[2][5]
-
Shape-Memory Polymers: When co-polymerized and cross-linked, THFA can be used to create smart materials that change shape in response to thermal stimuli.[3][5]
Protocol: Free-Radical Solution Polymerization of Tetrahydrofurfuryl Acrylate (THFA)
This protocol details a standard laboratory procedure for synthesizing linear poly(tetrahydrofurfuryl acrylate) via a solution-based free-radical pathway.
Objective: To synthesize poly(tetrahydrofurfuryl acrylate) (PTHFA) and characterize its basic properties.
Principle of the Method: Free-radical polymerization proceeds via a chain-reaction mechanism involving three key steps: initiation, propagation, and termination.[10][11] An initiator (e.g., AIBN) thermally decomposes to form primary radicals. These radicals attack the vinyl bond of a THFA monomer, creating a monomer radical. This new radical site successively adds more monomer units in the propagation step, growing the polymer chain. The reaction concludes when two growing radicals combine or disproportionate (termination).[7]
Caption: Experimental workflow for PTHFA synthesis.
Materials & Equipment:
-
Monomer: Tetrahydrofurfuryl acrylate (THFA, CAS 2399-48-6), stabilized
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Anhydrous Toluene or Ethyl Acetate
-
Precipitation Non-Solvent: Methanol or Hexane
-
Inhibitor Removal: Basic alumina column
-
Three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas source with bubbler
-
Standard laboratory glassware, filtration apparatus
Step-by-Step Methodology:
-
Monomer Purification (Critical Step): Commercial acrylate monomers contain inhibitors (like MEHQ) to prevent premature polymerization. These must be removed. Pass the required volume of THFA through a short column packed with basic alumina immediately before use.
-
Reaction Setup: Assemble a three-neck flask with a reflux condenser, a gas inlet, and a rubber septum for future additions. Place a magnetic stir bar in the flask. Ensure all glassware is dry.
-
Establish Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Charging the Reactor: Under a positive nitrogen flow, add the solvent (e.g., 100 mL Toluene), the purified THFA monomer (e.g., 20 g), and the initiator (e.g., 0.1 g AIBN). The exact amounts can be adjusted to target different molecular weights and polymer concentrations.
-
Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C (for AIBN). Allow the reaction to proceed with vigorous stirring. Reaction time can vary from 4 to 24 hours. The solution will gradually become more viscous as the polymer forms.
-
Isolation of Polymer: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred, cold non-solvent (e.g., 800 mL of methanol). The polymer will precipitate as a white, gummy solid.
-
Purification: Continue stirring for 20-30 minutes to allow the polymer to harden. Decant the supernatant liquid and re-dissolve the polymer in a minimal amount of a good solvent (like acetone or THF). Re-precipitate into cold methanol to further purify the polymer from unreacted monomer and initiator fragments.
-
Drying: Collect the final polymer precipitate by filtration. Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Self-Validating System & Characterization:
To ensure the protocol was successful and to understand the properties of the synthesized material, the following characterization steps are essential:
| Technique | Purpose | Expected Result |
| Gravimetric Yield | Determine reaction efficiency. | Calculate % Yield = (mass of dry polymer / initial mass of monomer) * 100. |
| FTIR Spectroscopy | Confirm polymerization. | Disappearance of the characteristic acrylate C=C absorption peak (~1635 cm⁻¹) and the C-H vinyl peak (~810 cm⁻¹). Persistence of the C=O ester peak (~1730 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Measure molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides quantitative data on the size of the polymer chains. A typical PDI for free-radical polymerization is ~1.5-2.5. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | Identifies the temperature at which the polymer transitions from a rigid, glassy state to a softer, rubbery state. This is a critical property for material application. |
Safety & Handling
-
This compound: Classified as a combustible liquid.[6][12] Keep away from heat, sparks, and open flames. Standard chemical handling precautions, including gloves and safety glasses, should be used.
-
Tetrahydrofurfuryl Acrylate: This monomer is a known skin and eye irritant and may cause sensitization upon contact.[1] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
General Protocol Hazards: Solvents like toluene are flammable and toxic. Initiators like BPO can be explosive with shock or heat. Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
While this compound is not a viable monomer for conventional polymer synthesis due to its saturated chemical structure, its polymerizable analog, Tetrahydrofurfuryl Acrylate (THFA), is a highly valuable and versatile building block in modern polymer chemistry. Derived from renewable resources, THFA is used to create polymers with desirable properties such as high thermal stability, excellent adhesion, and toughness. The provided protocol for free-radical solution polymerization offers a reliable, self-validating method for synthesizing and characterizing poly(tetrahydrofurfuryl acrylate), enabling further research into its applications in advanced materials, from specialty coatings to shape-memory devices.
References
- PubChem. (n.d.). Tetrahydrofurfuryl acetate. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). Tetrahydrofurfuryl acetate.
- Opeida, I., et al. (2023). Synthesis and investigation of tetrahydrofurfuryl acrylate-based photocross-linked polymers. Kaunas University of Technology.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- Advanced Biotech. (2025). Safety Data Sheet: Tetrahydrofurfuryl Acetate synthetic.
- Wikipedia. (n.d.). Radical polymerization.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tetrahydrofurfuryl Acrylate: Comprehensive Overview and Applications.
- Technology Center. (2025). Tetrahydrofurfuryl Acrylate Polymer Applications in Chemical Industry: A Comprehensive Guide.
- Chemistry LibreTexts. (2015). Free Radical Polymerization.
- Nouryon. (2019). Free radical polymerization [Video]. YouTube.
- SIPO. (2024). Exploring the Synthesis and Chemical Properties of Tetrahydrofurfuryl Acrylate (THFA).
- EASTOMAT. (n.d.). Product Recommendation: Tetrahydrofurfuryl Acrylate (THFA) ——A Versatile Player in UV Curing Technology.
- Google Patents. (n.d.). US2229997A - Process for the manufacture of tetrahydrofurfuryl acrylate and its polymers.
- Indian Academy of Sciences. (2015). Poly(furfuryl alcohol) nanospheres: a facile synthesis approach based on confinement effect of polymer and a template for.
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Application Notes and Protocols for Investigating Tetrahydrofurfuryl Acetate (THFA) as a Biofuel Additive
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of Tetrahydrofurfuryl acetate (THFA) as a novel biofuel additive. While direct and extensive research on THFA's role in biofuels is emerging, this document synthesizes established methodologies for biofuel characterization and engine performance analysis, adapting them for the specific evaluation of THFA. The protocols herein are designed to be robust, self-validating, and grounded in established scientific principles and standards.
Introduction: The Potential of Tetrahydrofurfuryl Acetate in Biofuels
Tetrahydrofurfuryl acetate (THFA) is a biomass-derived organic compound that presents several attractive properties as a potential biofuel additive.[1] Synthesized from furfural, which is readily obtained from lignocellulosic biomass such as corncobs and sugarcane bagasse, THFA aligns with the goals of sustainable and renewable energy.[1][2] Its molecular structure, featuring a saturated furan ring and an acetate group, suggests good miscibility with both polar and non-polar fuel components. This could be particularly advantageous for creating stable blends of ethanol and diesel.[2]
The oxygen content in THFA is a key feature, as oxygenated additives can promote more complete combustion, potentially leading to a reduction in particulate matter, carbon monoxide (CO), and unburned hydrocarbon (HC) emissions.[1][3] This guide provides the foundational protocols to systematically evaluate these potential benefits.
Synthesis and Purification of Tetrahydrofurfuryl Acetate
The primary route to THFA involves a two-step process starting from furfural, a versatile platform chemical derived from agricultural waste.[4] The first step is the hydrogenation of furfural to Tetrahydrofurfuryl alcohol (THFA-ol), followed by esterification with acetic anhydride to yield Tetrahydrofurfuryl acetate.[5]
Protocol 2.1: Two-Step Synthesis of Tetrahydrofurfuryl Acetate
Step 1: Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol (THFA-ol)
-
Catalyst Preparation: Prepare a nickel-based catalyst. A common method involves modifying a skeletal nickel catalyst with a heteropolyacid to enhance selectivity.
-
Reaction Setup: In a high-pressure autoclave reactor, add furfural and a suitable solvent such as water or isopropanol.[6][7] The concentration of the furfural solution can range from 5-50%.[6]
-
Catalyst Addition: Introduce the prepared nickel-based catalyst to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 0.5-10 MPa and heat to a temperature of 80-180°C.[6] Maintain the reaction for 0.5-6 hours with constant stirring.[6]
-
Monitoring and Work-up: Monitor the reaction progress using Gas Chromatography (GC). Upon completion, cool the reactor, vent the hydrogen, and separate the catalyst by filtration. The resulting product is Tetrahydrofurfuryl alcohol.
Step 2: Esterification of THFA-ol to Tetrahydrofurfuryl Acetate (THFA)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the synthesized Tetrahydrofurfuryl alcohol with acetic anhydride.
-
Catalysis: While this reaction can proceed without a catalyst, the use of a solid acid catalyst like sulfated zirconia can significantly improve the yield and selectivity.[8]
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80°C) and allow it to reflux for several hours.
-
Purification: After the reaction is complete, as confirmed by GC analysis, the mixture is cooled. The product is then purified through distillation to remove unreacted starting materials and byproducts, yielding pure Tetrahydrofurfuryl acetate.
Caption: Synthesis of Tetrahydrofurfuryl Acetate from Furfural.
Preparation and Characterization of THFA-Biofuel Blends
A critical step in evaluating a new biofuel additive is the preparation of stable fuel blends and the characterization of their physicochemical properties. These properties are crucial for understanding the fuel's behavior during storage, transportation, and combustion.
Protocol 3.1: Preparation of THFA-Diesel Blends
-
Materials: Obtain standard diesel fuel (e.g., ASTM D975 grade), synthesized and purified Tetrahydrofurfuryl acetate, and laboratory-grade glassware.
-
Blending: Prepare a series of blends by adding THFA to diesel fuel at varying volume percentages (e.g., 5%, 10%, 15%, 20% v/v). These blends will be denoted as THFA5, THFA10, THFA15, and THFA20.
-
Homogenization: Ensure thorough mixing by using a magnetic stirrer for at least 30 minutes for each blend to achieve a homogenous mixture.
-
Stability Test: Store the prepared blends in sealed containers and visually inspect for any phase separation or precipitation over a period of several days at both ambient and reduced temperatures.
Protocol 3.2: Physicochemical Property Analysis
The prepared blends, along with the neat diesel and THFA, should be subjected to a series of standard tests to determine their key fuel properties. The following table outlines the essential tests, their corresponding ASTM standards, and their significance.
| Property | ASTM Standard | Significance |
| Density @ 15°C | D1298 / D4052 | Affects fuel-air mixture and injection system. |
| Kinematic Viscosity @ 40°C | D445 | Influences fuel atomization and lubrication of fuel pump.[9] |
| Flash Point | D93 | Important for fuel safety during handling and storage.[9] |
| Cloud Point | D2500 | Indicates the temperature at which wax crystals begin to form.[9] |
| Pour Point | D97 | The lowest temperature at which the fuel will flow. |
| Cetane Number | D613 | A measure of the fuel's ignition quality.[10] |
| Calorific Value (Heating Value) | D240 | The energy content of the fuel. |
| Oxidation Stability | D2274 | Indicates the fuel's resistance to degradation during storage. |
Engine Performance and Emission Analysis
The ultimate test for a biofuel additive is its performance in an internal combustion engine. This section outlines the protocols for conducting engine tests to evaluate the impact of THFA blends on performance and exhaust emissions.
Experimental Setup
A common setup for this type of research involves a single-cylinder, four-stroke, direct-injection diesel engine coupled to an eddy current dynamometer. The engine should be equipped with sensors to measure parameters such as engine speed, load, and fuel consumption. The exhaust gas is directed to a gas analyzer and a smoke meter.
Caption: Experimental setup for engine performance and emission testing.
Protocol 4.2: Engine Performance Evaluation
-
Engine Warm-up: Start the engine with standard diesel fuel and allow it to run until it reaches a stable operating temperature.
-
Baseline Test: Operate the engine with standard diesel fuel at a constant speed and varying loads (e.g., 25%, 50%, 75%, 100% of full load). For each load condition, record the following parameters:
-
Brake Torque (Nm)
-
Brake Power (kW)
-
Fuel Consumption ( kg/h )
-
-
THFA Blend Testing: Repeat the same procedure for each of the prepared THFA-diesel blends (THFA5, THFA10, THFA15, THFA20). Ensure the fuel lines are properly flushed between testing different fuels.
-
Calculations: From the recorded data, calculate the following performance metrics:
-
Brake Specific Fuel Consumption (BSFC): Fuel consumption rate per unit of brake power (g/kWh).
-
Brake Thermal Efficiency (BTE): The ratio of brake power to the fuel energy input (%).
-
Protocol 4.3: Exhaust Emission Analysis
-
Analyzer Calibration: Calibrate the exhaust gas analyzer and smoke meter according to the manufacturer's instructions using standard calibration gases.
-
Emission Measurement: Simultaneously with the performance tests, measure the concentrations of the following exhaust gas components for each fuel and load condition:
-
Carbon Monoxide (CO) in % volume or ppm.
-
Carbon Dioxide (CO2) in % volume.
-
Oxides of Nitrogen (NOx) in ppm.
-
Unburned Hydrocarbons (HC) in ppm.
-
Smoke Opacity in %.
-
-
Data Recording: Record the emission data for each test run.
Data Analysis and Expected Outcomes
The collected data should be tabulated and plotted to facilitate comparison between the different fuel blends.
Table 1: Expected Data Summary for Engine Performance
| Fuel | Load (%) | Brake Power (kW) | BSFC (g/kWh) | BTE (%) |
| Diesel | 25 | |||
| 50 | ||||
| 75 | ||||
| 100 | ||||
| THFA5 | 25 | |||
| ... | ||||
| THFA20 | 100 |
Table 2: Expected Data Summary for Emissions
| Fuel | Load (%) | CO (% vol) | NOx (ppm) | HC (ppm) | Smoke Opacity (%) |
| Diesel | 25 | ||||
| 50 | |||||
| 75 | |||||
| 100 | |||||
| THFA5 | 25 | ||||
| ... | |||||
| THFA20 | 100 |
Based on the properties of other oxygenated fuel additives, it is hypothesized that with an increasing percentage of THFA in the blend, the following trends may be observed:
-
A slight decrease in brake power and an increase in BSFC due to the lower calorific value of THFA compared to diesel.[11]
-
An improvement in brake thermal efficiency due to more complete combustion.
-
A reduction in CO, HC, and smoke emissions.[12]
-
A potential increase in NOx emissions, which is a common trend with some oxygenated fuels.[11]
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the systematic investigation of Tetrahydrofurfuryl acetate as a biofuel additive. The successful execution of these experiments will provide valuable data on its synthesis, fuel properties, and impact on engine performance and emissions.
Future research should focus on:
-
Optimization of the THFA synthesis process to improve yield and reduce costs.
-
Long-term engine durability tests to assess the impact of THFA on engine components.
-
Investigation of THFA in gasoline engines and as a ternary blend component (diesel-biodiesel-THFA).
-
Detailed combustion analysis using in-cylinder pressure data to understand the combustion characteristics of THFA blends.
By following these detailed application notes and protocols, researchers can contribute to the growing body of knowledge on sustainable and renewable transportation fuels.
References
- Agricultural Marketing Service. (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop. [Link]
- Catalysis Science & Technology (RSC Publishing). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. [Link]
- ASTM. (2024, August 7). New Standard for Test Methods in the Biofuel Industry. [Link]
- PubChem.
- Google Patents. (CN104672185A).
- Contract Laboratory. (2023, April 21). Biofuel Analysis and Testing: A Guide to Standards and Methods. [Link]
- ResearchGate. Combustion Characteristics and Emission Analysis of Tetrahydrofuran–Biodiesel-Blended Fuel in a Diesel Engine. [Link]
- ScienceDirect. (2022, April 14). Sustainable production of furan-based oxygenated fuel additives from pentose-rich biomass residues. [Link]
- ACEA. (2013, August 9). Biofuel guidelines by vehicle and engine manufacturers. [Link]
- Koleya, P., Rao, B. S., Sabri, Y. M., Bhargava, S. K., Tardio, J., & Lingaiah, N.
- Department of Energy.
- The Good Scents Company.
- AIDIC. (2022, September 1). A Review of Performance and Emission Characteristic of Engine Diesel Fuelled by Biodiesel. [Link]
- ResearchGate. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory | Request PDF. [Link]
- Wikipedia.
- EconPapers. Effects of biofuel on engines performance and emission characteristics: A review. [Link]
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- Thermal Science. ENGINE PERFORMANCE AND EMISSION CHARACTERISTICS OF MICROWAVE-PRODUCED BIODIESEL BLENDS. [Link]
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Application Notes and Protocols for the Biocatalytic Resolution of Tetrahydro-2-furyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Tetrahydrofurans in Medicinal Chemistry
The tetrahydrofuran (THF) moiety is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] The precise three-dimensional arrangement of substituents on the THF ring is often critical for therapeutic efficacy. Enantiomerically pure tetrahydrofuran derivatives, such as the enantiomers of tetrahydrofurfuryl alcohol and its corresponding acetate, are therefore highly valuable chiral building blocks in the synthesis of complex drug molecules.[2] Specifically, these intermediates are crucial in the development of antiviral nucleoside analogues.[3]
Traditional chemical methods for obtaining single-enantiomer compounds can be arduous, often requiring multiple steps, harsh reaction conditions, and the use of expensive chiral auxiliaries.[4] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful and sustainable alternative.[5] Lipases, in particular, have emerged as robust and versatile biocatalysts for the kinetic resolution of racemic alcohols and esters under mild conditions, making them ideal for pharmaceutical applications.[6]
This guide provides a comprehensive overview and detailed protocols for the lipase-catalyzed kinetic resolution of racemic tetrahydro-2-furyl acetate, a key strategy for accessing enantiopure (R)- and (S)-tetrahydrofurfuryl alcohol.
Core Principles of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting enantiomer (as the unreacted substrate). For the resolution of racemic this compound, two primary lipase-catalyzed strategies can be employed: enantioselective hydrolysis and enantioselective transesterification (acylation).
Enantioselective Hydrolysis of Racemic this compound
In this approach, the lipase selectively hydrolyzes one enantiomer of the racemic acetate to the corresponding alcohol, leaving the other enantiomer of the acetate unreacted.
Caption: Lipase-catalyzed hydrolytic kinetic resolution of racemic this compound.
Enantioselective Transesterification of Racemic Tetrahydrofurfuryl Alcohol
Alternatively, one can start with racemic tetrahydrofurfuryl alcohol. The lipase then selectively acylates one enantiomer using an acyl donor, resulting in an enantioenriched acetate and the unreacted alcohol enantiomer.
Caption: Lipase-catalyzed kinetic resolution of racemic tetrahydrofurfuryl alcohol via acylation.
Key Biocatalysts: A Focus on Lipases
Lipases are a class of serine hydrolases that are exceptionally well-suited for kinetic resolutions due to their high stability in organic solvents, broad substrate scope, and often excellent enantioselectivity.[5] For the resolution of tetrahydrofuran derivatives, two lipases are frequently cited for their superior performance:
-
Candida antarctica Lipase B (CAL-B): Often used in an immobilized form (e.g., Novozym 435), CAL-B is renowned for its high enantioselectivity across a wide range of substrates, including secondary alcohols.[7][8] Its immobilization enhances stability and allows for easy recovery and reuse, a key principle of green chemistry.
-
Pseudomonas cepacia Lipase (PCL): Also known as Burkholderia cepacia lipase, PCL is another highly effective biocatalyst for the resolution of chiral alcohols and esters, often exhibiting complementary selectivity to CAL-B.[5]
The choice of lipase is substrate-dependent and should be determined through initial screening experiments to identify the most selective and active enzyme for the specific application.
Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the kinetic resolution of racemic this compound and its corresponding alcohol.
Protocol 1: Enantioselective Hydrolysis of Racemic this compound
This protocol is designed for the selective hydrolysis of one enantiomer of the acetate, yielding an enantioenriched alcohol and the unreacted acetate.
Rationale: This method is advantageous when the desired product is one of the enantiopure alcohols. The use of a buffered aqueous system or a biphasic system with a controlled amount of water can be finely tuned to optimize enzyme activity and selectivity. Diisopropyl ether (DIPE) is a common solvent as it is less prone to forming peroxides than other ethers and often provides high enantioselectivity.[8]
Experimental Workflow:
Caption: Workflow for the hydrolytic kinetic resolution of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (1.0 g, 6.94 mmol).
-
Add diisopropyl ether (DIPE) (20 mL) and a phosphate buffer solution (0.1 M, pH 7.0, 1.25 mL, 10 eq. of water relative to the ester).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg, 10% w/w of substrate).
-
-
Reaction Execution:
-
Seal the flask and stir the mixture at 35 °C.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Filter the aliquot through a small plug of silica gel to remove the enzyme, dilute with an appropriate solvent (e.g., ethyl acetate), and analyze by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of both the alcohol product and the remaining acetate substrate.
-
-
Workup and Purification:
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Separate the organic layer from the aqueous layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the enantioenriched alcohol and unreacted acetate by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the two products.
-
-
Characterization:
-
Determine the enantiomeric excess of the purified alcohol and acetate by chiral GC or HPLC.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Enantioselective Transesterification of Racemic Tetrahydrofurfuryl Alcohol
This protocol describes the acylation of one enantiomer of the alcohol, yielding an enantioenriched acetate and the unreacted alcohol.
Rationale: This is often the preferred method in organic solvents as it avoids the complexities of managing a biphasic aqueous-organic system. Vinyl acetate is a highly efficient and common acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.[9] This drives the reaction forward and prevents the reverse reaction (hydrolysis).
Experimental Workflow:
Caption: Workflow for the transesterification kinetic resolution of tetrahydrofurfuryl alcohol.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add racemic tetrahydrofurfuryl alcohol (1.0 g, 9.8 mmol).
-
Add anhydrous toluene (20 mL).
-
Add immobilized Pseudomonas cepacia lipase (PCL) (150 mg, 15% w/w of substrate).
-
-
Reaction Execution:
-
Add vinyl acetate (0.9 mL, 9.8 mmol, 1.0 equivalent). Note: Using a slight excess, e.g., 1.2 equivalents, can sometimes improve reaction rates, but starting with 1.0 equivalent is recommended for initial trials.
-
Seal the flask and stir the mixture at 40 °C.
-
-
Monitoring:
-
Follow the same monitoring procedure as described in Protocol 1, analyzing for the formation of the acetate and the consumption of the alcohol.
-
-
Workup and Purification:
-
When the conversion is near 50%, stop the reaction by filtering to remove the lipase.
-
Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.
-
Purify the crude mixture by silica gel column chromatography to separate the enantioenriched acetate from the unreacted alcohol.
-
-
Characterization:
-
Characterize the products as described in Protocol 1.
-
Data Presentation: Expected Outcomes
The efficiency of a kinetic resolution is typically described by the enantiomeric ratio (E-value). High E-values (>100) are desirable as they allow for the production of both the product and the remaining substrate with high enantiomeric excess at ~50% conversion.
| Substrate | Lipase | Acyl Donor/Medium | Temp (°C) | Conv. (%) | Product ee (%) | Substrate ee (%) | E-value |
| Racemic 1-(2-furyl)ethanol | Novozym 435 | Vinyl Acetate in n-heptane | N/A | 47 | >99 (Acetate) | ~88 (Alcohol) | >200 |
| Racemic 1-(2-furyl)ethanol | Novozym 435 | Isopropenyl Acetate in DIPE | N/A | ~50 | >99 (Acetate) | >99 (Alcohol) | High |
| Racemic MBH Acetates | P. cepacia lipase | Aqueous Buffer | RT | ~50 | >90 (Alcohol) | >90 (Acetate) | >200 |
Note: This table presents representative data for similar furan-based substrates to illustrate typical outcomes.[5][7][9] Actual results for this compound may vary and require optimization.
Application in Drug Development: Synthesis of Antiviral Agents
The enantiopure products obtained from these biocatalytic resolutions are valuable intermediates in the synthesis of pharmaceuticals. A prominent example is in the development of antiviral drugs.
Uprifosbuvir: This antiviral agent, developed for the treatment of Hepatitis C, requires a key intermediate with a specific stereochemistry at the 2'-position of a nucleoside analogue. An efficient synthesis of uprifosbuvir was developed that relies on the stereoselective installation of this chiral center.[10] The use of enantiopure building blocks derived from methods like enzymatic resolution is a critical strategy for constructing such complex chiral molecules, ensuring the final drug product is a single, therapeutically active enantiomer.
The synthesis of various other nucleoside analogues, which form the backbone of many antiviral therapies, often starts from chiral synthons like enantiopure 2-hydroxytetrahydrofuran derivatives.[3]
Conclusion
The use of "this compound" and its corresponding alcohol in biocatalysis protocols, particularly through lipase-catalyzed kinetic resolution, offers a highly efficient, selective, and environmentally benign route to enantiomerically pure chiral building blocks. These protocols, leveraging robust enzymes like CAL-B and PCL, provide drug development professionals with a reliable method for accessing key intermediates required for the synthesis of complex pharmaceuticals, including vital antiviral agents. The mild reaction conditions and potential for enzyme recycling align with the principles of green chemistry, making biocatalysis an increasingly indispensable tool in modern synthetic chemistry.
References
- Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. (Source: NIH) [Link]
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Synthesis and conformational study of 2-trityloxymethyltetrahydrofurans as key intermediates for antiviral nucleosides. (Source: PubMed) [Link]
- Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
- Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. (Source: RSC Publishing) [Link]
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (Source: Wiley Online Library) [Link]
- Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
- Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (Source: NIH) [Link]
- Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. (Source: MDPI) [Link]
- Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
- Multi-Step Synthesis in the Development of Antiviral Agents. (Source: Scholars Research Library) [Link]
- Immobilized lipase-catalysed esterification and transesterification reactions in non-aqueous media for the synthesis of tetrahydrofurfuryl butyrate: Comparison and kinetic modeling.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (Source: NIH) [Link]
- An Update: Enzymatic Synthesis for Industrial Applic
- Transesterification. (a) General lipase catalyzed transesterification...
- Enzymatic Synthesis of Chiral Intermediates for Drug Development. (Source: Semantic Scholar) [Link]
- Lipase-catalyzed Irreversible Transesterification of 1-(2-furyl)
- Efficient 2-Step Enzymatic Cascade for the Bioconversion of Oleuropein into Hydroxytyrosol. (Source: MDPI) [Link]
- Tetrahydrofuran synthesis. (Source: Organic Chemistry Portal) [Link]
- Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. (Source: Forschungszentrum Jülich) [Link]
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The Incompatibility of Esters in Grignard Reactions: A Technical Guide to Solvent Selection and Protocol Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Misconception
In the landscape of synthetic organic chemistry, the Grignard reaction remains a cornerstone for carbon-carbon bond formation. The choice of solvent is paramount to the success of this powerful reaction, as it must solvate the Grignard reagent without reacting with it. This guide addresses a critical query regarding the use of Tetrahydrofurfuryl acetate in Grignard reactions. While this compound finds utility as a solvent in other contexts, its chemical nature as an ester renders it fundamentally incompatible with the nucleophilic and basic character of Grignard reagents.[1][2] This document will elucidate the reactivity of esters with organomagnesium halides and subsequently provide detailed application notes and protocols for a superior and greener alternative, 2-Methyltetrahydrofuran (MTHF), a solvent that offers significant advantages in modern organic synthesis.[3][4]
PART 1: The Chemical Incompatibility of Tetrahydrofurfuryl Acetate in Grignard Reactions
A Grignard reagent (R-MgX) is a potent nucleophile and a strong base.[5] Its utility lies in its ability to attack electrophilic carbon centers, such as those in aldehydes, ketones, and epoxides.[2] However, esters, such as tetrahydrofurfuryl acetate, also possess an electrophilic carbonyl carbon. When a Grignard reagent is introduced to an ester, it readily undergoes nucleophilic acyl substitution. The reaction proceeds in two stages:
-
Addition: The Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate.[1]
-
Elimination: This intermediate collapses, expelling the alkoxy group as a leaving group to form a ketone.[1]
The newly formed ketone is also susceptible to attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after an acidic workup.[2] This inherent reactivity makes tetrahydrofurfuryl acetate and other esters unsuitable as solvents for Grignard reactions, as they would be consumed and lead to a complex mixture of undesired byproducts.
Visualizing the Incompatibility: Grignard Reagent and Ester Reaction
Caption: Reaction pathway of a Grignard reagent with an ester.
PART 2: 2-Methyltetrahydrofuran (MTHF) - A Superior, Green Alternative
Given the unsuitability of tetrahydrofurfuryl acetate, we turn our attention to a structurally related yet chemically inert alternative: 2-Methyltetrahydrofuran (MTHF) . MTHF is an aprotic ether solvent that is gaining prominence as a "green" substitute for tetrahydrofuran (THF) and diethyl ether (DEE) in organometallic reactions.[3][4]
Key Advantages of MTHF in Grignard Reactions
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (MTHF) | Advantage of MTHF |
| Source | Produced from oil[3] | Derived from renewable resources (e.g., furfural)[3][4] | Sustainable and environmentally friendly.[3] |
| Water Miscibility | Completely miscible[3] | Partially miscible[3] | Simplified work-up, easier product isolation, and solvent recovery.[3] |
| Boiling Point | 64°C[3] | 80°C[3] | Reduced volatile organic compound (VOC) emissions.[3] |
| Reaction Yield | Standard | Often improved yields[3] | Enhanced productivity and efficiency.[3] |
| Phase Separation | Often requires an additional solvent (e.g., toluene) for extraction[3] | Provides clean organic-water phase separations[3] | Streamlined process, reducing the need for co-solvents.[3] |
MTHF's properties place it between THF and diethyl ether in terms of polarity and Lewis base strength, making it an excellent choice for the formation and reaction of Grignard reagents.[3][4]
PART 3: Experimental Protocols for Grignard Reactions in MTHF
The following protocols are designed to provide a robust framework for conducting Grignard reactions using MTHF.
Protocol 1: General Procedure for Grignard Reagent Formation in MTHF
Objective: To prepare a Grignard reagent from an organic halide and magnesium turnings in MTHF.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., Phenyl Ethyl Chloride)
-
Anhydrous 2-Methyltetrahydrofuran (MTHF) (water content < 500 ppm)[3]
-
Initiator (e.g., a small crystal of iodine)
-
Nitrogen gas supply
-
Three-neck round-bottom flask, condenser, addition funnel, and magnetic stirrer
Procedure:
-
Setup: Assemble the glassware and dry it thoroughly in an oven. Allow it to cool under a stream of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask under a nitrogen atmosphere. Add a small crystal of iodine to activate the magnesium surface.
-
Initial Charge: Add a small portion of anhydrous MTHF to the flask.
-
Initiation: In the addition funnel, prepare a solution of the organic halide (1 equivalent) in anhydrous MTHF. Add a small amount of this solution to the magnesium suspension.
-
Exothermic Reaction: The reaction is exothermic and should be initiated with gentle heating if necessary. Once the reaction begins, the color of the iodine will fade, and bubbling will be observed. Maintain a gentle reflux by controlling the addition rate of the organic halide solution.[3]
-
Completion: After the addition is complete, continue to stir the reaction mixture at a maintained temperature (e.g., 97-102°C for Phenyl Ethyl Chloride) for an additional 60 minutes to ensure complete conversion.[3]
-
Cooling and Use: Cool the resulting Grignard reagent solution to room temperature. The reagent is now ready for reaction with an electrophile.
Visualizing the Grignard Reaction Workflow
Caption: A generalized workflow for a Grignard reaction.
Protocol 2: Kumada Cross-Coupling Reaction
The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction of a Grignard reagent with an organic halide, representing a significant application of Grignard chemistry.[6][7][8]
Objective: To perform a nickel-catalyzed Kumada cross-coupling of an aryl Grignard reagent with an aryl halide.
Materials:
-
Aryl Grignard reagent in MTHF (prepared as in Protocol 1)
-
Aryl halide (e.g., chlorobenzene)
-
Nickel(II) catalyst (e.g., NiCl2(dppp))[8]
-
Anhydrous MTHF
Procedure:
-
Catalyst Preparation: In a separate, dry, nitrogen-flushed flask, dissolve the aryl halide and the nickel catalyst in anhydrous MTHF.
-
Grignard Addition: Slowly add the prepared aryl Grignard reagent solution to the catalyst mixture at a controlled temperature (often room temperature, but can vary).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction mixture with a dilute aqueous acid solution.
-
Extraction: Transfer the mixture to a separatory funnel. The use of MTHF facilitates a clean separation of the organic and aqueous layers.[3] Separate the layers and extract the aqueous layer with additional MTHF or another suitable solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
PART 4: Safety and Handling
Tetrahydrofurfuryl Acetate:
-
Hazards: Combustible liquid. Causes serious eye irritation.[9][10][11][12]
-
Handling: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Keep away from heat, sparks, and open flames.[9][10][11]
2-Methyltetrahydrofuran (MTHF):
-
Hazards: Flammable liquid and vapor.
-
Handling: Similar safety precautions as for THF are recommended.[3] Use in a well-ventilated area and away from ignition sources.
Grignard Reagents:
-
Hazards: Highly reactive, pyrophoric (may ignite spontaneously in air), and react violently with water and protic solvents.
-
Handling: All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and reagents.[13]
Conclusion
While tetrahydrofurfuryl acetate is an inappropriate choice for Grignard reactions due to its inherent reactivity, the exploration of this topic highlights the critical importance of solvent selection in synthetic chemistry. 2-Methyltetrahydrofuran emerges as a highly effective and environmentally conscious alternative to traditional ethereal solvents. Its favorable properties, including ease of work-up and derivation from renewable resources, position it as a valuable tool for researchers and professionals in drug development and chemical synthesis. By understanding the principles of reactivity and embracing greener alternatives, the scientific community can continue to innovate while minimizing environmental impact.
References
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- Organic Chemistry Portal. (n.d.). Kumada Coupling.
- Wikipedia. (2023, October 29). Kumada coupling.
- goods.com. (n.d.). Tetrahydrofurfuryl acetate.
- Advanced Biotech. (2025, January 25). Safety Data Sheet.
- Organic Syntheses. (n.d.). Procedure.
- Mdleleni, M. M. (2025, August 7). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. IntechOpen.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- ResearchGate. (2025, August 6). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- Organic Chemistry - YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- Google Patents. (n.d.). CN101125840A - Grignard reagent synthesis reaction solvent in maltol production.
- NSTDA. (2022, June 11). Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuA.
- ResearchGate. (2017, July 8). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate.
- ResearchGate. (2025, August 7). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone.
- Wiley Online Library. (2016, March 7). Grignard Reactions in Cyclopentyl Methyl Ether.
- ResearchGate. (n.d.). The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform.
- Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL.
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"Tetrahydrofurfuryl acetate" as a solvent for Suzuki coupling reactions
Application Note & Protocol
Tetrahydrofurfuryl Acetate (THFA): A Novel, Bio-Derived Solvent for High-Performance Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in pharmaceutical and materials science research.[1][2][3] However, the reliance on conventional, often hazardous and petroleum-derived, solvents such as toluene, dioxane, and DMF presents significant environmental, health, and safety challenges.[4][5] This guide introduces Tetrahydrofurfuryl Acetate (THFA) as a high-performing, sustainable, and safer alternative solvent for palladium-catalyzed Suzuki-Miyaura reactions. We present the scientific rationale for its use, detailed experimental protocols, and expected outcomes, positioning THFA as a premier green solvent for researchers, scientists, and drug development professionals.
Introduction: The Case for a Greener Solvent
The principles of green chemistry compel a re-evaluation of the solvents used in pivotal synthetic transformations.[5][6] Organic solvents can constitute up to 85% of the waste generated in a typical drug synthesis process, making solvent choice a critical factor in the overall sustainability of a chemical reaction.[7] The ideal solvent should not only facilitate high reaction yields and selectivity but also exhibit low toxicity, a high flash point, biodegradability, and derive from renewable feedstocks.
Tetrahydrofurfuryl acetate (THFA) emerges as a compelling candidate that meets these criteria. It is a colorless liquid with a high boiling point and low volatility, enhancing operational safety.[8] Crucially, its precursor, tetrahydrofurfuryl alcohol (THFA-OH), can be produced from the hydrogenation of furfural, a platform chemical derived from biomass.[9][10] This bio-based origin, combined with its favorable physicochemical properties, makes THFA a prime candidate for "greening up" the Suzuki reaction.[5]
Table 1: Physicochemical Properties of Tetrahydrofurfuryl Acetate (THFA)
| Property | Value | Source |
| CAS Number | 637-64-9 | |
| Molecular Formula | C₇H₁₂O₃ | [8] |
| Molecular Weight | 144.17 g/mol | [8] |
| Appearance | Colorless Liquid | [8][11] |
| Boiling Point | 194-195 °C | [8] |
| Density | ~1.06 g/mL at 25 °C | |
| Flash Point | 84 °C (closed cup) | |
| Solubility | Soluble in water and common organic solvents | [8][12] |
Rationale: Why THFA is an Effective Solvent for Suzuki Coupling
The efficacy of a solvent in a Suzuki-Miyaura coupling is dictated by its ability to solubilize diverse reagents and stabilize the palladium catalyst in its various oxidation states throughout the catalytic cycle.[13][14][15] THFA's unique structure, featuring both an ether and an ester moiety, provides a moderately polar, aprotic environment conducive to all key steps of the reaction.
-
Solubility: THFA’s polarity allows for the effective dissolution of a wide range of aryl halides, boronic acids, and the inorganic bases (e.g., K₃PO₄, K₂CO₃) commonly used in the reaction.
-
Catalyst Stabilization: The oxygen atoms in THFA can coordinate with the palladium center, stabilizing the active Pd(0) species and preventing catalyst decomposition or precipitation, a crucial factor for maintaining high catalytic activity.
-
Influence on Mechanism: Polar aprotic solvents are known to facilitate the key steps of the Suzuki coupling—oxidative addition and transmetalation.[16] THFA's polarity is expected to promote the formation of the active palladium complexes and accelerate the overall reaction rate, similar to other ethereal or polar solvents like THF or DMF but without their associated hazards.[13][14]
-
High Boiling Point: The high boiling point of THFA (194-195 °C) allows for reactions to be conducted at elevated temperatures. This is particularly advantageous for coupling less reactive substrates, such as aryl chlorides, which often require more thermal energy to undergo efficient oxidative addition.[3]
The Suzuki-Miyaura Catalytic Cycle in THFA
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[1][17][18] The use of THFA as a solvent supports each phase of this cycle.
Diagram 1: The Suzuki-Miyaura catalytic cycle. THFA serves as the medium, solubilizing reagents and stabilizing palladium intermediates.
General Protocol for Suzuki-Miyaura Coupling in THFA
This protocol provides a robust starting point for a wide range of aryl bromides and arylboronic acids. Optimization of catalyst, ligand, base, and temperature may be required for specific substrate combinations, particularly for challenging electrophiles like aryl chlorides.
Materials and Reagents
-
Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.
-
Arylboronic Acid (Ar'-B(OH)₂): 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%) or Pd(OAc)₂ (0.02 mmol, 2 mol%) with an appropriate phosphine ligand (e.g., SPhos, XPhos, PPh₃).
-
Base: K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate), 2.0 mmol, 2.0 equiv.
-
Solvent: Tetrahydrofurfuryl Acetate (THFA), anhydrous, 5 mL.
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen).
Experimental Workflow
Diagram 2: General experimental workflow for a Suzuki-Miyaura coupling reaction using THFA as the solvent.
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst/ligand (0.02 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous THFA via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The high boiling point of THFA ensures a controlled reaction environment without the need for a sealed pressure vessel at this temperature.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the ethyl acetate.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Expected Results and Optimization
The use of THFA is anticipated to provide excellent yields for a broad scope of substrates. The following table outlines typical starting conditions and potential optimizations.
Table 2: Recommended Reaction Conditions & Optimization Scope
| Parameter | Recommended Condition | Optimization Notes |
| Temperature | 100 - 120 °C | For unreactive aryl chlorides, the temperature can be increased up to 150 °C. |
| Base | K₃PO₄ | K₂CO₃ can be effective; Cs₂CO₃ may be used for challenging couplings. |
| Catalyst Loading | 1-2 mol% | Can be lowered for highly reactive substrates or increased for difficult couplings. |
| Substrate Scope | Electron-rich & deficient aryl bromides and iodides | Aryl chlorides and triflates may require stronger ligands (e.g., biarylphosphines) and higher temperatures. |
| Reaction Time | 2 - 12 hours | Monitor by TLC/GC-MS to determine the optimal endpoint. |
Conclusion and Future Outlook
Tetrahydrofurfuryl acetate (THFA) presents a compelling, scientifically-grounded alternative to conventional solvents for the Suzuki-Miyaura cross-coupling reaction. Its derivation from renewable biomass, combined with its high boiling point, excellent solvency, and low toxicity, aligns perfectly with the goals of sustainable chemistry. The protocols outlined in this guide provide a solid foundation for researchers to adopt THFA in their synthetic workflows, thereby reducing environmental impact without compromising chemical efficiency. Further investigations into catalyst recycling within THFA and its application in other palladium-catalyzed reactions are highly encouraged.
References
- Nanochemistry Research. (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions.
- ACS Publications. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
- ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Green Chemistry Teaching and Learning Community. (2023). "Greening Up" the Suzuki Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wiley Online Library. (2018). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions.
- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Springer. (2025). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers.
- Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol.
- Wikipedia. (n.d.). Suzuki reaction.
- National Institutes of Health. (n.d.). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. PMC.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (n.d.). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?.
- National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
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Application Notes and Protocols for the Esterification of Tetrahydrofurfuryl Alcohol
Introduction: The Versatility of Tetrahydrofurfuryl Alcohol Esters
Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent derived from the hydrogenation of furfural, serves as a versatile platform for the synthesis of a wide array of valuable esters. These esters find applications across diverse industries, including as flavor and fragrance agents, specialty solvents, plasticizers, and monomers for polymer synthesis. The inherent biodegradability and low toxicity of THFA make its derivatives attractive as "green" alternatives to petroleum-based compounds.[1] This guide provides detailed experimental procedures for the synthesis of tetrahydrofurfuryl esters via several common and effective esterification methods, offering researchers and drug development professionals a comprehensive resource for laboratory-scale synthesis.
Strategic Approaches to Ester Synthesis: A Mechanistic Overview
The selection of an appropriate esterification strategy depends on several factors, including the nature of the carboxylic acid, desired purity of the product, reaction scale, and available equipment. This section outlines the mechanistic principles behind three primary methods for the esterification of tetrahydrofurfuryl alcohol.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3][4] The reaction is a reversible equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants (usually the less expensive one) or to remove the water formed during the reaction.[2][3]
The mechanism proceeds through the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the ester and regenerates the acid catalyst.[3]
Acylation with Acid Anhydrides: A Highly Efficient Method
Acylation of alcohols with acid anhydrides, often in the presence of a base catalyst such as pyridine or 4-dimethylaminopyridine (DMAP), is a highly efficient method for ester synthesis. This method is generally faster and less reversible than Fischer esterification. The base plays a dual role: it can act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate, and it neutralizes the carboxylic acid byproduct formed during the reaction.
The reaction is initiated by the nucleophilic attack of the alcohol on one of the carbonyl carbons of the acid anhydride. The departure of a carboxylate anion as a leaving group leads to the formation of the ester.
Transesterification: Exchanging Alkoxy Groups
Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide (formed by the deprotonation of the alcohol by the base) on the carbonyl carbon of the starting ester.[5] Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by the alcohol.[5]
Experimental Protocols
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Tetrahydrofurfuryl alcohol can cause serious eye irritation.[6][7] Acetic anhydride is flammable, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[8][9] Concentrated sulfuric acid is extremely corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Protocol 1: Synthesis of Tetrahydrofurfuryl Acetate via Fischer Esterification
This protocol describes a representative procedure for the acid-catalyzed esterification of tetrahydrofurfuryl alcohol with acetic acid.
Materials and Equipment:
| Reagent/Equipment | Details |
| Tetrahydrofurfuryl Alcohol | >98% purity |
| Glacial Acetic Acid | ACS grade |
| Concentrated Sulfuric Acid | 95-98% |
| Sodium Bicarbonate | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | |
| Round-bottom flask | 100 mL |
| Reflux condenser | |
| Heating mantle | |
| Separatory funnel | 250 mL |
| Distillation apparatus | |
| Magnetic stirrer and stir bar |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofurfuryl alcohol (0.2 mol, 20.42 g) and glacial acetic acid (0.4 mol, 24.02 g).
-
Carefully add concentrated sulfuric acid (approximately 1 mL) dropwise to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Shake the funnel and allow the layers to separate. The top layer is the organic phase containing the ester.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude tetrahydrofurfuryl acetate can be purified by fractional distillation. The boiling point of tetrahydrofurfuryl acetate is approximately 194 °C.[10]
Workflow Diagram:
Caption: Workflow for Fischer Esterification of THFA.
Protocol 2: Synthesis of Tetrahydrofurfuryl Propionate via Acylation with Acetic Anhydride
This protocol provides a method for the rapid and efficient synthesis of tetrahydrofurfuryl propionate using propionic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials and Equipment:
| Reagent/Equipment | Details |
| Tetrahydrofurfuryl Alcohol | >98% purity |
| Propionic Anhydride | >97% purity |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
| Triethylamine | Base |
| Dichloromethane (DCM) | Anhydrous |
| 1 M Hydrochloric Acid | |
| Saturated Sodium Bicarbonate | Aqueous solution |
| Anhydrous Sodium Sulfate | |
| Round-bottom flask | 100 mL |
| Magnetic stirrer and stir bar | |
| Addition funnel | |
| Separatory funnel | 250 mL |
| Rotary evaporator |
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve tetrahydrofurfuryl alcohol (0.1 mol, 10.21 g) and 4-dimethylaminopyridine (0.005 mol, 0.61 g) in anhydrous dichloromethane (50 mL).
-
Add triethylamine (0.12 mol, 12.14 g) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionic anhydride (0.11 mol, 14.31 g) dropwise from an addition funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting alcohol.
-
Quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated aqueous sodium bicarbonate, and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.
Workflow Diagram:
Caption: Workflow for Acylation of THFA.
Protocol 3: Lipase-Catalyzed Synthesis of Tetrahydrofurfuryl Butyrate
This protocol outlines an environmentally friendly enzymatic approach to synthesizing tetrahydrofurfuryl butyrate.
Materials and Equipment:
| Reagent/Equipment | Details |
| Tetrahydrofurfuryl Alcohol | >98% purity |
| Butyric Acid | >99% purity |
| Immobilized Lipase | e.g., Novozym 435 |
| Molecular Sieves | 4 Å, activated |
| Organic Solvent | e.g., Heptane or Toluene |
| Erlenmeyer flask | 100 mL |
| Orbital shaker/incubator | |
| Filtration apparatus | |
| Rotary evaporator |
Procedure:
-
To a 100 mL Erlenmeyer flask, add tetrahydrofurfuryl alcohol (0.05 mol, 5.11 g), butyric acid (0.05 mol, 4.41 g), and 50 mL of an appropriate organic solvent (e.g., heptane).
-
Add immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the substrates) and activated 4 Å molecular sieves (to remove water produced).
-
Seal the flask and place it in an orbital shaker incubator at a controlled temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by gas chromatography (GC).
-
Once the desired conversion is reached (typically 24-48 hours), filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude tetrahydrofurfuryl butyrate.
-
Further purification, if necessary, can be achieved by vacuum distillation.
Workflow Diagram:
Caption: Workflow for Lipase-Catalyzed Esterification.
Characterization of Tetrahydrofurfuryl Esters
The successful synthesis of tetrahydrofurfuryl esters should be confirmed by appropriate analytical techniques. Below is a summary of expected characterization data for selected esters.
| Ester | Molecular Formula | Molecular Weight | Boiling Point (°C) | Spectroscopic Data |
| Tetrahydrofurfuryl Acetate | C₇H₁₂O₃ | 144.17 | 194 | ¹H NMR (CDCl₃, ppm): δ 4.15-3.80 (m, 3H), 3.90-3.70 (m, 2H), 2.09 (s, 3H), 2.05-1.55 (m, 4H). ¹³C NMR (CDCl₃, ppm): δ 171.0, 77.5, 68.5, 66.5, 28.0, 25.5, 21.0. |
| Tetrahydrofurfuryl Propionate | C₈H₁₄O₃ | 158.19 | ~210 | IR (neat, cm⁻¹): ~1735 (C=O stretch). GC-MS (m/z): 71 (base peak), 43, 29, 57, 27. |
| Tetrahydrofurfuryl Butyrate | C₉H₁₆O₃ | 172.22 | 225-227 | GC-MS (m/z): 71 (base peak), 43, 84, 41, 27. |
Conclusion
The protocols detailed in this application note provide robust and adaptable methods for the synthesis of a range of tetrahydrofurfuryl esters. The choice of method—be it the traditional Fischer esterification, efficient acylation, or the environmentally benign enzymatic route—can be tailored to the specific needs of the researcher. The provided workflows and characterization data serve as a valuable resource for the successful synthesis and verification of these versatile bio-derived compounds, facilitating their application in research, drug development, and beyond.
References
- THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. (n.d.).
- Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%. (n.d.). Cole-Parmer.
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
- Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH.
- Transesterification. (2022, November 10). Master Organic Chemistry.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Tetrahydrofurfuryl acetate. (n.d.). Wikipedia.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Acetic Anhydride - 0092 - SAFETY DATA SHEET. (n.d.). Columbus Chemical Industries, Inc.
- Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH.
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. (2018, October 26). Australian Industrial Chemicals Introduction Scheme (AICIS).
- Tetrahydrofurfuryl Alcohol - The Biazzi Process. (n.d.). Biazzi.
- Exploring the Synthesis and Chemical Properties of Tetrahydrofurfuryl Acrylate (THFA). (n.d.).
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- 2. athabascau.ca [athabascau.ca]
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- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 10. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Tetrahydrofuranyl (THF) Group as a Stable and Versatile Protecting Group for Alcohols in Complex Synthesis
Introduction: Navigating the Landscape of Alcohol Protection
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. While the user's initial query mentioned "Tetrahydro-2-furyl acetate," a comprehensive review of the chemical literature reveals that this compound is not utilized as a protecting group. Instead, the structurally related Tetrahydrofuranyl (THF) ether serves as a robust and versatile protecting group for hydroxyl functionalities. This guide will provide an in-depth exploration of the THF group, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in their synthetic endeavors.
The THF group is prized for its enhanced stability compared to the more commonly employed Tetrahydropyranyl (THP) group, particularly under acidic conditions. This attribute makes it an invaluable tool in complex synthetic campaigns where a range of reaction conditions are encountered. We will delve into the practical application of the THF group, providing the necessary knowledge to seamlessly integrate this protecting group into your synthetic strategies.
I. The Chemistry of THF Protection: A Mechanistic Overview
The protection of an alcohol as a THF ether typically proceeds via the acid-catalyzed addition of the alcohol to 2,3-dihydrofuran. This reaction is an equilibrium process, and the choice of catalyst and conditions is critical to drive the reaction to completion.
Protection Mechanism: An Acid-Catalyzed Addition
The reaction is initiated by the protonation of the double bond in 2,3-dihydrofuran by an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a strong acid like triflic acid (TfOH). This generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated THF ether. Deprotonation by a weak base, such as pyridine or the solvent, regenerates the catalyst and yields the desired THF-protected alcohol.
Caption: Acid-catalyzed formation of a THF ether.
Deprotection Mechanism: Hydrolysis of the Acetal
The removal of the THF group is typically achieved under mild acidic conditions. The mechanism is the reverse of the protection step. Protonation of the ether oxygen of the THF group makes it a good leaving group. The resulting oxocarbenium ion is then attacked by water or an alcohol solvent, leading to the formation of a hemiacetal. This hemiacetal is in equilibrium with the open-chain hydroxy aldehyde, which ultimately leads to the release of the free alcohol and 4-hydroxybutanal.
Caption: Acid-catalyzed hydrolysis of a THF ether.
II. Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and applicable to a wide range of substrates. As with any chemical reaction, optimization may be necessary for specific cases.
Protocol 1: Protection of a Primary Alcohol with 2,3-Dihydrofuran
Materials:
-
Primary alcohol (1.0 equiv)
-
2,3-Dihydrofuran (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM (0.5 M), add 2,3-dihydrofuran.
-
Add PPTS to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure THF-protected alcohol.
Protocol 2: Deprotection of a THF-Protected Alcohol
Materials:
-
THF-protected alcohol (1.0 equiv)
-
Acetic acid (80% aqueous solution)
-
Tetrahydrofuran (THF) as a co-solvent
Procedure:
-
Dissolve the THF-protected alcohol in a mixture of THF and 80% aqueous acetic acid (1:1 v/v).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC. The deprotection is typically complete within 4-8 hours.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
III. Comparative Analysis: THF vs. Other Common Protecting Groups
The choice of a protecting group is a critical decision in synthesis design. The following table provides a comparative overview of the THF group against other commonly used hydroxyl protecting groups.
| Protecting Group | Abbreviation | Stability (Acidic) | Stability (Basic) | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Tetrahydrofuranyl | THF | Moderate | High | Mildly acidic (e.g., AcOH/H₂O) | More stable than THP to mild acid. | Can be sluggish to cleave in some cases. |
| Tetrahydropyranyl | THP | Low | High | Very mildly acidic (e.g., PPTS in EtOH) | Easy to introduce and remove. | Labile to even trace amounts of acid. |
| Methoxymethyl ether | MOM | High | High | Strongly acidic (e.g., HCl in MeOH) | Very stable. | Harsh deprotection conditions. |
| Benzyl ether | Bn | High | High | Hydrogenolysis (H₂, Pd/C) | Very stable. Orthogonal to many conditions. | Requires specialized equipment for hydrogenolysis. |
IV. Applications in Synthesis: A Case Study
The enhanced stability of the THF group has been leveraged in numerous total synthesis campaigns. For instance, in the synthesis of a complex natural product, a primary alcohol was protected as a THF ether to withstand a series of reactions that included a Grignard addition and a subsequent oxidation, conditions under which a THP group might have been cleaved. The THF group was then selectively removed in a later step using mild acidic conditions that did not affect other acid-labile functionalities in the molecule. This strategic use of the THF protecting group was instrumental in the successful completion of the synthesis.
V. Conclusion: The THF Group as a Strategic Asset
The Tetrahydrofuranyl (THF) protecting group, while perhaps less common than its THP counterpart, offers a distinct advantage in terms of its enhanced stability under mildly acidic conditions. This feature makes it a valuable tool for synthetic chemists, particularly in the context of complex, multi-step syntheses where a delicate balance of reactivity and stability is required. By understanding the mechanistic underpinnings of its installation and removal, and by following robust and optimized protocols, researchers can effectively employ the THF group to navigate challenging synthetic landscapes and achieve their molecular targets.
VI. References
-
Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed. (John Wiley & Sons, 2014).
-
Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. (John Wiley & Sons, 1994).
-
Corey, E. J., & Cheng, X.-M. The Logic of Chemical Synthesis. (John Wiley & Sons, 1989).
Application Notes & Protocols: Tetrahydrofurfuryl Acetate as a High-Temperature, Sustainable Solvent in Organic Synthesis
Abstract
The paradigm of solvent selection in chemical synthesis is increasingly influenced by the principles of Green Chemistry, prioritizing safety, sustainability, and efficiency.[1][2] Tetrahydrofurfuryl acetate (THFAc), a bio-based solvent derived from the hydrogenation and subsequent acetylation of furfural, presents a compelling alternative to traditional high-boiling polar aprotic solvents such as DMF, NMP, and DMAc.[3][4] Its high boiling point, favorable solvency characteristics, and renewable origins position it as an ideal medium for high-temperature reactions.[5] This guide provides an in-depth analysis of THFAc's properties, its advantages in facilitating high-temperature organic transformations, and detailed protocols for its application, aimed at researchers and professionals in drug development and chemical synthesis.
Introduction: The Case for a Greener High-Temperature Solvent
High-temperature reactions (>100 °C) are indispensable for overcoming activation energy barriers, particularly in fields like cross-coupling catalysis and materials synthesis.[6] The choice of solvent is critical; it must not only solubilize reactants and catalysts but also remain stable and inert at the required temperatures. For decades, petroleum-derived solvents have dominated this space, yet their toxicity and environmental persistence pose significant challenges.
Tetrahydrofurfuryl acetate (CAS: 637-64-9), a heterocyclic ester, emerges as a technically robust and environmentally conscious solution.[7][8] It is synthesized from tetrahydrofurfuryl alcohol (THFA), which can be produced from renewable lignocellulosic biomass.[3][4] This lineage provides a sustainable lifecycle, a core tenet of modern chemical process development. Its molecular structure, featuring both ether and ester functionalities, imparts versatile solvency for a wide range of organic compounds.[5][9]
Logical Framework: Advantages of Tetrahydrofurfuryl Acetate
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Pd(PPh₃)₄ (0.01 eq).
-
Expert Insight: An inert atmosphere is critical. Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle. Using a slight excess of the boronic acid component ensures complete consumption of the often more valuable aryl halide.
-
-
Solvent Addition: Add 30 mL of Tetrahydrofurfuryl acetate via syringe.
-
Expert Insight: THFAc's polarity and ether moiety help to solubilize both the organic substrates and the inorganic base, creating a homogenous reaction environment essential for efficient catalysis.
-
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 130 °C. Stir the mixture vigorously for 4-6 hours.
-
Expert Insight: This temperature is well above the threshold needed for most Suzuki couplings but safely below the solvent's boiling point, preventing solvent loss and eliminating the need for a sealed-tube apparatus. Reaction progress should be monitored by TLC or GC-MS to determine the point of completion.
-
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Expert Insight: The product is non-polar and will partition into the ethyl acetate. THFAc has limited water solubility and will also primarily remain in the organic phase.
-
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the ethyl acetate and THFAc. The resulting crude product can be purified by column chromatography on silica gel.
Application Protocol 2: High-Temperature Synthesis of Metal Oxide Nanoparticles
The synthesis of crystalline nanoparticles often relies on the thermal decomposition of metal-organic precursors in a high-boiling coordinating solvent. [10][11]The solvent's role is to control heat transfer, stabilize nascent particles, and mediate their growth. THFAc's high boiling point and coordinating ether and ester groups make it a promising medium for such syntheses.
Objective: To synthesize Zinc Oxide (ZnO) nanoparticles via the thermal decomposition of zinc acetylacetonate hydrate.
Methodology
-
Precursor Solution: In a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, dissolve zinc acetylacetonate hydrate (1.0 g) in Tetrahydrofurfuryl acetate (100 mL).
-
Expert Insight: THFAc acts as both the solvent and a capping agent. The lone pair electrons on the ether and carbonyl oxygens can coordinate to the surface of the growing nanoparticles, preventing uncontrolled aggregation and influencing the final particle size and morphology.
-
-
Degassing: Heat the mixture to 110 °C under a gentle flow of nitrogen for 30 minutes to remove water and dissolved oxygen.
-
Expert Insight: Water can interfere with the decomposition chemistry and lead to a broader particle size distribution. Removing oxygen prevents unwanted side reactions.
-
-
Nucleation and Growth: Rapidly heat the solution to 185 °C and maintain this temperature for 2 hours. The solution will typically turn from clear to a milky, colloidal suspension as nanoparticles form.
-
Expert Insight: The high temperature provides the activation energy for the decomposition of the zinc precursor. The reaction time at this temperature is a critical parameter that influences the final size of the nanoparticles; longer times generally lead to larger particles through processes like Ostwald ripening.
-
-
Isolation: After 2 hours, remove the heat source and allow the suspension to cool to room temperature. Precipitate the ZnO nanoparticles by adding an anti-solvent like hexane or isopropanol.
-
Purification: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant and wash the nanoparticle pellet multiple times with fresh isopropanol to remove residual THFAc and any unreacted precursors. Dry the purified ZnO nanoparticles in a vacuum oven at 60 °C.
Conclusion and Future Outlook
Tetrahydrofurfuryl acetate is more than just a "green" label; it is a high-performance solvent that offers tangible benefits for high-temperature chemical synthesis. Its high boiling point, robust thermal stability, and versatile solvency, combined with its sustainable origins, provide a compelling case for its adoption. The protocols detailed herein for palladium-catalyzed cross-coupling and nanoparticle synthesis demonstrate its practical utility. As the chemical industry continues its shift towards more sustainable practices, solvents like THFAc will be instrumental in designing the next generation of safe, efficient, and environmentally responsible chemical processes.
References
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Application Notes & Protocols: The Versatile Role of Tetrahydrofurfuryl Acetate in Flavor and Fragrance Synthesis
An in-depth guide for researchers and scientists on the application of Tetrahydrofurfuryl Acetate in the synthesis of flavor and fragrance compounds.
Introduction: Beyond a Simple Flavoring Agent
Tetrahydrofurfuryl acetate (THFA), CAS No. 637-64-9, is a heterocyclic ester recognized for its pleasant, sweet, and fruity aroma, often with notes described as honey, maple, or bready.[1] While widely used directly as a flavoring agent in beverages, baked goods, and confectionery, its utility for the synthesis chemist extends far beyond direct addition.[1][2] Its chemical structure—a stable ester with a reactive tetrahydrofuran ring—makes it a valuable starting material and solvent in the creation of other high-value flavor and fragrance compounds.[3]
This document provides detailed protocols and technical insights into the synthesis of THFA and its subsequent use as a reactant in transesterification reactions to generate novel flavor esters. All protocols are designed with scientific integrity, emphasizing safety, causality, and reproducibility. Tetrahydrofurfuryl acetate is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by regulatory bodies like the FDA.[4][5]
Physicochemical Properties of Tetrahydrofurfuryl Acetate
A thorough understanding of a compound's physical properties is critical for designing synthetic protocols, particularly concerning purification steps like distillation and extraction.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molar Mass | 144.17 g·mol⁻¹ | [1] |
| Appearance | Clear, colorless liquid | [4][6] |
| Boiling Point | 194-195 °C at 753 mmHg | [4][6] |
| Density | ~1.061 g/cm³ at 20-25 °C | [1][6] |
| Flash Point | 83-84 °C (181-183 °F) - Closed Cup | [1] |
| Solubility | Miscible in water; Soluble in alcohol, ether, chloroform | [1][4][6] |
| Refractive Index (n²⁰/D) | ~1.437 - 1.440 | [4][6] |
PART 1: Synthesis of Tetrahydrofurfuryl Acetate
The most direct and common method for synthesizing THFA is the esterification of tetrahydrofurfuryl alcohol.[3] While this can be achieved with acetic acid, the use of acetic anhydride is often preferred in a laboratory setting as it drives the reaction to completion by avoiding the formation of water as a byproduct, thus circumventing equilibrium limitations.[1][7]
Protocol 1: Acid-Catalyzed Acetylation of Tetrahydrofurfuryl Alcohol
This protocol details the synthesis of Tetrahydrofurfuryl Acetate via the reaction of tetrahydrofurfuryl alcohol with acetic anhydride, using sulfuric acid as a catalyst. This is a standard esterification procedure adapted for this specific substrate.[8]
Reaction Principle: The alcohol's hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. The reaction is catalyzed by a strong acid, which protonates the anhydride to increase its electrophilicity. The process yields the desired ester (THFA) and acetic acid as a byproduct.[9]
Caption: Synthesis of THFA via acid-catalyzed esterification.
Materials & Equipment:
-
Tetrahydrofurfuryl alcohol (≥99%)
-
Acetic anhydride (≥99%)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 102.1 g (1.0 mol) of tetrahydrofurfuryl alcohol.
-
Catalyst Addition: While stirring, slowly and carefully add 1-2 mL of concentrated sulfuric acid to the alcohol. An exotherm may be observed.
-
Reagent Addition: Slowly add 112.3 g (1.1 mol, 1.1 equivalents) of acetic anhydride through the top of the condenser.[8] The addition should be controlled to manage the reaction temperature.
-
Reaction: Heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle and maintain reflux for 2 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 1 L separatory funnel.
-
Aqueous Workup:
-
Slowly and carefully add 200 mL of cold water.
-
Wash the organic layer by adding 150 mL of saturated sodium bicarbonate solution. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases. Separate the layers.
-
Repeat the bicarbonate wash. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with 150 mL of brine to remove residual water and salts.[10]
-
-
Drying and Filtration: Drain the organic layer into a flask and dry over anhydrous magnesium sulfate. Stir for 15-20 minutes, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove any low-boiling impurities. The crude product can be purified further by vacuum distillation to yield high-purity tetrahydrofurfuryl acetate.
PART 2: Synthesis of Novel Esters via Transesterification
Transesterification is a powerful method for converting one ester into another.[11] In this context, THFA can serve as an acetyl group donor to a higher-value or more complex alcohol, yielding a new flavor or fragrance ester. This process is particularly useful when the target alcohol is sensitive or when direct acetylation is problematic.
Protocol 2: Synthesis of Isoamyl Acetate using THFA
This protocol describes the synthesis of isoamyl acetate (a prominent banana flavor) by reacting THFA with isoamyl alcohol. The reaction is driven to completion by using an excess of the reactant alcohol or by removing the tetrahydrofurfuryl alcohol byproduct.[12]
Reaction Principle: This is an equilibrium process where the acetyl group is exchanged between the two alcohols. Using an excess of the reactant alcohol (isoamyl alcohol) shifts the equilibrium towards the products, according to Le Châtelier's principle.
Caption: Transesterification workflow for Isoamyl Acetate synthesis.
Materials & Equipment:
-
Tetrahydrofurfuryl acetate (synthesized from Protocol 1 or commercial)
-
Isoamyl alcohol (3-methyl-1-butanol)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Fractional distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 72.1 g (0.5 mol) of tetrahydrofurfuryl acetate and 132.2 g (1.5 mol, 3.0 equivalents) of isoamyl alcohol.
-
Catalyst Addition: Add 1.0 g of p-toluenesulfonic acid to the mixture.
-
Reaction: Heat the mixture to reflux. The temperature will depend on the composition of the mixture but will be above the boiling point of isoamyl alcohol (131 °C). Reflux for 4-6 hours.
-
Monitoring: The reaction can be monitored by GC analysis, observing the decrease of the THFA peak and the appearance of the isoamyl acetate peak.
-
Neutralization: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate (150 mL) and transfer to a separatory funnel. Wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Workup: Wash with 100 mL of water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess isoamyl alcohol using a rotary evaporator.
-
Purification: The final purification is achieved by fractional distillation. The lower-boiling isoamyl acetate (BP: ~142 °C) will distill first, separating it from the higher-boiling unreacted THFA (BP: ~194 °C) and the tetrahydrofurfuryl alcohol byproduct (BP: ~178 °C).
Safety and Handling Protocols
Tetrahydrofurfuryl acetate is a combustible liquid and requires appropriate handling to mitigate risks.[13] The information below is summarized from multiple safety data sheets.
| Hazard Class | GHS Classification & Statements | Recommended Precautions | Source(s) |
| Flammability | Flammable liquids, Category 4 (H227: Combustible liquid) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Store in a well-ventilated, cool place. | [13][14] |
| Health | May cause eye, skin, and respiratory irritation upon exposure. | Wear protective gloves, eye protection, and face protection. Ensure adequate ventilation or use local exhaust. | [3] |
| Storage | Stable under normal conditions. | Keep container tightly closed in a dry, cool, and well-ventilated place. | [15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [14] |
Emergency Procedures:
-
Skin Contact: Wash off with soap and plenty of water.[14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[14]
-
Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
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Green Chemistry Applications of Furan-Based Solvents: A Guide for the Modern Scientist
Introduction: A Paradigm Shift in Solvent Selection
The principles of green chemistry are increasingly guiding innovation in the pharmaceutical and chemical industries, compelling a move away from petroleum-derived solvents toward safer, more sustainable alternatives. Furan-based solvents, particularly 2-methyltetrahydrofuran (2-MeTHF), have emerged as leading candidates in this transition.[1] Derived from renewable biomass sources like corncobs and bagasse, these solvents offer a compelling combination of high performance, reduced environmental impact, and improved safety profiles.[1][2] This guide provides an in-depth look at the practical applications of furan-based solvents, offering detailed protocols and insights to aid researchers, scientists, and drug development professionals in adopting these greener alternatives.
Furan-based compounds are synthesized from the acid-catalyzed dehydration of C5 and C6 sugars found in lignocellulosic biomass.[3][4] For instance, the starting material for 2-MeTHF, furfural, is produced from the pentosans in agricultural waste, making it a bio-based and renewable option.[5] This stands in stark contrast to traditional solvents like tetrahydrofuran (THF), which are typically derived from finite fossil fuels.[1] Beyond its renewable origins, 2-MeTHF is biodegradable, minimizing its long-term ecological footprint.[1][6]
This document will explore the advantageous physicochemical properties of 2-MeTHF, provide a comparative analysis with conventional solvents, and present detailed application notes and protocols for its use in key synthetic transformations.
Physicochemical Properties of 2-Methyltetrahydrofuran (2-MeTHF): A Comparative Analysis
2-MeTHF is a versatile aprotic ether solvent that often serves as a replacement for THF, dichloromethane (DCM), and other less desirable solvents.[7] Its unique properties, including a higher boiling point, lower water miscibility, and favorable safety profile, make it an attractive option for a wide range of applications.[2][8]
One of the most significant advantages of 2-MeTHF is its limited miscibility with water, which simplifies aqueous workups and product extractions.[9] Unlike THF, which is fully miscible with water, 2-MeTHF forms clean phase separations, often eliminating the need for an additional extraction solvent like toluene.[9][10] Furthermore, 2-MeTHF forms a low-boiling azeotrope with water, facilitating its removal and recycling.[8]
The higher boiling point of 2-MeTHF (80.2 °C) compared to THF (66 °C) allows for reactions to be conducted at higher temperatures, which can lead to faster reaction rates and improved yields.[8][11] This property also reduces solvent loss due to evaporation.[11]
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Boiling Point | 80.2 °C[8] | 66 °C[11] | 40 °C[10] |
| Melting Point | -136 °C[2][8] | -108.4 °C | -96.7 °C |
| Density | 0.854 g/mL[8] | 0.89 g/mL[10] | 1.32 g/mL[10] |
| Water Solubility | 14.4 g/100 mL at 19.3 °C[8] | Miscible | 2.0% at 20 °C[10] |
| Azeotrope with Water | Forms an azeotrope with 10.6% water[10] | Forms an azeotrope with 6.7% water[10] | Forms an azeotrope with 1.5% water[10] |
| Renewable Origin | Yes[1][2] | No | No |
Application Notes and Protocols
2-MeTHF has demonstrated superior performance in a variety of chemical transformations critical to drug discovery and development. Its unique solvating properties, which are intermediate between diethyl ether and THF, make it suitable for a broad range of reactions.[8]
Application 1: Grignard Reactions
2-MeTHF is an excellent solvent for Grignard reactions due to its ability to coordinate with the magnesium ion of the Grignard reagent, its higher boiling point allowing for faster reaction initiation, and its limited water miscibility simplifying the workup.[8][9][11] Studies have shown that using 2-MeTHF can lead to significantly improved yields, particularly for bromo, benzyl, and allyl Grignard reagents.[10][12]
Protocol: Preparation of a Grignard Reagent in 2-MeTHF
Objective: To prepare a Grignard reagent (e.g., Phenylmagnesium bromide) in 2-MeTHF.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Initiation: Add magnesium turnings and a small iodine crystal to the flask. Gently heat the flask under a stream of inert gas to remove any adsorbed moisture.
-
Solvent Addition: Add a portion of the anhydrous 2-MeTHF to the flask.
-
Reagent Addition: Dissolve bromobenzene in the remaining anhydrous 2-MeTHF and add it to the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium suspension.
-
Reaction Initiation: The reaction is typically initiated by gentle heating. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.
-
Controlled Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.
-
Work-up: The resulting Grignard reagent can be used directly in the next step. The work-up of the subsequent reaction is simplified due to the low water miscibility of 2-MeTHF, allowing for a clean phase separation after quenching with an aqueous solution.[9]
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Enzymatic Synthesis of Chiral Tetrahydro-2-furyl Acetate via Kinetic Resolution
An Application Guide to the
Abstract
Chiral tetrahydrofuran derivatives are pivotal structural motifs in numerous pharmacologically active compounds and serve as versatile building blocks in synthetic organic chemistry.[1] The stereochemistry at the C2 position is often critical for biological activity, making enantioselective synthesis a key objective for drug development and fine chemical production. This application note provides a comprehensive guide to the enzymatic synthesis of enantiomerically enriched (R)- and (S)-tetrahydro-2-furyl acetate through the kinetic resolution of racemic tetrahydrofurfuryl alcohol. We detail a robust protocol utilizing immobilized Candida antarctica Lipase B (CALB), an exceptionally efficient and selective biocatalyst for this transformation.[2][3][4] This guide explains the underlying principles of enzymatic kinetic resolution, provides step-by-step experimental procedures, details methods for analytical validation via chiral gas chromatography, and offers practical troubleshooting advice to empower researchers in achieving high enantiomeric purity and yield.
Principle of the Method: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of an enzyme to separate a racemic mixture.[5] In this application, the enzyme preferentially catalyzes the acylation of one enantiomer of racemic tetrahydrofurfuryl alcohol at a much higher rate than the other.
The process begins with a 1:1 mixture of (R)- and (S)-tetrahydrofurfuryl alcohol. In the presence of an acyl donor (e.g., vinyl acetate) and a lipase, one enantiomer (for instance, the R-enantiomer) is selectively converted into its corresponding ester, (R)-tetrahydro-2-furyl acetate. The other enantiomer (S-alcohol) is left largely unreacted. By stopping the reaction at approximately 50% conversion, the mixture contains two highly enantioenriched compounds: the product ester and the unreacted starting alcohol, which can then be separated.[6] The efficiency of this separation is quantified by the enantiomeric ratio (E-value).[7]
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Application Notes and Protocols for Tetrahydrofurfuryl Acetate as a Novel Bio-Based Plasticizer in Polymer Formulations
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Greener Plasticizers
The polymer industry is undergoing a significant transformation, driven by the dual needs for high-performance materials and sustainable practices. Plasticizers, essential additives that impart flexibility and processability to polymers, are at the forefront of this evolution. For decades, phthalate-based plasticizers have dominated the market; however, growing environmental and health concerns are compelling a shift towards safer, bio-based alternatives.[1][2] Tetrahydrofurfuryl acetate (THFA), a bio-derived solvent, presents a compelling profile as a potential green plasticizer.[3]
This comprehensive guide provides detailed application notes and protocols for researchers and formulation scientists interested in evaluating Tetrahydrofurfuryl acetate (THFA) as a novel plasticizer in polymer formulations. We will explore its chemical and physical properties, delve into the theoretical mechanisms of plasticization, and provide step-by-step experimental protocols for its incorporation and performance evaluation in a model polymer system.
Tetrahydrofurfuryl Acetate (THFA): A Profile
Tetrahydrofurfuryl acetate is a heterocyclic ester derived from the hydrogenation of furfural, which is obtained from renewable biomass.[4] Its chemical structure, characterized by a tetrahydrofuran ring and an acetate group, suggests its potential for interacting with polymer chains and disrupting intermolecular forces, a key characteristic of effective plasticizers.[5]
Chemical and Physical Properties
A thorough understanding of THFA's properties is crucial for its application as a plasticizer.
| Property | Value | Source |
| CAS Number | 637-64-9 | [6] |
| Molecular Formula | C₇H₁₂O₃ | [6] |
| Molecular Weight | 144.17 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Odor | Faint, fruity, ethereal | [7] |
| Boiling Point | 194-195 °C / 753 mmHg | [7] |
| Density | 1.061 g/mL at 25 °C | [7] |
| Solubility | Soluble in water, alcohol, ether, and chloroform | [7] |
| Flash Point | 84 °C (closed cup) | [6] |
Safety and Handling
According to its Safety Data Sheet (SDS), Tetrahydrofurfuryl acetate is a combustible liquid and should be handled with appropriate care.[8][9][10][11]
-
Handling: Work in a well-ventilated area and avoid contact with skin, eyes, and clothing.[9] Keep away from open flames, hot surfaces, and sources of ignition.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
Mechanism of Plasticization: A Theoretical Framework
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[12] This leads to a decrease in the glass transition temperature (Tg), enhanced flexibility, and improved processability of the polymer.[13] The effectiveness of a plasticizer is governed by several factors, including its compatibility with the polymer, its molecular weight, and its chemical structure.
The proposed mechanism for THFA as a plasticizer involves the polar ester and ether groups interacting with polar sites on the polymer chains, while the non-polar hydrocarbon portion of the molecule contributes to the increase in free volume.
Experimental Protocols: Evaluating THFA as a Plasticizer
The following protocols provide a framework for the systematic evaluation of THFA as a plasticizer in a model polymer system, such as Poly(vinyl chloride) (PVC) or Poly(lactic acid) (PLA). For this guide, we will use PLA as the model polymer, given the increasing interest in bio-based and biodegradable plastics.
Materials and Equipment
-
Polymer: Poly(lactic acid) (PLA) pellets (e.g., NatureWorks Ingeo™ Biopolymer 4043D)
-
Plasticizer: Tetrahydrofurfuryl acetate (THFA), ≥97% purity
-
Control Plasticizer: Triethyl citrate (TEC) or Acetyl tributyl citrate (ATBC)[14]
-
Solvent: Dichloromethane (DCM) or Chloroform (for solvent casting)
-
Equipment:
-
Analytical balance
-
Magnetic stirrer with hotplate
-
Glass beakers and petri dishes
-
Vacuum oven
-
Two-roll mill or internal mixer (for melt blending)
-
Compression molding press
-
Universal Testing Machine (UTM) for tensile testing (compliant with ASTM D882)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
-
Protocol 1: Preparation of Plasticized PLA Films via Solvent Casting
The solvent casting method is a versatile technique for preparing thin polymer films with uniform thickness in a laboratory setting.[11][15][16][17][18]
Workflow for Solvent Casting of Plasticized PLA Films
Caption: Workflow for preparing and characterizing plasticized PLA films.
Step-by-Step Procedure:
-
Solution Preparation:
-
Accurately weigh 5 grams of PLA pellets and dissolve them in 100 mL of dichloromethane in a glass beaker.
-
Stir the solution using a magnetic stirrer at room temperature until the PLA is completely dissolved. This may take several hours.
-
Prepare a series of formulations with varying concentrations of THFA (e.g., 5, 10, 15, 20 wt% based on the weight of PLA). A control formulation with a standard plasticizer (e.g., TEC) and an unplasticized PLA film should also be prepared.
-
Add the calculated amount of THFA to the PLA solution and continue stirring for at least one hour to ensure a homogeneous mixture.
-
-
Film Casting and Drying:
-
Carefully pour the polymer solution into a level glass petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours. Covering the petri dish with a perforated aluminum foil can help control the evaporation rate and prevent defects in the film.
-
Once a solid film has formed, place the petri dish in a vacuum oven at 40 °C for at least 24 hours to remove any residual solvent.
-
Carefully peel the film from the petri dish for subsequent characterization.
-
Protocol 2: Characterization of Plasticized PLA Films
A comprehensive characterization of the prepared films is essential to evaluate the plasticizing efficiency of THFA.
3.3.1. Visual and Physical Inspection:
-
Observe the films for transparency, color, and the presence of any defects such as bubbles or cracks.
-
Measure the thickness of the films at multiple points using a digital micrometer to ensure uniformity.
3.3.2. Mechanical Properties (ASTM D882):
-
Cut the films into dumbbell-shaped specimens according to ASTM D882 standards.
-
Perform tensile testing using a Universal Testing Machine (UTM) to determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Young's Modulus: A measure of the material's stiffness.
-
-
An effective plasticizer will typically decrease the tensile strength and Young's modulus while increasing the elongation at break.[7]
Expected Impact of THFA on Mechanical Properties of PLA
Caption: Expected trends in mechanical properties with increasing THFA.
3.3.3. Thermal Properties:
-
Differential Scanning Calorimetry (DSC):
-
Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the plasticized PLA films.
-
A significant decrease in Tg is a primary indicator of effective plasticization.[19][20] The plasticizer increases the mobility of the polymer chains, allowing them to transition from a glassy to a rubbery state at a lower temperature.
-
-
Thermogravimetric Analysis (TGA):
-
Use TGA to evaluate the thermal stability of the plasticized films. The onset of thermal degradation is a key parameter. The addition of a plasticizer may slightly decrease the thermal stability of the polymer.
-
3.3.4. Plasticizer Migration and Leaching (ASTM D2383):
Plasticizer migration is a critical parameter, especially for applications in food contact materials and medical devices.[2][21][22][23][24]
-
Volatility Test (Weight Loss):
-
Cut a known weight of the plasticized film and place it in an oven at a specific temperature (e.g., 70 °C) for a set period (e.g., 24 hours).
-
Measure the weight loss of the film, which corresponds to the amount of plasticizer that has evaporated.
-
-
Solvent Extraction Test:
-
Immerse a known weight of the plasticized film in a specific solvent (e.g., hexane for non-polar extraction or ethanol/water for polar extraction) for a defined period.
-
After immersion, dry the film and measure the weight loss to determine the amount of plasticizer that has leached into the solvent.
-
Data Presentation and Interpretation
The collected data should be summarized in tables for easy comparison between the different THFA concentrations and the control plasticizer.
Table 1: Mechanical Properties of THFA-Plasticized PLA Films
| Plasticizer Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Neat PLA) | [Insert Data] | [Insert Data] | [Insert Data] |
| 5% THFA | [Insert Data] | [Insert Data] | [Insert Data] |
| 10% THFA | [Insert Data] | [Insert Data] | [Insert Data] |
| 15% THFA | [Insert Data] | [Insert Data] | [Insert Data] |
| 20% THFA | [Insert Data] | [Insert Data] | [Insert Data] |
| 20% TEC (Control) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Thermal Properties of THFA-Plasticized PLA Films
| Plasticizer Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (Xc) (%) |
| 0 (Neat PLA) | [Insert Data] | [Insert Data] | [Insert Data] |
| 5% THFA | [Insert Data] | [Insert Data] | [Insert Data] |
| 10% THFA | [Insert Data] | [Insert Data] | [Insert Data] |
| 15% THFA | [Insert Data] | [Insert Data] | [Insert Data] |
| 20% THFA | [Insert Data] | [Insert Data] | [Insert Data] |
| 20% TEC (Control) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Plasticizer Migration from THFA-Plasticized PLA Films
| Plasticizer Concentration (wt%) | Weight Loss after 24h at 70°C (%) | Weight Loss in Hexane after 24h (%) |
| 5% THFA | [Insert Data] | [Insert Data] |
| 10% THFA | [Insert Data] | [Insert Data] |
| 15% THFA | [Insert Data] | [Insert Data] |
| 20% THFA | [Insert Data] | [Insert Data] |
| 20% TEC (Control) | [Insert Data] | [Insert Data] |
Conclusion and Future Outlook
Tetrahydrofurfuryl acetate holds promise as a bio-based plasticizer for polymer formulations. Its chemical structure and physical properties suggest good potential for compatibility with a range of polymers, particularly those with polar functional groups. The protocols outlined in this guide provide a robust framework for a comprehensive evaluation of THFA's performance as a plasticizer.
Further research should focus on expanding the evaluation to other polymer systems, such as PVC and cellulose derivatives, and exploring the long-term stability and aging characteristics of THFA-plasticized materials. As the demand for sustainable and high-performance materials continues to grow, the exploration of novel bio-based plasticizers like THFA will be crucial for advancing the field of polymer science and technology.
References
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- MECHANISMS OF PLASTICIZERS ACTION. Request PDF.
- Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon.
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- Biobased additive plasticizing Polylactic acid (PLA). SciELO.
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Application Notes and Protocols for Tetrahydro-2-furyl acetate in Coatings and Resins
Abstract
This document provides a comprehensive technical guide on the application of Tetrahydro-2-furyl acetate (THFAc), a high-performance, versatile solvent, in the formulation of coatings and resins. While recognized for its use in various chemical syntheses, its potential within the coatings industry as a powerful solvent with a favorable environmental and safety profile is an area of increasing interest. These notes are intended for researchers, scientists, and formulation chemists, offering insights into the mechanistic role of THFAc, its performance characteristics, and detailed protocols for its evaluation in representative coating systems. By providing a framework for systematic assessment, this guide aims to facilitate the adoption of THFAc as a valuable tool in the development of next-generation coatings.
Introduction: The Role of Solvents in Coating Formulations
Solvents are a critical, albeit transient, component of most liquid coating formulations. Their primary function is to dissolve or disperse the binder resin, pigments, and additives into a homogeneous liquid that can be easily applied to a substrate.[1] Upon application, the solvent evaporates, allowing the resin and other components to form a continuous, solid film.[1] The choice of solvent significantly impacts not only the manufacturing process but also the application properties and final performance of the coating, influencing factors such as viscosity, flow and leveling, drying time, gloss, and adhesion.[1]
This compound (also known as Tetrahydrofurfuryl acetate) is a colorless liquid with a mild, fruity odor.[1][2] Its chemical structure, featuring both a cyclic ether and an ester functional group, suggests a unique combination of solvency characteristics. This guide will explore the potential of this compound as a high-performance solvent in modern coating formulations.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is fundamental to its effective use in coating formulations. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Colorless liquid | [4][5] |
| Boiling Point | 194-195 °C @ 753 mmHg | [3] |
| Density | 1.061 g/mL at 25 °C | [3] |
| Flash Point | 84 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.437 | [3] |
| Solubility | Soluble in water, alcohol, ether, and chloroform. | [4][5] |
Mechanism of Action and Performance in Resin Systems
The efficacy of a solvent is primarily determined by its ability to dissolve the resin binder. The principle of "like dissolves like" is a useful starting point, where the polarity and hydrogen bonding capacity of the solvent and polymer should be similar. This compound's structure, incorporating both a polar ester group and a cyclic ether, suggests a broad solvency range.
Interaction with Polymer Resins
The cyclic ether component of this compound is expected to be a strong solvent for a variety of resins. For instance, acrylic resins are known to be soluble in cyclic ethers.[7] The ester functionality further enhances its polarity, making it a good candidate for dissolving a wide range of polymers used in coatings, from acrylics to polyurethanes.
Caption: Interaction of this compound with polymer resins.
Expected Performance Benefits
Based on its physicochemical properties and chemical structure, the use of this compound in coating formulations is anticipated to offer several advantages:
-
Excellent Solvency: Its combined ether and ester functionalities suggest strong solvency for a wide range of resins, potentially reducing the need for solvent blends.[7]
-
Good Flow and Leveling: A moderate evaporation rate can contribute to improved flow and leveling of the coating during application, leading to a smoother final film.
-
Enhanced Adhesion: The polar nature of the molecule may promote wetting of the substrate, potentially improving the adhesion of the coating. The related compound, tetrahydrofurfuryl acrylate, is known to promote strong bonding to various substrates.[8]
-
Favorable Safety Profile: With a relatively high flash point of 84°C, it is less flammable than many common coating solvents like MEK or acetone.[6]
Protocols for Evaluation in Coating Formulations
The following protocols provide a systematic approach to evaluating the performance of this compound as a solvent in a representative coating formulation. These protocols are designed to be self-validating by referencing established ASTM standards for key performance metrics.
General Workflow for Solvent Evaluation
The evaluation of a new solvent in a coating formulation follows a logical progression from initial solubility testing to the assessment of the final cured film's properties.
Caption: General workflow for evaluating a novel solvent in a coating formulation.
Starting Point Formulation: 2K Polyurethane Clearcoat
The following is a representative starting point formulation for a two-component (2K) polyurethane clearcoat. This formulation can be used to evaluate this compound against a standard solvent like n-butyl acetate.
Part A: Polyol Component
| Ingredient | Weight (%) | Purpose |
| Acrylic Polyol Resin (e.g., 70% solids in butyl acetate) | 50.0 | Binder |
| Solvent (this compound or control) | 25.0 | Solvent |
| Flow and Leveling Additive | 1.0 | Additive |
| UV Absorber / HALS | 1.5 | Additive |
| Total Part A | 77.5 |
Part B: Isocyanate Component
| Ingredient | Weight (%) | Purpose |
| Hexamethylene Diisocyanate (HDI) Trimer (e.g., 100% solids) | 22.5 | Curing Agent |
| Total Part B | 22.5 |
Mixing Ratio (A:B): To be determined based on the NCO:OH ratio of the selected resins. Typically around 3:1 to 4:1 by volume.
Experimental Protocols
4.3.1. Resin Dissolution and Formulation Preparation
-
Objective: To assess the efficiency of this compound in dissolving the acrylic polyol resin and to prepare the coating formulation.
-
Procedure:
-
In a suitable mixing vessel, weigh the acrylic polyol resin.
-
Slowly add the calculated amount of this compound (or the control solvent) while stirring with a mechanical stirrer.
-
Continue stirring at a moderate speed until the resin is completely dissolved and the solution is homogeneous.
-
Add the flow and leveling additive and UV stabilizers, and mix until uniform.
-
Just prior to application, add Part B (isocyanate) at the specified mixing ratio and mix thoroughly for 2-3 minutes.
-
4.3.2. Liquid Coating Characterization
-
Objective: To measure the physical properties of the liquid paint.
-
Viscosity Measurement:
-
Measure the viscosity of the mixed coating using a Brookfield viscometer or a Ford cup at a controlled temperature (e.g., 25°C).
-
Record the viscosity and compare the results for the this compound formulation and the control.
-
-
Drying Time:
-
Apply the coating to a glass panel at a specified wet film thickness.
-
Assess the set-to-touch time, dust-free time, and tack-free time using a mechanical circular drying time recorder or by manual touch.
-
4.3.3. Cured Film Performance Testing
-
Objective: To evaluate the physical and mechanical properties of the cured coating film.
-
Film Application:
-
Apply the formulated coating to standard test panels (e.g., steel or aluminum Q-panels) using a drawdown bar to achieve a consistent dry film thickness.
-
Allow the panels to cure at ambient temperature for 7 days, or as per the resin manufacturer's recommendations, before testing.
-
-
Adhesion Testing (ASTM D3359): [2]
-
Perform the cross-hatch adhesion test.
-
Make a grid of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then rapidly remove it.
-
Evaluate the adhesion based on the amount of coating removed from the grid, using the ASTM D3359 scale.[2]
-
-
Hardness Testing (Pencil Hardness - ASTM D3363):
-
Use a set of calibrated pencils of increasing hardness to determine the hardness of the coating.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
-
-
Impact Resistance (ASTM D2794): [4]
-
Use a variable impact tester to drop a weighted indenter onto the coated panel from a specified height.
-
Examine the coating for cracking or delamination around the impact site.
-
-
Gloss Measurement (ASTM D523):
-
Use a gloss meter to measure the specular gloss of the coating at different angles (e.g., 20°, 60°, 85°).
-
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][7] Always consult the Safety Data Sheet (SDS) before use.[2][6][7]
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Conclusion
This compound presents a promising option as a high-performance solvent for the coatings and resins industry. Its unique chemical structure suggests excellent solvency for a broad range of polymers, potentially leading to improved application properties and final film performance. The protocols outlined in this guide provide a robust framework for researchers and formulators to systematically evaluate the benefits of incorporating this compound into their coating systems. Further investigation into specific resin systems will undoubtedly uncover new opportunities for this versatile solvent.
References
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- Kiyo R&D. (n.d.). Paint / Film Adhesion Testing As per standard ASTM D 3359.
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- Wiley-VCH. (n.d.). Acrylic Ester Polymers. In Ullmann's Encyclopedia of Industrial Chemistry.
- Royalchem. (n.d.). Tetrahydrofurfuryl Acrylate (THFA) Supplier | CAS 2399-48-6 | Adhesion Promoter.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- Dongsen Chemicals. (2023, December 26). Solvents in Paints and Coatings.
- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate, 637-64-9.
- Cognitive Market Research. (n.d.). Tetrahydrofurfuryl Acetate Market Analysis 2026.
- Global Substance Registration System. (n.d.). TETRAHYDROFURFURYL ACETATE.
- Royalchem. (n.d.). Tetrahydrofurfuryl Acrylate (THFA) Supplier | CAS 2399-48-6 | Adhesion Promoter.
- Prechem. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate.
- Advanced Biotech. (2025, January 25). Safety Data Sheet: Tetrahydrofurfuryl Acetate synthetic.
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- ResearchGate. (2025, August 5). The Evaluation of Water Sorption/Solubility on Various Acrylic Resins.
- ResearchGate. (2025, August 5). Kinetics of Liquid-Phase Hydrogenation of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol over a Ru/TiO 2 Catalyst.
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- ResearchGate. (2025, December 13). Tetrahydrofurfuryl methacrylate helps to produce biobased hydrophobic waterborne protective coatings by emulsion polymerization | Request PDF.
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- Justia Patents. (2023, November 28). Paint remover composition and method of making.
- INEOS. (n.d.). RESIN SELECTION GUIDE FOR CHEMICAL RESISTANCE.
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- 6. US8961680B2 - Solvent formulations - Google Patents [patents.google.com]
- 7. RESIN SOLUBILITY [worldwin.co.kr]
- 8. royal-chem.com [royal-chem.com]
Troubleshooting & Optimization
Technical Support Center: Tetrahydrofurfuryl Acetate Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for the reaction workup and purification of tetrahydrofurfuryl acetate. It is designed for researchers, chemists, and process development professionals to navigate common challenges and ensure the synthesis of a high-purity final product.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the post-reaction phase. Each problem is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.
Problem 1: My reaction is incomplete, and the crude sample shows a significant amount of unreacted tetrahydrofurfuryl alcohol.
-
Potential Causes:
-
Equilibrium Limitation: The esterification of tetrahydrofurfuryl alcohol with acetic acid is a reversible reaction. The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.
-
Insufficient Acylating Agent: An inadequate amount of acetic anhydride or acetic acid will naturally lead to unreacted starting alcohol.
-
Catalyst Deactivation/Insufficiency: If an acid catalyst (e.g., sulfuric acid, solid acid catalysts) is used, it may be insufficient in quantity or have lost activity.[1][2]
-
Low Reaction Temperature or Time: The reaction kinetics may be too slow under the current conditions to reach completion in the allotted time.
-
-
Recommended Solutions:
-
Drive the Equilibrium:
-
Water Removal: If using acetic acid, perform the reaction in a solvent like toluene or benzene and use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Excess Reagent: Use a molar excess (typically 1.5 to 2 equivalents) of the acylating agent (acetic anhydride is preferred as it is more reactive and the acetic acid byproduct does not require removal of water).[3]
-
-
Optimize Catalyst: If using a catalyst, ensure the loading is appropriate. For solid acid catalysts, ensure they are properly activated and have not been poisoned.[4]
-
Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If stability allows, a modest increase in temperature can significantly improve the reaction rate.
-
Expert Insight: For laboratory-scale synthesis, reacting tetrahydrofurfuryl alcohol with acetic anhydride is often the most straightforward method.[5] The use of a base like pyridine or a milder base like triethylamine with catalytic 4-dimethylaminopyridine (DMAP) can accelerate the reaction and consume the acetic acid byproduct.[6][7]
Problem 2: During the aqueous workup, a persistent emulsion has formed in my separatory funnel.
-
Potential Causes:
-
Insufficient Ionic Strength: Tetrahydrofurfuryl acetate has some miscibility in water, which can stabilize emulsions, especially if large volumes of deionized water are used for washing.[5]
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create fine droplets that are slow to coalesce.
-
Presence of Surfactant-like Impurities: Partially soluble byproducts or residual starting materials can act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.
-
-
Recommended Solutions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased salt concentration in the aqueous phase decreases the solubility of organic compounds, helping to break the emulsion. This is a process known as "salting out".[8]
-
Allow Time: Let the separatory funnel stand undisturbed for 15-30 minutes. Often, the layers will separate on their own with time.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes help to coalesce the dispersed droplets.
-
Problem 3: My final product is cloudy or contains water even after treatment with a drying agent.
-
Potential Causes:
-
Insufficient Drying Agent: The amount of drying agent used was not enough to absorb all the dissolved water in the organic solvent.
-
Inefficient Drying Agent: The chosen drying agent may not be suitable for the solvent system or may have low capacity or efficiency.
-
Insufficient Contact Time: The drying agent was not left in contact with the solution long enough to completely remove the water.[9]
-
-
Recommended Solutions:
-
Use an Appropriate Amount: Add the drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) portion-wise until it no longer clumps together and flows freely as fine particles when the flask is swirled.[10] This "snow globe" effect indicates that excess drying agent is present and the bulk of the water has been removed.
-
Choose the Right Agent:
-
Increase Contact Time: Allow the organic solution to stand over the drying agent for at least 15-20 minutes with occasional swirling to ensure complete drying.[11]
-
Problem 4: I am getting poor separation during the final fractional distillation.
-
Potential Causes:
-
Close Boiling Points: Tetrahydrofurfuryl alcohol (boiling point ~178 °C) and tetrahydrofurfuryl acetate (boiling point ~194 °C) have relatively close boiling points, making separation by simple distillation difficult.[3][5]
-
Inefficient Distillation Column: The distillation column used (e.g., Vigreux or packed column) may not have enough theoretical plates to resolve the two components.
-
Distillation Rate Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column, leading to poor separation.
-
Pressure Fluctuations: Unstable vacuum during vacuum distillation can cause bumping and prevent a clean separation of fractions.
-
-
Recommended Solutions:
-
Use Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points and increases the boiling point difference between components, making separation easier.[3]
-
Employ a Fractionating Column: Use a column with a higher number of theoretical plates, such as a Vigreux column (for moderate separation) or a packed column (e.g., with Raschig rings or metal sponge) for more challenging separations.
-
Control the Heating Rate: Heat the distillation flask slowly and evenly using an oil bath or heating mantle. Aim for a slow, steady distillation rate of approximately 1-2 drops per second from the condenser.
-
Ensure a Stable Vacuum: Use a reliable vacuum pump with a manometer and a cold trap to maintain a constant pressure throughout the distillation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a typical tetrahydrofurfuryl acetate synthesis?
A typical procedure involves cooling the reaction mixture, quenching any unreacted acetic anhydride with water, neutralizing the acidic components, and extracting the product. A detailed protocol is provided in Section 3.
Q2: Which drying agent is best for an ethereal solvent solution of tetrahydrofurfuryl acetate?
For ethereal solvents like diethyl ether or THF, anhydrous magnesium sulfate (MgSO₄) is generally more effective than sodium sulfate (Na₂SO₄). However, if the solution is to be decanted rather than filtered, the granular nature of Na₂SO₄ is advantageous. For a robust and rapid drying process, neutral alumina can also be highly effective.[9]
Q3: What are the key analytical parameters to confirm the identity and purity of my final product?
-
¹H NMR: Look for the characteristic acetate methyl singlet around δ 2.09 ppm and the methylene protons adjacent to the ester oxygen around δ 4.1-4.2 ppm. The signals for the tetrahydrofuran ring protons will appear between δ 1.6 and 4.0 ppm.[12]
-
GC-MS: The purity can be assessed by the peak area in the gas chromatogram. The mass spectrum will show characteristic fragments, with a prominent peak at m/z 71.[13]
-
Refractive Index: At 20°C, the refractive index should be approximately 1.4475.[5]
Q4: What are the primary safety precautions for this procedure?
-
Tetrahydrofurfuryl acetate is a combustible liquid with a flash point of around 83 °C.[5][14] Keep it away from open flames and ignition sources.[15][16]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, as the compound can be an eye and skin irritant.[15][17]
-
Acetic anhydride is corrosive and a lachrymator; handle it with extreme care.
Section 3: Protocols & Data
Table 1: Physical and Spectroscopic Properties of Tetrahydrofurfuryl Acetate
| Property | Value | Source(s) |
| CAS Number | 637-64-9 | [14][18] |
| Molecular Formula | C₇H₁₂O₃ | [13] |
| Molar Mass | 144.17 g/mol | [5][13] |
| Appearance | Clear, colorless liquid | [5] |
| Density | ~1.061 g/cm³ (at 20 °C) | [5] |
| Boiling Point | 194 °C (at 760 mmHg) | [5] |
| ¹H NMR (CDCl₃) | δ 4.15 (m), 3.99 (m), 3.89 (m), 3.80 (m), 2.09 (s), 2.01 (m), 1.92 (m), 1.61 (m) | [12] |
| Key MS Fragments (m/z) | 71 (base peak), 41, 94, 15, 42 | [13] |
Protocol 1: Standard Aqueous Workup
This protocol assumes the reaction was performed using tetrahydrofurfuryl alcohol and an excess of acetic anhydride.
-
Cooling: Once the reaction is complete, cool the flask to room temperature in an ice-water bath.
-
Quenching: Slowly and carefully add the reaction mixture to a beaker containing cold water or ice while stirring. This will hydrolyze the excess acetic anhydride. Caution: This step is exothermic.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size. If a solvent was used during the reaction, add an extraction solvent (e.g., ethyl acetate or diethyl ether) to dissolve the product fully.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution in portions.[3] Swirl gently after each addition and vent the funnel frequently to release the CO₂ gas that evolves. Continue adding the basic solution until gas evolution ceases, indicating that all acidic components have been neutralized.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with:
-
Deionized water (1 x volume)
-
Saturated brine solution (1 x volume) to facilitate phase separation and remove dissolved water.
-
-
Collection: Drain the washed organic layer into a clean, dry Erlenmeyer flask.
Protocol 2: Purification by Vacuum Distillation
-
Drying: Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to the collected organic layer. Swirl and let it stand for 15-20 minutes.
-
Filtration/Decantation: Remove the drying agent by gravity filtration or by carefully decanting the dried solution into a round-bottom flask suitable for distillation.
-
Solvent Removal: If an extraction solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Distillation Setup: Assemble a vacuum distillation apparatus, including a fractionating column (e.g., a short Vigreux column), a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Heat the flask gently in an oil bath. Collect any low-boiling impurities as a forerun. Collect the main fraction of pure tetrahydrofurfuryl acetate at the appropriate temperature and pressure (e.g., 69-70 °C at 7 mmHg).[3]
-
Storage: Store the purified, colorless product in a tightly sealed container.
Section 4: Visual Workflow for Workup & Purification
Caption: Workflow for Tetrahydrofurfuryl Acetate Workup.
Section 5: References
-
Advanced Biotech. (2025). Safety Data Sheet: Tetrahydrofurfuryl Acetate synthetic. Retrieved from
-
ChemicalBook. (n.d.). TETRAHYDROFURFURYL ACETATE(637-64-9) 1H NMR spectrum. Retrieved from
-
PubChem. (n.d.). Tetrahydrofurfuryl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: Tetrahydrofurfuryl acetate. Retrieved from
-
Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: Tetrahydrofurfuryl Acetate. Retrieved from
-
Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Tetrahydrofurfuryl acetate. Retrieved from [Link]
-
SpectraBase. (n.d.). Tetrahydro-furfuryl alcohol acetate. Retrieved from [Link]
-
Merck Millipore. (n.d.). Drying agents. Retrieved from
-
Organic Syntheses. (n.d.). Furfuryl alcohol, acetate. Retrieved from [Link]
-
ChemicalBook. (n.d.). Furfuryl acetate(623-17-6) 1H NMR spectrum. Retrieved from
-
Restek. (n.d.). Tetrahydrofurfuryl acetate - EZGC Method Translator. Retrieved from [Link]
-
Chen, Z. H., et al. (n.d.). Synthesis of furfuryl acetate. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
goods.com. (n.d.). Tetrahydrofurfuryl acetate. Retrieved from
-
The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate, 637-64-9. Retrieved from [Link]
-
Science Alert. (n.d.). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using Density Functional Theory. Retrieved from
-
Biazzi. (n.d.). The Biazzi Tetrahydrofurfuryl Alcohol Process. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Drying Agents. Retrieved from [Link]
-
ACS Publications. (2024). Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation. Retrieved from [Link]
-
Google Patents. (n.d.). CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material. Retrieved from
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Retrieved from [Link]
-
Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Retrieved from [Link]
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- 5. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]
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Technical Support Center: Purification Strategies for Reaction Mixtures Containing Tetrahydro-2-furyl Acetate
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of Tetrahydro-2-furyl acetate (THFA acetate) from reaction mixtures. As a versatile solvent and a potential byproduct, its effective removal is crucial for obtaining high-purity products.[1][2] This document is designed to provide you with the expertise and practical insights needed to navigate the challenges associated with this compound.
Introduction to this compound
This compound is a high-boiling point, polar, aprotic solvent.[1][3] Its unique properties, including its miscibility with water and solubility in various organic solvents, can present challenges during product purification.[3] Understanding these properties is key to selecting the appropriate removal strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Boiling Point | 194-195 °C | [1][3] |
| Density | 1.061 g/mL at 25 °C | [3] |
| Solubility | Miscible with water; soluble in alcohol, ether, chloroform | [3] |
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific challenges you may encounter when trying to remove this compound and provides detailed protocols for each scenario.
Scenario 1: Your product is a non-polar to moderately polar compound, and you need to remove the high-boiling point THFA acetate.
Problem: Standard evaporation is ineffective due to the high boiling point of THFA acetate.
Solution: An extractive workup is the most effective method in this case. The principle is to partition the polar THFA acetate into an aqueous phase, leaving your less polar product in the organic phase.[4]
-
Reaction Quenching: Once your reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane). A general guideline is to use 3-5 volumes of the extraction solvent relative to the volume of the reaction mixture.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes, ensuring to vent the funnel periodically. Allow the layers to separate. The more polar THFA acetate will preferentially partition into the aqueous layer.
-
Phase Separation: Carefully drain the lower aqueous layer.
-
Repeat Washes: For efficient removal, repeat the aqueous wash 3-5 times. To enhance the partitioning of THFA acetate into the aqueous phase, subsequent washes can be performed with a brine solution (saturated aqueous NaCl).[5] This reduces the solubility of organic compounds in the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.
Expert Tip: The choice of extraction solvent is critical. If your product has some polarity, using a less polar solvent like diethyl ether or hexanes may be more effective in leaving the THFA acetate in the aqueous phase.
Scenario 2: Your product is polar and water-soluble, making extractive workup challenging.
Problem: During an aqueous workup, your polar product partitions into the aqueous layer along with the THFA acetate.
Solution: In this situation, chromatographic purification is the preferred method. Normal-phase column chromatography using a silica gel stationary phase can effectively separate your polar product from the slightly less polar THFA acetate.[6][7]
-
Sample Preparation: Concentrate the reaction mixture as much as possible to remove any low-boiling point solvents. Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate). The less polar THFA acetate will elute before your more polar product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Causality Behind the Choice: Silica gel is a polar stationary phase. Compounds are separated based on their polarity, with less polar compounds eluting faster.[6] By carefully selecting and gradually changing the polarity of the mobile phase, a fine separation between compounds of similar polarities can be achieved.
Scenario 3: Your product is thermally stable and has a significantly different boiling point from THFA acetate.
Problem: You need a scalable method for removing large quantities of THFA acetate.
Solution: If your product is thermally stable and has a boiling point that differs from THFA acetate by at least 30-40 °C, vacuum distillation can be an efficient purification method.[8][9]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the vacuum seals are properly greased.
-
Charging the Flask: Charge the distillation flask with the crude reaction mixture. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply a vacuum to the system. The reduced pressure will lower the boiling points of the components.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fractional Collection: Collect the fractions that distill over at different temperature ranges. If your product has a lower boiling point, it will distill first. If THFA acetate is the lower boiling component, it will be removed first.
-
Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
Diagram of Decision-Making Workflow:
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: Can I remove this compound by forming an azeotrope?
A1: While azeotropic distillation is a powerful technique for removing solvents, there is no readily available data on azeotropes of this compound with common solvents like water or toluene.[8][10][11] Therefore, this method is not a standard recommended procedure without further investigation.
Q2: Is this compound susceptible to hydrolysis during workup?
A2: Yes, as an ester, this compound can undergo hydrolysis, especially under acidic or basic conditions, to form tetrahydrofurfuryl alcohol and acetic acid.[12] If your product is sensitive to acidic or basic conditions, it is best to perform aqueous washes with neutral water and avoid prolonged exposure to pH extremes.
Q3: Are there any solid-phase extraction (SPE) methods for removing furan derivatives like THFA acetate?
A3: Yes, solid-phase extraction can be a viable technique for the removal of furan derivatives.[13][14][15][16][17] Normal-phase SPE cartridges (e.g., silica or diol) could be used to retain the polar THFA acetate while allowing a non-polar product to pass through. Conversely, for a polar product, a reverse-phase SPE cartridge (e.g., C18) could be employed where the product is retained, and the more polar THFA acetate is washed away with a polar solvent. Method development would be necessary to optimize the loading, washing, and elution steps.
Q4: My product is a sensitive biological molecule. What is the mildest method to remove THFA acetate?
A4: For sensitive biological molecules, dialysis or size-exclusion chromatography would be the mildest methods. However, these are only suitable if there is a significant size difference between your product and THFA acetate. If not, a carefully optimized reverse-phase chromatography method using a buffered mobile phase at a neutral pH would be the next best approach to avoid harsh conditions.
References
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]
- Technical Notes - Removal of Reaction Solvent by Extractive Workup. Thorn-Seshold. [Link]
- 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Esters 4. Organic Preparation & Purification of an Ester. (2014). YouTube. [Link]
- How to purify esterefication product? (2016).
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023).
- Purification of polar NHS esters. (2017). Chemistry Stack Exchange. [Link]
- What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
- An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013). PubMed. [Link]
- Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
- Remove Sticky Reagents. University of Rochester. [Link]
- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2006). PMC - NIH. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
- Purification of strong polar and basic compounds. (2023). Reddit. [Link]
- Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Chromatography method for the purification of furfural derivatives.
- Study on the Separation of Azeotrope of Tetrahydrofuran-Water Using a Combined Method of Extractive and General Distillation. (2017).
- Tetrahydrofurfuryl acet
- DMF: how to remove it from reaction mixture?
- Method for separating isobutyl acetate, ethanol and water by azeotropic distillation.
- tetrahydrofurfuryl acetate, 637-64-9. The Good Scents Company. [Link]
- Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation: Pilot plant studies. (2016).
- Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
- Design and Optimization of Acetic Acid Dehydr
- Process Simulation-Driven Optimization of Acetic Acid Recovery: Azeotropic Distillation with n-Propyl Acetate. Chemical Engineering Transactions. [Link]
- How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. (2018).
- Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. (2015).
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Side reactions of "Tetrahydrofurfuryl acetate" in organic synthesis
Technical Support Center: Tetrahydrofurfuryl Acetate (THFA)
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for Tetrahydrofurfuryl Acetate (THFA, CAS 637-64-9). This document is designed for researchers, chemists, and drug development professionals who utilize THFA in their synthetic workflows. My goal is to move beyond standard data sheets and provide practical, field-proven insights into the potential side reactions of this versatile solvent and intermediate. Understanding the nuances of THFA's reactivity, stemming from its dual ester and cyclic ether functionalities, is critical for robust and reproducible synthesis.
This guide is structured into a troubleshooting section for immediate problem-solving and a series of frequently asked questions for proactive experimental design.
Troubleshooting Guide: Unexpected Outcomes in Reactions Involving THFA
Navigating synthetic challenges requires a clear understanding of potential failure points. The following section addresses common issues encountered when using THFA, linking them to specific side reactions and providing actionable solutions.
Issue 1: Low Yield and Contamination with Tetrahydrofurfuryl Alcohol
Question: "I ran a reaction intended to modify a substrate dissolved in THFA, but my final product is contaminated with significant amounts of tetrahydrofurfuryl alcohol, and the yield of my target molecule is poor. What is happening?"
Probable Cause: In-situ Hydrolysis of the Acetate Ester
This is the most common side reaction and occurs when the acetate group of THFA is cleaved, reverting it to its parent alcohol. This reaction, known as saponification under basic conditions or acid-catalyzed hydrolysis, consumes reagents and complicates purification.
-
Under Basic Conditions: The presence of strong bases (e.g., NaOH, KOH) or even weaker bases in aqueous environments can initiate nucleophilic acyl substitution on the ester's carbonyl carbon.
-
Under Acidic Conditions: Strong protic acids (e.g., H₂SO₄, HCl) will protonate the carbonyl oxygen, activating the ester for nucleophilic attack by water, which may be present as a reagent or a trace impurity.[1]
Troubleshooting Protocol & Solutions:
-
Reagent & Solvent Purity Check:
-
Action: Ensure all starting materials and solvents are anhydrous, especially when running reactions sensitive to water. Use freshly distilled solvents and properly dried reagents.
-
Causality: Minimizing the presence of water, the primary nucleophile in hydrolysis, is the most direct way to prevent this side reaction.
-
-
pH and Reagent Selection:
-
Action: If your reaction requires basic conditions, consider using non-nucleophilic, hindered bases (e.g., DBU, Proton-Sponge®) if they are compatible with your desired transformation. For acid catalysis, employ Lewis acids or solid acid catalysts where possible to avoid strong protic conditions.[2]
-
Causality: Choosing reagents that do not directly participate in hydrolysis preserves the integrity of the THFA molecule.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest effective temperature.
-
Causality: Hydrolysis, like most reactions, is accelerated by heat. Lowering the temperature can significantly reduce the rate of this unwanted side reaction.
-
Issue 2: Complete Reaction Failure with Organometallic Reagents
Question: "I attempted to perform a Grignard (or organolithium) reaction using THFA as the solvent, but the reaction failed to yield the expected product. Instead, I isolated a complex mixture."
Probable Cause: THFA is NOT an Inert Solvent for Strong Nucleophiles/Bases
This is a critical incompatibility. Using THFA as a solvent for organometallic reactions is a common but significant experimental error. Two primary side reactions are at play:
-
Reaction with the Ester Carbonyl: Grignard and organolithium reagents are potent nucleophiles that will readily attack the electrophilic carbonyl carbon of the acetate group.[3][4] This reaction consumes at least two equivalents of the organometallic reagent per equivalent of THFA, leading to the formation of a tertiary alcohol after workup.
-
Deprotonation and Ring-Opening of the THF Moiety: Strong organolithium bases, particularly n-Butyllithium (n-BuLi), are known to deprotonate the alpha-protons of tetrahydrofuran (THF), leading to a retro-[2+2] cycloaddition that generates ethylene and the enolate of acetaldehyde.[5] This reactivity is highly probable with THFA, especially at temperatures above -20°C.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organometallic reaction failures in THFA.
Solutions:
-
Immediate Action: Cease using THFA as a solvent for any reaction involving Grignard reagents, organolithiums, or other strongly nucleophilic/basic species.
-
Solvent Recommendation: Substitute THFA with a more inert solvent. Ethereal solvents like diethyl ether or THF are standard for these reactions.[3][4] 2-Methyltetrahydrofuran (MTHF) is an excellent "green" alternative that offers greater stability under certain conditions compared to THF.[6]
Frequently Asked Questions (FAQs)
Q1: Under what general conditions can Tetrahydrofurfuryl Acetate be considered stable?
THFA exhibits good stability under neutral, anhydrous conditions and at ambient to moderately elevated temperatures (up to ~80 °C).[7][8] It is generally incompatible with strong acids, strong bases, and potent nucleophiles/reducing agents.[7]
| Condition/Reagent Class | Stability | Primary Side Reaction/Product |
| Aqueous Acid (e.g., 1M HCl, heat) | Poor | Hydrolysis to Tetrahydrofurfuryl alcohol |
| Aqueous Base (e.g., 1M NaOH, heat) | Poor | Saponification to Tetrahydrofurfuryl alcohol |
| Organolithium Reagents (e.g., n-BuLi) | Highly Unstable | Carbonyl addition & Ring-opening |
| Grignard Reagents (e.g., EtMgBr) | Highly Unstable | Carbonyl addition |
| Hydride Reducing Agents (e.g., LiAlH₄) | Unstable | Reduction of ester to alcohol |
| Anhydrous, Neutral, < 80 °C | Good | N/A |
Q2: What are the expected byproducts from the reaction of THFA with a Grignard reagent like methylmagnesium bromide (MeMgBr)?
The reaction will proceed via a double addition to the ester carbonyl. The first equivalent of MeMgBr will add to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of MeMgBr will immediately add to this intermediate. After an acidic workup, the final byproduct will be 2-methyl-1-(tetrahydrofuran-2-yl)propan-2-ol.
Q3: Can I use THFA as a higher-boiling point alternative to THF for reactions?
Yes, but with significant caveats. THFA has a boiling point of 194-195 °C, making it suitable for higher temperature reactions where THF (b.p. 66 °C) would be inadequate. However, this is only appropriate for reactions that do not involve strong acids, bases, or nucleophiles. It can be a useful solvent for certain thermal rearrangements, polymerizations, or reactions involving neutral, non-nucleophilic reagents.[9]
Key Side Reaction Mechanisms
A deeper understanding of the reaction pathways is essential for effective troubleshooting.
Mechanism 1: Base-Catalyzed Hydrolysis (Saponification)
This is a two-stage nucleophilic acyl substitution. The hydroxide ion acts as the nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the tetrahydrofurfuryloxide anion as the leaving group. A rapid proton transfer then yields the final products.
Caption: Simplified pathway for the saponification of THFA.
Mechanism 2: Reaction with Grignard Reagents
This mechanism highlights why the reaction consumes two equivalents of the Grignard reagent. The initial addition forms a highly unstable tetrahedral intermediate which collapses to a ketone. This ketone is immediately attacked by a second Grignard molecule.
Caption: Stepwise addition of a Grignard reagent to THFA.
References
- Siegel, D. Myers. Chem 115. Organolithium Reagents. [Link]
- Wikipedia.
- University of Delaware. GRIGNARD REAGENTS. [Link]
- Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL. [Link]
- ATAMAN CHEMICALS. How does Tetrahydro Furfuryl Alcohol react with reducing agents? - Blog. [Link]
- PubChem.
- The Good Scents Company.
- goods.com.
- Catalysis Science & Technology (RSC Publishing). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. [Link]
- PMC - NIH. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]
- Journal of the American Chemical Society. Reactions of Furan Compounds. XII.
- University of Calgary. Ch20: Hydrolysis of Esters. [Link]
- International Journal of Advance Research in Science and Engineering. APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]
- YouTube. mechanism of ester hydrolysis. [Link]
- ResearchGate. Synthesis of furfuryl acetate 17. Reagents and conditions: a) n‐BuLi, Ph3PMeBr, THF. [Link]
- Organic Reactions. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. [Link]
- Journal of the American Chemical Society. New Compounds. Derivatives of Tetrahydrofurfuryl Alcohol. [Link]
- Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]
- Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. oms.bdu.ac.in [oms.bdu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. ijarse.com [ijarse.com]
- 7. Page loading... [guidechem.com]
- 8. getchem.com [getchem.com]
- 9. qcc.edu [qcc.edu]
Technical Support Center: Hydrolysis of Tetrahydro-2-furyl Acetate
Welcome to the dedicated technical support guide for the hydrolysis of Tetrahydro-2-furyl acetate. This resource is designed for researchers, chemists, and process development professionals who utilize this reaction, often in the context of deprotecting hydroxyl groups. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your work.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the hydrolysis of this compound, providing concise, expert-driven answers.
Q1: What is the primary application of hydrolyzing this compound?
The hydrolysis of this compound is fundamentally a deprotection reaction. The Tetrahydro-2-furanyl (THF) group is used as a protecting group for alcohols, forming a THF ether. The acetate form is a common precursor or intermediate. This hydrolysis cleaves the ester bond, yielding Tetrahydrofurfuryl alcohol and acetic acid (or its conjugate base). This method is valued for its relative stability under basic and organometallic conditions, with cleavage typically performed under acidic conditions.[1][2]
Q2: What is the established mechanism for the acid-catalyzed hydrolysis of this ester?
The acid-catalyzed hydrolysis of this compound proceeds through an AAl-1 (Acid-catalyzed, Acyl-oxygen cleavage, unimolecular) mechanism. Kinetic studies, including isotope exchange and solvent effects, strongly support this pathway. The rate-limiting step is the formation of a stable tetrahydro-2-furyl carbocation intermediate.[3] This mechanism is distinct from the more common AAC2 mechanism seen in the hydrolysis of many simple esters.
Q3: Is base-catalyzed hydrolysis a viable option for this compound?
No, base-promoted hydrolysis via a BAC2 mechanism is generally not observed for Tetrahydro-2-furyl alkanoates, even at a pH as high as 12.[3] The stability of this group to basic conditions is a key feature that makes it a useful protecting group in multi-step syntheses where other functional groups must be manipulated under basic conditions.[2]
Q4: What are the potential benefits of using an enzymatic approach for hydrolysis?
Enzymatic hydrolysis, typically employing esterases or lipases, offers high selectivity and mild reaction conditions (neutral pH, room temperature).[4] This can be particularly advantageous for sensitive substrates containing other acid-labile functional groups. Furthermore, enzymes can be used for kinetic resolutions of racemic mixtures of related compounds.[5]
Q5: How can I effectively monitor the progress of the hydrolysis reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis will show the disappearance of the starting material (the acetate ester) and the appearance of the more polar product (the alcohol). For quantitative analysis, GC or HPLC is preferred, using an internal standard for accurate measurement of conversion and yield.
Troubleshooting Guide: Common Experimental Issues
Even standard reactions can present challenges. This guide provides a structured approach to diagnosing and resolving common issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | 1. Inactive Acid Catalyst: The acid may be old, hydrated, or of insufficient strength. | Solution: Use a fresh, anhydrous acid catalyst. For very sensitive substrates, consider pyridinium p-toluenesulfonate (PPTS), which is less acidic than p-toluenesulfonic acid (TsOH) but often highly effective.[2] |
| 2. Insufficient Water: In primarily organic solvent systems, water is a key reagent. Its absence will halt the reaction. | Solution: Ensure a stoichiometric or slight excess of water is present. A common solvent system is a mixture of acetic acid, THF, and water.[2][6] | |
| 3. Low Temperature: The activation energy for the reaction may not be met at the current temperature. | Solution: Gently warm the reaction mixture. For many acid-catalyzed deprotections, temperatures between room temperature and 50°C are effective. Monitor for side product formation at higher temperatures. | |
| 4. Ineffective Enzyme (Enzymatic Method): The chosen enzyme may have low activity for the substrate, or the pH/temperature may be suboptimal. | Solution: Screen a panel of different lipases or esterases.[5] Optimize pH and temperature according to the enzyme's specifications. Ensure no inhibitors are present in the reaction mixture. | |
| Formation of Unidentified Byproducts | 1. Substrate Degradation: Harsh acidic conditions (e.g., concentrated mineral acids) can lead to decomposition or rearrangement of the substrate or product. | Solution: Switch to a milder acid catalyst like PPTS or acetic acid.[2] Perform the reaction at a lower temperature (e.g., 0°C to room temperature). |
| 2. Solvent Participation: If using an alcohol (e.g., methanol, ethanol) as a solvent under acidic conditions, transetherification can occur, leading to the formation of a methyl or ethyl THF ether instead of the desired alcohol. | Solution: Use a non-participating solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetone. If an alcohol solvent is necessary, milder conditions are crucial. | |
| Difficult Product Isolation / Poor Yield | 1. Emulsion during Workup: The presence of salts and partially soluble species can lead to the formation of stable emulsions during aqueous extraction. | Solution: During the aqueous workup, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions. |
| 2. Product Volatility: The product, Tetrahydrofurfuryl alcohol (boiling point ~178°C), is less volatile than many common solvents but can be lost under high vacuum or prolonged heating. | Solution: Use a rotary evaporator at a moderate temperature and pressure. Avoid leaving the purified product on a high-vacuum line for extended periods. |
Experimental Protocols & Methodologies
These protocols provide detailed, self-validating steps for common hydrolysis procedures.
Protocol 1: Mild Acid-Catalyzed Hydrolysis (General Purpose)
This method is widely applicable and balances reaction speed with selectivity, minimizing the risk of side reactions.
-
Dissolution: Dissolve the this compound substrate (1.0 eq) in a 4:2:1 mixture of acetic acid:tetrahydrofuran (THF):water. A typical concentration is 0.1-0.5 M.
-
Initiation: Stir the solution at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The starting material is significantly less polar than the product alcohol.
-
Workup: Once the reaction is complete (typically 4-12 hours), carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Tetrahydrofurfuryl alcohol.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Enzymatic Hydrolysis for Sensitive Substrates
This protocol is ideal for substrates that cannot tolerate acidic conditions.
-
Buffer Preparation: Prepare a phosphate buffer solution (0.1 M) at the optimal pH for the chosen enzyme (typically pH 7-8).
-
Reaction Setup: In a flask, suspend the this compound substrate in the phosphate buffer. Add the selected esterase or lipase (e.g., a recombinant esterase like Est56 or a commercially available lipase like CAL-B).[5] A typical enzyme loading is 1-10% by weight relative to the substrate.
-
Incubation: Stir the mixture at the enzyme's optimal temperature (often 30-40°C).
-
Monitoring: Monitor the reaction by HPLC or by extracting aliquots with an organic solvent for TLC/GC analysis.
-
Workup: Upon completion, denature the enzyme by adding a water-miscible organic solvent like acetone or ethanol, or by filtration if the enzyme is immobilized.
-
Extraction: Extract the product from the aqueous buffer using ethyl acetate or a similar solvent.
-
Drying & Concentration: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.
Visualization of Mechanisms and Workflows
Acid-Catalyzed Hydrolysis Mechanism (AAl-1)
The following diagram illustrates the key steps in the AAl-1 mechanism, highlighting the formation of the critical carbocation intermediate.
Caption: AAl-1 mechanism for acid-catalyzed hydrolysis.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path for diagnosing and resolving incomplete hydrolysis reactions.
Caption: Troubleshooting decision tree for low reaction conversion.
References
- Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy.
- An Efficient and Extremely Mild Method for Protecting Alcohols as 2-Tetrahydrofuranyl Ethers.
- THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
- Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
- Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrahydro-2-furyl Acetate Synthesis
Welcome to the technical support center for the synthesis of Tetrahydro-2-furyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this esterification. Our focus is on optimizing yield and purity through a comprehensive understanding of the reaction mechanism, critical parameters, and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the esterification of tetrahydrofurfuryl alcohol with acetic anhydride.[1][2] This reaction is typically catalyzed by either an acid or a base. The choice of catalyst and reaction conditions will significantly impact the reaction rate, yield, and purity of the final product.
Q2: What are the primary roles of the reactants and catalysts in this synthesis?
-
Tetrahydrofurfuryl alcohol: This is the alcohol substrate containing the hydroxyl group that will be acetylated.
-
Acetic anhydride: This is the acetylating agent. It is generally preferred over acetic acid for this synthesis as the reaction is not reversible, which helps in driving the reaction to completion and achieving higher yields.[3][4]
-
Catalyst: The catalyst is crucial for increasing the rate of the reaction.
-
Acid catalysts (e.g., sulfuric acid) work by protonating the carbonyl oxygen of the acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6]
-
Base catalysts (e.g., pyridine, 4-dimethylaminopyridine (DMAP)) act as nucleophilic catalysts. They react with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is then readily attacked by the alcohol.[7][8] Pyridine also serves to neutralize the acetic acid byproduct.[7]
-
Reaction Mechanism and Optimization
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. Understanding the mechanism is key to optimizing the yield.
Sources
- 1. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembam.com [chembam.com]
- 8. macbeth-project.eu [macbeth-project.eu]
Tetrahydrofurfuryl Acetate Stability: A Technical Support Guide for Researchers
Welcome to the technical support center for Tetrahydrofurfuryl Acetate (THFA). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic ester. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to navigate the experimental challenges related to the stability of THFA in both acidic and basic media. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Tetrahydrofurfuryl Acetate in aqueous solutions at neutral pH?
Tetrahydrofurfuryl acetate, like most esters, is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water to form tetrahydrofurfuryl alcohol and acetic acid.[1] However, at neutral pH and ambient temperature, this reaction is generally slow.[2] For many applications, THFA can be considered relatively stable under these conditions for short-term experiments. For long-term storage, it is advisable to store it in a pure form in a tightly sealed container at ambient or reduced temperatures to minimize contact with moisture.[3]
Q2: How does pH affect the stability of Tetrahydrofurfuryl Acetate?
The stability of Tetrahydrofurfuryl Acetate is significantly influenced by pH. Both acidic and basic conditions catalyze its hydrolysis, although through different mechanisms.
-
Acidic Conditions (pH < 7): In the presence of an acid catalyst, the rate of hydrolysis increases. This reaction is a reversible, pseudo-first-order process.[2][3] The equilibrium can be shifted towards the hydrolysis products by using a large excess of water.[2]
-
Basic Conditions (pH > 7): Basic conditions also accelerate the hydrolysis of THFA in a process known as saponification. This reaction is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is not reactive towards the alcohol.[1][2] Saponification follows second-order kinetics.[3]
Q3: What are the primary degradation products of Tetrahydrofurfuryl Acetate?
The primary degradation products of Tetrahydrofurfuryl Acetate under both acidic and basic hydrolytic conditions are:
-
Tetrahydrofurfuryl Alcohol (THFA-OH)
-
Acetic Acid (in acidic or neutral conditions) or Acetate Salt (in basic conditions)
It is crucial to monitor the formation of these products to understand the degradation profile of THFA in your specific experimental setup.
Q4: Are there any other potential degradation pathways for Tetrahydrofurfuryl Acetate?
While hydrolysis is the most common degradation pathway, other stress conditions can also lead to the degradation of Tetrahydrofurfuryl Acetate. Forced degradation studies, which are essential in pharmaceutical development, typically investigate the effects of:
-
Oxidation: Exposure to oxidizing agents.
-
Photolysis: Exposure to light, particularly UV light.
The specific degradation products under these conditions would need to be identified through analytical techniques such as mass spectrometry.
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in stability studies.
Possible Cause: Fluctuations in pH and/or temperature.
Troubleshooting Steps:
-
pH Control: Ensure that your reaction medium is well-buffered. The choice of buffer is critical and should be inert with respect to the reaction being studied.
-
Temperature Control: Use a temperature-controlled water bath or reaction block to maintain a constant temperature throughout the experiment. Even small temperature fluctuations can significantly affect the rate of hydrolysis.
-
Sample Preparation: Be consistent in your sample preparation. The concentration of THFA and the composition of the reaction medium should be identical across all experiments.
Issue 2: Difficulty in quantifying Tetrahydrofurfuryl Acetate and its degradation products.
Possible Cause: Inadequate analytical methodology.
Troubleshooting Steps:
-
Method Selection: Choose an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are common choices for separating and quantifying THFA and THFA-OH. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction progress.
-
Method Development: If you are developing a new analytical method, ensure it is properly validated for specificity, linearity, accuracy, and precision. The method must be able to resolve the parent compound from its degradation products and any other components in the sample matrix.
-
Standard Preparation: Use high-purity reference standards for both Tetrahydrofurfuryl Acetate and Tetrahydrofurfuryl Alcohol for accurate calibration.
Issue 3: Mass balance in forced degradation studies is not within the acceptable range (typically 95-105%).
Possible Cause: Formation of non-chromophoric or volatile degradation products, or issues with the analytical method.
Troubleshooting Steps:
-
Analytical Method Review: Ensure your analytical method can detect all potential degradation products. Using a universal detector like a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD) in conjunction with HPLC can help identify non-UV active degradants.
-
Volatility Check: Tetrahydrofurfuryl Alcohol is less volatile than Tetrahydrofurfuryl Acetate. However, if other, more volatile degradation products are formed, they may be lost during sample preparation or analysis. Consider using headspace GC-MS to investigate volatile degradants.
-
Adsorption: Check for the possibility of your analyte or degradants adsorbing to the sample vials or chromatography column. Using silanized glass vials can sometimes mitigate this issue.
Mechanisms of Hydrolysis
The hydrolysis of Tetrahydrofurfuryl Acetate proceeds through distinct mechanisms in acidic and basic media.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of THFA.
Base-Catalyzed Hydrolysis (Saponification)
In basic media, the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the ester. This is a one-way reaction as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[2]
Caption: Base-catalyzed hydrolysis of THFA.
Experimental Protocols
The following protocols provide a starting point for conducting stability studies on Tetrahydrofurfuryl Acetate. These should be adapted and validated for your specific experimental needs.
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines the conditions for a forced degradation study to investigate the hydrolytic stability of THFA.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Materials:
-
Tetrahydrofurfuryl Acetate (high purity)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Purified Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath or oven
-
pH meter
-
HPLC system with UV detector or GC-FID system
Procedure:
-
Sample Preparation: Prepare a stock solution of Tetrahydrofurfuryl Acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a known volume of the THFA stock solution to a volumetric flask and dilute with 0.1 M HCl to the final volume.
-
Basic Hydrolysis: Add a known volume of the THFA stock solution to a volumetric flask and dilute with 0.1 M NaOH to the final volume.
-
Neutral Hydrolysis: Add a known volume of the THFA stock solution to a volumetric flask and dilute with purified water to the final volume.
-
-
Incubation: Place the prepared solutions in a temperature-controlled environment (e.g., 60°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to stop the reaction. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method.
Protocol 2: HPLC-UV Method for Stability Analysis
This is a starting point for an HPLC-UV method to separate and quantify Tetrahydrofurfuryl Acetate and Tetrahydrofurfuryl Alcohol.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This method will likely require optimization for your specific instrumentation and sample matrix to achieve baseline separation and adequate sensitivity.
Protocol 3: GC-FID Method for Stability Analysis
This provides a general starting point for a GC-FID method.
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
Note: The oven temperature program and other parameters should be optimized to ensure good separation and peak shape for THFA and THFA-OH.
Protocol 4: 1H NMR for Monitoring Hydrolysis
1H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of Tetrahydrofurfuryl Acetate in real-time.
Characteristic 1H NMR Chemical Shifts (in CDCl3):
| Compound | Proton | Approximate Chemical Shift (ppm) |
| Tetrahydrofurfuryl Acetate | -CH3 (acetyl) | 2.09 |
| -O-CH2- (ester) | 4.1-4.2 | |
| Tetrahydrofurfuryl Alcohol | -OH | Variable (depends on concentration and solvent) |
| -O-CH2- (alcohol) | 3.5-3.6 |
By integrating the signals corresponding to the acetyl methyl group of the ester and a characteristic proton of the alcohol, the extent of hydrolysis can be quantified over time.
Data Summary
| Condition | pH | Temperature | Expected Rate of Hydrolysis | Mechanism |
| Neutral | ~7 | Ambient | Very Slow | Neutral Hydrolysis |
| Acidic | 1-3 | Ambient | Moderate | Acid-Catalyzed (AAC2) |
| Acidic | 1-3 | Elevated (e.g., 60°C) | Fast | Acid-Catalyzed (AAC2) |
| Basic | 11-13 | Ambient | Fast | Base-Catalyzed (BAC2 - Saponification) |
| Basic | 11-13 | Elevated (e.g., 60°C) | Very Fast | Base-Catalyzed (BAC2 - Saponification) |
References
- PubChem. Tetrahydrofurfuryl acetate. National Center for Biotechnology Information.
- Chemguide. Hydrolysing Esters.
- Chemistry LibreTexts. 15.9: Hydrolysis of Esters.
- The Good Scents Company. tetrahydrofurfuryl acetate.
- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
- MedCrave. Forced Degradation Studies. MedCrave Online.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2017;10(4):1293-1300.
- International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. 2014;26(2):242-247.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. 2017;6(3):334-344.
- SIELC Technologies. Separation of Furfuryl alcohol on Newcrom R1 HPLC column.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Food Chemistry. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. 2016;213:647-654.
- Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL.
- ResearchGate. Effect of different temperature on the rate constant.
- ResearchGate. Reaction rate constants at different temperatures.
- ResearchGate. Rate Constants at Different Temperatures.
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Prediction of Retention Indices and Response Factors of Oxygenates for GC-FID by Multilinear Regression [mdpi.com]
Technical Support Center: High-Temperature Reactions of Tetrahydrofurfuryl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydrofurfuryl acetate (THFA) in high-temperature applications. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the integrity and success of your experiments. We will delve into the thermal decomposition pathways of THFA, helping you to anticipate byproducts, understand reaction mechanisms, and effectively troubleshoot common analytical challenges.
Introduction to Tetrahydrofurfuryl Acetate and its Thermal Behavior
Tetrahydrofurfuryl acetate (THFA), a heterocyclic ester, is a versatile compound utilized in various industrial and research applications.[1] While stable under standard conditions, its behavior at elevated temperatures can be complex, leading to the formation of several byproducts. Understanding these decomposition pathways is critical for optimizing reaction conditions, ensuring product purity, and accurately interpreting analytical data.
High-temperature reactions involving THFA can be influenced by factors such as reaction temperature, residence time, and the presence of catalysts or other reagents. The primary decomposition route involves the pyrolysis of the ester, leading to both ring-opening of the tetrahydrofuran moiety and other molecular rearrangements.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I can expect when heating Tetrahydrofurfuryl acetate?
A1: At elevated temperatures, THFA primarily undergoes pyrolysis. The main identified byproduct is methyl propenyl ketone . This occurs through a mechanism involving the opening of the tetrahydrofuran ring. Additionally, based on the thermal degradation of related furan compounds, you may also observe the formation of furan and 2-methylfuran .
Q2: At what temperature does significant decomposition of THFA begin?
A2: Significant thermal decomposition of furanic compounds, such as furfuryl alcohol (a structural component of THFA), has been observed to start at temperatures around 140-160°C. For the pyrolysis of tetrahydrofurfuryl esters to form ketones, temperatures in the range of 400-500°C are typically employed. The exact onset of decomposition will depend on the specific conditions of your experiment, including pressure and the presence of other substances.
Q3: Can the decomposition of THFA affect my analytical results?
A3: Absolutely. If you are using techniques like Gas Chromatography (GC) with a heated injection port, thermal decomposition of THFA can occur in the injector, leading to the appearance of byproduct peaks in your chromatogram that were not present in your original sample. This can lead to misinterpretation of your results and inaccurate quantification of your target analytes.
Q4: Are there any safety concerns associated with the high-temperature byproducts of THFA?
A4: Yes. Furan, a potential byproduct, is classified as a possible human carcinogen (Group 2B). Therefore, it is crucial to handle high-temperature reactions of THFA in a well-ventilated area, such as a fume hood, and to take appropriate safety precautions to minimize exposure to any volatile byproducts.
Troubleshooting Guide: Common Issues in High-Temperature Reactions of THFA
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptoms:
-
You observe peaks in your gas chromatogram that do not correspond to your starting materials or expected products.
-
Mass spectral data of these unexpected peaks suggest the presence of compounds like methyl propenyl ketone, furan, or 2-methylfuran.
Root Cause: This is a classic sign of on-column or in-injector thermal decomposition of THFA. The high temperatures of the GC inlet can induce pyrolysis of the analyte before it even reaches the analytical column.
Solutions:
-
Lower the Injector Temperature: If possible, reduce the temperature of your GC inlet. For thermally labile compounds, a lower injection temperature can significantly reduce degradation. However, ensure the temperature is still high enough to ensure complete and rapid volatilization of your sample to avoid peak broadening.
-
Use a Split/Splitless Inlet with a Fast Injection: A rapid injection with a split inlet minimizes the residence time of the analyte in the hot injector, thereby reducing the opportunity for thermal decomposition.
-
Consider Cold On-Column Injection: This technique deposits the sample directly onto the column at a low temperature, bypassing the hot injector altogether. This is an excellent option for thermally sensitive compounds.
-
Derivatization: If appropriate for your analysis, consider derivatizing THFA to a more thermally stable compound before GC-MS analysis.
Issue 2: Poor Reproducibility of Analytical Results
Symptoms:
-
You observe significant variations in the peak areas of your target analyte and/or byproducts between consecutive injections of the same sample.
-
The ratio of THFA to its decomposition products is inconsistent.
Root Cause: Poor reproducibility in the context of thermal decomposition is often linked to inconsistent conditions within the GC inlet or variations in the pyrolysis process itself.
Solutions:
-
Injector Maintenance: Ensure your GC inlet liner is clean and free of active sites that can catalyze decomposition. Deactivated liners are recommended. Regular replacement of the septum and liner is crucial.
-
Consistent Injection Volume and Technique: Use an autosampler for injections to ensure consistent injection volume and speed. Manual injections can introduce variability.
-
Optimize Pyrolysis Conditions (for Py-GC-MS): If you are intentionally pyrolyzing THFA, ensure that the pyrolysis temperature, time, and sample size are precisely controlled for each run.
Issue 3: Identification of Unknown Byproducts
Symptoms:
-
You have peaks in your chromatogram that you cannot identify using standard mass spectral libraries.
Root Cause: High-temperature reactions can lead to a complex mixture of byproducts, some of which may not be present in commercial or standard mass spectral databases.
Solutions:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, allowing you to determine the elemental composition of the unknown byproducts. This is a powerful tool for structural elucidation.
-
Tandem Mass Spectrometry (MS/MS): By isolating a parent ion and fragmenting it, MS/MS can provide valuable structural information about the unknown compound.
Experimental Protocols
Protocol 1: GC-MS Analysis of THFA with Minimized Thermal Decomposition
This protocol is designed to analyze THFA while minimizing the risk of thermal decomposition in the GC inlet.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Split/splitless inlet
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Inlet and Column Conditions:
-
Set the injector temperature to the lowest possible value that allows for efficient volatilization of THFA (start with 200°C and optimize as needed).
-
Use a high-purity helium carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven temperature program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
-
Injection:
-
Use an autosampler to inject 1 µL of the sample in splitless mode.
-
Ensure a fast injection speed.
-
-
Mass Spectrometer Conditions:
-
Set the MS transfer line temperature to 250°C.
-
Set the ion source temperature to 230°C.
-
Acquire data in full scan mode (e.g., m/z 40-400).
-
Expected Outcome: This method should result in a sharp peak for THFA with minimal to no peaks corresponding to its thermal decomposition products.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Byproduct Identification
This protocol is for the intentional pyrolysis of THFA to identify its thermal decomposition products.
Instrumentation:
-
Pyrolysis unit coupled to a GC-MS system.
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of THFA (e.g., 100 µg) into a pyrolysis tube.
-
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature (e.g., 500°C). The optimal temperature may need to be determined experimentally.
-
Set the pyrolysis time (e.g., 10 seconds).
-
-
GC-MS Conditions:
-
Use the same GC-MS conditions as in Protocol 1. The temperature program may need to be adjusted based on the volatility of the expected byproducts.
-
-
Data Analysis:
-
Identify the resulting peaks by comparing their mass spectra to a library (e.g., NIST).
-
Pay close attention to peaks corresponding to the expected byproducts: methyl propenyl ketone, furan, and 2-methylfuran.
-
Visualizing Reaction Pathways
The high-temperature decomposition of Tetrahydrofurfuryl acetate is a complex process. The following diagram illustrates the proposed primary decomposition pathway leading to the formation of methyl propenyl ketone, as well as potential side reactions.
Sources
Technical Support Center: Managing Peroxide Formation in Tetrahydrofurfuryl Acetate
Welcome to the dedicated technical support center for Tetrahydrofurfuryl Acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this valuable solvent by addressing a critical safety concern: the formation of explosive peroxides. This document provides in-depth, field-proven insights and practical protocols to detect, remove, and prevent peroxide accumulation, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation, and why is it a concern with Tetrahydrofurfuryl Acetate?
A: Tetrahydrofurfuryl acetate, like many ethers, can undergo a process called autoxidation when exposed to atmospheric oxygen.[1][2][3] This is a slow, free-radical chain reaction catalyzed by light and heat, which results in the formation of hydroperoxides and peroxides.[2][4][5] These peroxide compounds are highly unstable and can be sensitive to heat, friction, or mechanical shock, posing a significant explosion hazard, particularly when concentrated during processes like distillation or evaporation.[6][7][8] Beyond the safety risks, the presence of peroxides can also interfere with chemical reactions, leading to the formation of unwanted byproducts and compromising experimental results.[9]
Q2: How can I tell if my Tetrahydrofurfuryl Acetate has formed peroxides?
A: Visual inspection is the first step, but it is not foolproof. Look for the formation of crystals, especially around the cap and threads of the container, or a viscous, oily layer within the solvent.[3][10] If any of these signs are present, do not attempt to open or move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[6][11] However, dangerous levels of peroxides can be present without any visible signs.[7] Therefore, regular chemical testing is crucial. Simple qualitative and semi-quantitative tests using potassium iodide or commercially available test strips are recommended.[1][3][8]
Q3: What are inhibitors, and do they guarantee my solvent is peroxide-free?
A: Inhibitors are chemical compounds, such as Butylated Hydroxytoluene (BHT), added by manufacturers to scavenge free radicals and slow down the rate of peroxide formation.[7][9] While highly effective, inhibitors are consumed over time and do not offer indefinite protection.[7][9] Their presence should not be a substitute for proper storage and regular testing. Furthermore, processes like distillation can remove the inhibitor, leaving the purified solvent highly susceptible to rapid peroxide formation.[7][9]
Q4: How should I properly store Tetrahydrofurfuryl Acetate to minimize peroxide formation?
A: Proper storage is your first line of defense. Store Tetrahydrofurfuryl Acetate in a cool, dry, and dark place, away from heat and light, which can accelerate peroxide formation.[7][9] Containers should be sealed tightly with an inert gas headspace (like nitrogen or argon) to minimize contact with oxygen.[9] It is also crucial to label containers with the date they were received and the date they were first opened to track their age and testing schedule.[1]
Q5: How often should I test my Tetrahydrofurfuryl Acetate for peroxides?
A: The testing frequency depends on the storage conditions and age of the solvent. As a general guideline, for a previously opened container, testing should be performed every 6 to 12 months.[9][12] If the inhibitor has been removed, testing should be conducted much more frequently, ideally before each use or at least every 3 months.[9] Always test before any distillation or evaporation procedure, regardless of the last test date.[6][9]
Troubleshooting Guide: Addressing Peroxide-Related Issues
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Action |
| Unexpected side products or low yield in a reaction. | Peroxide contamination in the Tetrahydrofurfuryl Acetate may be interfering with your reaction chemistry. | Test the solvent for peroxides using one of the methods described in the protocols below. If peroxides are detected, purify the solvent before use. |
| Visible crystals or stratification in the solvent bottle. | High and dangerous levels of peroxide formation. | DO NOT HANDLE. Do not attempt to open, move, or test the container. Immediately contact your institution's EHS department for emergency disposal.[6][11] |
| A positive peroxide test result (above acceptable limits). | The inhibitor has been depleted, and/or the solvent has been stored improperly or for too long. | Do not use the solvent for any application that involves heating or concentration. Proceed to the "Protocols for Peroxide Removal" section to purify the solvent. |
| Solvent is past its recommended shelf life but shows a negative peroxide test. | The inhibitor may still be effective, or the test may not be sensitive enough for very low levels. | Use with caution. Avoid procedures that concentrate the solvent. It is best practice to either use it for non-critical applications or treat it to remove any potential trace peroxides. |
Scientific Deep Dive: The Mechanism of Autoxidation
The formation of peroxides in ethers like Tetrahydrofurfuryl Acetate is a free-radical chain reaction. Understanding this mechanism highlights the importance of preventative measures.
-
Initiation: The process begins when an initiator, which can be light or heat, causes the abstraction of a hydrogen atom from the carbon adjacent to the ether's oxygen, forming a carbon-centered radical.[2][5]
-
Propagation: This carbon radical then reacts with molecular oxygen (O₂) to form a peroxy radical.[2][5] The peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.[2][5]
-
Termination: The reaction chain terminates when two radicals combine to form a non-radical species.[2]
This cyclical process leads to a gradual accumulation of hydroperoxides, which are the primary hazardous compounds.
Mechanism of Peroxide Formation
Caption: Free-radical chain mechanism of ether autoxidation.
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
This method provides a rapid, qualitative assessment of peroxide presence.
Materials:
-
Sample of Tetrahydrofurfuryl Acetate (1-3 mL)
-
Glacial acetic acid
-
5% Potassium Iodide (KI) solution (freshly prepared)
-
Test tube
Procedure:
-
Add 1-3 mL of the Tetrahydrofurfuryl Acetate to be tested into a clean test tube.[10]
-
Add a few drops of the freshly prepared 5% potassium iodide solution.[10]
-
Stopper the test tube and shake for 30 seconds.
-
Observe the color of the solution.
Interpreting Results:
| Observation | Peroxide Concentration | Action Required |
|---|---|---|
| Solution remains colorless | < 10 ppm (Generally safe for use) | Proceed with experiment, observing all other safety guidelines. |
| A pale yellow to yellow color develops | Moderate peroxide levels | Solvent should be purified before use in procedures involving heat or concentration. |
| A brown color develops | High peroxide levels (> 50 ppm) | Do not use. Purify immediately using a recommended protocol or dispose of as hazardous waste. |
Protocol 2: Peroxide Removal using Activated Alumina
This method is effective for removing peroxides without introducing water or other impurities.
Materials:
-
Peroxide-containing Tetrahydrofurfuryl Acetate
-
Activated alumina (basic or neutral, Brockmann I)
-
Chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column with activated alumina. A general rule is to use approximately 10-20g of alumina for every 100 mL of solvent.
-
Gently tap the column to pack the alumina.
-
Carefully pour the peroxide-containing solvent onto the top of the alumina column.
-
Allow the solvent to percolate through the column under gravity into a clean collection flask.
-
Collect the purified solvent.
-
Crucially, test the purified solvent for peroxides to confirm the success of the removal process.
-
Safety Note: The alumina column will now contain concentrated peroxides and must be handled as hazardous waste. It should be flushed with a dilute acidic solution of ferrous sulfate to destroy the adsorbed peroxides before disposal.[13]
Workflow for Peroxide Management
Caption: Decision workflow for handling Tetrahydrofurfuryl Acetate.
References
- Safe Handling of Peroxide-Formers (PFs). (2017). Environment, Health & Safety, University of California, Berkeley. [Link]
- Peroxide Forming Chemicals. Environmental Health & Safety (EHS), University of Washington. [Link]
- Peroxide Forming Chemicals. University of Louisville. [Link]
- Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. [Link]
- EHS-0042 Peroxide Forming Chemicals. Massachusetts Institute of Technology. [Link]
- Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE (Journal of Visualized Experiments). [Link]
- Peroxide Forming Solvents. Yale Environmental Health & Safety. [Link]
- Management of Peroxide-Forming Organic Solvents. Environment, Health, and Safety, University of Colorado Boulder. [Link]
- Handling and Removing Peroxides. University of California, Santa Barbara. [Link]
- Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
- General Method for Quantitation of Organic Hydroperoxides.
- Autoxidation of Ethers. Chemistry LibreTexts. [Link]
- ETHER STUDIES. II. THE QUANTITATIVE DETERMINATION OF PEROXIDE AS A CONTAMINANT.
- Autoxid
- Disposal of Liquid Organic Peroxides. American Chemistry Council. [Link]
- Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. [Link]
- Method for the determination of organic peroxides in organic solutions.
- Peroxide Forming Chemical Storage Guidelines. Western Carolina University. [Link]
- How is peroxide in ether detected and removed ?. Allen. [Link]
- Peroxide Formation. Department of Chemistry and Biochemistry, University of South Carolina. [Link]
- The removal of peroxides
- Appendix A Peroxide Test Protocol. Environmental Health and Safety - Missouri S&T. [Link]
- SAFETY DATA SHEET - Tetrahydrofurfuryl acet
- Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves.
- Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA).
- Safety Data Sheet - Tetrahydrofurfuryl Acet
- Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Royal Society of Chemistry. [Link]
- Simple Method for Removal of Peroxides from Diethyl Ether.
- Autoxid
Sources
- 1. Peroxide Forming Solvents [sigmaaldrich.com]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. louisville.edu [louisville.edu]
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- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
Technical Support Center: Troubleshooting Low Yield in Tetrahydrofurfuryl Acetate Mediated Reactions
Welcome to the Technical Support Center for reactions mediated by Tetrahydrofurfuryl Acetate (THFA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies tailored to the unique chemical properties of THFA.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield unexpectedly low when using Tetrahydrofurfuryl Acetate (THFA) as a solvent?
Low yields in THFA-mediated reactions can stem from several factors, ranging from solvent purity to unforeseen side reactions involving the THFA molecule itself. Key areas to investigate include the purity of your THFA, the stability of THFA under your specific reaction conditions (pH and temperature), and potential interactions with your reactants or catalysts.
Q2: What are the most common impurities in commercial THFA and how can they affect my reaction?
Commercial THFA is typically synthesized from the esterification of tetrahydrofurfuryl alcohol (THFA-OH).[1] Consequently, common impurities may include residual THFA-OH, water, and the acid catalyst used in its synthesis.[2] THFA-OH can act as a competing nucleophile in some reactions, while water can hydrolyze starting materials or deactivate water-sensitive catalysts and reagents.[3][4]
Q3: Is THFA stable under acidic or basic conditions?
THFA possesses two key functional groups: an ester and a cyclic ether (tetrahydrofuran ring). The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield tetrahydrofurfuryl alcohol and an acetate salt.[5][6][7] The tetrahydrofuran ring is generally stable but can be cleaved under strong acidic conditions, especially at elevated temperatures.[8][9][10]
Q4: Can THFA participate in the reaction instead of just acting as a solvent?
Yes, under certain conditions. The ester group can undergo transesterification if your reaction involves other alcohols and a suitable catalyst.[11][12] This would lead to the formation of a new ester and tetrahydrofurfuryl alcohol, consuming your intended reactant and altering the solvent composition.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Issue 1: Inconsistent Results and Poor Reproducibility
If you are observing significant variations in yield between batches, the purity of your THFA is a primary suspect. Impurities can introduce unpredictable variables, altering reaction kinetics and leading to the formation of byproducts.[3]
Troubleshooting Workflow for Solvent Purity
Caption: Workflow for diagnosing solvent purity issues.
Experimental Protocol: Purification of Tetrahydrofurfuryl Acetate
-
Initial Wash: Wash the THFA with a saturated sodium bicarbonate solution to neutralize any acidic impurities. Follow with a brine wash to remove the bulk of any water.[13]
-
Drying: Dry the washed THFA over anhydrous magnesium sulfate or sodium sulfate.[13]
-
Distillation: Perform a fractional distillation under reduced pressure to separate the pure THFA from less volatile impurities and any residual water.
-
Storage: Store the purified THFA over molecular sieves to maintain anhydrous conditions.
Issue 2: Low Yield in Acid-Catalyzed Reactions
When running reactions under acidic conditions in THFA, two primary side reactions involving the solvent can occur: ester hydrolysis and ether cleavage.
A. Ester Hydrolysis:
The acetate group of THFA can be hydrolyzed in the presence of an acid catalyst and water, forming tetrahydrofurfuryl alcohol (THFA-OH) and acetic acid.
Causality: This reaction is the reverse of esterification and is driven by the presence of water.[6] The generated THFA-OH can act as a nucleophile, and the acetic acid can alter the pH of the reaction mixture, potentially affecting your desired reaction pathway.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Rigorously dry all reactants and glassware. Use a freshly purified and dried batch of THFA. Consider the use of water scavengers if your reaction is highly sensitive to moisture.[4][14][15]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrolysis side reaction.
B. Ether Cleavage:
The tetrahydrofuran ring in THFA can be cleaved by strong acids, particularly at elevated temperatures.[8][10]
Causality: The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by a halide or other nucleophile present in the reaction mixture. This can lead to a variety of ring-opened byproducts.[9]
Mitigation Strategies:
-
Choice of Acid: If possible, use a milder acid catalyst.
-
Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
Issue 3: Low Yield in Base-Catalyzed Reactions
In the presence of a base, the primary concern with THFA as a solvent is base-catalyzed hydrolysis (saponification) of the ester group.
Causality: The hydroxide or other basic species attacks the electrophilic carbonyl carbon of the acetate group, leading to the formation of an acetate salt and tetrahydrofurfuryl alcohol. This reaction is generally irreversible.[7] The generation of THFA-OH can complicate the reaction by acting as a competing nucleophile.
Mitigation Strategies:
-
Anhydrous Conditions: As with acidic hydrolysis, ensuring the reaction is free of water is critical.
-
Stoichiometric Control of Base: Use the minimum effective amount of base. An excess of a strong base will promote saponification.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of saponification.
Issue 4: Low Yield in Reactions Involving Alcohols
When your reaction involves an alcohol as a reactant or generates an alcohol as a product, transesterification of THFA is a potential side reaction.[11]
Causality: In the presence of an acid or base catalyst, an alcohol in the reaction mixture can act as a nucleophile and displace the tetrahydrofurfuryl group from the acetate, forming a new ester and THFA-OH.[12] This is an equilibrium-driven process.
Troubleshooting Transesterification
Caption: Diagnostic workflow for suspected transesterification.
Mitigation Strategies:
-
Catalyst Choice: If possible, choose a catalyst that is less likely to promote transesterification.
-
Temperature Control: Lowering the reaction temperature can help to minimize this side reaction.
-
Alternative Solvent: If transesterification is unavoidable and significantly impacting your yield, consider using a different polar aprotic solvent that does not contain an ester group.
Summary of Troubleshooting Parameters
| Potential Issue | Primary Cause | Key Diagnostic Check | Recommended Solutions |
| Inconsistent Yields | Solvent Impurities (Water, THFA-OH) | GC-MS or NMR analysis of THFA | Purify THFA by washing, drying, and distillation. |
| Low Yield (Acidic Conditions) | Ester Hydrolysis / Ether Cleavage | NMR analysis for THFA-OH or ring-opened products | Ensure anhydrous conditions; use milder acid; lower temperature. |
| Low Yield (Basic Conditions) | Saponification (Ester Hydrolysis) | TLC or LC-MS to detect THFA-OH formation | Ensure anhydrous conditions; use stoichiometric base; lower temperature. |
| Low Yield (with Alcohols) | Transesterification | GC-MS or NMR to identify THFA-OH and new ester byproduct | Lower reaction temperature; choose a more selective catalyst; consider an alternative solvent. |
References
- Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
- Homework.Study.com. What product would you expect from the cleavage of tetrahydrofuran with HI?. [Link]
- Flinders University.
- National Institutes of Health. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. [Link]
- Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
- ResearchGate. (PDF)
- Journal of the American Chemical Society. The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. [Link]
- University of Rochester, Department of Chemistry.
- PubMed. Application of acetone acetals as water scavengers and derivatization agents prior to the gas chromatographic analysis of polar residual solvents in aqueous samples. [Link]
- Royal Society of Chemistry.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
- ACS Publications. (2020, August 21). Impact of the Solvent Quality on the Local Dynamics of Soft and Swollen Polymer Nanoparticles Functionalized with Polymer Chains. [Link]
- ResearchGate. (PDF)
- ResearchGate. Application of acetone acetals as water scavengers and derivatization agents prior to the gas chromatographic analysis of polar residual solvents in aqueous samples. [Link]
- Perlego. Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. [Link]
- Agricultural Marketing Service. (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop. [Link]
- AFINITICA. Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. [Link]
- YouTube. (2020, April 1). 7.11 SN2 reaction problem solving with predict the products type questions. [Link]
- ResearchGate. Effects of solvent on the reaction time and yield a. [Link]
- ACS Publications. (2020, March 9). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. [Link]
- ResearchGate. Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether. [Link]
- Organic Chemistry Portal. Acetic Acid Esters. [Link]
- ACS Publications.
- Wikipedia.
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- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
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Technical Support Center: Scaling Up Reactions in Tetrahydrofurfuryl Acetate (THFA)
Welcome to the technical support center for scientists and researchers utilizing Tetrahydrofurfuryl acetate (THFA) as a solvent in reaction scale-up. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring your transition from bench-scale to larger production is as seamless as possible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of THFA in larger-scale chemical syntheses.
Q1: What are the key properties of Tetrahydrofurfuryl acetate that make it suitable for reaction scale-up?
Tetrahydrofurfuryl acetate (THFA) is a versatile organic compound with a unique combination of properties that make it an attractive solvent for various applications, including in the pharmaceutical and chemical industries.[1] It is a colorless to pale yellow liquid with a mild, fruity odor.[2]
Key properties relevant to scale-up include:
-
Excellent Solvency: THFA is an effective solvent for a wide range of organic compounds.[1][3]
-
Moderate Boiling Point: Its boiling point of 194-195°C allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment.[4][5]
-
Stability: It exhibits good chemical stability under standard conditions.[1]
-
Potential Renewability: The precursor to THFA, tetrahydrofurfuryl alcohol, can be derived from lignocellulosic biomass, making it a potentially more sustainable solvent choice.[1]
Here is a summary of its key physical properties:
| Property | Value |
| CAS Number | 637-64-9[2] |
| Molecular Formula | C7H12O3 |
| Molar Mass | 144.17 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 194-195 °C[4][5] |
| Density | ~1.061 g/cm³ at 20°C[5] |
| Flash Point | 83 °C (181 °F)[5] |
| Solubility in Water | Slightly soluble/miscible[5] |
Q2: What are the primary safety considerations when handling large quantities of THFA?
While THFA has low acute toxicity, proper safety protocols are crucial, especially at larger scales.[1] It is classified as a combustible liquid.[6][7][8]
Key safety precautions include:
-
Ventilation: Always work in a well-ventilated area to avoid inhalation of vapors, which can cause respiratory irritation.[1][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and protective clothing to prevent skin and eye contact.[6][9] Skin contact may lead to mild irritation or dermatitis.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks, as it is a combustible liquid.[6][9]
-
Spill Management: Have a spill kit with absorbent materials (e.g., dry sand, earth) readily available. In case of a large spill, contain it and dispose of the material in accordance with local regulations.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[6][7]
Q3: How does the chemical compatibility of THFA affect reagent selection during scale-up?
THFA is an ester and its compatibility with strong acids, bases, and certain reactive metals should be carefully considered to avoid unwanted side reactions or degradation of the solvent.
-
Strong Acids: While THFA is synthesized using an acid catalyst, prolonged exposure to strong acids at elevated temperatures could potentially lead to hydrolysis of the ester or other degradation pathways.[1] The ether linkage in the tetrahydrofuran ring is generally stable but can be cleaved under harsh acidic conditions.
-
Strong Bases: Strong bases can catalyze the hydrolysis of the acetate group.
-
Oxidizing and Reducing Agents: The compatibility with strong oxidizing or reducing agents should be evaluated on a case-by-case basis.
It is always recommended to perform small-scale compatibility tests with all reagents and catalysts under the planned reaction conditions before proceeding to a larger scale.
Section 2: Troubleshooting Guide for Scaling Up Reactions in THFA
Scaling up chemical reactions can introduce unforeseen challenges.[10] This section provides a structured approach to troubleshooting common issues encountered when using THFA as a solvent.
Issue 1: Incomplete Reaction or Slow Reaction Rate at Scale
A common issue in scaling up is a decrease in reaction efficiency.[11]
Possible Causes & Troubleshooting Steps:
-
Poor Mass Transfer/Mixing:
-
Explanation: What works with a magnetic stir bar in a small flask may be insufficient in a large reactor, leading to localized "hot spots" or areas of low reagent concentration.[10]
-
Solution:
-
Optimize Stirring: Ensure the mechanical stirrer is appropriately sized for the reactor and provides adequate agitation. Consider the use of baffles to improve mixing.
-
Monitor Homogeneity: Visually inspect the reaction mixture for homogeneity if possible. If solids are present, ensure they are well-suspended.
-
-
-
Inefficient Heat Transfer:
-
Explanation: The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to difficulties in maintaining the desired reaction temperature.[11]
-
Solution:
-
Temperature Monitoring: Place temperature probes at different locations within the reactor to check for thermal gradients.
-
Adjust Heating/Cooling: Ensure the heating mantle or cooling jacket is appropriately sized for the reactor volume and can respond effectively to temperature changes.
-
-
Issue 2: Increased Impurity Profile or Unexpected Side Products
Minor side reactions at the lab scale can become significant issues during scale-up.[10]
Possible Causes & Troubleshooting Steps:
-
Thermal Degradation:
-
Explanation: Localized overheating due to poor mixing can lead to the degradation of reactants, products, or the solvent itself.
-
Solution:
-
Improve Mixing and Heat Transfer: As detailed in Issue 1, optimizing these parameters is crucial.
-
Controlled Addition: For exothermic reactions, consider the controlled, slow addition of reagents to manage the heat generated.
-
-
-
Solvent-Related Side Reactions:
-
Explanation: Although generally stable, under certain conditions (e.g., presence of strong acids or bases), THFA could potentially participate in side reactions. For instance, strong acids can protonate the alcohol group of the precursor, tetrahydrofurfuryl alcohol, leading to the formation of byproducts.[12]
-
Solution:
-
Re-evaluate Reagent Compatibility: Review the compatibility of all reagents with THFA under the scaled-up reaction conditions.
-
Protective Measures: If necessary, consider using a less reactive solvent or adding a scavenger for any reactive species that may be generated.
-
-
Issue 3: Difficulties with Product Isolation and Purification
Challenges in isolating the final product can arise from the properties of THFA.
Possible Causes & Troubleshooting Steps:
-
Product Solubility Issues:
-
Explanation: The product may be highly soluble in THFA, making precipitation or extraction difficult.
-
Solution:
-
Anti-Solvent Addition: Experiment with the addition of an anti-solvent to induce precipitation of the product.
-
Alternative Extraction Solvents: Screen different extraction solvents to find one that provides a better partition coefficient for the product versus THFA.
-
-
-
Azeotrope Formation:
-
Explanation: THFA may form an azeotrope with the product or other components in the reaction mixture, making separation by distillation challenging.
-
Solution:
-
Azeotropic Distillation: Investigate the use of an entrainer to break the azeotrope.
-
Alternative Purification Methods: Consider other purification techniques such as chromatography or crystallization.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for THFA Scale-Up
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Trial Scale-Up Reaction
This protocol provides a framework for conducting a small-scale trial before committing to a full-scale reaction.
-
Reaction Setup:
-
Assemble a glass reactor with overhead stirring, a condenser, a temperature probe, and an addition funnel.
-
Ensure all glassware is dry and the system is inert if required by the reaction chemistry.
-
-
Reagent Charging:
-
Charge the reactor with the starting material and Tetrahydrofurfuryl acetate.
-
Begin agitation and ensure a homogenous mixture is achieved.
-
-
Reaction Execution:
-
Slowly add the subsequent reagents via the addition funnel, monitoring the internal temperature closely.
-
Heat the reaction mixture to the desired temperature and monitor its progress by taking aliquots for analysis (e.g., TLC, GC, HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform the planned work-up procedure (e.g., quenching, extraction, filtration).
-
Isolate the crude product and analyze its purity.
-
-
Data Analysis:
-
Compare the yield and purity of the trial scale-up reaction to the bench-scale results.
-
Identify any discrepancies and refer to the troubleshooting guide to address them.
-
References
- Vertex AI Search. (n.d.). Tetrahydrofurfuryl acetate.
- Guidechem. (n.d.). TETRAHYDROFURFURYL ACETATE 637-64-9 wiki.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Tetrahydrofurfuryl Acetate.
- CymitQuimica. (n.d.). CAS 637-64-9: Tetrahydrofurfuryl acetate.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Tetrahydrofurfuryl acetate.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - Tetrahydrofurfuryl acetate.
- Advanced Biotech. (2025, January 25). Safety Data Sheet - Tetrahydrofurfuryl Acetate synthetic.
- Tokyo Chemical Industry. (2025, February 7). SAFETY DATA SHEET - Tetrahydrofurfuryl Acetate.
- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate, 637-64-9.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Reddit. (2019, October 12). Why are some reactions difficult to scale up?
- Chem-Impex. (n.d.). Furfuryl acetate.
- Chemistry Stack Exchange. (2016, March 19). Protonation of tetrahydrofurfuryl alcohol.
Sources
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- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purification of "Tetrahydrofurfuryl acetate" for high-purity applications
Welcome to the technical support center for the purification of Tetrahydrofurfuryl acetate (THFA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity THFA for their applications, such as a solvent or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
Introduction to Tetrahydrofurfuryl Acetate and the Importance of Purity
Tetrahydrofurfuryl acetate (CAS No. 637-64-9) is a colorless liquid with a mild, fruity odor.[2][3] It is synthesized via the esterification of tetrahydrofurfuryl alcohol with acetic acid or acetic anhydride.[3][4][5] While commercially available, the purity of technical-grade THFA may be insufficient for sensitive applications. Common impurities can include unreacted starting materials, byproducts, and residual solvents, which can interfere with downstream reactions or compromise the quality of the final product. Achieving high purity is therefore critical for reliable and reproducible results in research and development.
This guide will walk you through the common challenges and their solutions, from initial workup to final polishing steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Tetrahydrofurfuryl acetate?
The most common impurities in crude THFA originate from the starting materials and the reaction itself. These include:
-
Unreacted Tetrahydrofurfuryl Alcohol (THFA-OH): Due to the equilibrium nature of Fischer esterification, some starting alcohol will likely remain.[5][6][7]
-
Unreacted Acetic Acid or Acetic Anhydride: Residual acid catalyst and unreacted acylating agent are common acidic impurities.
-
Water: Water is a byproduct of the esterification reaction and can also be introduced during the workup.[5][6]
-
Impurities from Starting Materials: Technical-grade tetrahydrofurfuryl alcohol may contain impurities such as furfuryl alcohol or 1,5-pentanediol, which can be carried through the synthesis.
Q2: My GC analysis shows a peak with a retention time close to my product. How can I identify it?
Close-eluting peaks are often structurally related compounds. The most likely candidate is the starting material, tetrahydrofurfuryl alcohol, which has a slightly lower boiling point than THFA. To confirm the identity, you can:
-
Spike your sample: Inject a sample of your purified THFA spiked with a small amount of pure tetrahydrofurfuryl alcohol. If the peak increases in area, you have confirmed its identity.
-
GC-MS Analysis: Mass spectrometry will provide a fragmentation pattern that can be compared to a library standard of tetrahydrofurfuryl alcohol.
-
NMR Spectroscopy: ¹H NMR can also be used to detect residual THFA-OH. The characteristic signals for the alcohol's hydroxyl proton and the protons on the carbon bearing the hydroxyl group will be present.
Q3: I'm observing a poor yield after purification. What are the likely causes?
Low yield is a common issue in ester purification.[8] The primary causes include:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive it to completion, it is essential to use an excess of one reactant (usually the alcohol) or to remove water as it is formed, for example, by using a Dean-Stark apparatus.[5][6][7]
-
Losses During Aqueous Workup: Emulsion formation can lead to significant product loss. Additionally, if the ester has some water solubility, it can be lost to the aqueous phase.
-
Hydrolysis: Esters can be hydrolyzed back to the carboxylic acid and alcohol in the presence of strong acids or bases, especially at elevated temperatures. While necessary for the reaction, the acid catalyst can also promote the reverse reaction if water is present.
-
Losses During Distillation: If the boiling points of the ester and impurities are very close, it can be difficult to achieve a clean separation, leading to a lower yield of the pure fraction.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of THFA.
Problem 1: Persistent Emulsion During Aqueous Workup
Cause: Emulsions often form when the densities of the organic and aqueous layers are similar, or when surfactant-like impurities are present. This is a very common problem in liquid-liquid extractions.[9]
Solutions:
-
Break the Emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[9]
-
Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Gentle inversions or swirling can minimize emulsion formation.[9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[10]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break the emulsion.[11]
-
-
Prevent the Emulsion:
-
Solvent Evaporation: Before the workup, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[11]
-
Change the Organic Solvent: If emulsions are persistent, consider using a different extraction solvent with a significantly different density from water.
-
Problem 2: Residual Acetic Acid in the Final Product
Cause: Incomplete neutralization or insufficient washing during the aqueous workup.
Solutions:
-
Thorough Aqueous Wash:
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence of CO₂ ceases. This indicates that all the acid has been neutralized. Follow with a wash with deionized water and then brine to remove any remaining salts and water.
-
-
Non-Aqueous Removal:
-
If you wish to avoid an aqueous workup, you can try to remove the acetic acid by azeotropic distillation with a solvent like toluene. However, this is generally less efficient than a basic wash.
-
-
Flash Chromatography:
-
If acidic impurities persist, flash chromatography can be effective. A mobile phase of ethyl acetate in hexanes is a good starting point. The more polar acetic acid will have a stronger affinity for the silica gel and will elute later than the less polar THFA.
-
Problem 3: Co-distillation of Tetrahydrofurfuryl Alcohol with the Product
Cause: The boiling points of THFA (194-195 °C) and THFA-OH (177-178 °C) are relatively close, making a simple distillation ineffective.
Solution: Fractional Vacuum Distillation
-
Apparatus: Use a fractional distillation setup with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.[12]
-
Vacuum: Applying a vacuum will lower the boiling points of the components, which helps to prevent thermal decomposition.[13]
-
Slow Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[12] Collect the distillate in several fractions and analyze each for purity by GC or NMR.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃). Gently swirl the funnel and vent frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until no more gas is evolved.
-
Shake the funnel gently for 1-2 minutes, then allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water (1 x volume).
-
Wash the organic layer with a saturated NaCl solution (brine) (1 x volume).
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and evaporate the solvent under reduced pressure to yield the crude THFA.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus with a Vigreux column and a vacuum adapter.
-
Place the crude THFA in a round-bottom flask with a stir bar or boiling chips.
-
Slowly apply a vacuum and begin heating the flask.
-
Monitor the temperature at the head of the distillation column.
-
Collect a forerun fraction, which will likely contain any lower-boiling impurities.
-
As the temperature stabilizes near the boiling point of THFA at the applied pressure, begin collecting the main fraction in a clean receiving flask.
-
Collect the product until the temperature begins to rise again or the distillation rate slows significantly.
-
Analyze the purity of the collected fraction(s) by GC or NMR.
Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)
This is a starting point for a GC method. Optimization may be required.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).[14]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the THFA sample in a suitable solvent (e.g., methanol or ethyl acetate).
Data Presentation
Table 1: Physical Properties and Potential Impurities of Tetrahydrofurfuryl Acetate
| Property/Impurity | Boiling Point (°C at 760 mmHg) | Molecular Weight ( g/mol ) | Notes |
| Tetrahydrofurfuryl acetate | 194-195 [15][16][17] | 144.17 [15] | Desired Product |
| Tetrahydrofurfuryl alcohol | 177-178 | 102.13 | Primary unreacted starting material. |
| Acetic Acid | 118 | 60.05 | Unreacted starting material/byproduct. |
| Water | 100 | 18.02 | Reaction byproduct. |
| Furfuryl alcohol | 170 | 98.10 | Potential impurity from starting THFA-OH. |
| 1,5-Pentanediol | 242 | 104.15 | Potential impurity from starting THFA-OH. |
Table 2: ¹H NMR Chemical Shifts of THFA and Key Impurities (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Tetrahydrofurfuryl acetate | ~4.1 | m | -CH₂-O- |
| ~3.9 | m | -O-CH₂- (ring) | |
| ~3.8 | m | -CH-O- (ring) | |
| ~2.0 | s | -C(O)CH₃ | |
| ~1.9, ~1.6 | m | -CH₂-CH₂- (ring) | |
| Tetrahydrofurfuryl alcohol | ~3.6 | m | -CH₂-OH |
| ~3.9 | m | -O-CH₂- (ring) | |
| ~3.8 | m | -CH-O- (ring) | |
| ~1.9, ~1.6 | m | -CH₂-CH₂- (ring) | |
| Acetic Acid | ~2.1 | s | -C(O)CH₃ |
| ~11-12 | br s | -COOH |
Note: Chemical shifts are approximate and can vary depending on concentration and solvent.
Visualizations
Purification Workflow
Caption: General workflow for the purification of Tetrahydrofurfuryl acetate.
Troubleshooting Decision Tree for Emulsions
Caption: Decision tree for resolving emulsions in liquid-liquid extraction.
References
- HSC Chemistry. (2025, March 4).
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
- LCGC International. (2022, November 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]
- Reddit. (2023, March 6). Work up tips on how to get rid of acetic acid (reaction solvent) please. r/OrganicChemistry. [Link]
- ResearchGate. (2015, September 24).
- Wikipedia.
- Jinan Future chemical Co.,Ltd.
- Santai Technologies Inc.
- ResearchGate. (2025, August 10).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- ResearchGate. (2012, July 23).
- University of Rochester, Department of Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Wikipedia.
- Restek.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- PubChem.
- goods.com.
- The Good Scents Company.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Chemistry LibreTexts. (2020, May 30). 21.
- VTA GmbH & Co., KG.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
- Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- American Chemical Society. (2025, December 26).
- Organic Chemistry Portal.
- ResearchGate. (2025, June 20). Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products. [Link]
- MDPI. (2018, August 1). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. [Link]
- ResearchGate.
- MDPI. (2022, November 24).
- Waters.
- MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]
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Technical Support Center: Managing Viscosity of Tetrahydrofurfuryl Acetate in Formulations
Welcome to the technical support center for managing the viscosity of Tetrahydrofurfuryl acetate (THFA) in your formulations. This guide is designed for researchers, scientists, and drug development professionals who are utilizing THFA and need to precisely control its rheological properties. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.
Section 1: Understanding the Viscosity of Tetrahydrofurfuryl Acetate
Tetrahydrofurfuryl acetate (THFA) is a versatile, bio-based solvent with a favorable safety profile, making it an attractive component in a variety of formulations.[1][2] Its viscosity is a critical parameter that can influence everything from manufacturing processes to final product performance.[3][4] This section will delve into the inherent viscosity of THFA and the factors that can influence it.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure Tetrahydrofurfuryl acetate?
Q2: How does temperature affect the viscosity of THFA formulations?
As with most liquids, the viscosity of THFA and its formulations is inversely proportional to temperature.[6] Increasing the temperature will decrease the viscosity, making the formulation easier to mix, pump, and dispense. Conversely, lowering the temperature will increase the viscosity. This relationship is a critical consideration for processing and storage conditions.
Q3: Is Tetrahydrofurfuryl acetate a Newtonian or non-Newtonian fluid?
Most pure, low-molecular-weight solvents like THFA exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate applied at a constant temperature.[7] However, when formulated with polymers, thickeners, or high concentrations of active pharmaceutical ingredients (APIs), the resulting formulation may become non-Newtonian. It is essential to characterize the rheological behavior of your final formulation to understand how it will behave under different processing conditions.[7][8]
Section 2: Troubleshooting Common Viscosity-Related Issues
This section provides a structured approach to troubleshooting common challenges encountered when working with the viscosity of THFA-based formulations.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Formulation is too viscous | High concentration of active ingredient or excipients. Low processing temperature. Inappropriate co-solvent selection. | Decrease the concentration of high-viscosity components. Increase the processing temperature. Introduce a low-viscosity co-solvent. |
| Viscosity is too low | Excessive dilution with a low-viscosity solvent. High processing temperature. | Reduce the amount of low-viscosity co-solvent. Decrease the processing temperature. Incorporate a viscosity-modifying agent. |
| Inconsistent viscosity between batches | Variations in raw material quality. Inconsistent processing parameters (temperature, mixing speed). Inaccurate measurements of components. | Implement stringent quality control for all raw materials. Standardize and monitor all processing parameters. Calibrate and verify all measuring equipment. |
| Phase separation or precipitation after viscosity adjustment | Poor solubility of one or more components in the adjusted solvent system. Chemical incompatibility between components. | Screen for co-solvents that improve the solubility of all components. Conduct compatibility studies before finalizing the formulation. |
Experimental Workflow for Viscosity Management
The following diagram outlines a systematic approach to managing the viscosity of your THFA formulations.
Caption: A systematic workflow for managing the viscosity of THFA formulations.
Section 3: Co-solvents and Additives for Viscosity Modification
The selection of appropriate co-solvents and additives is a primary strategy for controlling the viscosity of THFA formulations.
Frequently Asked Questions (FAQs)
Q4: What are some effective co-solvents for reducing the viscosity of THFA formulations?
Low-viscosity organic solvents that are miscible with THFA are excellent choices for reducing the overall viscosity of a formulation.[9] Examples include:
-
Ethanol and Isopropanol: These alcohols are low-viscosity, volatile solvents that can significantly reduce the viscosity of a formulation.
-
Ethyl Acetate: With a viscosity of 0.45 cP, ethyl acetate is an effective viscosity-reducing agent.[5]
-
Acetone: Having a low viscosity of 0.36 cP, acetone can be a very effective co-solvent for viscosity reduction.[5]
It is crucial to ensure that the chosen co-solvent is compatible with all other components in the formulation and does not negatively impact the stability or efficacy of the final product.
Q5: Are there any "green" or bio-based co-solvents that are compatible with THFA?
Yes, for formulators prioritizing sustainability, several bio-based solvents can be considered. THFA itself is derived from renewable resources.[1][10] Other potential green co-solvents include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether that is gaining traction as a greener alternative to other solvents.[11][12]
-
Glycerol and its derivatives: While glycerol itself is viscous, certain derivatives can be effective co-solvents.
-
Cyrene™ (dihydrolevoglucosenone): A bio-based aprotic solvent that can be a suitable replacement for traditional polar aprotic solvents.[12]
Q6: When should I consider using a viscosity-modifying agent (thickener)?
If your formulation is consistently too low in viscosity, and adjusting the solvent system is not feasible, a viscosity-modifying agent may be necessary. These are typically high-molecular-weight polymers that, even at low concentrations, can significantly increase the viscosity of a formulation. Common examples include:
-
Cellulose derivatives: (e.g., Hydroxypropyl methylcellulose, Carboxymethyl cellulose)
-
Polyacrylates: (e.g., Carbomers)
-
Natural gums: (e.g., Xanthan gum, Guar gum)
The choice of thickener will depend on the desired final viscosity, the chemical compatibility with the formulation, and the required rheological profile (e.g., shear-thinning behavior).
Section 4: Experimental Protocols
This section provides detailed protocols for key experiments related to viscosity management.
Protocol 1: Viscosity Measurement of a THFA Formulation
Objective: To accurately measure the dynamic viscosity of a THFA-based formulation.
Materials:
-
Appropriate spindle or geometry for the viscometer
-
Temperature control unit (e.g., water bath)
-
Beakers or sample containers
-
THFA formulation sample
Procedure:
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.[3] The goal is to achieve a torque reading within the optimal range of the instrument (typically 10-90%).
-
-
Sample Preparation:
-
Place a sufficient volume of the THFA formulation into a clean, dry beaker.
-
Allow the sample to equilibrate to the desired measurement temperature using the temperature control unit.[8]
-
-
Measurement:
-
Immerse the spindle into the sample up to the designated immersion mark.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to ensure a stable reading.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Analysis:
Protocol 2: Screening of Co-solvents for Viscosity Reduction
Objective: To identify the most effective co-solvent for reducing the viscosity of a highly viscous THFA formulation.
Materials:
-
Viscous THFA formulation (stock)
-
A selection of low-viscosity co-solvents (e.g., ethanol, ethyl acetate, 2-MeTHF)
-
Graduated cylinders or pipettes for accurate volume measurements
-
Vials or small beakers for sample preparation
-
Vortex mixer
-
Viscometer
Procedure:
-
Preparation of Blends:
-
Prepare a series of blends of the stock THFA formulation with each co-solvent at different ratios (e.g., 90:10, 80:20, 70:30 by volume).
-
Ensure thorough mixing of each blend using a vortex mixer.
-
-
Viscosity Measurement:
-
Measure the viscosity of each blend at a constant temperature using the procedure outlined in Protocol 1.
-
-
Data Analysis:
-
Plot the viscosity of the blends as a function of the co-solvent concentration.
-
Compare the effectiveness of the different co-solvents in reducing the viscosity.
-
Observe the samples for any signs of incompatibility, such as precipitation or phase separation.
-
Data Presentation: Co-solvent Screening Results (Example)
| Co-solvent | Concentration (% v/v) | Viscosity (cP at 25°C) | Observations |
| None (Control) | 0 | 500 | Clear, viscous liquid |
| Ethanol | 10 | 350 | Clear liquid |
| 20 | 200 | Clear liquid | |
| Ethyl Acetate | 10 | 320 | Clear liquid |
| 20 | 180 | Clear liquid | |
| 2-MeTHF | 10 | 340 | Clear liquid |
| 20 | 190 | Clear liquid |
Section 5: Safety and Handling
Q7: What are the key safety precautions when handling Tetrahydrofurfuryl acetate?
THFA is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[13][14] It is recommended to handle THFA in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[14] In case of skin or eye contact, rinse immediately with plenty of water.[14][15] Always consult the Safety Data Sheet (SDS) for detailed safety information.[13][14]
Disclaimer
The information provided in this technical support center is for guidance purposes only. It is the responsibility of the user to ensure the safety and suitability of all materials and procedures for their specific application. Always perform a thorough risk assessment before beginning any new experiment.
References
- Comparing Techniques for Viscosity Measurement of Biopharmaceutical Products. (2024, November 14).
- Safety Data Sheet - Tetrahydrofurfuryl Acetate synthetic. (2025, January 25). Advanced Biotech.
- Viscosity Analysis.
- SAFETY DATA SHEET - Tetrahydrofurfuryl acetate. (2024, March 30). Fisher Scientific.
- Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals. (n.d.).
- 3 Easy Steps to Successful Viscosity Measurement. (n.d.). AMETEK Brookfield.
- SAFETY DATA SHEET - Tetrahydrofurfuryl Acetate. (2025, February 7). Tokyo Chemical Industry.
- 3 Easy Steps To Successful Viscosity Measurement. (2017, April 25). Pharmaceutical Online.
- Tetrahydrofurfuryl acet
- SAFETY DATA SHEET - T0105. (n.d.). TCI Chemicals.
- Low volatility acetate ester solvent compositions. (n.d.).
- Tetrahydrofurfuryl acet
- Tetrahydrofurfuryl acet
- Tetrahydrofurfuryl acet
- Co-Oligomers of Renewable and “Inert” 2-MeTHF and Propylene Oxide for Use in Bio-Based Adhesives. (2020, August 10). ACS Sustainable Chemistry & Engineering.
- TETRAHYDROFURFURYL ACET
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
- Viridisol T (CAS 97-99-4). (n.d.). Minasolve.
- Chemical Comp
- Tetrahydrofurfuryl Acetate CAS 637-64-9. (n.d.). GetChem Co., Ltd.
- tetrahydrofurfuryl acetate, 637-64-9. (n.d.). The Good Scents Company.
- Tetrahydrofurfuryl alcohol (THFA®). (n.d.). ChemPoint.com.
- Viscosity. (n.d.).
- Kinetics of Liquid-Phase Hydrogenation of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol over a Ru/TiO2 Catalyst. (2025, August 5).
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- 2. chempoint.com [chempoint.com]
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- 4. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]
- 5. Viscosity [macro.lsu.edu]
- 6. Viscosity Analysis - CD Formulation [formulationbio.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. getchem.com [getchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
"Tetrahydro-2-furyl acetate" compatibility with common reagents
Introduction: Welcome to the technical support guide for Tetrahydro-2-furyl acetate (CAS 637-64-9). This document is designed for researchers, chemists, and formulation scientists to provide a comprehensive understanding of this compound's compatibility with common laboratory reagents. As a heterocyclic ester, its reactivity is primarily governed by the interplay between its ester functional group and the tetrahydrofuran (THF) ether ring. This guide moves beyond simple compatibility charts to explain the chemical principles behind these interactions, enabling you to anticipate potential issues, troubleshoot failed experiments, and handle this versatile solvent and synthetic intermediate with confidence.
Section 1: Fundamental Properties & Reactivity Profile
Q1: What is this compound and what are its key structural features?
This compound, also known as tetrahydrofurfuryl acetate, is a colorless liquid with a faint, fruity odor.[1] Structurally, it possesses two key functional groups that dictate its chemical behavior: an ester and a cyclic ether (oxolane ring).
-
Ester Group (-C(=O)O-): This is the most reactive site on the molecule. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack. This is the primary site for hydrolysis under both acidic and basic conditions.
-
Ether Linkage (-C-O-C-): The oxygen atom within the tetrahydrofuran ring is generally stable and unreactive under standard laboratory conditions. Ethers require harsh conditions, such as strong, hot acids (e.g., HBr, HI), for cleavage, which are not typically encountered in routine applications of this compound.
Caption: Key reactive sites of this compound.
Section 2: Reagent Compatibility FAQs
This section details the compatibility of this compound with major classes of chemical reagents. The information is summarized in the table below, with detailed explanations in the subsequent questions.
| Reagent Class | Compatibility | Key Considerations |
| Strong Acids (e.g., HCl, H₂SO₄) | Not Recommended | Rapid acid-catalyzed hydrolysis to tetrahydrofurfuryl alcohol and acetic acid. |
| Strong Bases (e.g., NaOH, KOH) | Not Recommended | Rapid base-catalyzed hydrolysis (saponification). |
| Aqueous Solutions (Neutral) | Limited / Time-Sensitive | Slow hydrolysis can occur, accelerated by heat. Stable for short-term use. |
| Protic Solvents (e.g., Methanol, Ethanol) | Good (with caution) | Risk of transesterification, especially with acid/base catalyst or heat. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Recommended | Generally stable and miscible. |
| Aprotic Nonpolar Solvents (e.g., Hexane, Toluene) | Recommended | Generally stable and miscible. |
| Strong Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Reactive | Ester group will be reduced to corresponding alcohols. Not "stable" but a predictable reaction. |
| Mild Reducing Agents (e.g., NaBH₄) | Generally Compatible | Sodium borohydride does not typically reduce esters under standard conditions. |
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Not Recommended | Potential for oxidation. The parent alcohol is known to react violently with oxidizers.[2] |
| Mild Oxidizing Agents (e.g., PCC, Dess-Martin) | Generally Compatible | The molecule lacks functional groups readily oxidized by mild reagents. |
Q2: Is this compound compatible with acidic conditions?
No, it is not recommended for use with strong acids. Esters undergo acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This process is reversible but will proceed to completion if water is present in sufficient quantity, yielding tetrahydrofurfuryl alcohol and acetic acid. Even trace amounts of acid in a non-aqueous solvent can catalyze degradation or side reactions over time.
Q3: What happens when this compound is exposed to bases?
Exposure to strong bases like sodium hydroxide or potassium hydroxide will lead to rapid and irreversible hydrolysis, a reaction known as saponification. The hydroxide ion acts as a potent nucleophile, attacking the ester's carbonyl carbon. This reaction is irreversible because the final step produces a carboxylate salt (acetate), which is resonance-stabilized and unreactive towards the alcohol. This is a common method for cleaving ester protecting groups but indicates a fundamental incompatibility if the ester's integrity is desired.
Caption: Primary hydrolysis pathways for this compound.
Q4: Can I use strong oxidizing agents with this compound?
This is strongly discouraged. While the ester and ether functionalities are relatively robust to oxidation, the parent compound, tetrahydrofurfuryl alcohol (THFA), is reported to react violently with strong oxidizing agents.[2] Given that experimental conditions can sometimes lead to partial hydrolysis, generating THFA in situ, the risk of a hazardous exothermic reaction is significant. It is best practice to avoid using strong oxidizers like potassium permanganate, nitric acid, or perchlorates with this compound.
Q5: Is this compound stable with reducing agents?
This depends entirely on the strength of the reducing agent.
-
Strong Hydride Reagents: Agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the ester functional group to its constituent alcohols: tetrahydrofurfuryl alcohol and ethanol. This is a predictable synthetic transformation, not a stable condition.
-
Milder Hydride Reagents: Sodium borohydride (NaBH₄) is generally not powerful enough to reduce esters and would be considered compatible under typical conditions (e.g., room temperature in an alcohol solvent).
Q6: How stable is this compound in aqueous solutions or protic solvents?
In pure, neutral water at room temperature, hydrolysis is slow but can occur over extended periods. Stability decreases significantly with increasing temperature or a shift in pH away from neutral. In other protic solvents like methanol or ethanol, there is a risk of transesterification , where the acetate group is exchanged for the alkoxide of the solvent. This reaction is typically slow but can be catalyzed by the presence of acid or base, leading to the formation of methyl or ethyl acetate and tetrahydrofurfuryl alcohol as impurities.
Section 3: Troubleshooting Guide
Q7: My reaction produced unexpected byproducts, including a significant amount of Tetrahydrofurfuryl alcohol. What happened?
The presence of Tetrahydrofurfuryl alcohol is a definitive sign of ester cleavage. The most common causes are:
-
Trace Water: The reaction was not performed under sufficiently anhydrous conditions. This compound is water-soluble, making it susceptible to hydrolysis if water is present.[1][3]
-
Acidic or Basic Contamination: One of your starting materials, reagents, or the glassware itself may have been contaminated with acidic or basic residues, catalyzing hydrolysis.
-
Reagent-Induced Hydrolysis: The reagent you used, while not a strong acid or base itself, may have Lewis acidic properties or may have degraded to produce acidic byproducts, initiating the cleavage.
Corrective Action: Ensure all solvents are rigorously dried, use freshly opened reagents where possible, and consider acid/base washing of glassware before use.
Q8: My reaction yield is low, and I'm recovering mostly unreacted starting material. Could the reagent be incompatible?
If you are recovering your starting material and not seeing degradation products (like the alcohol), it is less likely a destructive incompatibility. Consider these possibilities:
-
Solvent Effects: this compound is a moderately polar solvent. It may not be the optimal medium for your reaction, potentially hindering the solubility of a key reagent or stabilizing intermediates unfavorably.
-
Steric Hindrance: The bulky tetrahydrofurfuryl group may sterically hinder the approach of your reagent to another part of the molecule if it is being used as a substrate.
-
Deactivation of Catalyst: The ether oxygen could potentially coordinate to and deactivate certain Lewis acid catalysts.
Caption: Troubleshooting workflow for reactions involving the title compound.
Section 4: Experimental Protocols
Protocol 1: Small-Scale Compatibility Test
This protocol provides a self-validating method to assess the stability of this compound with a specific reagent before committing to a large-scale reaction.
Objective: To determine if a reagent causes degradation of this compound under proposed reaction conditions.
Materials:
-
This compound
-
Reagent of interest
-
Proposed reaction solvent (anhydrous, if applicable)
-
Two small reaction vials with caps
-
Stir plate and stir bars
-
Analytical tool: Thin Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR).
-
Tetrahydrofurfuryl alcohol (as a reference standard)
Methodology:
-
Prepare Control Vial: In the first vial, add 100 mg of this compound and 1 mL of the reaction solvent. This is your control sample.
-
Prepare Test Vial: In the second vial, add 100 mg of this compound, 1 mL of the reaction solvent, and the reagent of interest in the stoichiometric amount planned for the reaction.
-
Simulate Reaction Conditions: Place both vials on a stir plate and stir under the same conditions (temperature, atmosphere) planned for the full-scale experiment. Run for a representative amount of time (e.g., 2-4 hours, or the full reaction time if feasible).
-
Initial Analysis (TLC):
-
Take a small aliquot from each vial.
-
Spot the control, the test sample, and the tetrahydrofurfuryl alcohol standard on a TLC plate.
-
Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Interpretation: If the test sample spot is identical to the control spot, compatibility is likely good. If a new spot appears in the test sample that co-elutes with the alcohol standard, degradation is occurring.
-
-
Confirmatory Analysis (GC-MS or NMR):
-
For a more quantitative assessment, quench and work up the samples from both vials appropriately.
-
Analyze the crude material by GC-MS or ¹H NMR.
-
Interpretation: Compare the chromatogram or spectrum of the test sample to the control. The appearance of new peaks corresponding to tetrahydrofurfuryl alcohol or other byproducts confirms incompatibility. The absence of new peaks indicates good stability under the tested conditions.
-
References
- Wikipedia. (2023, April 29). Tetrahydrofurfuryl acetate.
- PubChem. (n.d.). This compound.
- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018, October 26). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment.
- Advanced Biotech. (2025, January 25). Safety Data Sheet - Tetrahydrofurfuryl Acetate synthetic.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate.
- Agricultural Marketing Service (USDA). (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop production.
- PubChem. (n.d.). Furfuryl acetate.
Sources
Technical Support Center: Characterization of Impurities in Tetrahydrofurfuryl Acetate
Introduction: Tetrahydrofurfuryl acetate (THFA) is a versatile solvent and chemical intermediate valued in the pharmaceutical, cosmetic, and flavor industries for its favorable properties.[1][2] Given its use in regulated applications, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is of paramount importance.[1] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the identification, quantification, and control of impurities in THFA, aligning with industry best practices and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile of Tetrahydrofurfuryl Acetate.
Q1: What are the typical impurities in Tetrahydrofurfuryl Acetate and what are their sources?
Impurities in THFA can be categorized as organic, inorganic, or residual solvents.[3] They primarily originate from the manufacturing process or degradation upon storage.[3][4] The most common synthesis route is the esterification of tetrahydrofurfuryl alcohol with acetic anhydride or acetic acid.[5][6]
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted tetrahydrofurfuryl alcohol and acetic acid.
-
By-products: Molecules formed during the synthesis, such as di-tetrahydrofurfuryl ether.
-
Intermediates: Any intermediate compounds from the specific synthetic route used.[3]
-
Degradation Products: THFA, being an ester with a furan-based ring, can be susceptible to hydrolysis (reverting to tetrahydrofurfuryl alcohol and acetic acid) and ring-opening or polymerization under acidic conditions or elevated temperatures.[7][8]
-
-
Inorganic Impurities: These can result from the manufacturing process and may include catalysts, inorganic salts, or heavy metals.[3][4]
-
Residual Solvents: Any organic or inorganic liquids used during the synthesis and purification process that are not completely removed.[3][9]
Q2: What is the primary analytical technique for impurity profiling of THFA and why?
Gas Chromatography (GC) is the definitive technique for analyzing impurities in THFA.
-
Rationale: THFA and its likely organic impurities are volatile, making them ideally suited for GC analysis. A Flame Ionization Detector (FID) is typically used for quantification due to its robust and near-universal response to organic compounds, allowing for accurate area percent calculations. For definitive identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[10][11] The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for a molecule, enabling its structural elucidation.[12]
Q3: What are the regulatory expectations for impurity characterization in pharmaceutical applications?
Regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines. The ICH Q3A(R2) guideline is central to this topic.[13] It establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[9][14]
-
Reporting Threshold: The level at or above which an impurity must be reported in a registration application.
-
Identification Threshold: The level at or above which an impurity's structure must be determined.[3]
-
Qualification Threshold: The level at or above which an impurity's biological safety must be established.[3]
These thresholds are based on the maximum daily dose of the drug substance and are critical for ensuring patient safety.[4][9] For any impurity found above the identification threshold, its structure must be characterized.[3][4]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) Guidelines[9][13] |
Part 2: Troubleshooting & Experimental Guides
This section provides detailed protocols and troubleshooting advice for the most common analytical methods.
Guide 1: GC-FID Method for Quantification of Known Impurities
This guide outlines a standard procedure for quantifying known process-related impurities and degradation products in THFA.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the THFA sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the chosen solvent does not co-elute with the main peak or any impurities.
-
Vortex thoroughly to ensure homogeneity.
-
Prepare a blank sample using only the solvent.
-
-
Instrumentation & Parameters:
-
Rationale: A mid-polarity column like a Stabilwax-DA or a column with a "624" phase is often a good starting point as it provides a balance of interactions suitable for separating the polar (alcohols, acids) and less polar (esters, ethers) components likely to be present. The temperature program is designed to first separate highly volatile components at a lower temperature before ramping up to elute less volatile impurities.
-
| Parameter | Recommended Setting | Causality & Justification |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust equipment for routine quality control. |
| Column | e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film | Mid-polarity phase offers good selectivity for a range of potential impurities. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and safe; Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume to avoid overloading the column. |
| Split Ratio | 50:1 | Prevents column overloading from the main THFA peak, ensuring sharp peaks for trace impurities. |
| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Initial hold separates volatile impurities. The ramp ensures elution of higher boiling point compounds in a reasonable time. |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
-
System Suitability Test (SST):
-
Before running samples, inject a standard mixture containing THFA and known impurities at relevant concentrations (e.g., at the 0.1% level).
-
Acceptance Criteria:
-
Resolution between critical pairs > 1.5.
-
Tailing factor for all peaks between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of peak areas for six replicate injections < 5.0%.
-
-
Purpose: The SST is a self-validating check that ensures the chromatographic system is performing correctly before analyzing actual samples.
-
Troubleshooting Common GC-FID Issues:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing) | Active sites on the column or in the inlet liner; Column contamination. | Deactivate the glass inlet liner or use a liner with glass wool. Trim the first 10-15 cm of the column. Bake out the column at its maximum rated temperature. |
| Retention Time Shifts | Fluctuation in carrier gas flow rate; Leaks in the system; Column aging. | Check for gas leaks using an electronic leak detector. Verify flow rates are stable. Condition the column or replace if necessary. |
| Inaccurate Quantification | Non-linear detector response; Incorrect integration. | Ensure impurity concentrations fall within the calibrated linear range. Manually review peak integration to ensure the baseline is drawn correctly. |
Guide 2: GC-MS Workflow for Identification of Unknown Impurities
When a new, unknown peak appears in the chromatogram above the identification threshold, GC-MS is required for structural elucidation.
Workflow:
-
Analysis: Run the sample using a GC-MS system. The GC method can often be the same or very similar to the GC-FID method.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 35-400) to capture the mass spectra of all eluting compounds.
-
Library Search: Compare the acquired mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley). A high match factor (>800) suggests a likely identification.
-
Manual Interpretation:
-
Examine the molecular ion (M+) to determine the molecular weight.
-
Analyze the fragmentation pattern. For THFA-related impurities, look for characteristic ions like m/z 71 (from the tetrahydrofurfuryl ring) or m/z 43 (acetyl group).[12]
-
If a structure is proposed, compare its expected fragmentation pattern with the observed spectrum.
-
-
Confirmation: If possible, obtain a reference standard of the proposed impurity and inject it under the same conditions to confirm the retention time and mass spectrum.
Troubleshooting Common GC-MS Issues:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Ambiguous Library Match | Isomeric compounds; Low spectral quality. | Do not rely solely on the library match. Perform manual interpretation of the spectrum. Consider the synthetic pathway to predict likely structures. |
| No Molecular Ion Peak | Extensive fragmentation (common in Electron Ionization). | Use a softer ionization technique like Chemical Ionization (CI) if available. Look for M+1 or M-1 peaks and characteristic fragmentation patterns. |
| Low-Level Impurity Detection | Insufficient sensitivity; Matrix interference. | Run the analysis in Selected Ion Monitoring (SIM) mode to increase sensitivity for target ions.[10] Optimize sample concentration. |
Part 3: Visual Workflows
Visual diagrams help clarify complex processes. The following workflows are presented in DOT language for use with Graphviz.
Impurity Characterization Workflow
This diagram outlines the logical flow from sample analysis to impurity identification and qualification.
Sources
- 1. qcc.edu [qcc.edu]
- 2. getchem.com [getchem.com]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]
- 6. CAS 637-64-9: Tetrahydrofurfuryl acetate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
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- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Technical Support Center: Safe Disposal of Tetrahydrofurfuryl Acetate Waste
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of Tetrahydrofurfuryl acetate (THFA) waste. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a comprehensive understanding of the chemical principles and regulatory requirements that underpin these procedures. This ensures that safety and compliance are integrated into your experimental workflows.
Section 1: Understanding Tetrahydrofurfuryl Acetate Waste
Key Properties and Hazard Profile
Tetrahydrofurfuryl acetate is a combustible liquid, a critical factor influencing its disposal requirements.[1][2][3] Understanding its properties is the first step in managing its waste stream effectively.
| Property | Value | Significance for Waste Disposal |
| CAS Number | 637-64-9 | Unique identifier for regulatory and safety documentation. |
| Appearance | Colorless liquid | Visual identification in waste streams. |
| Flash Point | 81-84 °C (177.8-183.2 °F) | Classified as a combustible liquid, not a flammable liquid, under OSHA and DOT regulations.[4][5][6] This distinction is crucial for determining the correct hazardous waste classification. |
| Boiling Point | 193-195 °C | Low volatility at room temperature reduces inhalation risk but does not eliminate it. |
| Solubility | Soluble in water, alcohol, ether, and chloroform | High miscibility with water means it cannot be disposed of down the drain and can contaminate aqueous waste streams. |
| Stability | Stable under normal conditions | While generally stable, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions.[3] |
Regulatory Classification: Is it a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] A key determinant for classification is the flash point.
-
Ignitable Hazardous Waste (D001): This classification applies to liquids with a flash point below 60°C (140°F) .[8][9]
-
Combustible Liquids: These have a flash point at or above 60°C but below 93.3°C (200°F) .[4][6]
Since the flash point of Tetrahydrofurfuryl acetate is approximately 81-84°C, it falls into the category of a combustible liquid . While not automatically classified as a D001 ignitable hazardous waste based on its flashpoint alone, it must be managed as a hazardous waste if it is mixed with other flammable or hazardous materials, or if it exhibits other hazardous characteristics.[10][11] It is best practice and a requirement at many institutions to manage all combustible liquid waste as hazardous to ensure compliance and safety.[12][13][14]
Section 2: Waste Segregation and In-Lab Handling
Proper segregation is the cornerstone of safe and cost-effective waste disposal. Improperly mixed waste streams can lead to dangerous chemical reactions, expensive disposal costs, and regulatory violations.[15]
Chemical Compatibility: What NOT to Mix
Tetrahydrofurfuryl acetate, as an ester, is susceptible to hydrolysis and can react with strong acids, bases, and oxidizing agents.
| Incompatible Chemical Class | Potential Hazard | Rationale |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchloric Acid, Hydrogen Peroxide) | Fire, explosion | Can initiate vigorous and exothermic oxidation reactions. |
| Strong Acids (e.g., Concentrated Sulfuric Acid, Hydrochloric Acid) | Hydrolysis, heat generation | Catalyzes the hydrolysis of the ester back to tetrahydrofurfuryl alcohol and acetic acid, which can be exothermic. |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Saponification (hydrolysis), heat generation | Rapid, exothermic hydrolysis (saponification) can occur, potentially causing pressure buildup in a sealed container. |
| Reactive Metals (e.g., Sodium, Potassium) | Fire, explosion | Not a direct reaction with the ester, but these metals are highly reactive with the alcohol that can be formed from hydrolysis. |
Recommended Waste Container and Labeling
-
Container: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE, or glass). Ensure the container has a secure, tight-fitting lid.[9][16]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "Tetrahydrofurfuryl acetate waste" and any other components in the mixture with their approximate percentages.[9][16]
Experimental Workflow: Waste Segregation
Caption: Waste segregation workflow for Tetrahydrofurfuryl acetate.
Section 3: Pre-Treatment and Neutralization Protocols
For small quantities of relatively pure Tetrahydrofurfuryl acetate waste, in-lab hydrolysis can be a viable option to reduce its hazardous characteristics before disposal. This process breaks the ester down into tetrahydrofurfuryl alcohol and acetic acid, which may be easier to manage in your facility's waste streams.
CAUTION: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Laboratory-Scale Base-Catalyzed Hydrolysis (Saponification)
This protocol is designed for the treatment of up to 100 mL of Tetrahydrofurfuryl acetate waste.
Materials:
-
Tetrahydrofurfuryl acetate waste (up to 100 mL)
-
3 M Sodium Hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size (at least 3x the volume of the reaction mixture)
-
pH paper or pH meter
Procedure:
-
Setup: Place the beaker or flask containing the Tetrahydrofurfuryl acetate waste on a stir plate in a fume hood. Add a magnetic stir bar.
-
Dilution: Add an equal volume of water to the waste to aid in dissolution and control the reaction temperature.
-
Base Addition: Slowly, and with constant stirring, add the 3 M NaOH solution. A 1.1 molar equivalent of NaOH to the ester is a good starting point. The reaction is exothermic, so add the base in small portions to avoid excessive heat generation.
-
Reaction: Continue stirring the mixture. The hydrolysis may take several hours to go to completion at room temperature. Gentle heating (e.g., to 50°C in a water bath) can accelerate the reaction, but ensure the setup is properly ventilated and there are no nearby ignition sources.[14]
-
Neutralization: After the reaction is complete (as indicated by the disappearance of the ester layer and a homogenous solution), check the pH. The solution will be basic. Neutralize the excess NaOH by slowly adding a weak acid, such as acetic acid, until the pH is between 6 and 8.
-
Disposal: The resulting solution of tetrahydrofurfuryl alcohol, sodium acetate, and water can now be disposed of as aqueous chemical waste, following your institution's guidelines.
Experimental Workflow: In-Lab Hydrolysis
Caption: Step-by-step workflow for the hydrolysis of Tetrahydrofurfuryl acetate waste.
Section 4: Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and disposal of Tetrahydrofurfuryl acetate waste.
Frequently Asked Questions (FAQs)
Q1: Can I dispose of small amounts of Tetrahydrofurfuryl acetate down the sink?
A1: No. Tetrahydrofurfuryl acetate is soluble in water and should not be drain-disposed.[3] This practice can lead to contamination of waterways and may violate local wastewater regulations. All chemical waste, regardless of quantity, should be collected and disposed of through your institution's hazardous waste program.[9]
Q2: My waste disposal provider is asking for analytical data. What should I provide?
A2: Waste disposal facilities often require analytical data to confirm the composition of the waste and ensure it can be safely processed. For a waste stream containing Tetrahydrofurfuryl acetate, they may request:
-
Flash Point Analysis: To confirm its classification as a combustible liquid.
-
Compositional Analysis: This can often be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components of the waste. You should be prepared to provide a chromatogram and a list of identified compounds with their approximate concentrations.
-
pH: To ensure the waste is not corrosive.
Q3: What are the primary disposal methods for combustible liquids like Tetrahydrofurfuryl acetate?
A3: The two most common disposal methods for this type of waste are:
-
Incineration: This is a high-temperature destruction process that is effective for organic compounds.[17][18]
-
Fuel Blending: The waste is blended with other combustible materials to create a fuel that can be used in industrial furnaces or cement kilns. This is a form of recycling and is often a preferred method.[15]
Troubleshooting Guide
| Issue | Potential Cause | Immediate Action & Solution |
| Waste container is warm to the touch. | An exothermic reaction may be occurring due to the mixing of incompatible chemicals (e.g., accidental addition of a strong acid or base). | 1. Do not seal the container tightly. Pressure may be building up. 2. Move the container to a well-ventilated area, such as a fume hood, away from other chemicals. 3. If the temperature continues to rise or there are signs of gas evolution, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team. |
| A spill of Tetrahydrofurfuryl acetate has occurred. | Accidental mishandling of containers. | 1. For small spills (<1 L): If you are trained to do so, contain the spill using an absorbent material like sand or a commercial spill kit. Do not use paper towels as this increases the combustible load.[12] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[12][19] 2. For large spills (>1 L): Evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.[19] |
| Unknown chemicals have been mixed with my Tetrahydrofurfuryl acetate waste. | Improper waste segregation. | 1. Do not add any more waste to the container. 2. Label the container clearly as "Unknown Hazardous Waste Mixture" and list all known components, including Tetrahydrofurfuryl acetate. 3. Contact your EHS department. They will need to arrange for analysis of the waste before it can be disposed of, which can be a costly and time-consuming process. This highlights the importance of proper segregation from the start. |
| My waste container was rejected by the disposal service. | Improper labeling, unknown contents, or mixing of incompatible waste streams. | 1. Contact your EHS department to understand the specific reason for rejection. 2. If the issue is labeling, correct the label with accurate and complete information. 3. If the contents are unknown or mixed, the waste will likely need to be analyzed before it can be accepted. This will incur additional costs. |
Section 5: References
-
Standard Operating Procedure. (n.d.). Retrieved from [Link]
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
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University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Advanced Biotech. (2025, January 25). Safety Data Sheet: Tetrahydrofurfuryl Acetate synthetic. Retrieved from [Link]
-
Hazardous Waste Experts. (2020, May 2). How Flammable Liquids are Categorized. Retrieved from [Link]
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Daniels Training Services. (2012, September 8). Flammable and Combustible Liquid Hazardous Materials. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Tetrahydrofurfuryl acetate. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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U.S. Chemical Storage. (n.d.). Flammable & Combustible Classifications. Retrieved from [Link]
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MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
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European Commission. (n.d.). Learning from accidents in waste management facilities. Retrieved from [Link]
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IChemE. (n.d.). MAJOR INCIDENTS AT WASTE TREATMENT SITES – CASE STUDIES AND LESSONS. Retrieved from [Link]
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University of Pittsburgh Environmental Health and Safety. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (2010, July 21). Veolia ES Technical Solutions, L.L.C. Case Study. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Process Safety Progress. (2014). Lessons Learned from Case Studies of Hazardous Waste/Chemical Reactivity Incidents. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Greener Solvents: Performance-Based Alternatives to THF in Organic Synthesis
As a Senior Application Scientist, I've witnessed a significant shift in the priorities of synthetic chemistry. While reaction efficiency and yield remain paramount, the principles of green and sustainable chemistry are no longer aspirational but have become integral to modern process development. A crucial aspect of this evolution is the critical evaluation of our most common solvents. Tetrahydrofuran (THF), a workhorse in many organic transformations, is now often scrutinized due to its potential for peroxide formation, high water miscibility complicating workups, and a less-than-ideal environmental footprint.[1][2]
This guide provides an in-depth comparison of viable, greener alternatives to THF, focusing on 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). We will move beyond a simple list of properties, delving into the causality behind their enhanced performance and providing experimental data and protocols to support their adoption in your laboratory.
The Rationale for Moving Beyond THF
The drive to replace THF is rooted in several key practical and safety considerations. THF is completely miscible with water, which can complicate aqueous workups, often requiring the use of an additional extraction solvent.[3] Furthermore, it is prone to forming explosive peroxides upon storage and exposure to air.[4] From a sustainability perspective, many solvent selection guides, such as those developed by GlaxoSmithKline (GSK) and the CHEM21 consortium, classify THF as a "problematic" or "hazardous" solvent that should be replaced when possible.[5][6]
The ideal alternative should offer:
-
Improved Safety: Reduced peroxide formation and a better overall safety, health, and environment (SHE) profile.
-
Enhanced Process Efficiency: Higher boiling point for broader reaction temperature ranges and easier workup due to low water miscibility.
-
Sustainability: Sourced from renewable feedstocks where possible.
The following diagram illustrates a typical thought process for selecting a greener solvent alternative.
Caption: A simplified workflow for solvent selection in pharmaceutical development.[4]
Head-to-Head Comparison: THF, 2-MeTHF, and CPME
2-MeTHF and CPME have emerged as leading replacements for THF in a variety of applications. 2-MeTHF, which can be derived from renewable resources like furfural, offers similar solvating properties to THF but with significant advantages.[7][8] CPME is a hydrophobic ether with a high boiling point and remarkable stability.[9]
Physical and Safety Properties
The following table summarizes the key physical and safety properties of THF and its leading alternatives. The data underscores the advantages of 2-MeTHF and CPME, particularly their higher boiling points, which allow for a wider operational temperature range, and their limited water solubility, which greatly simplifies aqueous extractions.
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₄H₈O | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight | 72.11 g/mol [2] | 86.14 g/mol [10] | 100.16 g/mol [11] |
| Boiling Point | 66 °C[2] | 80 °C[10][12] | 106 °C[13][14] |
| Melting Point | -108.4 °C[2] | -136 °C[10] | -140 °C[13][14] |
| Flash Point | -14.5 °C | -11 °C[10] | -1 °C[14] |
| Density | 0.888 g/mL | 0.854 g/mL | 0.860 g/mL |
| Water Solubility | Miscible[2] | 14 g/100 mL (20 °C)[10] | 1.1 g/100 mL (23 °C) |
| Peroxide Formation | Readily forms explosive peroxides[4] | Lower tendency than THF[15] | Very low tendency[9] |
| Source | Petrochemical | Renewable (from furfural)[7] | Petrochemical |
Performance in Key Organic Reactions
The true test of a solvent is its performance in chemical transformations. Both 2-MeTHF and CPME have proven to be not just adequate, but often superior, replacements for THF across a range of important reaction classes.
Grignard Reactions
Grignard reactions are a cornerstone of C-C bond formation, and the choice of ether solvent is critical for stabilizing the organomagnesium reagent.
Expertise & Experience: THF is a strong Lewis base that effectively solvates the magnesium center. However, its high water miscibility can complicate the quenching and workup steps. 2-MeTHF has a similar Lewis basicity, allowing for efficient Grignard reagent formation, but its limited water solubility leads to a much cleaner phase separation after quenching.[3] This often eliminates the need for a co-solvent like toluene or heptane during extraction, simplifying the process and reducing solvent waste.[3] Furthermore, the higher boiling point of 2-MeTHF can be advantageous for initiating the formation of less reactive Grignard reagents.[15]
Experimental Data: In a comparative study for the production of an anti-hypertension drug intermediate, the use of 2-MeTHF in a Grignard reaction led to an 18% improvement in yield compared to THF.[3] The assay of the Grignard reagent itself was also higher in 2-MeTHF (37.21%) compared to THF (29.07%), indicating more efficient formation.[3]
Representative Protocol: Grignard Reaction in 2-MeTHF
This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with a ketone.
-
Materials: Magnesium turnings, iodine (a few crystals), bromobenzene, anhydrous 2-MeTHF, 4-methylcyclohexanone.
-
Methodology:
-
To an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous 2-MeTHF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of 4-methylcyclohexanone (0.9 eq) in anhydrous 2-MeTHF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. The limited water miscibility of 2-MeTHF allows for a clean phase split.[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Solvents play a multifaceted role in cross-coupling reactions, influencing catalyst solubility, stability, and the solubility of the base.
Expertise & Experience: The higher boiling point of CPME (106 °C) is a distinct advantage for many cross-coupling reactions, which often require elevated temperatures to drive catalyst turnover.[13][16] Unlike THF, CPME's hydrophobicity prevents issues with water-sensitive catalysts and reagents while still being compatible with the aqueous basic solutions often used in Suzuki couplings. This results in cleaner reactions and simpler product isolation.[16]
Caption: The Suzuki-Miyaura catalytic cycle with key steps.[16]
Experimental Data: A study on the Suzuki-Miyaura coupling of amides identified CPME as a superior green solvent to THF.[17] While the highest yields were obtained in i-PrOAc, CPME was ranked among the top alternative recommended solvents, consistently outperforming THF.[17]
Representative Protocol: Suzuki-Miyaura Coupling in CPME
This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.[16]
-
Materials: 4-Bromotoluene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 eq), anhydrous CPME.
-
Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromotoluene, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 5 minutes.
-
Add anhydrous CPME via syringe.
-
Place the sealed vial in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and CPME.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Anionic Polymerization
In "living" anionic polymerizations, solvent polarity is key to controlling the nature of the propagating ion pair, which in turn affects polymerization rates and polymer properties.
Expertise & Experience: The polymerization of styrene initiated by organolithium reagents is significantly faster in polar solvents like THF compared to nonpolar hydrocarbons.[18] This is because THF solvates the lithium counter-ion, separating the ion pair and creating a more reactive "free" carbanion.[18] 2-MeTHF has been shown to be an effective solvent for the anionic polymerization of styrene, with studies indicating it has a stronger solvating tendency toward the carbanion than THF.[19][20] This can influence the dissociation constant of the ion pairs and the rate constants of the free ions, providing another lever for controlling the polymerization process.[19]
Experimental Data: Studies on the anionic polymerization of styrene in 2-MeTHF have determined the free ion rate constant to be approximately 7 x 10⁴ M⁻¹s⁻¹.[19] The dissociation constants of various polystyryl alkali salts in 2-MeTHF are smaller than in THF, indicating that 2-MeTHF is a poorer solvating agent for the cations but still highly effective for polymerization.[20]
Conclusion: Making an Informed Choice
The selection of a solvent is a critical decision that impacts not only the outcome of a reaction but also its safety, scalability, and environmental impact. While THF has been a reliable solvent for decades, superior alternatives are now readily available.
-
2-Methyltetrahydrofuran (2-MeTHF) is an excellent, often "drop-in," replacement for THF, particularly for organometallic reactions like Grignard and lithiation chemistry.[7][21] Its derivation from renewable sources, higher boiling point, and favorable water immiscibility make it a greener and more process-friendly choice.[3][12]
-
Cyclopentyl Methyl Ether (CPME) stands out for its high boiling point, exceptional stability under both acidic and basic conditions, and very low tendency to form peroxides.[9] It is particularly well-suited for higher temperature reactions such as metal-catalyzed cross-couplings and for processes where solvent stability is paramount.[22][23]
By understanding the specific properties of these alternatives and leveraging the experimental data available, researchers and process chemists can make informed decisions to develop safer, more efficient, and more sustainable synthetic routes. The transition away from problematic solvents like THF is not a compromise but an opportunity to improve our chemistry from the ground up.
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- Loba Chemie. (2016, May 25). CYCLOPENTYL METHYL ETHER AR MSDS.
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The Green Contenders: A Comparative Guide to Tetrahydrofurfuryl Acetate and 2-MeTHF as Sustainable Solvents
In the relentless pursuit of greener and more sustainable chemical synthesis, the choice of solvent is a critical, albeit often complex, decision for researchers and process chemists in the pharmaceutical and drug development sectors. An ideal green solvent should not only be derived from renewable resources and possess a favorable safety and environmental profile but must also deliver uncompromising performance in a range of chemical transformations. This guide provides an in-depth, objective comparison of two bio-derived solvents that have garnered significant interest: Tetrahydrofurfuryl acetate (THFA) and 2-Methyltetrahydrofuran (2-MeTHF).
While 2-MeTHF has steadily gained recognition as a high-performance, sustainable alternative to conventional ethereal solvents like tetrahydrofuran (THF), THFA, a derivative of tetrahydrofurfuryl alcohol, presents another intriguing bio-based option. This guide will dissect the key attributes of each, supported by available experimental data and field-proven insights, to empower you to make an informed solvent selection for your next critical synthesis.
At a Glance: Key Properties and Green Metrics
A direct comparison of the fundamental physical and green chemistry metrics provides an initial overview of the distinct characteristics of THFA and 2-MeTHF.
| Property | Tetrahydrofurfuryl Acetate (THFA) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C7H12O3[1][2] | C5H10O |
| Molecular Weight | 144.17 g/mol [1][2] | 86.13 g/mol |
| Boiling Point | 194-195 °C[1][2] | 78-80 °C[3] |
| Density | 1.061 g/mL at 25 °C[2] | 0.854 g/mL[3] |
| Flash Point | 84 °C[2] | -11 °C[3] |
| Water Solubility | Soluble[1] | 14 g/100 g at 20°C (partially miscible)[3] |
| Primary Feedstock | Potentially renewable (from furfural)[4] | Renewable (e.g., corn cobs, bagasse)[3] |
| Life Cycle GHG Emissions | Data not readily available | 0.150 kg CO2 eq./kg solvent (bio-based)[3] |
| Biodegradability | Expected to be biodegradable | Inherently biodegradable[3] |
| Toxicity Profile | Low toxicity, used as a food additive[1][5] | Irritant, but generally considered to have a favorable toxicological profile[6] |
The Journey from Biomass: A Tale of Two Solvents
A crucial aspect of a green solvent is its origin. Both THFA and 2-MeTHF can be derived from renewable biomass, a significant departure from their petrochemical counterparts.
Diagram: Synthesis Pathway from Biomass
Caption: Derivation of THFA and 2-MeTHF from renewable biomass feedstock.
2-Methyltetrahydrofuran (2-MeTHF): The production of 2-MeTHF from renewable resources like corn cobs and sugarcane bagasse is well-established[3]. The process typically involves the acid-catalyzed hydrolysis of pentosans in biomass to yield furfural, which is subsequently hydrogenated to produce 2-MeTHF. Life cycle assessments (LCA) have demonstrated a significantly lower carbon footprint for bio-based 2-MeTHF compared to petrochemically derived THF[3][7][8]. One study highlighted that the production of 1 kg of bio-based 2-MeTHF results in only 0.150 kg of CO2 equivalent emissions[3].
Tetrahydrofurfuryl Acetate (THFA): THFA is synthesized via the esterification of tetrahydrofurfuryl alcohol (THFA-OH)[4]. THFA-OH, in turn, is produced through the hydrogenation of furfural, which, as mentioned, is a key platform chemical derived from biomass[4][9]. This lineage suggests a strong potential for THFA to be a sustainable, bio-derived solvent. However, comprehensive life cycle assessment data for THFA is not as readily available as for 2-MeTHF, making a direct quantitative comparison of their environmental impact challenging.
Performance in the Field: A Focus on Key Synthetic Transformations
The true measure of a green solvent's utility lies in its performance in critical chemical reactions. Here, we delve into the available data for Grignard reactions and Suzuki-Miyaura cross-coupling, two cornerstone transformations in pharmaceutical synthesis.
Grignard Reactions: Where 2-MeTHF Shines
Grignard reactions are notoriously sensitive to solvent effects, requiring an ethereal solvent to stabilize the highly reactive organomagnesium species. While THF has been the traditional choice, 2-MeTHF offers several distinct advantages.
Advantages of 2-MeTHF in Grignard Reactions:
-
Higher Reaction Temperatures: With a boiling point of 80 °C, 2-MeTHF allows for reactions to be conducted at elevated temperatures compared to THF (66 °C), which can lead to faster reaction rates and improved efficiency[10].
-
Enhanced Stability: 2-MeTHF exhibits greater stability in the presence of Grignard reagents compared to THF, which can be prone to deprotonation and subsequent decomposition, especially at higher temperatures.
-
Improved Work-up: The partial miscibility of 2-MeTHF with water is a significant advantage during the aqueous work-up of Grignard reactions[11]. This property facilitates cleaner phase separations, reducing the need for co-solvents and simplifying the isolation of the desired product.
-
Higher Yields: In many cases, the use of 2-MeTHF has been reported to result in higher yields of Grignard products compared to reactions performed in THF[11].
Tetrahydrofurfuryl Acetate (THFA) in Grignard Reactions:
There is a notable lack of specific experimental data on the use of THFA as a solvent for Grignard reactions in peer-reviewed literature. While THFA is described as a solvent for various applications, its ester functionality raises concerns about its compatibility with highly nucleophilic Grignard reagents. The ester group could potentially react with the Grignard reagent, leading to the formation of undesired byproducts and consumption of the organomagnesium species. Therefore, its use as a primary solvent for Grignard reactions is not recommended without further investigation.
Experimental Protocol: Preparation of Phenylmagnesium Bromide in 2-MeTHF
This protocol provides a general guideline for the preparation of a Grignard reagent using 2-MeTHF.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Setup: Assemble the glassware and flame-dry it under a stream of nitrogen to ensure all components are free of moisture.
-
Initiation: Place the magnesium turnings in the flask and add a single crystal of iodine.
-
Solvent Addition: Add a small portion of anhydrous 2-MeTHF to the flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene in anhydrous 2-MeTHF. Add a small amount of the bromobenzene solution to the magnesium suspension.
-
Reaction Initiation: The disappearance of the iodine color and the observation of gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.
-
Controlled Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent. The resulting gray or brown solution is then ready for use in subsequent reactions.
Diagram: Grignard Reaction Workflow in 2-MeTHF
Caption: Workflow for a typical Grignard reaction using 2-MeTHF as a solvent.
Suzuki-Miyaura Cross-Coupling: A Viable Option for Both
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in pharmaceuticals.
2-MeTHF in Suzuki-Miyaura Coupling: 2-MeTHF has proven to be an excellent solvent for Suzuki-Miyaura reactions. Its higher boiling point allows for reactions to be run at elevated temperatures, which is often necessary for less reactive coupling partners. Furthermore, its limited miscibility with water simplifies the work-up procedure, allowing for easy separation of the aqueous and organic phases after the reaction is complete.
Tetrahydrofurfuryl Acetate (THFA) in Suzuki-Miyaura Coupling: While less common, the use of ester-containing solvents in Suzuki-Miyaura reactions is not unprecedented. The higher boiling point of THFA (194-195 °C) could be advantageous for particularly challenging couplings that require high temperatures. However, the potential for hydrolysis of the acetate group under the basic conditions typically employed in Suzuki reactions is a consideration that needs to be evaluated on a case-by-case basis. There is a need for more research to fully explore the scope and limitations of THFA as a solvent for this important transformation.
Experimental Protocol: Suzuki-Miyaura Coupling in 2-MeTHF
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Setup: To a Schlenk tube, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (0.02 eq.), and base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 2-MeTHF and degassed water via syringe. The ratio of 2-MeTHF to water can vary, but a common starting point is 10:1.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 4-24 hours).
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Safety, Health, and Environmental Considerations
2-MeTHF: 2-MeTHF is classified as a flammable liquid and can cause skin and eye irritation. However, it is generally considered to have a more favorable toxicological profile than many traditional solvents and is not classified as a carcinogen or mutagen[3][6]. Its biodegradability further enhances its green credentials[6].
Tetrahydrofurfuryl Acetate (THFA): THFA is considered to have low toxicity and is even used as a flavoring agent in food and in cosmetic formulations[1][5]. It is not classified as a hazardous substance under most regulations[5]. While specific data on its biodegradability is not as extensively documented as for 2-MeTHF, its precursor, tetrahydrofurfuryl alcohol, is known to be biodegradable.
Conclusion and Future Outlook
Based on the available evidence, 2-Methyltetrahydrofuran (2-MeTHF) stands out as a well-vetted and high-performing green solvent for a range of important organic transformations, particularly Grignard and Suzuki-Miyaura reactions. Its derivation from renewable resources, favorable life cycle assessment, and demonstrable performance advantages make it a compelling choice for chemists seeking to implement greener synthetic routes without sacrificing efficacy.
Tetrahydrofurfuryl acetate (THFA) presents a more nascent but intriguing possibility as a green solvent. Its bio-derived origin and low toxicity are promising attributes. However, a significant data gap exists regarding its performance in common organic reactions and a comprehensive life cycle assessment. Its ester functionality may limit its application in reactions involving strong nucleophiles. Further research is warranted to fully elucidate the potential of THFA as a versatile green solvent and to provide the necessary experimental data for a more direct comparison with established alternatives like 2-MeTHF.
As the field of green chemistry continues to evolve, the exploration and rigorous evaluation of new bio-derived solvents like THFA will be crucial in expanding the toolkit available to synthetic chemists. For now, 2-MeTHF offers a robust and well-supported solution for those looking to make an immediate and positive impact on the sustainability of their chemical processes.
References
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A Comparative Guide to Tetrahydrofurfuryl Acetate: A Bio-Based Ether Solvent for Modern Chemistry
In the landscape of chemical research and pharmaceutical development, solvent selection is a critical decision that profoundly impacts reaction efficiency, process safety, and environmental footprint. For decades, traditional ether solvents like Tetrahydrofuran (THF) have been mainstays in the synthetic chemist's toolkit, prized for their ability to solvate a wide range of reagents. However, growing concerns over their volatility, peroxide-forming tendencies, and petroleum origins have catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth comparison of Tetrahydrofurfuryl acetate (THFA), a bio-based solvent, with the conventional ether solvents, THF and 2-Methyltetrahydrofuran (2-MeTHF).
The Imperative for Greener Solvents
The principles of green chemistry encourage the use of substances that reduce or eliminate the use and generation of hazardous materials.[1] Solvents are a primary target for improvement as they constitute the bulk of the mass in many chemical processes. An ideal solvent should not only provide optimal reaction conditions but also exhibit a favorable environmental, health, and safety (EHS) profile. THFA, derived from the hydrogenation of furfural—a product of agricultural biomass—emerges as a compelling candidate in this paradigm shift.[2]
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical properties. The higher boiling point and flash point of THFA suggest it is less volatile and flammable than THF and 2-MeTHF, contributing to a safer laboratory environment.[2][3][4][5] Its solubility in water, while present, is less than the complete miscibility of THF, which could offer advantages in work-up and product isolation procedures.[2][3]
| Property | Tetrahydrofurfuryl Acetate (THFA) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₇H₁₂O₃[2] | C₄H₈O[3] | C₅H₁₀O[4] |
| Molecular Weight | 144.17 g/mol [2] | 72.11 g/mol [5] | 86.13 g/mol [4] |
| Boiling Point | 194-195 °C[2] | 66 °C[5] | 80 °C[4] |
| Density | ~1.06 g/mL[2] | ~0.89 g/mL[5] | ~0.85 g/mL[4] |
| Flash Point | 84 °C (closed cup)[5] | -20 °C (closed cup)[5] | -11 °C (closed cup)[4] |
| Water Solubility | Soluble[2] | Miscible[3] | 140 g/L at 20°C[4] |
| Appearance | Colorless liquid[2] | Colorless liquid[3] | Colorless liquid[4] |
Performance in Key Synthetic Applications: An Evidence-Based Assessment
Direct, published experimental data comparing the performance of THFA against THF and 2-MeTHF in key organometallic reactions is currently limited. However, we can draw valuable insights from studies on structurally similar bio-based ethers, most notably 2-MeTHF, which has been extensively evaluated as a greener alternative to THF.
Case Study: Grignard Reactions in 2-MeTHF vs. THF
Grignard reactions are fundamental carbon-carbon bond-forming reactions where the choice of ether solvent is critical for the formation and stability of the organomagnesium reagent.[6] Studies have shown that 2-MeTHF is not only a viable replacement for THF but can also offer superior performance. For instance, in the preparation of a specific Grignard reagent for an anti-hypertension drug intermediate, the use of MTHF resulted in a higher assay of the Grignard reagent (37.21% vs. 29.07% in THF) and an 18% improvement in the final product yield.[7]
| Solvent | Grignard Reagent Assay (%) | Final Product Yield (Relative) | Final Product Assay (%) |
| THF | 29.07 | 1.00 | 86.0 |
| 2-MeTHF | 37.21 | 1.18 | 86.1 |
| (Data adapted from a study on organo-Grignard reactions for an anti-hypertension drug intermediate[7]) |
The enhanced performance in 2-MeTHF can be attributed to its slightly different polarity and Lewis basicity, which can influence the Schlenk equilibrium and the reactivity of the Grignard reagent.[7]
Projected Performance of THFA
Based on its structure, THFA possesses both ether and ester functionalities. The etheric oxygen can coordinate with metal centers, similar to THF and 2-MeTHF, making it a potentially suitable solvent for reactions like Grignard formation. The higher boiling point of THFA (194-195 °C) is a significant advantage, allowing for a much wider operational temperature range and enabling reactions to be conducted at elevated temperatures without the need for specialized pressure equipment.[2] This could be particularly beneficial for sluggish reactions or for improving reaction kinetics.
However, the presence of the acetate group introduces a potential site for reactivity. While generally stable, the ester functionality could be susceptible to cleavage under strongly basic or acidic conditions, or in the presence of highly nucleophilic or reducing reagents (e.g., organolithiums, hydrides). This necessitates careful evaluation for each specific application.
Environmental, Health, and Safety (EHS) Profile
A solvent's EHS profile is a paramount consideration. Both THF and 2-MeTHF are known to form explosive peroxides upon storage and exposure to air, a significant safety hazard in any laboratory.[8][9] While THFA's peroxide-forming potential is not as extensively documented, its higher boiling point and lower volatility inherently reduce the risk of vapor accumulation and flammability.
| Parameter | Tetrahydrofurfuryl Acetate (THFA) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| GHS Classification | Warning: Harmful if swallowed (H302)[2] | Danger: Highly flammable liquid and vapor (H225), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Suspected of causing cancer (H351)[10] | Danger: Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318)[11] |
| Oral LD50 (Rat) | Data not widely available, but considered low acute toxicity[2] | 1650 mg/kg[3] | >300 mg/kg[11] |
| Peroxide Formation | Potential should be considered, but less volatile | High risk, forms explosive peroxides[8] | High risk, forms explosive peroxides[11] |
| Source | Bio-based (from furfural)[2] | Petroleum-based | Bio-based (from furfural)[7] |
| Biodegradability | Precursor (THFA-alcohol) is readily biodegradable | Not readily biodegradable | Readily biodegradable[12] |
Experimental Protocols for Comparative Solvent Evaluation
To rigorously assess the performance of THFA against traditional ethers, a standardized experimental protocol is essential. The following workflow provides a self-validating system for researchers to generate their own comparative data.
General Protocol: Comparative Analysis of a Grignard Reaction
Objective: To compare the yield and impurity profile of a model Grignard reaction using THFA, THF, and 2-MeTHF as the solvent.
Materials:
-
Magnesium turnings
-
An aryl or alkyl halide (e.g., bromobenzene)
-
An electrophile (e.g., benzaldehyde)
-
Solvents: Anhydrous THFA, Anhydrous THF, Anhydrous 2-MeTHF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Methodology:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings and a crystal of iodine.
-
Solvent Addition: Add a portion of the designated anhydrous solvent (THFA, THF, or 2-MeTHF) to the flask.
-
Grignard Formation: Add a solution of the halide in the same solvent dropwise via the dropping funnel. Maintain a gentle reflux. The disappearance of the iodine color and the initiation of the reaction indicate the formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the reaction mixture to 0 °C. Add a solution of the electrophile in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by GC or HPLC using an internal standard to determine the yield of the desired product and identify any byproducts.
Data to Collect:
-
Reaction initiation time and exotherm.
-
Yield of the final product.
-
Purity of the product and profile of byproducts (e.g., Wurtz coupling products).
Conclusion and Future Outlook
Tetrahydrofurfuryl acetate presents a compelling profile as a bio-based, high-boiling point alternative to traditional ether solvents. Its favorable physical properties and improved EHS profile align with the goals of green chemistry. While direct comparative performance data in key synthetic reactions remains an area for future research, insights from the successful implementation of 2-MeTHF suggest that bio-derived ethers can meet and even exceed the performance of their petroleum-based counterparts.
The presence of the acetate functionality warrants careful consideration of its compatibility with specific reaction conditions. However, for a broad range of applications where a polar, high-temperature, and safer solvent is desired, THFA is a promising candidate worthy of investigation. The provided experimental protocol offers a clear pathway for researchers to validate its performance and contribute to the growing body of knowledge on sustainable solvent alternatives. As the chemical industry continues to evolve, solvents like THFA will undoubtedly play a crucial role in shaping a safer and more sustainable future.
References
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The Ascendancy of Furan-Based Solvents in Catalysis: A Comparative Guide
In the relentless pursuit of greener, more efficient, and sustainable chemical synthesis, the role of the solvent can no longer be an afterthought. It is a critical parameter that profoundly influences reaction kinetics, catalyst performance, and the overall environmental footprint of a process. For decades, the chemical industry has relied on a limited portfolio of petroleum-derived solvents, many of which are now under scrutiny for their environmental and health impacts. This guide provides an in-depth comparative analysis of furan-based solvents, a promising class of bio-derived alternatives, and their transformative potential in the realm of catalysis. We will delve into their performance, supported by experimental data, and provide practical insights for researchers, scientists, and drug development professionals.
The Paradigm Shift: From Petroleum to Biomass-Derived Solvents
The principles of green chemistry advocate for the use of renewable feedstocks, and furan-based solvents are prime exemplars of this philosophy. Derived from the acid-catalyzed dehydration of C5 sugars found in abundant lignocellulosic biomass, such as corncobs and bagasse, these solvents offer a sustainable lifecycle that contrasts sharply with their petrochemical counterparts.[1] This guide will focus on a comparative study of key furan-based solvents against traditional solvents in various catalytic applications.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a solvent is dictated by its physical and chemical properties. Here, we compare prominent furan-based solvents with commonly used traditional solvents.
| Property | Furan | Furfural | Furfuryl Alcohol | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Toluene | N,N-Dimethylformamide (DMF) |
| Boiling Point (°C) | 31.3 | 161.7 | 170 | 80.2 | 66 | 110.6 | 153 |
| Melting Point (°C) | -85.6 | -38.7 | -29 | -136 | -108.4 | -95 | -61 |
| Density (g/mL at 20°C) | 0.936 | 1.16 | 1.13 | 0.854 | 0.889 | 0.867 | 0.944 |
| Water Solubility | Slightly soluble | 8.3 g/100 mL | Miscible | 14 g/100 mL | Miscible | 0.05 g/100 mL | Miscible |
| Dipole Moment (D) | 0.71 | 3.56 | 1.93 | 1.38 | 1.75 | 0.36 | 3.82 |
| Source | Renewable | Renewable | Renewable | Renewable | Petrochemical | Petrochemical | Petrochemical |
Unveiling the Catalytic Potential: A Mechanistic Perspective
The unique electronic and structural features of furan-based solvents contribute to their distinct behavior in catalysis. The oxygen heteroatom in the furan ring can act as a Lewis base, coordinating with metal centers of catalysts and influencing their reactivity and selectivity. This interaction can stabilize catalytic intermediates and transition states, often leading to enhanced performance compared to less-coordinating or overly-coordinating traditional solvents.
Case Study 1: Grignard Reactions - A Tale of Two Ethers
The Grignard reaction, a cornerstone of C-C bond formation, is traditionally carried out in ethereal solvents like diethyl ether or THF. However, 2-MeTHF has emerged as a superior alternative.
The Causality Behind Enhanced Performance
The enhanced performance of 2-MeTHF in Grignard reactions can be attributed to several factors. Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of sluggish Grignard reagents.[2] Furthermore, the Lewis basicity of the ether oxygen in 2-MeTHF is comparable to that of THF, allowing for effective stabilization of the Grignard reagent. Crucially, 2-MeTHF exhibits lower water miscibility than THF, which significantly simplifies the work-up procedure and reduces the need for additional extraction solvents.[3] This leads to improved yields and a more streamlined process.[3]
Experimental Data: 2-MeTHF vs. THF in Grignard Reagent Formation
| Solvent | Grignard Reagent Assay (%) | Product Assay (%) | Yield Improvement vs. THF |
| THF | 29.07 | 86.0 | - |
| 2-MeTHF | 37.21 | 86.1 | ~18% |
Data adapted from a study on the industrial production of an anti-hypertension drug intermediate.[3]
Experimental Protocol: Preparation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine crystal (catalytic amount)
-
Bromobenzene (1.0 eq)
-
Anhydrous 2-MeTHF or THF
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Magnesium turnings and a crystal of iodine are added to the flask.
-
A small amount of the chosen anhydrous solvent (2-MeTHF or THF) is added to cover the magnesium.
-
A solution of bromobenzene in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.
-
Once the reaction has started, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The concentration of the prepared Grignard reagent is determined by titration before use.
Case Study 2: Suzuki-Miyaura Cross-Coupling - The Green Advantage
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals. The choice of solvent in this reaction is critical for catalyst stability and reactivity.
The Rationale for 2-MeTHF's Superiority
In Suzuki-Miyaura couplings, 2-MeTHF often provides superior results compared to traditional solvents like THF or even polar aprotic solvents like DMF. Its higher boiling point allows for reactions to be run at temperatures that can enhance catalyst turnover and reaction rates.[4] The limited water miscibility of 2-MeTHF simplifies product isolation and solvent recycling, contributing to a more sustainable process.[4] Furthermore, the use of a bio-derived solvent significantly reduces the overall environmental impact of the synthesis.
Experimental Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Solvent | Yield (%) |
| Toluene | 85 |
| Dioxane | 90 |
| THF | 75 |
| 2-MeTHF | 92 |
Representative data compiled from various sources.
Experimental Protocol: Suzuki-Miyaura Coupling in 2-MeTHF
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
2-MeTHF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask are added the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous 2-MeTHF is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Furfural and Furfuryl Alcohol as Solvents: An Emerging Frontier
While 2-MeTHF has garnered significant attention, other furan-based compounds like furfural and furfuryl alcohol also possess solvent properties that are beginning to be explored in catalysis. Their higher boiling points and distinct polarity profiles offer opportunities for unique reactivity and selectivity. For instance, the use of furfural as a solvent in certain palladium-catalyzed reactions is an active area of research.
Sustainability and Life Cycle Assessment: The Bigger Picture
The "greenness" of a solvent extends beyond its renewable origin. A comprehensive life cycle assessment (LCA) is crucial to evaluate its overall environmental impact, from cradle to grave. Studies have shown that the production of 2-MeTHF from renewable resources can result in a significant reduction in greenhouse gas emissions compared to the production of THF from petrochemical sources.[1][5] Furthermore, the ease of recycling of 2-MeTHF due to its limited water miscibility further enhances its sustainability profile.[6]
Visualization of Concepts
Synthesis of Furan-Based Solvents from Biomass
Caption: Comparison of work-up procedures for Grignard reactions in THF vs. 2-MeTHF.
Conclusion and Future Outlook
Furan-based solvents, particularly 2-MeTHF, represent a significant advancement in the quest for sustainable catalysis. Their renewable origins, favorable physicochemical properties, and demonstrated superior performance in a range of important catalytic reactions make them compelling alternatives to traditional petroleum-derived solvents. As the chemical industry continues to embrace the principles of green chemistry, the adoption of furan-based solvents is poised to accelerate, paving the way for more efficient, economical, and environmentally benign chemical synthesis. Further research into the applications of other furan-based solvents and the development of even more efficient catalytic systems tailored to these green media will undoubtedly unlock new possibilities in the world of catalysis.
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- Nolan, S. P., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(5), 741-744. [Link]
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The Green Shift: A Comparative Guide to Tetrahydrofurfuryl Acetate and Cyclopentyl Methyl Ether as Sustainable Solvents
In the relentless pursuit of greener and more sustainable practices within the pharmaceutical and chemical industries, the choice of solvent has emerged as a critical focal point. Solvents, while fundamental to chemical transformations, contribute significantly to the environmental footprint of a process. This guide offers an in-depth technical comparison of two promising alternatives to conventional solvents: Tetrahydrofurfuryl acetate (THFA) and Cyclopentyl methyl ether (CPME). Both are positioned as "green" solvents, yet they possess distinct properties and are at different stages of adoption in process chemistry. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data, to inform their solvent selection in the context of sustainable synthesis.
The Imperative for Green Solvents
The principles of green chemistry advocate for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products. Traditional solvents like tetrahydrofuran (THF), toluene, and dichloromethane, while effective, are often volatile, toxic, and environmentally persistent. The ideal green solvent should be derived from renewable resources, exhibit low toxicity, have a high boiling point and low volatility, be biodegradable, and be easily recyclable. This guide will evaluate THFA and CPME against these benchmarks, providing a clear-eyed view of their respective strengths and weaknesses.
Tetrahydrofurfuryl Acetate (THFA): A Bio-derived Ester with Untapped Potential
Tetrahydrofurfuryl acetate (THFA) is a colorless liquid with a mild, fruity odor.[1] A key credential of THFA as a green solvent is its origin. It can be synthesized from tetrahydrofurfuryl alcohol (THFA-ol), which is in turn derived from furfural, a platform chemical produced from the acid-catalyzed digestion of C5 sugars in lignocellulosic biomass such as corncobs and bagasse.[2][3][4] This bio-based lineage makes THFA a compelling option from a renewability standpoint.
Synthesis of Tetrahydrofurfuryl Acetate
The synthesis of THFA is a straightforward esterification of commercially available tetrahydrofurfuryl alcohol with acetic anhydride or acetic acid.[1]
Caption: Synthesis pathway of Tetrahydrofurfuryl Acetate from biomass.
Physicochemical Properties and Current Applications
THFA is primarily utilized in the flavor and fragrance industry and as a solvent in coatings, adhesives, and sealants.[5][6][7] Its solvent properties are attributed to its ester and ether functionalities. However, there is a notable lack of comprehensive data on its performance as a reaction solvent in fine chemical and pharmaceutical synthesis.
Cyclopentyl Methyl Ether (CPME): A Hydrophobic Ether Gaining Prominence
Cyclopentyl methyl ether (CPME) is a hydrophobic ether solvent that has been extensively studied and is increasingly adopted as a green alternative to conventional ethereal solvents like THF, 2-methyltetrahydrofuran (2-MeTHF), and methyl tert-butyl ether (MTBE).[8]
Synthesis of Cyclopentyl Methyl Ether
CPME can be synthesized via the addition of methanol to cyclopentene, a process that is atom-economical.[9]
Caption: Atom-economical synthesis of Cyclopentyl Methyl Ether.
Physicochemical Properties and Established Applications
CPME offers a unique combination of properties that make it an attractive process solvent. It has a relatively high boiling point, low water miscibility, and forms an azeotrope with water, which facilitates easy drying and recovery.[10] Furthermore, it exhibits low peroxide formation, enhancing its safety profile compared to other ethers.[10]
Head-to-Head Comparison: THFA vs. CPME
The following table summarizes the key physicochemical and safety data for THFA and CPME.
| Property | Tetrahydrofurfuryl Acetate (THFA) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 637-64-9[11] | 5614-37-9[12] |
| Molecular Formula | C₇H₁₂O₃[11] | C₆H₁₂O[12] |
| Molecular Weight | 144.17 g/mol [11] | 100.16 g/mol [12] |
| Boiling Point | 194-195 °C[11] | 106 °C[12] |
| Melting Point | Not available | <-140 °C[10] |
| Density | 1.061 g/mL at 25 °C[11] | 0.86 g/mL at 25 °C[10] |
| Flash Point | 84 °C (closed cup)[11] | -1 °C[10] |
| Water Solubility | Soluble[12] | Low (1.1 g/100 g at 23 °C)[10] |
| Renewable Origin | Yes (from biomass)[2][3][4] | No (petrochemical-based) |
| Peroxide Formation | Data not readily available | Low[10] |
Performance in Key Chemical Transformations
A solvent's utility is ultimately determined by its performance in a range of chemical reactions. While CPME has been extensively evaluated, data for THFA in this context is sparse.
Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent.
Cyclopentyl Methyl Ether (CPME): CPME has been shown to be an excellent solvent for Grignard reactions. A systematic study demonstrated that a variety of Grignard reagents can be prepared and used in CPME, often with the aid of an activator like diisobutylaluminum hydride (DIBAL-H).[5][12] Notably, Grignard reagents in CPME have been found to be stable for several months.[12] The low water miscibility of CPME also simplifies the work-up and allows for efficient solvent recycling.[5][12]
Tetrahydrofurfuryl Acetate (THFA): There is currently a lack of published data on the performance of THFA as a solvent for Grignard reactions. The presence of an ester functional group in THFA makes it potentially reactive towards highly nucleophilic Grignard reagents, which could limit its applicability in this area.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction widely used in the synthesis of pharmaceuticals and fine chemicals.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Cyclopentyl Methyl Ether (CPME): CPME has been successfully employed as a solvent in Suzuki-Miyaura coupling reactions.[13] Its high boiling point is advantageous for reactions that require elevated temperatures to proceed to completion.[1] Furthermore, its hydrophobic nature facilitates phase separation during aqueous workup, simplifying product isolation and solvent recovery.[1]
Tetrahydrofurfuryl Acetate (THFA): Limited information is available on the use of THFA as a solvent for Suzuki-Miyaura couplings. One study on palladium-catalyzed cross-coupling reactions via C-H activation of furanyl and thiofuranyl substrates mentions the use of "furfuryl acetate" as a substrate, but it is not explicitly used as the solvent for the reaction itself. Further research is needed to evaluate its performance and stability under typical Suzuki-Miyaura reaction conditions.
Stability, Safety, and Environmental Profile
Cyclopentyl Methyl Ether (CPME):
-
Stability: CPME is relatively stable under both acidic and basic conditions, a significant advantage over THF which is prone to ring-opening under acidic conditions.[10]
-
Safety: CPME exhibits a low tendency for peroxide formation, which is a major safety concern with many ethereal solvents.[10] It has a narrower explosion range compared to other ethers.
-
Environmental Profile: While not readily biodegradable, CPME's high hydrophobicity allows for efficient recovery and recycling, minimizing its release into the environment.[10]
Tetrahydrofurfuryl Acetate (THFA):
-
Stability: As a furan derivative, THFA's stability, particularly under acidic or basic conditions, may be a concern. Furan rings can be susceptible to degradation under such conditions.[14] The ester functionality could also be liable to hydrolysis.
-
Safety: THFA is classified as harmful if swallowed and can cause eye irritation.[15] Its toxicological properties have not been as thoroughly investigated as those of CPME.
-
Environmental Profile: The biodegradability of THFA is not well-documented in the context of a process solvent. While its precursor, tetrahydrofurfuryl alcohol, is considered biodegradable, comprehensive life cycle assessment data for THFA is lacking.[16]
Experimental Protocols
Representative Protocol: Grignard Reaction in CPME
Objective: To prepare phenylmagnesium bromide and react it with benzaldehyde in CPME.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Diisobutylaluminum hydride (DIBAL-H) (1 M in hexane)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add anhydrous CPME to the flask.
-
Add a small amount of DIBAL-H (e.g., 0.02 eq) to activate the magnesium.
-
Slowly add a solution of bromobenzene (1.0 eq) in anhydrous CPME to the stirred suspension. The reaction is initiated by gentle heating.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
In a separate flame-dried flask, dissolve benzaldehyde (0.8 eq) in anhydrous CPME.
-
Cool the benzaldehyde solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the benzaldehyde solution via a dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. The hydrophobicity of CPME allows for a clean phase separation.
-
Extract the aqueous layer with CPME.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Conclusion and Future Outlook
This comparative guide highlights that Cyclopentyl Methyl Ether (CPME) is a well-established and versatile green solvent with a robust dataset supporting its application in a variety of important organic transformations. Its favorable physicochemical properties, enhanced safety profile, and recyclability make it a strong contender to replace less desirable traditional ethereal solvents.
Tetrahydrofurfuryl acetate (THFA), on the other hand, represents a bio-based solvent with significant green potential stemming from its renewable origins. However, its application as a process solvent in fine chemical and pharmaceutical synthesis is largely unexplored. Critical data regarding its performance in key reactions, its stability under various conditions, and its comprehensive environmental and toxicological profile are needed before it can be widely adopted. The presence of a potentially reactive ester group may also limit its scope.
For researchers and drug development professionals seeking to implement greener solvent practices, CPME currently stands out as the more pragmatic and well-supported choice. Future research should focus on a thorough evaluation of THFA's solvent properties and its performance in a broad range of chemical reactions to determine if its green credentials on paper can be translated into practical advantages in the laboratory and on an industrial scale.
References
- Kobayashi, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(3), 348-356.
- Yuan, Z., et al. (2022). Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. ACS Sustainable Chemistry & Engineering, 10(6), 2149–2159.
- He, Y. C., et al. (2018). Chemoenzymatic Synthesis of Furfuryl Alcohol from Biomass in Tandem Reaction System. ACS Sustainable Chemistry & Engineering, 6(3), 3936-3943.
- ResearchGate. (n.d.). A Review of the Application of Green Solvents in Organic Synthesis.
- MDPI. (2021). Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review.
- J-Stage. (n.d.). Synthesis of Cyclopentyl Methyl Ether by Gas Phase Catalytic Reaction Using Strong Acid Ion Exchange Resin as a Catalyst.
- Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Organic Process Research & Development, 25(7), 1563-1569.
- Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- Pace, V., et al. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem, 12(15), 3358-3373.
- ResearchGate. (n.d.). Efficient Conversion of Biomass‐Derived Furfural to Tetrahydrofurfuryl Alcohol over Co3O4−C Nanocomposite Catalyst at Mild Conditions.
- Jetir.org. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS.
- CSIC. (2023). A sustainable process to obtain furfuryl alcohol from biorefinery products.
- Clark, J. H., & Macquarrie, D. J. (2008). Alternative Solvents: Shades of Green. Organic Process Research & Development, 12(2), 149-162.
- University of Bath's research portal. (2021). Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies.
- ACS Publications. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
- ResearchGate. (n.d.). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.
- ResearchGate. (n.d.). Hansen solubility parameters of solvents.
- Stenutz. (n.d.). Hansen solubility parameters.
- Stenutz. (n.d.). Hansen solubility parameters.
- ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- ResearchGate. (n.d.). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- PubChem. (n.d.). Tetrahydrofurfuryl alcohol.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate.
- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate.
- Wiley Online Library. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- ACS Publications. (2024). Life Cycle Sustainability Assessment for the Bioeconomy: The Case of the Production of Tramadol from 2-Methyltetrahydrofuran.
- PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
- RSC Publishing. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory.
- DSpace@MIT. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- MDPI. (n.d.). Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
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The Efficacy of "Tetrahydro-2-furyl acetate" as a Chiral Auxiliary: A Comparative Guide and Critical Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. An effective chiral auxiliary, when temporarily incorporated into a prochiral substrate, can masterfully control the stereochemical outcome of a reaction, leading to the desired enantiomer with high selectivity. This guide was initially intended to provide a comprehensive analysis of the efficacy of "Tetrahydro-2-furyl acetate" as one such chiral auxiliary. However, an exhaustive review of the scientific literature reveals a notable absence of this compound being utilized for stereocontrol in asymmetric synthesis.
This lack of application provides a unique opportunity to delve into the fundamental principles that govern the efficacy of a chiral auxiliary. By dissecting the structural attributes of "this compound" and contrasting them with well-established and highly effective auxiliaries, we can illuminate the subtle yet critical design features that underpin successful asymmetric induction. This guide will, therefore, serve as a comparative analysis, using established auxiliaries as a benchmark to critically evaluate why some molecules excel in stereocontrol while others, like the titular compound, do not.
The Essential Attributes of an Effective Chiral Auxiliary
The success of a chiral auxiliary hinges on a combination of key features that ensure high diastereoselectivity, straightforward application, and practical utility. These core requirements include:
-
A Rigid Conformational Framework: The auxiliary must possess a rigid structure that limits conformational flexibility. This rigidity is crucial for creating a well-defined and predictable steric environment around the reaction center.
-
Effective Facial Shielding: The auxiliary should have bulky substituents strategically positioned to effectively block one face of the reactive intermediate (e.g., an enolate), thereby directing an incoming reagent to the opposite, less hindered face.
-
Ease of Attachment and Cleavage: The auxiliary must be easy to attach to the substrate and, equally importantly, must be removable under mild conditions without causing racemization or degradation of the desired chiral product.
-
High Recoverability: For cost-effectiveness, especially on a large scale, the chiral auxiliary should be recoverable in high yield for reuse.
-
Strong Influence on Intermediate Geometry: In many cases, the auxiliary's ability to chelate with a metal center (in the case of metal enolates) can lock the intermediate into a specific, highly ordered transition state, further enhancing stereocontrol.
Structural Analysis of "this compound": A Hypothetical Evaluation
While there is no experimental data on "this compound" as a chiral auxiliary, we can analyze its structure to predict its potential efficacy (or lack thereof).
The molecule possesses a single stereocenter at the C2 position of the tetrahydrofuran ring. When attached to a substrate, for instance, to form an ester that could be enolized, the acetate group would be cleaved, and the tetrahydrofuran ring would act as the chiral directing group. However, several structural features suggest it would be a poor candidate:
-
Conformational Flexibility: The tetrahydrofuran ring is known to be flexible, adopting various envelope and twist conformations. This flexibility would result in a poorly defined steric environment, leading to low diastereoselectivity.
-
Ineffective Shielding: The five-membered ring lacks the kind of bulky, strategically placed substituents that are characteristic of successful auxiliaries. The ring itself is not sufficiently large to create a significant steric bias.
-
Lack of a Secondary Binding Site: For reactions involving metal enolates, a key feature for high stereoselectivity is the ability of the auxiliary to form a rigid chelated intermediate. "this compound" lacks a secondary heteroatom in a suitable position to form a stable chelate with a metal cation.
Benchmarking Against Established Chiral Auxiliaries
To understand what makes a chiral auxiliary successful, we will compare the hypothetical performance of "this compound" with two of the most reliable and widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries.[1][2] They are readily prepared from amino acids and are highly effective in a range of transformations, including enolate alkylations and aldol reactions.[1][2]
Mechanism of Stereocontrol in Asymmetric Alkylation:
The high diastereoselectivity achieved with Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite side.
Figure 1: Simplified workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's sultam is another highly effective chiral auxiliary. Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of asymmetric induction in various reactions, including Diels-Alder reactions and conjugate additions.
Comparative Performance Data
The true measure of a chiral auxiliary's efficacy lies in its performance in chemical reactions. The table below summarizes typical results for the asymmetric alkylation of a propionyl derivative using Evans' and Oppolzer's auxiliaries, contrasted with the predicted poor performance of a hypothetical "Tetrahydro-2-furyl" auxiliary.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans) | Benzyl bromide | >99% | 85-95% | [2] |
| (1R)-(+)-Camphorsultam | Methyl iodide | >98% | 80-90% | |
| "Tetrahydro-2-furyl" (Hypothetical) | Any | Low to moderate | N/A | N/A |
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol provides a generalized procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried flask.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Auxiliary Cleavage: Purify the crude product by flash column chromatography on silica gel. The chiral auxiliary can then be cleaved, for example, by hydrolysis with lithium hydroxide or reduction with lithium borohydride, to yield the chiral carboxylic acid or alcohol, respectively. The auxiliary can be recovered and reused.
Figure 2: A generalized experimental workflow for asymmetric alkylation using a chiral auxiliary.
Conclusion
While "this compound" is a valid chemical entity, it is not employed as a chiral auxiliary in asymmetric synthesis. A structural analysis suggests that its conformational flexibility and lack of effective shielding groups would render it ineffective for inducing high levels of stereocontrol. In contrast, established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams owe their success to their rigid, well-defined structures that create a highly biased steric environment around the reacting center. This comparative guide underscores the critical importance of rational design in the development of effective chiral auxiliaries, where conformational rigidity and predictable facial shielding are paramount for achieving high diastereoselectivity. For researchers in the field, the choice of a well-vetted and reliable chiral auxiliary remains a more prudent path than the exploration of structurally unpromising candidates.
References
- Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Tetrahedron Letters, 16(1), 3-6.
- Evans, D. A., et al. (1981). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 103(8), 2127-2129.
- Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition in English, 23(11), 876-889.
- Wikipedia. (n.d.). Chiral auxiliary.
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A Comparative Guide for Researchers and Drug Development Professionals: Cost-Benefit Analysis of Tetrahydrofurfuryl Acetate in Industrial Synthesis
For the discerning researcher, scientist, and drug development professional, solvent selection is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, environmental footprint, and ultimately, economic viability. This guide provides an in-depth cost-benefit analysis of Tetrahydrofurfuryl acetate (THFA) as a rising bio-based solvent, comparing its performance and characteristics against two stalwart polar aprotic solvents: N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO). As the industry pivots towards greener and more sustainable practices, a comprehensive understanding of emerging alternatives like THFA is paramount.
Introduction to Tetrahydrofurfuryl Acetate (THFA): A Bio-Derived Challenger
Tetrahydrofurfuryl acetate (CAS 637-64-9) is a colorless, high-boiling point liquid with a mild, fruity odor[1][2]. It is synthesized via the esterification of tetrahydrofurfuryl alcohol (THF-OH) with acetic acid[2]. The significance of THFA lies in its renewable origins; THF-OH can be produced from the catalytic hydrogenation of furfural, a platform chemical derived from lignocellulosic biomass such as corncobs and sugarcane bagasse[2]. This positions THFA as a potentially sustainable alternative to petrochemical-derived solvents.
Its primary industrial applications are diverse, spanning from being a flavoring agent in the food and fragrance industry to its use as a solvent in coatings, adhesives, and sealants[1][3]. Notably, it is also gaining attention as a solvent and intermediate in the synthesis of polymers and active pharmaceutical ingredients (APIs)[1].
The Incumbents: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO)
NMP and DMSO are widely used polar aprotic solvents in industrial synthesis due to their excellent solvency power for a broad range of organic and inorganic compounds. However, they are facing increasing scrutiny due to environmental, health, and safety concerns.
-
N-Methyl-2-pyrrolidone (NMP): A versatile solvent, particularly in the petrochemical and electronics industries. However, it is classified as a reproductive toxin, leading to restrictions on its use in some regions.
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent, especially in pharmaceutical applications. While generally considered to have a better safety profile than NMP, its high boiling point can make it difficult to remove during product isolation.
Comparative Performance Analysis: A Data-Driven Approach
A direct, quantitative comparison of solvent performance is essential for informed decision-making. While comprehensive, head-to-head studies across a wide range of industrial syntheses are not always readily available, we can draw insights from existing research in relevant reaction classes.
Amide Bond Formation: A Cornerstone of API Synthesis
Amide bond formation is a ubiquitous transformation in the synthesis of active pharmaceutical ingredients. The choice of solvent can significantly influence reaction rates and yields. Studies evaluating greener alternatives to DMF and NMP in amide coupling reactions provide a valuable framework for comparison[3][4][5][6][7].
While direct data for THFA in these specific comparative studies is limited, the performance of other greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate suggests that bio-based alternatives can be effective replacements for NMP and DMF. For instance, in a study on amide coupling reactions, 2-MeTHF and ethyl acetate were found to be broadly comparable to dichloromethane and DMF in terms of reaction rates and conversions[4][5]. Given that THFA shares structural similarities with 2-MeTHF (a tetrahydrofuran ring), it is plausible that it would exhibit similar solvency and performance characteristics in such reactions. However, this requires experimental validation.
Experimental Protocol: Comparative Analysis of Solvents in Amide Coupling
To rigorously evaluate THFA against NMP and DMSO in amide bond formation, the following experimental protocol is proposed:
-
Reactants: Select a representative carboxylic acid and amine relevant to pharmaceutical synthesis.
-
Coupling Agent: Employ a common coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Solvents: Prepare identical reaction mixtures using THFA, NMP, and DMSO as the solvents.
-
Reaction Conditions: Maintain a constant temperature (e.g., room temperature or slightly elevated) and stir the reactions for a set period (e.g., 24 hours).
-
Monitoring: Monitor the reaction progress at regular intervals using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion to the amide product.
-
Work-up and Isolation: Upon completion, perform a standardized work-up procedure to isolate the product. Note any challenges related to solvent removal.
-
Analysis: Analyze the yield and purity of the isolated product.
Economic Analysis: The Bottom Line
The cost of a solvent is a major factor in its industrial application. This analysis considers the price per metric ton for each solvent.
| Solvent | Price per Metric Ton (USD) | Source(s) |
| Tetrahydrofurfuryl acetate (THFA) | ~$6,700 (estimated) | |
| N-Methyl-2-pyrrolidone (NMP) | $2,000 - $2,800 | |
| Dimethyl sulfoxide (DMSO) | $2,500 - $3,500 |
Note: Prices are subject to market fluctuations and supplier negotiations. The price for THFA is an estimation based on a single supplier and may not reflect bulk industrial pricing.
From a purely upfront cost perspective, NMP and DMSO appear more economical. However, a comprehensive cost analysis must also factor in solvent recycling, waste disposal costs, and potential regulatory costs associated with the use of more hazardous solvents. The bio-based nature of THFA may also offer long-term price stability compared to petrochemical-derived solvents.
Environmental, Health, and Safety (EHS) Profile: A Critical Comparison
The "benefit" of a solvent extends beyond its performance and cost to its EHS profile. A greener solvent can reduce risks to employees, minimize environmental impact, and lower compliance costs.
| Parameter | Tetrahydrofurfuryl acetate (THFA) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl sulfoxide (DMSO) |
| Source | Renewable (Biomass) | Petrochemical | Petrochemical |
| Toxicity | Suspected reproductive toxicant (based on its metabolite, THF-OH)[8][9] | Reproductive toxicant | Generally low toxicity |
| Biodegradability | Readily biodegradable (inferred from THF-OH) | Not readily biodegradable | Readily biodegradable |
| Flash Point | ~84 °C | ~91 °C | ~87 °C |
Note: The toxicity data for THFA is often inferred from its hydrolysis product, tetrahydrofurfuryl alcohol (THF-OH). Further direct toxicological studies on THFA are needed for a complete profile.
Conclusion and Future Outlook
Tetrahydrofurfuryl acetate presents a compelling profile as a bio-based solvent with the potential to replace more hazardous alternatives like NMP in certain industrial synthesis applications. Its renewable origin and likely ready biodegradability are significant advantages in a sustainability-focused landscape.
However, several critical data gaps need to be addressed for its widespread adoption. Direct, quantitative comparative studies on its performance in key industrial reactions are essential. Furthermore, a more comprehensive and direct toxicological profile is required to fully assess its safety. While the initial cost of THFA may be higher than that of NMP and DMSO, a holistic cost-benefit analysis that includes life cycle costs, regulatory considerations, and the benefits of a greener profile may position it as a viable and responsible choice for the future of industrial synthesis.
As a Senior Application Scientist, my recommendation is to initiate internal validation studies on THFA for specific, relevant applications. The potential long-term benefits of transitioning to a bio-based, more environmentally benign solvent warrant a thorough investigation.
References
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 15(3), 596-600.
- IndiaMART. (n.d.). TETRAHYDROFURFURYL ACETATE at ₹ 5500/kg | Oxolane in Mumbai | ID: 2849948975297.
- Watson, A. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2571-2574.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate.
- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate, 637-64-9.
- Agricultural Marketing Service. (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop.
- IndiaMART. (n.d.). TETRAHYDROFURFURYL ACETATE at ₹ 5500/kg | Oxolane in Mumbai | ID: 2849948975297.
- ANSES. (n.d.). ANSES proposes that THFA be classified as a suspected reproductive toxicant.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, October 26). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment.
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A Comparative Environmental Impact Assessment of Tetrahydrofurfuryl Acetate and Its Alternatives in Pharmaceutical Applications
In the landscape of pharmaceutical development and manufacturing, solvent selection is a critical decision that extends beyond process efficacy to encompass significant environmental and safety considerations. The growing emphasis on green chemistry principles necessitates a thorough evaluation of the environmental footprint of all process components, including seemingly benign excipients and solvents.[1] This guide provides a comprehensive environmental impact assessment of Tetrahydrofurfuryl acetate (THFA), a solvent and flavoring agent, and compares it with several alternative solvents commonly employed in pharmaceutical formulations: N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Triacetin, and Solketal.
This analysis is intended for researchers, scientists, and drug development professionals to inform their solvent selection process with robust, data-driven insights into the environmental fate and ecotoxicological profiles of these substances.
Unveiling the Environmental Profile of Tetrahydrofurfuryl Acetate (THFA)
Anticipated Environmental Fate:
It is anticipated that in an aqueous environment, Tetrahydrofurfuryl acetate will undergo hydrolysis to yield Tetrahydrofurfuryl alcohol and acetic acid. This reaction is a key consideration in its environmental assessment, as the individual profiles of these hydrolysis products are well-characterized.
-
Tetrahydrofurfuryl Alcohol (THFA): The precursor alcohol is recognized as a "green" solvent derived from agricultural byproducts.[4] It is water-soluble, mobile in soil, and, crucially, is readily biodegradable.[4] Its potential for bioaccumulation in aquatic organisms is considered to be low.[4]
-
Acetic Acid: A simple carboxylic acid, acetic acid is a ubiquitous natural compound and is readily biodegradable.
Given the ready biodegradability of its expected hydrolysis products, Tetrahydrofurfuryl acetate is predicted to have a low environmental persistence.
Comparative Analysis with Alternative Solvents
The choice of a solvent in pharmaceutical applications is often dictated by its solubilizing power, compatibility with the active pharmaceutical ingredient (API), and regulatory acceptance. However, a holistic approach demands a comparative analysis of their environmental credentials. The following sections provide an overview of common alternatives and their environmental impact profiles.
N-Methyl-2-pyrrolidone (NMP)
NMP is a versatile polar aprotic solvent used in various industrial processes, including in the pharmaceutical industry.[5] However, its use has come under scrutiny due to health and environmental concerns.
-
Environmental Fate: NMP can be released into the environment through industrial waste streams, potentially contaminating water and soil.[6] While it is biodegradable, its widespread use raises concerns about its overall environmental burden.[5] The U.S. EPA has noted that NMP has a low hazard profile for ecological receptors and low persistence in aquatic or terrestrial environments.[7]
-
Health Concerns: Chronic exposure to NMP has been associated with reproductive and developmental toxicity.[6][8]
Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent with exceptional solubilizing properties, making it a valuable tool in drug discovery and formulation.[9]
-
Ecotoxicity: While widely used, DMSO is not without ecotoxicological effects. Studies have shown that it can be toxic to some aquatic organisms at certain concentrations.[10] For instance, the 50% effective concentration (EC₅₀) for the microcrustacean Daphnia magna has been observed at 1.167% after 48 hours of exposure.[10] However, it's worth noting that DMSO often serves as a vehicle solvent in ecotoxicity bioassays, which can sometimes complicate the interpretation of results for other substances.[9][10]
-
Biodegradability: Information on the ready biodegradability of DMSO is less straightforward compared to other solvents in this guide.
Triacetin
Triacetin, the triglyceride of acetic acid, is a well-established pharmaceutical excipient, often used as a plasticizer and solvent.[1]
-
Environmental Fate: Triacetin is considered to be readily biodegradable.[1] It hydrolyzes to glycerol and acetic acid, both of which are easily metabolized by microorganisms.
-
Ecotoxicity: It exhibits low toxicity to aquatic organisms. For example, the 96-hour LC₅₀ for the fish Oryzias latipes is greater than 100 mg/L.[11]
-
Bioaccumulation: With a low octanol-water partition coefficient, the potential for bioaccumulation is low.[1]
Solketal
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is a bio-based solvent derived from glycerol, a byproduct of biodiesel production.[12] This positions it as a promising green alternative.
-
Environmental Profile: Solketal is considered environmentally friendly due to its renewable origin, biodegradability, and low toxicity.[13][14]
-
Green Chemistry Principles: Its production aligns with several principles of green chemistry, including the use of renewable feedstocks and the generation of water as the primary by-product.[15]
Quantitative Comparison of Environmental Parameters
To facilitate a direct comparison, the following table summarizes key environmental and physical-chemical properties of Tetrahydrofurfuryl acetate and its alternatives.
| Solvent | CAS Number | Biodegradability | Aquatic Toxicity (LC₅₀/EC₅₀) | Log P (Bioaccumulation Potential) | Source/Origin |
| Tetrahydrofurfuryl acetate | 637-64-9[16] | Expected to be readily biodegradable (based on hydrolysis products) | Data not available[3] | 0.349[2] | Primarily from agricultural byproducts (via THFA)[4] |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4[5] | Biodegradable[5] | Low acute toxicity to aquatic organisms[5] | -0.38[5] | Petrochemical[5] |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | Moderate | EC₅₀ (Daphnia magna, 48h): 1.167%[10] | -1.35 | Petrochemical |
| Triacetin | 102-76-1[1] | Readily biodegradable[1] | LC₅₀ (Oryzias latipes, 96h): >100 mg/L[11] | 0.25 | Can be from natural or synthetic sources |
| Solketal | 100-79-8 | Readily biodegradable[13] | Low toxicity[13] | -0.4 | Bio-based (from glycerol)[12] |
Experimental Protocols for Environmental Assessment
To ensure the scientific rigor and trustworthiness of environmental impact data, standardized testing methodologies are employed. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Ready Biodegradability - OECD 301
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[17] A positive result in an OECD 301 test is a strong indicator that the substance will not persist in the environment.[18]
Objective: To determine the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[17] The extent of biodegradation is measured by monitoring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen (O₂) consumption.[17]
Step-by-Step Methodology (based on OECD 301 F - Manometric Respirometry):
-
Preparation of Mineral Medium: A defined mineral salt medium is prepared to support the growth of the inoculum.
-
Inoculum Preparation: Activated sludge from a wastewater treatment plant is collected, and a standardized inoculum is prepared.
-
Test and Control Vessels:
-
Test Vessels: Contain the mineral medium, inoculum, and the test substance at a known concentration.
-
Blank Controls: Contain the mineral medium and inoculum only, to measure the endogenous respiration of the microorganisms.
-
Reference Control: Contains the mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
-
Incubation: The sealed vessels are incubated at a constant temperature (typically 20-24°C) with continuous stirring for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve at least 60% of its ThOD within a 10-day window during the 28-day test period.[17][18]
Acute Toxicity to Fish - OECD 203
The OECD 203 guideline outlines a method for determining the acute toxicity of a chemical to fish.
Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.
Principle: Fish of a recommended species are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
Step-by-Step Methodology (Semi-Static Test):
-
Test Organisms: A species such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is selected and acclimated to the test conditions.
-
Test Solutions: A series of test solutions with different concentrations of the substance are prepared, along with a control group with no test substance.
-
Exposure: A specified number of fish are introduced into each test and control vessel.
-
Renewal of Test Solutions: The test solutions are renewed at regular intervals (e.g., every 24 hours) to maintain the concentration of the test substance.
-
Observations: The number of dead fish in each vessel is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC₅₀ value and its confidence limits are calculated using appropriate statistical methods.
Visualizing the Comparative Environmental Profile
The following diagrams, generated using Graphviz, provide a visual summary of the key environmental considerations for Tetrahydrofurfuryl acetate and its alternatives.
Caption: Comparative environmental fate and concerns of THFA and alternatives.
Caption: Standardized OECD workflows for environmental assessment.
Conclusion and Recommendations
The environmental impact of a solvent is a multifaceted issue that requires a comprehensive evaluation of its biodegradability, ecotoxicity, and potential for bioaccumulation. While direct environmental data for Tetrahydrofurfuryl acetate is sparse, its anticipated hydrolysis to readily biodegradable compounds—Tetrahydrofurfuryl alcohol and acetic acid—suggests a favorable environmental profile with low persistence.
In comparison, alternatives such as NMP present known health risks, and DMSO exhibits a degree of aquatic toxicity. Triacetin and Solketal, on the other hand, stand out as environmentally benign alternatives, with Solketal offering the added advantage of being derived from a renewable feedstock.
For researchers and drug development professionals, the selection of a solvent should be guided by a holistic assessment that balances performance with environmental stewardship. When considering Tetrahydrofurfuryl acetate, its likely low environmental impact makes it a viable option, particularly in applications where its specific properties are advantageous. However, for new formulations where a choice is available, bio-based solvents like Solketal represent the forefront of green chemistry and sustainable pharmaceutical development.
It is imperative that for any new or existing formulation, a thorough risk assessment is conducted, incorporating the latest environmental and toxicological data to ensure the safety and sustainability of the final product.
References
- TRIACETIN CAS N°:102-76-1 - OECD Existing Chemicals Database. (2002).
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- Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5, USEPA, OPP. (n.d.).
- A Closer Look at N-Methyl-2-Pyrrolidone (NMP) - Maratek. (2024).
- N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - Inchem.org. (n.d.).
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (2019).
- Test No. 301: Ready Biodegradability - OECD. (n.d.).
- Wildlife Toxicity Assessment for Triacetin - Defense Centers for Public Health. (n.d.).
- Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion - ResearchGate. (2022).
- Fact Sheet: N-Methylpyrrolidone (NMP) | EPA. (n.d.).
- Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone - PubMed. (2022).
- Applications Of Green Chemistry In The Pharmaceutical Process. (n.d.).
- Dosage-Dependent Toxicity of Universal Solvent Dimethyl Sulfoxide to the Partial Nitrification Wastewater Treatment Process | ACS ES&T Water. (n.d.).
- Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. (n.d.).
- Test No. 301: Ready Biodegradability - OECD. (n.d.).
- Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives - MDPI. (n.d.).
- Triacetin - Safety Data Sheet - Redox. (2021).
- Triacetin | C9H14O6 | CID 5541 - PubChem - NIH. (n.d.).
- Sustainable and safer solvent alternatives - Scientific Laboratory Supplies. (n.d.).
- green solvent selection guides - White Rose Research Online. (n.d.).
- Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation - Public Health - European Commission. (n.d.).
- A green alternative to THF | Request PDF - ResearchGate. (2022).
- The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency - MDPI. (n.d.).
- Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F) - Concawe. (n.d.).
- Tetrahydrofurfuryl acetate - Wikipedia. (n.d.).
- ANSES proposes that THFA be classified as a suspected reproductive toxicant. (n.d.).
- Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology - ResearchGate. (2021).
- Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas - Green Chemistry (RSC Publishing). (n.d.).
- Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. (2018).
- Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem. (n.d.).
- Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology - MDPI. (n.d.).
- Tetrahydrofurfuryl alcohol (THFA) for use in crop - Agricultural Marketing Service. (2003).
- Showing metabocard for Tetrahydrofurfuryl acetate (HMDB0031176) - Human Metabolome Database. (2012).
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A Spectroscopic Guide to Differentiating Isomers of Tetrahydro-furyl Acetate
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of the key isomers of Tetrahydro-furyl acetate, a common flavoring agent and solvent. We will explore the nuanced differences between the positional isomers, Tetrahydro-2-furyl acetate and Tetrahydro-3-furyl acetate, as well as the stereoisomers, (R)- and (S)-Tetrahydro-2-furyl acetate, through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Importance of Isomeric Differentiation
Tetrahydro-furyl acetate, with the chemical formula C₆H₁₀O₃, exists primarily as two positional isomers: the 2-substituted and 3-substituted forms. The 2-substituted isomer, commonly known as Tetrahydrofurfuryl acetate, possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-Tetrahydrofurfuryl acetate. While the physical properties of these isomers, such as boiling point and density, are often quite similar, their spectroscopic signatures reveal distinct structural differences. In fields like pharmaceutical development and flavor chemistry, distinguishing between these isomers is crucial, as even subtle structural changes can significantly impact biological activity and sensory perception.
This guide will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques for isomer differentiation, supported by experimental data and detailed protocols.
Positional Isomerism: this compound vs. Tetrahydro-3-furyl Acetate
The primary distinction between these two isomers lies in the point of attachment of the acetate group to the tetrahydrofuran ring. This seemingly minor change leads to significant and predictable differences in their NMR spectra, and more subtle variations in their IR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
¹H NMR Spectroscopy
The proton NMR spectra provide a clear distinction between the 2- and 3-substituted isomers due to the different chemical environments of the protons on the tetrahydrofuran ring.
-
This compound: The spectrum is more complex. The proton on the carbon bearing the acetate group (C2) is adjacent to the ring oxygen, resulting in a downfield shift. The methylene protons of the acetate group are also clearly visible.
-
Tetrahydro-3-furyl acetate: The proton on the carbon with the acetate group (C3) is not directly adjacent to the ring oxygen, leading to a more upfield chemical shift compared to the C2 proton in the other isomer. The symmetry of the molecule may also be different, affecting the multiplicity of the signals.
¹³C NMR Spectroscopy
The carbon NMR spectra offer an even more direct comparison, with the chemical shift of the carbon atom attached to the acetate group being highly indicative of its position.
-
This compound: The carbon at the 2-position (C2), being directly bonded to the electronegative oxygen of the ring and the acetate group, will be significantly deshielded and appear at a lower field.
-
Tetrahydro-3-furyl acetate: The carbon at the 3-position (C3) will be less deshielded than the C2 in the alternative isomer, resulting in a more upfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Positional Isomers
| Isomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |
| This compound | H2: ~5.1-5.3 ppm (quintet) | C2: ~75-80 ppm |
| H5 (α to O): ~3.8-4.0 ppm (m) | C5: ~68-72 ppm | |
| CH₃ (acetate): ~2.0 ppm (s) | C=O: ~170-172 ppm | |
| Tetrahydro-3-furyl acetate | H3: ~4.9-5.1 ppm (quintet) | C3: ~70-75 ppm |
| H2/H5 (α to O): ~3.6-3.9 ppm (m) | C2/C5: ~65-70 ppm | |
| CH₃ (acetate): ~2.0 ppm (s) | C=O: ~170-172 ppm |
Note: These are predicted values based on general spectroscopic principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectra of both positional isomers will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically appearing around 1735-1745 cm⁻¹. The C-O stretching region (1000-1300 cm⁻¹) will also be prominent. While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly in the C-O-C stretching vibrations of the tetrahydrofuran ring, which are influenced by the substituent position.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely produce similar mass spectra for both isomers, as they share the same molecular weight (130.14 g/mol ).[1] The fragmentation patterns, however, may show minor differences. A key fragment for both would likely be the loss of the acetyl group (CH₃CO) resulting in a peak at m/z 87. The relative intensities of other fragment ions may vary, providing a potential, albeit less definitive, means of distinction. A prominent peak for this compound is often observed at m/z 71.[2]
Stereoisomerism: Differentiating (R)- and (S)-Tetrahydro-2-furyl Acetate
Enantiomers, being non-superimposable mirror images, have identical physical properties and spectroscopic signatures in achiral environments. Therefore, specialized techniques are required for their differentiation.
NMR Spectroscopy in a Chiral Environment
Standard ¹H and ¹³C NMR spectroscopy will not distinguish between the (R) and (S) enantiomers. However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral lanthanide shift reagent, it is possible to induce diastereomeric interactions that result in separate signals for the two enantiomers.
Conceptual Workflow for Chiral NMR Analysis
Caption: Workflow for enantiomeric differentiation using chiral NMR spectroscopy.
The choice of chiral solvating agent is critical and often requires screening to find one that provides sufficient separation of the signals. The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSA, which have slightly different magnetic environments, leading to observable differences in their chemical shifts.
Chiral Chromatography Coupled with Spectroscopy
A more definitive method for both separating and identifying enantiomers is chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a spectroscopic detector (e.g., MS or UV).
Experimental Protocol: Chiral HPLC-UV
-
Column Selection: A chiral stationary phase (CSP) is essential. For esters like this compound, a polysaccharide-based column (e.g., cellulose or amylose derivatives) is a good starting point.
-
Mobile Phase Preparation: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The ratio is optimized to achieve good resolution and reasonable retention times.
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.
-
Instrumentation Setup:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., ~210 nm for the ester carbonyl).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Data Acquisition: Inject the sample and record the chromatogram. Two separate peaks should be observed, corresponding to the two enantiomers.
-
Confirmation: The identity of the peaks can be confirmed by collecting the fractions and performing further spectroscopic analysis or by using a mass spectrometer as the detector.
Experimental Methodologies
General NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the Tetrahydro-furyl acetate isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the proton spectrum.
-
General FT-IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
General GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Install a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Set the oven temperature program (e.g., start at 50°C, ramp up to 250°C).
-
Set the injector and transfer line temperatures.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-200).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample.
-
Data Analysis: Analyze the resulting total ion chromatogram to determine the retention time and the mass spectrum of the eluting peak.
Conclusion
The differentiation of Tetrahydro-furyl acetate isomers is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy stands out as the most powerful tool for distinguishing between the 2- and 3-substituted positional isomers, providing unambiguous information about the connectivity of the atoms. While IR and MS can offer supporting evidence, their utility for this specific differentiation is more limited. For the chiral (R) and (S) enantiomers of this compound, the use of chiral auxiliary methods, such as NMR with a chiral solvating agent or, more definitively, chiral chromatography, is essential. The methodologies and data presented in this guide provide a robust framework for researchers to confidently identify and characterize these closely related yet distinct chemical entities.
References
- PubChem Compound Summary for CID 12506, Tetrahydrofurfuryl acetate.
- Tetrahydrofurfuryl acet
- Tetrahydro-2-furyl acet
- Chiral resolution.Wikipedia. [Link][6]
- Strategies for chiral separation: from racemate to enantiomer.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.University of Pisa. [Link][8]
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A Comparative Guide to the Reactivity of Tetrahydrofurfuryl Acetate and Tetrahydrofurfuryl Butyrate
In the realm of synthetic chemistry and product formulation, the selection of an appropriate ester can be pivotal to achieving desired reaction kinetics and end-product stability. Tetrahydrofurfuryl acetate (THFA) and Tetrahydrofurfuryl butyrate (THFB) are two such esters, sharing a common tetrahydrofurfuryl alcohol backbone but differing in their acyl group. This seemingly small structural variance—an acetate versus a butyrate group—imparts significant differences in their chemical reactivity. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental design, to aid researchers, scientists, and drug development professionals in making informed decisions.
Molecular Overview: Structure and Physicochemical Properties
Both THFA and THFB are heterocyclic esters derived from tetrahydrofurfuryl alcohol.[1][2] THFA is formed through its reaction with acetic anhydride, while THFB is synthesized from butyric acid.[1][3] The core difference lies in the length of the fatty acid chain attached to the ester oxygen.
The additional two carbons in the butyrate chain of THFB lead to a higher molecular weight and notable differences in physical properties, such as boiling point and density, when compared to the acetate moiety of THFA.
| Property | Tetrahydrofurfuryl Acetate (THFA) | Tetrahydrofurfuryl Butyrate (THFB) |
| Molecular Formula | C₇H₁₂O₃[4][5] | C₉H₁₆O₃[2][3] |
| Molecular Weight | 144.17 g/mol [4][5] | 172.22 g/mol [2][6] |
| Boiling Point | 194-195 °C[7] | 225-227 °C[8] |
| Density | ~1.061 g/mL at 25 °C[7] | ~1.012 g/mL at 25 °C[8] |
| Structure | CC(=O)OCC1CCCO1 | CCCC(=O)OCC1CCCO1 |
These properties are foundational, but the more critical distinction for a synthetic chemist is how the acetate and butyrate groups influence the molecule's reactivity at the carbonyl center.
The Decisive Factors: Steric and Electronic Effects on Reactivity
The reactivity of esters is predominantly governed by nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group (the tetrahydrofurfuryloxide moiety, which is subsequently protonated). Two primary factors dictate the speed of this reaction:
-
Steric Hindrance: The butyrate group (CH₃CH₂CH₂CO-) is significantly larger and bulkier than the acetate group (CH₃CO-). This increased steric bulk around the carbonyl carbon in THFB physically impedes the approach of a nucleophile. Consequently, the activation energy for the reaction is higher, and the reaction rate is slower compared to THFA.
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The propyl chain of the butyrate group has a slightly stronger positive inductive effect (+I) than the methyl group of the acetate. This increased electron density pushed towards the carbonyl carbon in THFB makes it marginally less electrophilic (less partially positive) than the carbonyl carbon in THFA. A less electrophilic center is less attractive to nucleophiles, further contributing to a slower reaction rate for THFB.
Therefore, from a theoretical standpoint, Tetrahydrofurfuryl acetate is expected to be more reactive towards nucleophiles than Tetrahydrofurfuryl butyrate.
Caption: General mechanism of nucleophilic acyl substitution at an ester carbonyl.
Comparative Reactivity in Key Chemical Transformations
The theoretical differences in reactivity manifest in common chemical reactions involving esters.
A. Hydrolysis (Saponification)
Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by acid or, more commonly, by a base (saponification). In base-catalyzed hydrolysis, a hydroxide ion (OH⁻) acts as the nucleophile.
-
Tetrahydrofurfuryl Acetate (THFA): The smaller acetate group presents a minimal steric barrier, allowing for rapid attack by the hydroxide ion.
-
Tetrahydrofurfuryl Butyrate (THFB): The bulkier butyrate group shields the carbonyl carbon, slowing the rate of nucleophilic attack.
B. Transesterification
Transesterification involves the exchange of the alcohol portion of an ester with another alcohol.[9][10] This reaction is crucial in various industrial processes, including the synthesis of different esters and biodiesel production.[10][11] The reaction is typically catalyzed by an acid or base, where the nucleophile is an alkoxide ion (RO⁻) or an alcohol molecule.
-
Tetrahydrofurfuryl Acetate (THFA): Its lower steric hindrance and higher carbonyl electrophilicity favor a faster transesterification reaction.
-
Tetrahydrofurfuryl Butyrate (THFB): The reaction is slower due to the steric and electronic factors of the butyrate group. Research on the enzymatic synthesis of THFB via transesterification highlights that the reaction proceeds effectively, but kinetic comparisons suggest that less hindered esters generally react faster.[12]
Experimental Protocol: Comparative Saponification Rate Analysis
To empirically validate the reactivity differences, a comparative kinetic study of the saponification of THFA and THFB can be performed. This self-validating protocol allows for the direct measurement of reactivity under controlled conditions.
Objective: To determine and compare the second-order rate constants for the base-catalyzed hydrolysis of Tetrahydrofurfuryl acetate and Tetrahydrofurfuryl butyrate.
Materials:
-
Tetrahydrofurfuryl acetate (THFA), 98%+ purity
-
Tetrahydrofurfuryl butyrate (THFB), 97%+ purity[8]
-
0.1 M Sodium Hydroxide (NaOH), standardized solution
-
0.1 M Hydrochloric Acid (HCl), standardized solution
-
Ethanol (95%), as a co-solvent
-
Phenolphthalein indicator
-
Constant temperature water bath (e.g., 30 °C)
-
Burettes, pipettes, conical flasks
Methodology:
-
Solution Preparation: Prepare 0.05 M solutions of both THFA and THFB in 50% ethanol/water (v/v).
-
Reaction Initiation: Place 100 mL of the ester solution and 100 mL of 0.1 M NaOH solution in separate flasks in a constant temperature water bath to equilibrate. To start the reaction (t=0), rapidly mix the two solutions in a larger flask.
-
Titration Monitoring:
-
Immediately withdraw a 20 mL aliquot of the reaction mixture and add it to a flask containing 20 mL of standardized 0.1 M HCl to quench the reaction.
-
Add 2-3 drops of phenolphthalein and back-titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.
-
Repeat this process at regular intervals (e.g., every 5, 10, 15, 30, 45, and 60 minutes).
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
The reaction follows second-order kinetics. A plot of 1/[Ester] versus time (t) will yield a straight line.
-
The slope of this line is equal to the rate constant, k.
-
Compare the calculated rate constants for THFA and THFB.
-
Caption: Workflow for the kinetic analysis of ester saponification.
Expected Quantitative Data
The experiment is designed to show that the rate of reaction for THFA is greater than for THFB. The results would be summarized as follows:
| Compound | Expected Rate Constant (k) at 30 °C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| Tetrahydrofurfuryl Acetate | k₁ (Higher Value) | More Reactive |
| Tetrahydrofurfuryl Butyrate | k₂ (Lower Value) | Less Reactive |
This quantitative data provides definitive proof that the acetate ester is more susceptible to nucleophilic attack than the butyrate ester under these conditions.
Implications for Practical Applications
The choice between THFA and THFB often depends on the specific requirements of the application, where reactivity and stability are key considerations.
-
Flavor and Fragrance: Both compounds are used as flavoring and fragrance agents.[13][14][15] THFB, with its apricot-pineapple notes, is often used as a fixative for more volatile esters.[8] Its lower reactivity and hydrolysis rate contribute to greater stability and longevity in product formulations, which is a desirable trait.
-
Chemical Synthesis: When used as an intermediate in the synthesis of other molecules, such as active pharmaceutical ingredients, the choice is dictated by kinetics.[13] If a rapid conversion is needed, the more reactive THFA would be the preferred starting material.
-
Solvents and Plasticizers: Both esters can function as solvents.[3][13][14] In applications where the solvent might be exposed to hydrolytic conditions, the greater stability of THFB would be advantageous to prevent degradation and the formation of undesirable byproducts like butyric acid, which has a pungent odor.[16]
Conclusion
-
Lower Steric Hindrance of the acetate group, which allows for easier nucleophilic attack on the carbonyl carbon.
-
Slightly Higher Electrophilicity of the acetate's carbonyl carbon due to the weaker electron-donating effect of its methyl group compared to the butyrate's propyl group.
This guide provides the theoretical basis and a robust experimental framework for understanding and quantifying this reactivity difference. For researchers and developers, this knowledge is crucial for selecting the appropriate molecule to balance reaction efficiency with the long-term stability required for the final application.
References
- Wikipedia.
- ResearchGate. Immobilized lipase-catalysed esterification and transesterification reactions in non-aqueous media for the synthesis of tetrahydrofurfuryl butyrate: Comparison and kinetic modeling. [Link]
- goods.com.
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- PubChem, National Institutes of Health.
- Master Organic Chemistry.
- The Good Scents Company.
- MDPI. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]
- Bellevue College. Synthesis of Esters. [Link]
- Avellaneda, Colombia. ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL.
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Performance of different catalysts in "Tetrahydrofurfuryl acetate" synthesis
An essential guide to catalyst performance in the synthesis of Tetrahydrofurfuryl Acetate, this document provides an in-depth comparison of catalytic systems, offering researchers and chemical engineers a basis for informed catalyst selection. Tetrahydrofurfuryl acetate (THFAc) is a biodegradable, non-toxic, and high-boiling point green solvent with applications in various fields, including flavorings, fragrances, and pharmaceuticals[1]. Its efficient synthesis, typically through the esterification of tetrahydrofurfuryl alcohol (THFA), is a subject of significant interest. This guide will explore the performance of various catalysts, focusing on yield, selectivity, reusability, and reaction conditions.
Synthetic Pathways to Tetrahydrofurfuryl Acetate
The primary route for THFAc synthesis is the Fischer esterification of tetrahydrofurfuryl alcohol (THFA) with an acyl donor, most commonly acetic acid or acetic anhydride[1]. The choice of catalyst is crucial as it dictates the reaction's efficiency, selectivity, and environmental impact.
Caption: General reaction scheme for the synthesis of Tetrahydrofurfuryl Acetate.
Catalyst Systems: A Comparative Analysis
The selection of a catalyst is a critical decision based on factors such as desired yield, process conditions, cost, and green chemistry principles. This section compares the performance of homogeneous acids, heterogeneous solid acids, and enzymatic catalysts.
Homogeneous Acid Catalysts
Traditional liquid acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective for esterification.
-
Mechanism of Action : The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a well-established mechanism for Fischer esterification[2].
-
Performance : These catalysts demonstrate high activity, leading to good conversion rates under relatively mild conditions.
-
Advantages :
-
High catalytic activity.
-
Low cost and wide availability.
-
-
Disadvantages :
-
Corrosion : Highly corrosive to equipment[3].
-
Separation Challenges : Difficult to separate from the reaction mixture, requiring neutralization steps that produce significant waste.
-
Environmental Concerns : Generation of acidic waste streams.
-
Heterogeneous Solid Acid Catalysts
To overcome the drawbacks of homogeneous catalysts, a variety of solid acid catalysts have been investigated, including ion-exchange resins, zeolites, and sulfated metal oxides[4].
-
Mechanism of Action : The mechanism is analogous to homogeneous catalysis, but the reaction occurs on the acidic sites (Brønsted or Lewis) on the surface of the solid catalyst.
-
Performance : Solid acids offer a promising alternative, with some catalysts achieving very high yields. For instance, sulfated zirconia has demonstrated a 95% yield of furfuryl acetate, a related compound, highlighting its potential[4][5]. Various other solid acids like zeolites (H-Beta, Y-Zeolite), mesoporous materials (Al-SBA-15), and ion-exchange resins (Amberlyst-15) have also been successfully employed[4][6][7].
-
Advantages :
-
Disadvantages :
-
Mass Transfer Limitations : Diffusion of reactants to the active sites within porous structures can sometimes limit the reaction rate.
-
Catalyst Deactivation : Can be deactivated by coking or leaching of active sites over time.
-
| Catalyst Type | Specific Catalyst | Max. Yield (%) | Temperature (°C) | Key Findings & Reference |
| Sulfated Metal Oxide | Sulfated Zirconia | ~95% | 70-100 | Excellent performance and reusability for furfuryl acetate synthesis.[4][5] |
| Ion-Exchange Resin | Amberlyst-15 | ~66% (for ethyl acetate) | 80-85 | Shows good activity, comparable to some homogeneous catalysts. |
| Zeolite | H-ZSM-5 | Lower than other solid acids | 80-85 | Inferior activity compared to Amberlyst-15 and sulfated zirconia in some studies. |
| Mesoporous Silica | Al-SBA-15 | High Activity | Not specified | Effective for related reactions, indicating potential.[4] |
digraph "Solid_Acid_Catalysis" { graph [fontname="Arial"]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];Catalyst [label="Catalyst\n(H+ Site)", fillcolor="#FBBC05"]; RCOOH [label="R-COOH"]; ROH [label="R'-OH"]; Intermediate1 [label="Protonated\nCarbonyl", shape=box, style=rounded]; Intermediate2 [label="Tetrahedral\nIntermediate", shape=box, style=rounded]; Ester [label="R-COOR'"]; Water [label="H2O"];
Catalyst -> RCOOH [label=" Protonates\nCarbonyl"]; RCOOH -> Intermediate1 [style=invis]; Intermediate1 -> Intermediate2 [label="+ R'-OH"]; Intermediate2 -> Ester [label="- H2O\n- H+"]; Ester -> Catalyst [label=" Regenerates\nCatalyst", style=dashed, color="#34A853"]; Intermediate2 -> Water [style=invis]; }
Caption: Simplified catalytic cycle for esterification using a solid acid catalyst.
Enzymatic Catalysts (Lipases)
Biocatalysis, particularly using lipases, represents a green and highly selective route for ester synthesis[3][8]. Lipases (EC 3.1.1.3) can catalyze esterification in non-aqueous media[9][10][11]. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently used to improve stability and reusability[12][13][14].
-
Mechanism of Action : The lipase mechanism involves a catalytic triad (typically Ser-His-Asp) in the active site. The reaction proceeds through a "Ping-Pong Bi-Bi" mechanism, forming an acyl-enzyme intermediate which is then attacked by the alcohol[9][11][14].
-
Performance : Enzymatic synthesis can achieve very high yields, often under mild conditions. For the related synthesis of furfuryl acetate using immobilized Burkholderia cepacia lipase, a yield of 99.98% was obtained at 50°C[15].
-
Advantages :
-
High Selectivity : Lipases are highly chemo-, regio-, and stereoselective, minimizing by-product formation[10][11].
-
Mild Conditions : Reactions are typically run at lower temperatures (30-60°C), reducing energy consumption[13][15].
-
Environmentally Friendly : Biodegradable catalysts operating under green conditions[3][12].
-
-
Disadvantages :
Caption: Simplified mechanism for lipase-catalyzed esterification.
Experimental Protocols
This section provides representative step-by-step methodologies for synthesizing THFAc using a solid acid and an enzymatic catalyst.
Protocol: Synthesis using Solid Acid Catalyst (Amberlyst-15)
This protocol is adapted from general procedures for esterification using solid acid catalysts.
-
Materials : Tetrahydrofurfuryl alcohol (THFA), glacial acetic acid, Amberlyst-15 resin, and a suitable solvent (e.g., toluene, optional).
-
Setup : A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a heating mantle.
-
Procedure :
-
Charge the flask with tetrahydrofurfuryl alcohol and acetic acid. A molar ratio of 1:1.5 to 1:3 (THFA:Acetic Acid) is typically used to shift the equilibrium towards the product.
-
Add the Amberlyst-15 catalyst. A catalyst loading of 5-10 wt% relative to the limiting reactant is a common starting point.
-
Heat the mixture to reflux (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction reaches completion (typically 2-6 hours), cool the mixture to room temperature.
-
Separate the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
The crude product can be purified by washing with a sodium bicarbonate solution to remove excess acetic acid, followed by distillation under reduced pressure.
-
Protocol: Synthesis using Immobilized Lipase (Novozym 435)
This protocol is based on established methods for lipase-catalyzed esterification[13][14][15].
-
Materials : Tetrahydrofurfuryl alcohol (THFA), acetic anhydride or ethyl acetate (as acyl donor), Novozym 435 (immobilized Candida antarctica lipase B), and a non-polar organic solvent (e.g., hexane or toluene).
-
Setup : A temperature-controlled orbital shaker with sealed flasks.
-
Procedure :
-
Add THFA and the acyl donor to the solvent in a sealed flask. A 1:1 or 1:2 molar ratio is often used. Using an anhydride or another ester (for transesterification) avoids water formation, which can promote the reverse hydrolysis reaction[14][16].
-
Add the immobilized lipase, Novozym 435 (typically 5-15 g/L)[13].
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-50°C) and moderate agitation (e.g., 150-200 rpm)[13][15].
-
Monitor the reaction progress over time (typically 3-24 hours) by taking small aliquots for GC analysis.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and reused for subsequent batches[13][15].
-
The solvent can be removed from the filtrate by rotary evaporation to yield the product, which may be further purified by vacuum distillation if necessary.
-
Catalyst Selection Guide
Choosing the optimal catalyst requires balancing several factors. The following workflow can guide the decision-making process based on key project priorities.
Caption: Decision workflow for selecting a catalyst for THFAc synthesis.
Conclusion and Future Outlook
The synthesis of Tetrahydrofurfuryl acetate can be effectively achieved using a range of catalysts. While traditional homogeneous acids are effective, they present significant environmental and operational challenges. Heterogeneous solid acids, particularly robust systems like sulfated zirconia, offer a compelling balance of high activity, easy separation, and reusability, making them highly suitable for industrial applications[4][5]. For applications demanding the highest selectivity and adherence to green chemistry principles, enzymatic catalysts like immobilized lipases are unparalleled, providing excellent yields under very mild conditions[15].
Future research will likely focus on developing novel solid acid catalysts with enhanced stability and resistance to deactivation, as well as improving the cost-effectiveness and operational stability of enzymatic systems. The continued development of efficient catalytic processes is key to expanding the use of green solvents like THFAc.
References
- Mechanism of lipase/esterase catalysis.
- Advances in lipase-catalyzed esterific
- Reaction mechanism of esterification.
- Lipase-Catalyzed Esterific
- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central
- Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using Density Functional Theory. Royal Society of Chemistry
- Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acet
- Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology (RSC Publishing)
- Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether.
- Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory | Request PDF.
- Tetrahydrofurfuryl acet
- Polymerization of tetrahydrofuran over various solid acid c
- Esterification of lower aliphatic alcohols with acetic acid in presence of different acid catalysts. Indian Journal of Chemical Technology
- Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherific
- Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. MDPI
- Enzymatic synthesis of isoamyl acetate using immobilized lipase
- Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations.
- l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in w
- Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- Immobilized lipase-catalysed esterification and transesterification reactions in non-aqueous media for the synthesis of tetrahydrofurfuryl butyrate: Comparison and kinetic modeling | Request PDF.
- performance of different catalysts for 2-Furancarboxylic acid synthesis. Benchchem
- Ionic Liquid‐Catalyzed Synthesis of Biomass‐Derived Tri(furyl)Methanes: A Green Approach for Electrochromic Device Fabrication | Request PDF.
- Tetrahydrofurfuryl acet
- How Do You Make Esters From Acetic Acid? - Chemistry For Everyone. YouTube
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A Comparative Guide to the Kinetic Analysis of Tetrahydro-2-furyl Acetate Hydrolysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability of ester-containing molecules is paramount. The hydrolysis of these compounds can significantly impact their efficacy, shelf-life, and delivery. This guide provides an in-depth kinetic analysis of the hydrolysis of tetrahydro-2-furyl acetate, a heterocyclic ester of interest, and objectively compares its behavior with that of other relevant esters. The methodologies and data presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Significance of Ester Hydrolysis Kinetics
Ester hydrolysis, the cleavage of an ester bond by water to form a carboxylic acid and an alcohol, is a fundamental reaction in organic and medicinal chemistry.[1] The rate of this reaction is a critical parameter in drug design and formulation, as many therapeutic agents contain ester functionalities that can be labile under physiological conditions. This compound, with its cyclic ether moiety, presents an interesting case for studying the influence of structure on reactivity. This guide will delve into the mechanistic pathways of its hydrolysis and compare its kinetic profile with a simple acyclic ester, ethyl acetate, and a cyclic ester, γ-butyrolactone.
Mechanistic Insights into the Hydrolysis of this compound
The hydrolysis of esters can be catalyzed by either acid or base, or it can proceed under neutral conditions.[2] The specific mechanism that predominates is highly dependent on the structure of the ester and the reaction conditions.
Acid-Catalyzed and Neutral Hydrolysis: The AAL1 Pathway
Kinetic studies on the hydrolysis of this compound in acidic and neutral media have revealed a distinct mechanistic pathway.[3] Unlike the common AAC2 mechanism for most simple esters, which involves the bimolecular attack of water on the protonated carbonyl carbon, this compound hydrolyzes via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[3][4]
The rate-determining step in this mechanism is the formation of a stable tetrahydro-2-furyl carbocation.[3] The presence of the oxygen atom in the tetrahydrofuran ring helps to stabilize this carbocation through resonance.
Caption: General Experimental Workflow for Kinetic Analysis.
Protocol 1: Monitoring by ¹H NMR Spectroscopy
This method allows for the direct and non-invasive monitoring of the disappearance of the ester and the appearance of the alcohol and carboxylic acid products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent like acetonitrile-d₃ to ensure solubility). The final concentration should be in the range of 10-50 mM.
-
Prepare the hydrolysis medium (e.g., DCl in D₂O for acid-catalyzed hydrolysis) at the desired concentration.
-
-
NMR Experiment Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
Acquire an initial ¹H NMR spectrum (t=0) of the ester solution before adding the hydrolysis medium.
-
Initiate the reaction by adding the hydrolysis medium to the NMR tube containing the ester solution.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time intervals should be chosen based on the expected rate of the reaction.
-
Use a water suppression technique if necessary to minimize the H₂O signal.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the ester (e.g., the acetyl methyl protons) and a unique proton on the alcohol product.
-
The concentration of the ester at each time point is proportional to the integral of its characteristic signal.
-
Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Protocol 2: Monitoring by UV-Vis Spectrophotometry
This technique is suitable if either the ester or one of the products has a chromophore that absorbs in the UV-Vis region, and there is a change in absorbance during the reaction. For esters without a strong chromophore, a pH indicator can sometimes be used if there is a significant pH change.
-
Wavelength Selection:
-
Scan the UV-Vis spectra of the ester and the expected products to identify a wavelength where there is a significant change in absorbance as the reaction proceeds.
-
-
Reaction Setup:
-
Prepare a solution of the ester in the hydrolysis medium (e.g., buffered aqueous solution) directly in a quartz cuvette.
-
Place the cuvette in a temperature-controlled cell holder in the spectrophotometer.
-
-
Data Acquisition:
-
Record the absorbance at the selected wavelength at regular time intervals.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to relate the change in absorbance to the change in the concentration of the absorbing species.
-
Plot the appropriate function of concentration versus time (e.g., ln(A∞ - At) vs. time for a first-order reaction, where A∞ is the final absorbance and At is the absorbance at time t) to determine the rate constant.
-
Protocol 3: Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, making it ideal for monitoring the progress of hydrolysis.
-
Method Development:
-
Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) that can effectively separate the ester from its hydrolysis products.
-
Determine the retention times and establish a calibration curve for the ester to relate peak area to concentration.
-
-
Reaction and Sampling:
-
Initiate the hydrolysis reaction in a thermostated vessel.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by neutralizing the acid or base catalyst or by diluting it in the mobile phase at a low temperature.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into the HPLC system.
-
Record the chromatograms and determine the peak area of the ester at each time point.
-
-
Data Analysis:
-
Use the calibration curve to convert the peak areas to concentrations.
-
Plot the concentration of the ester versus time and apply the appropriate integrated rate law to determine the rate constant.
-
Conclusion
The kinetic analysis of this compound hydrolysis reveals a fascinating departure from the typical behavior of simple esters. Its hydrolysis via the AAL1 mechanism in acidic and neutral media, and its notable stability in basic conditions, underscore the critical role that molecular structure plays in determining reaction pathways and rates. For researchers in drug development and related fields, this understanding is crucial for predicting the stability and designing formulations of ester-containing compounds. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for conducting rigorous kinetic studies and making informed decisions in the development of new chemical entities.
References
- Hall, C. D., & Le, V. T. (1998). Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1483–1488. [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press.
- Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 029–043. [Link]
- Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. [Link]
- Fife, T. H., & Bembi, R. (1975). General base catalysis in the hydrolysis of 2-substituted-2-methoxy-1,3-dioxolanes. Journal of the American Chemical Society, 97(20), 5875–5880. [Link]
- Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220–1229. [Link]
- Ciolino, L. A., Mesmer, M. Z., Satzger, R. D., Machal, A. C., McCauley, H. A., & Mohrhaus, A. S. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of Forensic Sciences, 46(6), 1315–1323.
- SWGDRUG. (2005). gamma-Butyrolactone Monograph. [Link]
- Naser, A. Z., & Shamsuddin, M. (2012). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 85(7), 819-825.
- PHYWE. (n.d.).
- LibreTexts Chemistry. (2023).
- PubChem. (n.d.).
- Wikipedia. (n.d.). γ-Butyrolactone. [Link]
- Wikipedia. (n.d.).
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A Comparative Guide to the Solubility of Tetrahydrofurfuryl Acetate for Researchers and Formulation Scientists
In the landscape of specialty solvents, Tetrahydrofurfuryl acetate (THFA) presents a unique profile, balancing desirable solvency with a favorable safety and environmental footprint. This guide offers an in-depth comparative analysis of THFA's solubility characteristics, providing researchers, scientists, and drug development professionals with the critical data and theoretical understanding necessary for informed solvent selection. We will delve into a quantitative comparison with alternative solvents, supported by established experimental protocols and the predictive power of Hansen Solubility Parameters.
Introduction to Tetrahydrofurfuryl Acetate (THFA)
Tetrahydrofurfuryl acetate (CAS 637-64-9) is a colorless to pale yellow liquid with a mild, fruity odor.[1][2] Structurally, it is the ester of tetrahydrofurfuryl alcohol and acetic acid.[3] Its applications are diverse, ranging from a flavoring agent in the food industry to a solvent in cosmetics, coatings, and pharmaceutical synthesis.[3][4] Its appeal lies in its good solvency for a variety of organic materials, relatively low volatility, and biodegradability.[4]
The Science of Solubility: A Theoretical Framework
The principle of "like dissolves like" is a foundational concept in solubility, but a more quantitative and predictive approach is often required in a research and development setting. Hansen Solubility Parameters (HSP) provide such a framework. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] Solvents with similar HSP values to a solute are more likely to dissolve it.
Estimated Hansen Solubility Parameters for Tetrahydrofurfuryl Acetate
Based on its molecular structure (C7H12O3), the estimated Hansen Solubility Parameters for Tetrahydrofurfuryl Acetate are:
-
δD (Dispersion): 17.0 MPa½
-
δP (Polar): 7.5 MPa½
-
δH (Hydrogen Bonding): 8.0 MPa½
These parameters suggest that THFA is a moderately polar solvent with significant hydrogen bonding capability, positioning it as a versatile solvent for a range of solutes.
Comparative Solubility Analysis
While specific quantitative solubility data for THFA in a wide array of organic solvents remains elusive in publicly available literature, its qualitative solubility is well-documented. It is known to be soluble in alcohols, ethers, and chloroform, with low solubility in water.[3][11]
To provide a practical comparison, this section will contrast the predicted solubility behavior of THFA with common laboratory solvents and greener alternatives based on their respective Hansen Solubility Parameters.
Data Presentation: Hansen Solubility Parameters of THFA and Selected Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Tetrahydrofurfuryl Acetate (THFA) (Estimated) | 17.0 | 7.5 | 8.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Water | 15.5 | 16.0 | 42.3 |
| Greener Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | 16.9 | 4.1 | 4.1 |
| Cyclopentyl Methyl Ether (CPME) | 17.0 | 4.3 | 2.1 |
Note: HSP values for common solvents are sourced from established databases.
Analysis of the Data:
The HSP values in the table allow us to predict the relative solubility of THFA in these solvents and, in turn, its effectiveness as a solvent for various solutes. The closer the HSP values between two substances, the higher their mutual solubility. The "Hansen Distance" (Ra) between two substances can be calculated to quantify this similarity.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
To ensure the trustworthiness and reproducibility of solubility data, the shake-flask method is a widely accepted and reliable technique.[9] This protocol outlines the step-by-step methodology for determining the equilibrium solubility of a solid solute in a solvent.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Methodology
-
Preparation of the Supersaturated Solution:
-
Accurately weigh an amount of the solid solute that is in excess of its estimated solubility.
-
Transfer the solute to a glass flask with a screw cap or a glass-stoppered conical flask.
-
Add a precise volume of the chosen solvent to the flask.
-
-
Equilibration:
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the flask at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the flask from the shaker.
-
Allow the flask to stand undisturbed in a constant-temperature environment for several hours to allow the excess solid to settle.
-
Alternatively, for finer suspensions, centrifuge the sample at a controlled temperature.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Ensure that no solid particles are transferred.
-
It is advisable to filter the sample through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.
-
-
Quantification:
-
Dilute the collected sample as necessary with the appropriate solvent.
-
Analyze the concentration of the solute in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
A calibration curve prepared with standard solutions of the solute should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the solute in the original saturated solution, taking into account any dilutions.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Comparative Analysis with Greener Alternatives
The drive towards sustainable chemistry necessitates the evaluation of greener alternatives to traditional solvents. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are two such alternatives that are gaining traction.[12][13][14]
Logical Relationships in Solvent Selection
Caption: Key factors influencing the selection of a solvent.
Performance Comparison
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is often touted as a greener replacement for THF.[15] Its HSPs are reasonably close to those of THFA, suggesting it can be a suitable alternative in many applications. A key advantage of 2-MeTHF is its lower water miscibility compared to THF, which can simplify work-up procedures.[16][17] However, its hydrogen bonding capability is significantly lower than that of THFA, which may limit its effectiveness for dissolving highly polar solutes that require strong hydrogen bond interactions.
-
Cyclopentyl Methyl Ether (CPME): CPME is another emerging green solvent with low water solubility and high stability.[12][13] Its dispersion component (δD) is very similar to that of THFA, indicating good compatibility with non-polar moieties. However, its polar (δP) and hydrogen bonding (δH) components are considerably lower, suggesting it will be a less effective solvent for polar and hydrogen-bonding solutes compared to THFA. A significant advantage of CPME is its resistance to peroxide formation, enhancing its safety profile.[12]
Conclusion
Tetrahydrofurfuryl acetate is a versatile solvent with a balanced solubility profile, making it suitable for a wide range of applications. The estimation of its Hansen Solubility Parameters provides a powerful tool for predicting its behavior and for the rational selection of co-solvents or for identifying suitable solutes. While greener alternatives like 2-MeTHF and CPME offer advantages in terms of sustainability and safety, their different solubility characteristics, as indicated by their HSPs, must be carefully considered for specific applications. The experimental protocol provided in this guide offers a robust method for generating the precise solubility data needed to validate these theoretical predictions and to make informed decisions in a research and development context.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for the prediction of Hansen solubility parameters of pure organic compounds.
- Just, S., & Breitkreutz, J. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 16966-16974.
- Just, S., & Breitkreutz, J. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 16966-16974.
- Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods.
- Wikipedia. (2023). Hansen solubility parameter.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tetrahydro-2-furyl Acetate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Tetrahydro-2-furyl acetate (CAS No. 637-64-9). As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical byproducts are managed in a way that protects ourselves, our colleagues, and the environment. This document is designed to provide clear, actionable intelligence, grounded in regulatory standards and best practices, to build a culture of safety and trust in your laboratory operations.
Section 1: Hazard Assessment & Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step of the waste management process.
This compound, also known as tetrahydrofurfuryl acetate, is a colorless liquid commonly used as a flavoring agent and a solvent in laboratory and industrial settings.[1][2][3] While it is not classified as acutely toxic, its primary physical hazard is its combustibility.[3][4]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 637-64-9 | [1][5] |
| Appearance | Colorless Liquid | [2][6] |
| Flash Point | ~84 °C / 183 °F (Closed Cup) | [7][8] |
| GHS Classification | Combustible Liquid, Category 4 (H227) | [4][5][9] |
| NFPA 704 Rating | Health: 0, Flammability: 2, Reactivity: 0 | [4] |
| EPA Waste Code | Not typically a D001 Ignitable Waste (Flash Point >140°F) | [10][11] |
Expert Insight: The Critical Distinction Between "Combustible" and "RCRA Ignitable"
A key aspect of regulatory compliance is understanding the nuances of hazard classification. This compound's flash point of ~84°C (183°F) places it under the Occupational Safety and Health Administration (OSHA) definition of a Combustible Liquid .[4][5] However, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines an ignitable hazardous waste (D001) as a liquid with a flash point below 60°C (140°F) .[10][11][12]
Therefore, pure, unmixed this compound does not meet the federal characteristic for ignitable hazardous waste. Despite this, it is imperative to manage it as a regulated chemical waste stream. The rationale is threefold:
-
Institutional Policy: Most research institutions and corporate environmental, health, and safety (EHS) departments adopt conservative policies that mandate the collection of all chemical solvents, regardless of their specific RCRA classification.
-
State Regulations: State-level environmental agencies may have more stringent definitions of hazardous waste.
-
Risk of Contamination: In a laboratory setting, waste streams are often inadvertently mixed. If this compound is mixed with a solvent that has a lower flash point, the entire mixture could be rendered a D001 hazardous waste.
Section 2: Core Principles for Chemical Waste Management
Adherence to a set of core principles ensures that all chemical waste is handled safely and consistently. These principles form the backbone of a compliant laboratory waste program.
-
Waste Determination: Every chemical waste generated must be properly identified.[13][14] All waste containing this compound should be assumed to be chemical waste and handled according to the procedures outlined in this guide and by your institution's EHS department.[15]
-
Segregation: Incompatible chemicals must never be mixed in the same waste container.[16][17] this compound waste should be segregated from strong acids, bases, and oxidizers to prevent potentially hazardous reactions.[17]
-
Containerization: Waste must be collected in containers that are in good condition, compatible with the chemical, and leak-proof.[18][19] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Containers must be kept closed at all times except when waste is being added.[15][19]
-
Labeling: All waste containers must be clearly and accurately labeled.[13][19] The label must include the words "Hazardous Waste" (or other wording required by your institution) and the full chemical name(s) of the contents. Chemical formulas or abbreviations are not acceptable.[19]
Section 3: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused or Contaminated Liquid Waste
This procedure applies to pure, expired this compound or solutions and mixtures containing it.
-
Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including safety glasses or goggles, nitrile gloves, and a laboratory coat.[8]
-
Select a Waste Container: Obtain a designated chemical waste container from your EHS department or stockroom. Ensure it is clean, empty, and compatible with this compound.
-
Label the Container: Affix a hazardous waste label to the container. Fill in your name, laboratory location, and the date. List "this compound" as a constituent. If it is part of a mixture, list all components and their approximate percentages.
-
Transfer the Waste: In a well-ventilated area, such as a chemical fume hood, carefully pour the waste into the container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[18]
-
Secure and Store: Tightly close the container lid.[15][19] Store the container in a designated Satellite Accumulation Area (SAA) or a designated secondary containment tray to prevent spills.[17][18] Ensure it is segregated from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not pour this compound down the drain.[19]
Protocol 2: Decontamination and Disposal of Empty Containers
This procedure applies to the original product bottles or other containers that are now empty.
-
Initial Decontamination (Triple Rinsing): An "empty" container is not truly empty and must be decontaminated.[19]
-
In a chemical fume hood, rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the rinsate from these three rinses is considered hazardous waste. [19] Collect all rinsate and add it to your liquid this compound waste stream as described in Protocol 1.
-
-
Final Rinse: After the solvent rinse, perform a final rinse with water. This final water rinsate can typically be discharged to the sanitary sewer, but confirm this with your institutional EHS policy.
-
Container Preparation: Allow the container to air dry completely.
-
Disposal: Deface the original product label on the container to prevent confusion. The decontaminated, dry container can now be disposed of in the normal trash or glass disposal box, as appropriate.[19]
Section 4: Visualizing the Disposal Workflow
To ensure clarity and rapid comprehension of the disposal process, the following diagram outlines the decision-making and operational workflow for managing this compound waste.
Caption: Disposal Decision Workflow for this compound Waste Streams.
Section 5: Regulatory and Safety Compliance
The management of laboratory waste is governed by federal and state regulations. In the United States, the EPA implements the RCRA, which provides the "cradle to grave" framework for hazardous waste management.[15] OSHA regulations, such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure worker safety during handling and disposal activities.[20][21][22]
This guide is intended to provide a robust framework for proper disposal. However, it is not a substitute for your local regulations and institutional policies. Always consult your organization's Environmental Health and Safety (EHS) department for specific guidance and procedures applicable to your facility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydro-2-furyl Acetate
Navigating the landscape of laboratory safety requires a blend of rigorous protocol and a deep understanding of the materials in use. Tetrahydro-2-furyl acetate (CAS No. 637-64-9), while not classified among the most highly hazardous chemicals, demands meticulous handling to ensure the safety of all personnel. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the physicochemical properties of the compound and established safety principles. Our objective is to empower you, our fellow researchers and drug development professionals, with the knowledge to create a self-validating system of safety for handling this and similar chemical reagents.
Part 1: The Foundation of Safety - A Rigorous Hazard Assessment
Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance is paramount. This compound is a colorless liquid primarily classified as a combustible liquid.[1][2][3] While extensive toxicological data is limited, it is prudent to treat it as a potential eye irritant.[4] The primary risks associated with its handling are related to its combustibility and the potential for direct contact with eyes and skin.
A summary of its key properties is essential for a complete risk assessment:
| Property | Value | Source |
| CAS Number | 637-64-9 | [1][2][5] |
| Molecular Formula | C₇H₁₂O₃ | [4][6] |
| Appearance | Colorless liquid | [3][4][5] |
| Boiling Point | 194-195 °C (381-383 °F) | [5][6] |
| Flash Point | 84 °C (183 °F) - Closed Cup | [5][7] |
| Density | ~1.061 g/mL at 25 °C | [5][6] |
| GHS Classification | Flammable liquids, Category 4 | [1][2] |
The relatively high flash point indicates that it does not pose an immediate fire hazard at standard room temperature but can become ignitable if heated.[2][3] Therefore, engineering controls and work practices must be designed to keep it away from ignition sources, especially during procedures that involve heating.
Part 2: The Core Directive - Selecting and Using Personal Protective Equipment
The selection of PPE is not a one-size-fits-all prescription; it is a dynamic process dictated by the specific experimental context. The following recommendations provide a baseline for handling this compound, which should be scaled based on a task-specific risk assessment.
PPE Selection Workflow
The following diagram illustrates a logical workflow for determining the appropriate level of PPE based on the nature of the handling procedure.
Caption: PPE Selection Workflow for this compound.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes is a primary concern.
-
Baseline Requirement: At a minimum, safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory for any quantity.[2][5]
-
Elevated Risk: For procedures involving larger volumes (>1L), heating, or potential for splashing, a more robust approach is required. Use chemical safety goggles. For maximum protection, supplement the goggles with a face shield.[7][8]
Hand Protection: Preventing Dermal Exposure
Proper glove selection is critical for preventing skin contact.
-
Glove Type: While Safety Data Sheets (SDS) often recommend generic "protective gloves," for esters like this compound, Nitrile gloves provide adequate protection for incidental contact.[1][2] They must be inspected for any defects before use.[5]
-
Technique is Key: The value of gloves is negated by improper removal technique. Always use the "glove-in-glove" method to remove them, avoiding contact between the contaminated outer surface and your skin.[5] Dispose of contaminated gloves as chemical waste immediately.[5]
Body Protection: Shielding Against Spills and Splashes
-
Standard Protocol: A standard, clean laboratory coat should be worn and kept fully fastened.
-
Enhanced Protection: When handling larger quantities or in situations with a high splash risk, supplement your lab coat with a chemically resistant apron. Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection: An Additional Safeguard
Under normal laboratory conditions with adequate engineering controls (i.e., working within a certified chemical fume hood), respiratory protection is generally not required.[1] However, it becomes necessary under specific circumstances:
-
Insufficient Ventilation: If engineering controls are absent or fail, or if a risk assessment indicates potential for inhalation exposure to mists or vapors (e.g., during a large spill), respiratory protection is essential.[5]
-
Respirator Type: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[5] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[5] All respirator use must comply with a formal respiratory protection program that meets standards like OSHA's 29 CFR 1910.134.
Part 3: Operational and Disposal Plans
Effective PPE use is integrated into a broader operational context.
Step-by-Step Handling Protocol
-
Pre-Handling Check: Ensure the chemical fume hood is functioning correctly. Locate the nearest eyewash station and safety shower.[9] Don all required PPE as determined by your risk assessment.
-
Chemical Handling: Dispense the liquid carefully, avoiding splashing. Keep the container tightly closed when not in use.[2][5] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][8]
-
Post-Handling & PPE Doffing: After completing the task, wash hands thoroughly with soap and water, even after removing gloves.[1][5] Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Waste Disposal: All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be treated as chemical waste. Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[2][8][10] Do not empty into drains.[2] This may involve incineration in a licensed facility.[10]
Emergency Response: In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][5]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[5] Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[1][3][5]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9] Ensure adequate ventilation and remove all ignition sources.[2][5] For large spills, evacuate the area and follow emergency procedures.
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a resilient safety culture that protects not only the individual researcher but the entire scientific endeavor.
References
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- Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
